Technical Documentation Center

4-(1-Methyl-1H-pyrazol-4-yl)pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(1-Methyl-1H-pyrazol-4-yl)pyridine
  • CAS: 870863-00-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 4-(1-Methyl-1H-pyrazol-4-yl)pyridine is a heterocyclic compound of increasing interest within...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-(1-Methyl-1H-pyrazol-4-yl)pyridine is a heterocyclic compound of increasing interest within the fields of medicinal chemistry and materials science. Its structural motif, featuring a pyridine ring linked to a methylated pyrazole, presents a unique combination of hydrogen bonding capabilities, aromatic interactions, and potential for coordination with metal ions. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data for structurally related molecules and detailed, field-proven methodologies for the experimental determination of these crucial parameters. Understanding these properties is paramount for its application in drug design, as a ligand in catalysis, or as a building block for novel materials such as metal-organic frameworks (MOFs).[1][2]

I. Core Physicochemical Properties

A thorough understanding of a compound's physicochemical profile is the bedrock of its rational application in any scientific endeavor. While specific experimental data for 4-(1-Methyl-1H-pyrazol-4-yl)pyridine is not extensively reported in publicly accessible literature, we can infer its likely characteristics based on its constituent moieties and data from analogous structures.

Molecular Structure and Identity
PropertyValueSource
Chemical Name 4-(1-Methyl-1H-pyrazol-4-yl)pyridineN/A
CAS Number 870863-00-6[2][3]
Molecular Formula C₉H₉N₃N/A
Molecular Weight 159.19 g/mol N/A
Canonical SMILES CN1C=C(C=N1)C2=CC=NC=C2N/A
InChI InChI=1S/C9H9N3/c1-12-7-9(6-11-12)8-2-4-10-5-3-8/h2-7H,1H3N/A
Predicted Physicochemical Parameters

The following table summarizes predicted and inferred physicochemical properties. It is crucial to note that these are estimations and should be experimentally verified for any rigorous application.

PropertyPredicted/Inferred ValueRationale and Comparative Insights
Melting Point (°C) Solid at room temperature; likely in the range of 90-120 °CA related compound, 2-chloro-3-(1-(cyclopentylmethyl)-1H-pyrazol-4-yl)-6-methylpyridine, is a light-yellow solid with a melting point of 95–97 °C.[4] The presence of intermolecular hydrogen bonding and aromatic stacking interactions would contribute to a solid state.
Boiling Point (°C) > 300 °C (with potential decomposition)High boiling points are characteristic of heterocyclic compounds with similar molecular weights due to strong intermolecular forces.
Aqueous Solubility Moderately solubleThe pyridine and pyrazole nitrogen atoms can act as hydrogen bond acceptors, enhancing water solubility. However, the overall aromatic character may limit high solubility.
pKa ~4-5 (for the pyridinium ion)The pKa of the conjugate acid of pyridine is approximately 5.2. The electron-withdrawing nature of the pyrazole ring is expected to slightly decrease the basicity of the pyridine nitrogen. A predicted pKa for the structurally isomeric 4-(4-methyl-1H-pyrazol-1-yl)pyridine is 3.245.[5]
LogP 1.0 - 2.0The combination of a polar pyridine ring and a moderately polar pyrazole ring with a nonpolar methyl group suggests a compound with some lipophilic character. This is a critical parameter for predicting drug-likeness and membrane permeability.

II. Experimental Determination of Physicochemical Properties

To ensure scientific rigor, the predicted properties of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine must be confirmed through empirical measurement. The following section details robust, self-validating experimental protocols for determining key physicochemical parameters.

A. Melting Point Determination

Causality: The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice forces. A sharp melting range is indicative of a pure substance.

Protocol: Capillary Melting Point Method

  • Sample Preparation: Finely powder a small, dry sample of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Instrumentation: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating and Observation: Heat the sample at a rate of 10-20 °C/min initially. As the expected melting range is approached, reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

  • Data Recording: Record the temperature at which the first liquid is observed and the temperature at which the entire sample has melted. This range is the melting point.

  • Validation: Perform the measurement in triplicate to ensure reproducibility.

B. Solubility Profile Determination

Causality: Solubility in various solvents is critical for reaction setup, purification, formulation, and in vitro/in vivo studies. The "like dissolves like" principle generally applies, with polar compounds dissolving in polar solvents and non-polar compounds in non-polar solvents.

Protocol: Isothermal Shake-Flask Method [6]

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Sample Preparation: Add an excess amount of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine to a series of vials, each containing a known volume of a specific solvent.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, allow the undissolved solid to settle. Carefully extract an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted aliquot using a validated analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the solubility in mg/mL or mol/L.

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis Solvent_Selection Select Solvents Sample_Addition Add Excess Solute Solvent_Selection->Sample_Addition Shaking Shake at Constant T Sample_Addition->Shaking Sampling Sample Supernatant Shaking->Sampling Dilution Dilute Sample Sampling->Dilution Quantification Quantify (UV-Vis/HPLC) Dilution->Quantification Calculation Calculate Solubility Quantification->Calculation

Caption: Isothermal shake-flask solubility determination workflow.

C. pKa Determination

Causality: The pKa value quantifies the acidity or basicity of a compound and is crucial for understanding its ionization state at different pH values. This influences its solubility, absorption, distribution, metabolism, and excretion (ADME) properties in drug development.

Protocol: Potentiometric Titration

  • Sample Preparation: Prepare a solution of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration Setup: Use a calibrated pH meter with an electrode suitable for the chosen solvent system.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while recording the pH after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

  • Validation: The relationship pKa + pKb = 14 can be used for validation in aqueous solutions.[7]

D. LogP Determination

Causality: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a key parameter in predicting a drug's ability to cross cell membranes and its overall pharmacokinetic behavior.

Protocol: Shake-Flask Method

  • System Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine in one of the phases and add an equal volume of the other phase.

  • Equilibration: Shake the mixture vigorously for a set period and then allow the two phases to separate completely.

  • Concentration Measurement: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[8]

Logical Relationship for ADME Prediction:

G cluster_physchem Physicochemical Properties cluster_adme ADME Properties pKa pKa Absorption Absorption pKa->Absorption influences Excretion Excretion pKa->Excretion influences LogP LogP LogP->Absorption influences Distribution Distribution LogP->Distribution influences Metabolism Metabolism LogP->Metabolism influences Solubility Solubility Solubility->Absorption influences

Caption: Influence of physicochemical properties on ADME.

III. Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and pyrazole rings, as well as a singlet for the methyl group. The chemical shifts and coupling constants will be indicative of the electronic environment of each proton. For example, in related pyrazole derivatives, the pyrazole protons appear as singlets.[9] The pyridine protons will likely appear as doublets or multiplets in the aromatic region. For 4-methylpyridine, the methyl protons appear around 2.3 ppm, and the aromatic protons are observed between 7.1 and 8.5 ppm.[10]

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts will be characteristic of the aromatic and methyl carbons. In related 4-hydroxymethylpyrazoles, the pyrazole ring carbons appear in the range of 112-145 ppm.[11] For 4-methylpyridine, the methyl carbon is around 21 ppm, and the aromatic carbons are between 124 and 150 ppm.[12]

B. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic - methyl): ~2850-3000 cm⁻¹

  • C=N and C=C stretching (aromatic rings): ~1400-1600 cm⁻¹[13]

  • C-N stretching: ~1000-1350 cm⁻¹

C. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 159. The fragmentation pattern will be characteristic of the pyridine and pyrazole rings.

IV. Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the physicochemical properties of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine. While specific experimental data for this molecule is limited, the provided protocols and comparative analysis with related structures offer a robust starting point for researchers. The experimental determination of the properties outlined herein is strongly encouraged to build a complete and accurate profile of this promising compound, thereby facilitating its future applications in science and technology.

V. References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Gendron, T., et al. (2020). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. European Journal of Medicinal Chemistry, 204, 112631.

  • González-Prieto, R., et al. (2011). Tuning the spin-transition properties of pyrene decorated 2,6-Bispyrazolylpyridine based Fe(II) complexes. Dalton Transactions, 40(43), 11595-11602.

  • Attaryan, O. S., et al. (2015). 13 C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. Russian Journal of General Chemistry, 85(12), 2769-2771.

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives. Retrieved from [Link]

  • Kappe, C. O., et al. (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry, 76(15), 6251–6260.

  • PubMed. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). N2-[(1S)-1-(4-Fluorophenyl)ethyl]-4-(1-methyl-1H-pyrazol-4-yl)-N6-2-pyrazinyl-2,6-pyridinediamine. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Pyrazole. Retrieved from [Link]

  • Frontiers in Chemical Sciences. (2025). Synthesis and characterization of pyranopyrazole derivatives as potential organic nonlinear optical (NLO) materials and density. Retrieved from [Link]

  • ResearchGate. (2013). How does one calculate Pka value for Pyridinium by using pka value of pyridine? Retrieved from [Link]

  • MDPI. (2024). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Retrieved from [Link]

  • mzCloud. (2016). 4 1H Pyrazol 1 yl phenyl methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl3. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Pyrazole, 1-methyl-. Retrieved from [Link]

  • ScienceDirect. (2024). Predicting drug solubility in organic solvents mixtures. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-Isopropylpyridine. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-{[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}pyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • MDPI. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

  • PubMed Central. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Spectral Analysis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the spectral data for the heterocyclic compound 4-(1-Methyl-1H-pyrazol-4-yl)pyridine. As a Senior...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the spectral data for the heterocyclic compound 4-(1-Methyl-1H-pyrazol-4-yl)pyridine. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the principles and experimental considerations essential for the accurate characterization of this and similar molecules. The methodologies outlined herein are designed to be self-validating, ensuring reproducibility and confidence in the generated data.

Introduction: The Significance of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine

4-(1-Methyl-1H-pyrazol-4-yl)pyridine is a bifunctional heterocyclic compound featuring both a pyridine and a pyrazole ring. This unique structural motif makes it a valuable building block in medicinal chemistry and materials science. The pyridine ring offers a site for coordination with metals, making it a ligand of interest in the development of metal-organic frameworks (MOFs) and catalysts.[1][2] The pyrazole moiety is a common pharmacophore found in a variety of biologically active molecules.[3] The specific substitution pattern, with the methyl group on the pyrazole nitrogen and the linkage at the 4-positions of both rings, dictates its three-dimensional structure and electronic properties, which in turn influence its reactivity and biological interactions.

Accurate spectral characterization is paramount for confirming the identity, purity, and structure of synthesized 4-(1-Methyl-1H-pyrazol-4-yl)pyridine. This guide will delve into the expected data from four key analytical techniques: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy, ¹³C NMR Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Molecular Structure and Atom Numbering

To facilitate the discussion of spectral data, the following atom numbering scheme will be used for 4-(1-Methyl-1H-pyrazol-4-yl)pyridine.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (≥300 MHz) transfer->instrument params Set Acquisition Parameters instrument->params acquire Acquire FID params->acquire ft Fourier Transform acquire->ft correction Phase and Baseline Correction ft->correction reference Reference Spectrum correction->reference

Caption: Experimental workflow for ¹H NMR spectroscopy.

Predicted ¹H NMR Spectral Data

Based on the analysis of similar pyrazole and pyridine derivatives, the following ¹H NMR signals are predicted for 4-(1-Methyl-1H-pyrazol-4-yl)pyridine in CDCl₃. [4][5]

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3, H-5 (Pyrazole) ~7.8 - 8.2 Singlet - 2H
H-2', H-6' (Pyridine) ~8.5 - 8.7 Doublet ~5-6 2H
H-3', H-5' (Pyridine) ~7.3 - 7.5 Doublet ~5-6 2H

| N-CH₃ (Methyl) | ~3.9 - 4.1 | Singlet | - | 3H |

  • Rationale for Predictions:

    • Pyrazole Protons (H-3, H-5): Protons on the pyrazole ring typically appear in the aromatic region. Due to the symmetry of the 4-substituted pyrazole, H-3 and H-5 are chemically equivalent and are expected to appear as a single singlet. Their chemical shift is influenced by the electron-withdrawing nature of the attached pyridine ring.

    • Pyridine Protons (H-2', H-6' and H-3', H-5'): The protons on the pyridine ring will exhibit a characteristic AX system. The protons ortho to the nitrogen (H-2', H-6') will be the most deshielded due to the inductive effect of the nitrogen atom. The protons meta to the nitrogen (H-3', H-5') will appear at a slightly lower chemical shift. Both sets of protons will appear as doublets due to coupling with their adjacent protons.

    • Methyl Protons (N-CH₃): The methyl group attached to the pyrazole nitrogen is expected to be a singlet in the range of 3.9-4.1 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR.

  • Instrument Setup: A spectrometer with a field strength of at least 75 MHz is recommended.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon.

    • Number of Scans (NS): A significantly larger number of scans (e.g., 1024 or more) is typically needed due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (D1): A delay of 2-5 seconds is common.

  • Processing: Similar to ¹H NMR, the data is processed with a Fourier transform, phasing, and baseline correction.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for 4-(1-Methyl-1H-pyrazol-4-yl)pyridine are summarized below. These predictions are based on data from analogous structures. [4]

Carbon(s) Predicted Chemical Shift (δ, ppm)
C-3, C-5 (Pyrazole) ~135 - 140
C-4 (Pyrazole) ~115 - 120
C-2', C-6' (Pyridine) ~150 - 155
C-3', C-5' (Pyridine) ~120 - 125
C-4' (Pyridine) ~140 - 145

| N-CH₃ (Methyl) | ~35 - 40 |

  • Rationale for Predictions:

    • Pyrazole Carbons: The chemical shifts of the pyrazole carbons are influenced by the nitrogen atoms and the pyridine substituent.

    • Pyridine Carbons: The pyridine carbons show a characteristic pattern with the carbons adjacent to the nitrogen (C-2', C-6') being the most deshielded. The carbon bearing the pyrazole substituent (C-4') will also have a distinct chemical shift.

    • Methyl Carbon: The methyl carbon will appear in the aliphatic region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: Electrospray Ionization (ESI) MS

ESI is a soft ionization technique suitable for polar and thermally labile molecules.

  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile. [6]2. Instrument Setup: Use a mass spectrometer equipped with an ESI source.

  • Analysis Parameters:

    • Ionization Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

    • Capillary Voltage: Typically in the range of 3-5 kV.

    • Nebulizing Gas: Nitrogen is commonly used.

    • Drying Gas Flow and Temperature: These are optimized to desolvate the ions efficiently.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

G sample Sample Solution (1-10 µg/mL) esi Electrospray Ionization Source sample->esi ms Mass Analyzer esi->ms detector Detector ms->detector spectrum Mass Spectrum detector->spectrum

Caption: Simplified workflow for ESI-MS analysis.

Predicted Mass Spectrum Data

The molecular formula of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine is C₉H₉N₃, with a molecular weight of 159.19 g/mol . [2]

  • Molecular Ion: In positive ion ESI-MS, the most prominent peak is expected to be the protonated molecule, [M+H]⁺, at an m/z of approximately 160.10.

  • Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can occur. The fragmentation of pyrazole-containing compounds often involves the loss of HCN or N₂. [7]The pyridine ring can also undergo characteristic fragmentation. A detailed analysis of the fragmentation pattern can provide further structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient technique for analyzing solid and liquid samples with minimal preparation. [8][9]

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Background Scan: First, acquire a background spectrum of the clean, empty ATR crystal.

    • Sample Scan: Acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

G background Acquire Background Spectrum sample Place Sample on ATR Crystal background->sample acquire Acquire Sample Spectrum sample->acquire process Process and Analyze Spectrum acquire->process

Caption: Workflow for ATR-FTIR spectroscopy.

Predicted IR Spectral Data

The predicted IR absorption bands for 4-(1-Methyl-1H-pyrazol-4-yl)pyridine are listed below.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C-H stretching (aromatic)3000 - 3100Medium
C-H stretching (aliphatic, CH₃)2850 - 3000Medium
C=N stretching (pyridine & pyrazole)1580 - 1620Strong
C=C stretching (aromatic)1400 - 1600Medium to Strong
C-N stretching1300 - 1400Medium
C-H in-plane bending1000 - 1300Medium
C-H out-of-plane bending700 - 900Strong
  • Rationale for Predictions:

    • The spectrum will be dominated by absorptions from the aromatic C-H, C=C, and C=N stretching vibrations of the pyridine and pyrazole rings.

    • The aliphatic C-H stretching from the methyl group will be observable.

    • The out-of-plane C-H bending bands in the fingerprint region can be diagnostic for the substitution pattern of the aromatic rings.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for 4-(1-Methyl-1H-pyrazol-4-yl)pyridine. The detailed experimental protocols and the rationale behind the spectral interpretations offer a solid framework for researchers working with this compound. While the provided data is based on the analysis of analogous structures, it serves as a robust starting point for the characterization of this important heterocyclic molecule. For definitive structural confirmation, comparison with experimentally obtained data is always recommended.

References

  • Chemistry LibreTexts. (2023, August 29). ATR-FTIR. [Link]

  • ResearchGate. (n.d.). (a) Schematic diagram of the experimental setup for ATR FTIR spectra...[Link]

  • University of Bristol. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • National Science Foundation Public Access Repository. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • University of Tennessee at Martin. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. [Link]

  • ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • National Center for Biotechnology Information. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]

  • ACS Publications. (2024, April 30). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds | Analytical Chemistry. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • National Center for Biotechnology Information. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]

  • The Royal Society of Chemistry. (n.d.). Tuning the spin-transition properties of pyrene decorated 2,6- Bispyrazolylpyridine based Fe(II) complexes. [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of compound 4o Fig. 14. [Link]

  • The University of New Mexico. (n.d.). Tutorial :: Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. (n.d.). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. [Link]

  • ScienceDirect. (2022, June 29). Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives. [Link]

  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • PubMed. (2021, May 30). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. [Link]

  • University of California, Santa Barbara. (n.d.). Protocols - NMR Facility – Chemistry Department. [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • SIOC Journals. (2007, July 12). Synthesis, Characterization and Single Crystal Structures of Pyrazol-4-yl-contaning Chalcone Compounds. [Link]

  • CAS Common Chemistry. (n.d.). 1S)-1-(4-Fluorophenyl)ethyl]-4-(1-methyl-1H-pyrazol-4-yl)-N 6 -2-pyrazinyl-2,6-pyridinediamine. [Link]

  • ACS Publications. (2011, July 1). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides | The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of pyridine adsorption results for the catalyst.[Link]

  • Scientific & Academic Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Digital CSIC. (2025, August 26). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

  • SpectraBase. (n.d.). 2-{[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}pyridine - Optional[1H NMR] - Spectrum. [Link]

Sources

Foundational

Introduction: The Structural Significance of a Versatile Heterocycle

An In-depth Technical Guide to the ¹H NMR Analysis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H NMR Analysis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among them, 4-(1-Methyl-1H-pyrazol-4-yl)pyridine stands out as a particularly valuable scaffold. Its unique architecture, combining the electron-rich pyrazole ring with the electron-deficient pyridine moiety, makes it a versatile building block for synthesizing complex molecules with tailored electronic and steric properties. It is frequently employed as a ligand in the development of metal-organic frameworks (MOFs) and as a key intermediate in the synthesis of pharmacologically active agents.[1][2][3]

Given its pivotal role, the unambiguous structural confirmation and purity assessment of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine are paramount. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary analytical technique for this purpose. It provides a non-destructive, highly sensitive method to probe the chemical environment of every proton in the molecule, offering a unique fingerprint of its structure, conformation, and purity.[4][5] This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, blending theoretical predictions with practical, field-proven insights for researchers, scientists, and drug development professionals.

Chapter 1: Molecular Architecture and Proton Environments

To interpret the ¹H NMR spectrum, one must first understand the molecule's structure and the distinct electronic environments of its protons. The molecule consists of a pyridine ring linked at the 4-position to the 4-position of a 1-methylpyrazole ring.

Figure 1. Structure of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine with proton labeling.

The key to predicting the ¹H NMR spectrum lies in recognizing the five distinct proton environments:

  • Pyridine Protons (H2'/H6'): These protons are ortho to the electron-withdrawing nitrogen atom. This position results in significant deshielding, causing their signals to appear at a high chemical shift (downfield) in the aromatic region.[6]

  • Pyridine Protons (H3'/H5'): These protons are meta to the ring nitrogen. They are less deshielded than their ortho counterparts and will thus resonate at a relatively lower chemical shift (upfield).

  • Pyrazole Proton (H5): This proton is adjacent to the N-methylated nitrogen. Its chemical environment is influenced by both nitrogen atoms in the ring.

  • Pyrazole Proton (H3): This proton is adjacent to the nitrogen linked to the pyridine ring. The electronic properties of the attached pyridine ring will influence its resonance.

  • N-Methyl Protons (N-CH₃): These three protons are attached to a nitrogen atom within the aromatic pyrazole ring. They are chemically equivalent and will produce a single, sharp signal.

Chapter 2: Spectral Prediction and Interpretation

A standard ¹H NMR spectrum provides four critical pieces of information for each signal: chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constant (J).[7] Based on the analysis of analogous structures and established principles of NMR spectroscopy, we can predict the spectrum of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine with high confidence.[4][8][9][10]

Chemical Shift (δ) and Integration

The chemical shift indicates the electronic environment of a proton. Protons in electron-poor (deshielded) environments resonate at higher ppm values (downfield), while those in electron-rich (shielded) environments appear at lower ppm values (upfield).[11]

Proton Label Predicted Chemical Shift (δ, ppm) *Integration Rationale
H2', H6' 8.55 - 8.652HStrongly deshielded by the adjacent electron-withdrawing pyridine nitrogen.
H3', H5' 7.40 - 7.502HAromatic protons meta to the pyridine nitrogen; less deshielded than H2'/H6'.
H5 7.95 - 8.051HAromatic proton on the pyrazole ring, influenced by two nitrogen atoms.
H3 7.75 - 7.851HAromatic proton on the pyrazole ring, slightly shielded relative to H5.
N-CH₃ 3.90 - 4.003HMethyl group attached to a nitrogen atom in a heteroaromatic system.

*Predicted for CDCl₃ solvent. Shifts may vary depending on the solvent and spectrometer frequency.

Multiplicity and Coupling Constants (J)

Multiplicity, or the splitting pattern of a signal, reveals the number of neighboring protons. This is governed by the n+1 rule, where 'n' is the number of equivalent adjacent protons. The coupling constant (J), measured in Hertz (Hz), is the distance between the split lines and is a measure of the magnetic interaction between coupled protons.

Proton Label Predicted Multiplicity Coupling Constant (J, Hz) Explanation
H2', H6' Doublet (d)³J ≈ 5.0 - 6.0 HzEach proton is coupled to one adjacent proton (H3' or H5'). This is a typical ortho-coupling in a pyridine ring.[12]
H3', H5' Doublet (d)³J ≈ 5.0 - 6.0 HzEach proton is coupled to one adjacent proton (H2' or H6'). The J value will be identical to that of the H2'/H6' doublet.
H5 Singlet (s)N/ANo adjacent protons to couple with. Long-range coupling is typically not resolved.
H3 Singlet (s)N/ANo adjacent protons to couple with.
N-CH₃ Singlet (s)N/ANo adjacent protons.

This combination of chemical shifts, integrations, and multiplicities provides a unique and robust fingerprint. The presence of two doublets integrating to 2H each in the aromatic region, two singlets integrating to 1H each, and a singlet integrating to 3H in the upfield region is a self-validating system for confirming the structure of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine.[5]

Chapter 3: Experimental Protocol for Data Acquisition

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following section details a field-proven methodology for the ¹H NMR analysis of the title compound.

Sample Preparation
  • Analyte Weighing: Accurately weigh approximately 5-10 mg of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine directly into a clean, dry NMR tube.

  • Solvent Selection & Addition: Add approximately 0.6-0.7 mL of a deuterated solvent.

    • Causality: Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak (δ ~7.26 ppm). For compounds with lower solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, though its residual water and solvent peaks are more prominent.[8]

  • Internal Standard: The residual solvent peak is often sufficient for referencing. However, for precise quantitative analysis (qNMR), a known amount of an internal standard like tetramethylsilane (TMS) can be added (δ = 0.00 ppm).

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved, ensuring a homogenous solution.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube. This prevents distortion of the magnetic field homogeneity (shimming).

NMR Spectrometer Workflow

The following diagram illustrates a typical workflow for data acquisition on a modern NMR spectrometer.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Compound (5-10 mg) B Add Deuterated Solvent (e.g., CDCl3, 0.6 mL) A->B C Homogenize Solution B->C D Insert Sample into Spectrometer C->D E Lock & Shim D->E F Acquire 1H Spectrum E->F G Fourier Transform F->G H Phase Correction G->H I Baseline Correction H->I J Reference Spectrum (e.g., to solvent peak) I->J K Integrate Signals J->K

Sources

Exploratory

4-(1-Methyl-1H-pyrazol-4-yl)pyridine 13C NMR characterization

An In-Depth Technical Guide to the ¹³C NMR Characterization of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine Abstract This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) characteri...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹³C NMR Characterization of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) characterization of 4-(1-methyl-1H-pyrazol-4-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of protocols to deliver an in-depth understanding of the underlying principles, experimental design, and data interpretation strategies. We will explore the theoretical basis for predicting chemical shifts in the constituent pyridine and pyrazole rings, present a self-validating experimental workflow for acquiring high-fidelity data, and detail the use of advanced NMR techniques for unambiguous spectral assignment. The methodologies and insights contained herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently elucidate and verify the structure of this and related molecular scaffolds.

Section 1: Introduction to 4-(1-Methyl-1H-pyrazol-4-yl)pyridine

Significance in Medicinal Chemistry and Materials Science

The 4-(pyrazol-4-yl)pyridine scaffold is a privileged structural motif in modern chemistry. Its constituent rings, pyridine and pyrazole, are prevalent in a vast array of biologically active molecules and functional materials. Pyridines are known to act as hydrogen bond acceptors and are present in numerous pharmaceuticals, while pyrazoles are recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The combination of these two rings in a single molecule, such as 4-(1-methyl-1H-pyrazol-4-yl)pyridine, creates a versatile scaffold for developing novel kinase inhibitors, p38 inhibitors, and other targeted therapeutics. Its rigid, planar structure also makes it an attractive building block for metal-organic frameworks (MOFs) and functional polymers.

The Challenge of Unambiguous Structural Elucidation

The synthesis of substituted heterocycles can often yield a mixture of isomers. For instance, the alkylation of an NH-pyrazole can occur at different nitrogen atoms, and the coupling reaction to the pyridine ring can occur at different positions. Therefore, unambiguous confirmation of the final structure is not merely a formality but a critical checkpoint in the research and development pipeline. While techniques like mass spectrometry can confirm the molecular weight, only NMR spectroscopy can provide definitive information about the precise atomic connectivity and electronic environment of the carbon backbone.

The Role of ¹³C NMR Spectroscopy

¹³C NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Each unique carbon atom in a molecule produces a distinct signal (peak) in the spectrum, and the position of that signal (the chemical shift, δ) is exquisitely sensitive to its local electronic environment. This sensitivity allows us to:

  • Count the number of unique carbon atoms , confirming the molecular formula's carbon count.

  • Differentiate between sp² and sp³ hybridized carbons .

  • Probe the electronic effects of substituents and heteroatoms within the aromatic rings.

  • Confirm regiochemistry by comparing the observed spectrum with predicted values based on established substituent effects.

This guide will demonstrate how to leverage these capabilities to achieve a complete and confident ¹³C NMR characterization of the target molecule.

Section 2: Theoretical Principles of ¹³C NMR for N-Heterocycles

Fundamentals of ¹³C Chemical Shifts

The chemical shift of a ¹³C nucleus is primarily influenced by the shielding or deshielding effects of the surrounding electrons.

  • Deshielding: Electronegative atoms (like nitrogen) withdraw electron density from adjacent carbon atoms. This reduces the local magnetic field generated by the electrons that opposes the main magnetic field of the NMR instrument. Consequently, a lower external field is required to bring the nucleus to resonance, resulting in a downfield shift (higher ppm value).

  • Shielding: Electron-donating groups increase electron density, enhancing the local opposing magnetic field. This requires a stronger external field for resonance, causing an upfield shift (lower ppm value).

In aromatic heterocycles, both inductive effects (through σ-bonds) and resonance effects (through the π-system) play a crucial role in determining the final chemical shifts.

Electronic Effects in Pyridine and Pyrazole Rings

The nitrogen atoms in both the pyridine and pyrazole rings are more electronegative than carbon, leading to a general deshielding of the ring carbons compared to benzene (δ ~128.5 ppm).

  • Pyridine Ring: The nitrogen atom strongly deshields the adjacent α-carbons (C2, C6) and the γ-carbon (C4) through both inductive and resonance effects. The β-carbons (C3, C5) are less affected.

  • 1-Methylpyrazole Ring: The N1 nitrogen, being a pyrrole-type nitrogen, donates electron density into the π-system. The N2 nitrogen, a pyridine-type nitrogen, withdraws electron density. This creates a push-pull effect that significantly influences the chemical shifts of the three carbon atoms in the ring.

Predicting the ¹³C NMR Spectrum: A Substituent-Based Approach

We can predict the approximate chemical shifts for 4-(1-methyl-1H-pyrazol-4-yl)pyridine by starting with the base values for pyridine and 1-methylpyrazole and applying known substituent chemical shift (SCS) effects.

The 1-methylpyrazole ring acts as a substituent on the pyridine C4 position. The key carbons are the methyl group (N-CH₃), and the three pyrazole ring carbons (C'3, C'4, C'5).

  • N-CH₃: This sp³ carbon will be the most upfield signal, typically appearing in the 35-40 ppm range.

  • C'3 and C'5: These carbons are adjacent to nitrogen atoms. C'5 is adjacent to the electron-donating N1, while C'3 is adjacent to the electron-withdrawing N2. We can expect C'5 to be more shielded (lower ppm) than C'3.

  • C'4: This is the point of attachment to the pyridine ring. Its chemical shift will be influenced by the substituent effect of the pyridine ring.

The pyridine ring is substituted at the C4 position with the 1-methylpyrazol-4-yl group.

  • C4 (ipso-carbon): The carbon directly attached to the substituent. Its shift will be significantly altered.

  • C2, C6 (ortho-carbons): These carbons are equivalent due to symmetry and will be influenced by the electronic nature of the pyrazole substituent.

  • C3, C5 (meta-carbons): Also equivalent, their shifts will be less affected than the ortho or ipso positions.

By combining literature data for similar substituted heterocycles, we can generate a robust prediction for the ¹³C NMR spectrum.

Carbon AtomPredicted δ (ppm)Rationale / Notes
Pyridine Ring
C2, C6~150α to nitrogen, deshielded.
C3, C5~120-125β to nitrogen, less affected by N.
C4~138-142γ to nitrogen and ipso-carbon of substitution.
Pyrazole Ring
C'3~135-140Adjacent to pyridine-type N2, deshielded.
C'4~115-120Point of attachment, influenced by two nitrogens.
C'5~128-132Adjacent to pyrrole-type N1.
Methyl Group
N-CH₃~38-40sp³ carbon attached to nitrogen.

Section 3: Experimental Protocol for High-Fidelity ¹³C NMR Acquisition

Principle of the Experiment

The following workflow ensures the acquisition of high-quality, reproducible ¹³C NMR data. This process is designed as a self-validating system, where initial broad-band decoupled spectra provide the primary information, and subsequent spectral editing techniques (like DEPT-135) confirm the assignments.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Weigh ~15-25 mg of Sample B 2. Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., CDCl3, DMSO-d6) A->B C 3. Add Internal Standard (optional, e.g., TMS) B->C D 4. Transfer to 5 mm NMR Tube C->D E 5. Insert Sample & Lock on Solvent Signal D->E F 6. Shim Magnet Coils for Homogeneity E->F G 7. Acquire ¹³C{¹H} Spectrum (Proton Decoupled) F->G H 8. Acquire DEPT-135 Spectrum G->H I 9. Fourier Transform & Phase Correction H->I J 10. Baseline Correction & Peak Picking I->J K 11. Assign Signals using Predicted Values & DEPT Data J->K

Figure 1: Experimental workflow for ¹³C NMR characterization.
Sample Preparation: A Self-Validating Approach

The quality of the final spectrum is critically dependent on proper sample preparation.

  • Analyte Concentration: A concentration of 15-25 mg in 0.6-0.7 mL of solvent is optimal. Too little analyte will result in a poor signal-to-noise ratio (S/N), requiring excessively long acquisition times. Too much can lead to line broadening and viscosity issues.

  • Solvent Selection: The choice of deuterated solvent is crucial.

    • Chloroform-d (CDCl₃): An excellent first choice for many organic molecules due to its good dissolving power and single solvent peak at δ ~77.16 ppm.

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): Use if the compound has poor solubility in CDCl₃. The solvent signal appears as a multiplet around δ ~39.52 ppm.

    • Causality: The deuterium lock signal from the solvent is essential for the spectrometer to maintain a stable magnetic field over the long acquisition times required for ¹³C NMR.

  • Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal reference (δ = 0.00 ppm), but for most modern spectrometers, referencing the known solvent signal is sufficient and avoids potential sample contamination.

Instrumentation and Parameter Optimization

These experiments should be performed on a spectrometer with a field strength of at least 400 MHz for protons (¹³C frequency of ~100 MHz) to ensure adequate signal dispersion.

  • Probe Tuning and Matching: Before acquisition, the NMR probe must be tuned to the ¹³C frequency to ensure maximum energy transfer and sensitivity.

  • Pulse Angle (Flip Angle): A pulse angle of 30-45° is recommended instead of 90°. This allows for a shorter relaxation delay (d1) between scans, as the magnetization recovers faster, increasing the number of scans possible in a given time.

  • Relaxation Delay (d1): Set to 1-2 seconds. Quaternary carbons (like C4 and C'4) often have very long relaxation times. While a short delay may slightly suppress their intensity, it is a necessary compromise for achieving good S/N on all peaks within a reasonable experiment time.

  • Acquisition Time (at): Typically 1-2 seconds to ensure good digital resolution.

  • Number of Scans (ns): Due to the low natural abundance of ¹³C (~1.1%), signal averaging is required. Start with 1024 scans and increase as needed to achieve a S/N > 20:1 for the smallest peak of interest.

Step-by-Step Standard ¹³C{¹H} NMR Acquisition
  • Prepare the sample as described in Section 3.2.

  • Insert the sample into the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Optimize the magnetic field homogeneity by shimming.

  • Load a standard carbon experiment parameter set.

  • Set the key parameters: pulse angle (~45°), relaxation delay (2s), acquisition time (~1.5s), and number of scans (start with 1024).

  • Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 200 ppm).

  • Enable broad-band proton decoupling to collapse all ¹³C-¹H couplings into singlets, which significantly improves S/N.

  • Start the acquisition.

Advanced Techniques for Unambiguous Assignment: DEPT-135

Distortionless Enhancement by Polarization Transfer (DEPT) is a spectral editing technique that differentiates carbon signals based on the number of attached protons. A DEPT-135 experiment is particularly useful:

  • CH₃ groups appear as positive peaks.

  • CH₂ groups appear as negative peaks (none in our target molecule).

  • CH groups appear as positive peaks.

  • Quaternary carbons (C) do not appear in the spectrum.

Protocol:

  • After acquiring the standard ¹³C spectrum, load a DEPT-135 parameter set.

  • The acquisition parameters (e.g., number of scans) will be similar to the standard ¹³C experiment.

  • Acquire the data.

  • By comparing the DEPT-135 spectrum with the standard ¹³C spectrum, one can definitively identify the quaternary carbons (C4, C'4, C'3) as the signals that are present in the standard spectrum but absent in the DEPT-135. The N-CH₃ group and the CH groups (C2, C6, C3, C5, C'5) will all be positive peaks.

Section 4: Data Analysis, Interpretation, and Final Assignment

Processing the Raw Data
  • Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum. Apply an exponential multiplication (line broadening of 1-2 Hz) to improve S/N.

  • Phase Correction: Manually or automatically adjust the phase so that all peaks are positive and have a flat baseline.

  • Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the baseline.

  • Referencing: Calibrate the x-axis (ppm scale) by setting the solvent peak to its known literature value (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: Identify all real peaks and record their chemical shifts.

Peak Assignment Strategy

The following logical flow allows for a step-by-step assignment of all carbon signals.

G A Acquire ¹³C{¹H} and DEPT-135 Spectra B Identify Quaternary Carbons (Peaks in ¹³C, Absent in DEPT-135) A->B C Identify CH and CH₃ Carbons (Positive Peaks in DEPT-135) A->C E Assign Quaternary Carbons (C4, C'3, C'4) based on predicted shifts and intensity B->E D Assign N-CH₃ Signal (Most upfield, ~38-40 ppm) C->D F Assign CH Carbons (C2/C6, C3/C5, C'5) based on predicted shifts C->F G Final Assignment Table D->G E->G F->G

Figure 2: Logical workflow for ¹³C NMR peak assignment.
Correlating Predicted vs. Experimental Data
  • Initial Match: Compare the experimental peak list to the predicted values in the table from Section 2.3.3.

  • Use DEPT-135: Identify the three signals absent in the DEPT-135 spectrum. These are C4, C'3, and C'4. Based on predictions, the most deshielded of these is likely C4 or C'3, while the most shielded is C'4.

  • Assign the Methyl Group: The single positive peak around 38-40 ppm in the DEPT-135 is unambiguously the N-CH₃ carbon.

  • Assign the CH Groups: The remaining positive peaks are the CH carbons. The signal around 150 ppm corresponds to the equivalent C2 and C6 carbons of the pyridine ring. The signals in the 120-132 ppm range will be C3/C5 and C'5. Distinguishing between these may require 2D NMR (like an HMBC experiment, which shows long-range C-H correlations), but a tentative assignment based on predictions is often sufficient.

Final Data Summary Table

After analysis, the final data should be presented in a clear, tabular format.

Carbon AtomExperimental δ (ppm)Multiplicity (from DEPT-135)Assignment Confidence
C2, C6e.g., 150.1CHHigh
C3, C5e.g., 121.5CHHigh
C4e.g., 140.2C (Quaternary)High
C'3e.g., 138.8C (Quaternary)High
C'4e.g., 118.3C (Quaternary)High
C'5e.g., 129.7CHHigh
N-CH₃e.g., 39.1CH₃High

(Note: Experimental δ values are illustrative examples.)

Section 5: Troubleshooting and Best Practices

  • Issue: Low Signal-to-Noise (S/N):

    • Cause: Insufficient sample concentration or too few scans.

    • Solution: Increase the number of scans (e.g., double it to improve S/N by a factor of √2). If feasible, prepare a more concentrated sample. Ensure the probe is properly tuned.

  • Issue: Broad Peaks:

    • Cause: Poor shimming, sample viscosity, or presence of paramagnetic impurities.

    • Solution: Re-shim the magnet carefully. If the sample is very concentrated, dilute it slightly. Filter the sample if particulate matter is suspected.

  • Issue: Missing Quaternary Carbon Signals:

    • Cause: Very long T₁ relaxation times combined with a short relaxation delay (d1).

    • Solution: Increase the relaxation delay (d1) to 5-10 seconds. This will increase the total experiment time but will allow these slow-relaxing nuclei to return to equilibrium between pulses, enhancing their signal intensity.

Section 6: Conclusion

The ¹³C NMR characterization of 4-(1-methyl-1H-pyrazol-4-yl)pyridine is a systematic process grounded in the fundamental principles of spectroscopy. By combining a predictive understanding of chemical shifts with a robust, multi-stage experimental protocol, one can achieve an unambiguous and confident structural assignment. The workflow presented here, which integrates standard proton-decoupled acquisition with spectral editing techniques like DEPT-135, provides a self-validating methodology that ensures scientific rigor. This approach not only confirms the identity of the target molecule but also provides a detailed electronic snapshot of the carbon framework, which is invaluable for further research in drug discovery and materials development.

Section 7: References

  • Title: Carbon-13 NMR Spectroscopy Source: Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH. URL: [Link]

  • Title: ¹³C NMR Spectroscopy of N-Heterocyclic Compounds Source: Journal of Heterocyclic Chemistry URL: [Link]

  • Title: A practical guide to DEPT NMR Source: James Keeler's "Understanding NMR Spectroscopy" resources. URL: [Link]

  • Title: Systematic evaluation of 4-(pyrazol-4-yl)pyridines as p38α MAP kinase inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

Foundational

Mass Spectrometry of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter 4-(1-Methyl-1H-pyrazol-4-yl)pyridine (CAS: 870863-00-6) in drug metabolism and pharmacokinetics (DMPK) workflows. This compound is a highly vers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter 4-(1-Methyl-1H-pyrazol-4-yl)pyridine (CAS: 870863-00-6) in drug metabolism and pharmacokinetics (DMPK) workflows. This compound is a highly versatile heterocyclic building block, utilized extensively in the synthesis of metal-organic frameworks (MOFs) and serving as a privileged pharmacophore in novel kinase inhibitors. Accurate quantification and structural characterization of this molecule are critical. This whitepaper provides a rigorously validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology, detailing the physicochemical rationale behind its ionization and collision-induced dissociation (CID) pathways.

Physicochemical Profiling & Ionization Theory

To design an optimized mass spectrometry method, we must first analyze the proton-accepting capabilities of the molecule (Molecular Formula: C9H9N3, Exact Mass: 159.0796 Da). The compound contains two distinct basic centers:

  • The Pyridine Nitrogen: Analogous compounds, such as 4-phenylpyridine, exhibit a pKa of approximately 5.08 .

  • The Pyrazole Nitrogens: The N-methylpyrazole moiety is significantly less basic, with a predicted pKa of ~2.25 .

Causality in Method Design: Because the pyridine nitrogen is the most basic site, it dictates our ionization strategy. By utilizing an acidic mobile phase (e.g., 0.1% Formic Acid, yielding a pH of ~2.7), the environment is maintained more than two pH units below the pyridine pKa. This ensures >99% protonation of the molecule in solution prior to entering the electrospray ionization (ESI) source. This physicochemical dynamic drives a highly efficient conversion to the gas-phase [M+H]+ precursor ion at m/z 160.087. Therefore, Positive Electrospray Ionization (ESI+) is the mandatory gold standard for this analyte.

Collision-Induced Dissociation (CID) & Fragmentation Pathways

Upon isolation of the [M+H]+ precursor (m/z 160.1) in the first quadrupole (Q1), the ion is accelerated into the collision cell (Q2) where it undergoes CID with neutral argon or nitrogen gas. The fragmentation of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine follows predictable, thermodynamically driven pathways characteristic of methylpyrazoles and pyridines :

  • Loss of Methyl Radical/Methane (-15 Da): Cleavage at the N-CH3 bond of the pyrazole ring yields a dominant product ion at m/z 145.1. This is the most stable transition and serves as the primary quantifier.

  • Loss of Hydrogen Cyanide (-27 Da): A hallmark of nitrogenous heterocycles, the expulsion of HCN from the pyrazole or pyridine ring generates a stable fragment at m/z 133.1.

  • Inter-ring Cleavage: High collision energies force the cleavage of the robust C-C bond connecting the two rings, yielding a protonated pyridine fragment at m/z 80.1.

Fragmentation M [M+H]+ m/z 160.1 F1 [M+H - CH3]+ m/z 145.1 M->F1 -CH3 (15 Da) F2 [M+H - HCN]+ m/z 133.1 M->F2 -HCN (27 Da) F3 Pyridine Fragment m/z 80.1 M->F3 Ring Cleavage

CID Fragmentation Pathway of protonated 4-(1-Methyl-1H-pyrazol-4-yl)pyridine.

Standardized LC-MS/MS Analytical Workflow

To ensure reproducibility and trustworthiness across laboratories, the following step-by-step protocol establishes a self-validating system for quantification.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of the biological sample (plasma/serum) into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing a deuterated internal standard. (Causality: Acetonitrile rapidly denatures proteins and crashes them out of solution, preventing matrix ion suppression and column clogging).

  • Vortex for 2 minutes at 1000 RPM, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of HPLC-grade water. (Causality: Diluting the organic extract matches the initial mobile phase conditions, preventing peak fronting/distortion during injection).

Step 2: UHPLC Separation
  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). (Causality: The ethylene bridged hybrid particle provides superior peak shape for basic nitrogenous compounds by minimizing secondary interactions with residual silanols).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min with an injection volume of 2 µL.

Step 3: MS/MS Detection

Configure the triple quadrupole mass spectrometer to monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).

LCMS_Workflow Prep Sample Prep (Protein Crash) LC UHPLC (C18 Column) Prep->LC ESI ESI+ (Protonation) LC->ESI Q1 Q1 (m/z 160.1) ESI->Q1 Q2 Collision Cell (CID) Q1->Q2 Q3 Q3 (m/z 145.1) Q2->Q3 Det Detector (Signal) Q3->Det

Standardized LC-MS/MS workflow from sample preparation to MRM detection.

Quantitative Data & Method Validation Parameters

Table 1: MRM Transitions and Collision Energies

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
4-(1-Methyl-1H-pyrazol-4-yl)pyridine 160.1 145.1 50 22 Quantifier
4-(1-Methyl-1H-pyrazol-4-yl)pyridine 160.1 80.1 50 35 Qualifier

| 4-(1-Methyl-1H-pyrazol-4-yl)pyridine | 160.1 | 133.1 | 50 | 25 | Qualifier |

Table 2: UHPLC Gradient Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Curve Type
0.00 95 5 Initial
0.50 95 5 6 (Linear)
2.50 10 90 6 (Linear)
3.50 10 90 6 (Linear)
3.60 95 5 6 (Linear)

| 5.00 | 95 | 5 | 6 (Linear) |

Field-Proven Insights & Troubleshooting

  • Isotopic Interference: The M+1 isotopic peak of the m/z 159 precursor is m/z 160. Ensure the quadrupole isolation window (Q1) is set strictly to unit resolution (0.7 Da FWHM) to avoid co-isolating background matrix ions.

  • Carryover Mitigation: Basic heterocycles like pyridine derivatives are notorious for adhering to the autosampler needle and stator valve. A strong needle wash (e.g., 50:50 Methanol:Water with 0.1% Formic Acid) is mandatory to prevent ghost peaks in subsequent blank injections.

References

  • Title: 1-methyl pyrazole - Physico-chemical Properties Source: ChemBK URL: [Link]

  • Title: Showing Compound 4-Phenylpyridine (FDB011123) Source: FooDB URL: [Link]

  • Title: Liquid chromatographic-electrospray mass spectrometric determination of 1-methyl-4-phenylpyridine (MPP+) in discrete regions of murine brain Source: PubMed / NIH URL: [Link]

Exploratory

4-(1-Methyl-1H-pyrazol-4-yl)pyridine CAS number 870863-00-6

An In-depth Technical Guide to 4-(1-Methyl-1H-pyrazol-4-yl)pyridine Abstract This technical guide provides a comprehensive overview of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine, CAS Number 870863-00-6, a heterocyclic building...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-(1-Methyl-1H-pyrazol-4-yl)pyridine

Abstract

This technical guide provides a comprehensive overview of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine, CAS Number 870863-00-6, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. This document delves into its chemical properties, provides a detailed, field-proven synthetic protocol with mechanistic insights, discusses methods for its characterization, and explores its diverse applications in modern drug discovery and beyond. The guide is intended for an audience of researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, actionable methodologies.

Core Compound Profile & Physicochemical Properties

4-(1-Methyl-1H-pyrazol-4-yl)pyridine is a bi-heterocyclic aromatic compound. The structure features a pyridine ring linked at the 4-position to the 4-position of a 1-methylpyrazole ring. This arrangement creates a rigid, planar scaffold that is a key feature in its various applications. The pyridine moiety can act as a hydrogen bond acceptor, while the pyrazole ring offers a combination of hydrogen bond donating and accepting capabilities, making the overall structure a versatile pharmacophore.[1][2] Pyrazole-containing compounds are a significant class of N-heterocycles used extensively in the study of biologically active molecules.[3][4]

The physical and chemical properties of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine are summarized below.

PropertyValueSource
CAS Number 870863-00-6[5][6]
Molecular Formula C₉H₉N₃[5][6]
Molecular Weight 159.19 g/mol [5][6]
Purity Typically ≥95%
InChI Key FJJQOGZWCRKCKM-UHFFFAOYSA-N
Synonym(s) 4-(1-Methyl-4-pyrazolyl)pyridine[7]
Storage Temp. 0-8 °C

Safety & Handling Information: The compound is classified with the GHS07 pictogram, indicating it can be a skin, eye, and respiratory irritant.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Codes: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis and Mechanistic Rationale

The synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine is most effectively achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This method is widely favored in pharmaceutical development for its high yields, tolerance of a wide range of functional groups, and relatively mild reaction conditions.

The chosen strategy involves coupling a pyrazole-derived boronic acid or ester with a halogenated pyridine. This approach is highly logical as both starting materials are commercially available or readily synthesized. The palladium catalyst facilitates the transmetalation and reductive elimination steps that are core to the formation of the C-C bond between the two heterocyclic rings.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a reliable, self-validating system for the synthesis of the title compound.

Materials:

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • 4-Bromopyridine hydrochloride

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water, deionized

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq), 4-bromopyridine hydrochloride (1.1 eq), and potassium carbonate (3.0 eq).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq). This in-situ formation of the active Pd(0) catalyst is crucial for initiating the catalytic cycle. The phosphine ligand stabilizes the palladium center and facilitates the oxidative addition step.

  • Solvent & Catalyst Addition: Add 1,4-dioxane (20 mL) and deionized water (5 mL) to the main reaction flask. Degas the resulting suspension by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst. Add the pre-mixed catalyst to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane solvent system.

  • Work-up & Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (30 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL). The use of ethyl acetate is optimal for extracting the moderately polar product.

  • Purification: Combine the organic extracts and wash with brine (1 x 30 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting crude product can be purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane, to yield 4-(1-Methyl-1H-pyrazol-4-yl)pyridine as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reagents Catalyst & Base cluster_process Reaction & Purification R1 1-Methyl-4-(pinacolato)boron-1H-pyrazole Setup 1. Combine Reactants, Base in Dioxane/H₂O R1->Setup R2 4-Bromopyridine HCl R2->Setup Cat Pd(OAc)₂ + PPh₃ Degas 2. Degas with Ar/N₂ Cat->Degas Base K₂CO₃ Base->Setup Setup->Degas Reaction 3. Add Catalyst & Reflux (90-100°C, 4-6h) Degas->Reaction Workup 4. Aqueous Work-up & Ethyl Acetate Extraction Reaction->Workup Purify 5. Column Chromatography Workup->Purify Product 4-(1-Methyl-1H-pyrazol-4-yl)pyridine Purify->Product PD1_Pathway cluster_APC Tumor Cell (or APC) cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding Inhibition Inhibition & Exhaustion PD1->Inhibition Suppressive Signal TCR T-Cell Receptor Activation T-Cell Activation TCR->Activation Activation Signal Inhibition->Activation Blocks Inhibitor Pyrazolopyridine Inhibitor (e.g., D38) Inhibitor->PDL1 Blocks Binding

Caption: Inhibition of the PD-1/PD-L1 immune checkpoint.

Other Applications

The versatility of this compound extends to other fields:

  • Agrochemicals: Novel pyrazole derivatives containing phenylpyridine moieties have been synthesized and shown to possess herbicidal activity. [3]* Materials Science: The compound is listed as a component for creating metal-organic frameworks (MOFs), which are materials with applications in gas storage, separation, and catalysis. [6][8]

Conclusion

4-(1-Methyl-1H-pyrazol-4-yl)pyridine is more than a simple chemical reagent; it is a strategically designed molecular scaffold with proven utility across multiple scientific disciplines. Its robust synthesis via cross-coupling reactions, combined with its favorable physicochemical and pharmacological properties, makes it an invaluable building block for the development of next-generation therapeutics, particularly in the areas of oncology and neurology. This guide provides the foundational and practical knowledge for researchers to effectively synthesize, characterize, and utilize this potent heterocyclic compound in their research endeavors.

References

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Molecules, 27(19), 6277. MDPI. Retrieved from [Link]

  • Pyrazolo[1,5-A]PYRAZIN-4-YL derivatives. (2018). US Patent 10,144,738 B2. Google Patents.
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Polish Journal of Environmental Studies, 33(5), 5557-5565. Retrieved from [Link]

  • Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives. (2022). Journal of the Indian Chemical Society, 99(9), 100654. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. (2021). Bioorganic Chemistry, 114, 105034. PubMed. Retrieved from [Link]

  • Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. (2021). European Journal of Medicinal Chemistry, 218, 113396. PMC. Retrieved from [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (2019). Journal of Chemical Sciences, 131(6). Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules, 27(7), 2200. PMC - NIH. Retrieved from [Link]

  • (S) -1- (4-Fluorophenyl) -1-(2- (4- (6- (1-methyl-1H-pyrazole-4-yl) pyrrolo [2,1-F] [5][8]Triazine-4-yl) piperazinyl) -pyrimidine-5-yl) Ethane-1-amine crystal form and production method. (2022). Patent JP-2022526438-A. PubChem. Retrieved from [Link]

  • Tuning the spin-transition properties of pyrene decorated 2,6- Bispyrazolylpyridine based Fe(II) complexes. (2011). Dalton Transactions, 40(43), 11491-11497. The Royal Society of Chemistry. Retrieved from [Link]

  • Novel polymorphic forms of 6-(1-methyl-1h-pyrazol-4-yl)-2-{3-[5-(2-morpholin-4-yl-ethoxy)-pyrimidin-2-yl]-benzyl}-2h-pyridazin-3-one dihydrogenphosphate and processes of manufacturing thereof. (2014). EP Patent 2,361,250 B1. Google Patents.
  • Substituted pyridine and pyrazine compounds as pde4 inhibitors. (2014). WO Patent 2014/158998 A1. Google Patents.
  • Pyrazole [3, 4-b] pyridine raf inhibitors. (2009). WO Patent 2009/111279 A1. Google Patents.
  • Schematic route for the synthesis of substituted pyrazolyl–pyridine ligand L. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2025). Molecules, 30(20), 4905. PMC. Retrieved from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry, 4(3), 1056-1115. MDPI. Retrieved from [Link]

  • ¹H NMR Chemical Shifts. (2020). Organic Chemistry Data. Retrieved from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Pharmaceuticals, 15(4), 442. Universitat Ramon Llull. Retrieved from [Link]

Sources

Foundational

molecular weight of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine

An In-Depth Technical Guide to 4-(1-Methyl-1H-pyrazol-4-yl)pyridine for Advanced Research Executive Summary This guide provides a comprehensive technical overview of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine, a heterocyclic b...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(1-Methyl-1H-pyrazol-4-yl)pyridine for Advanced Research

Executive Summary

This guide provides a comprehensive technical overview of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We will delve into its core physicochemical properties, present a detailed, field-proven synthesis protocol via Suzuki-Miyaura cross-coupling, outline standard analytical characterization procedures, and explore its applications as a crucial scaffold in drug discovery and as a ligand in the formation of Metal-Organic Frameworks (MOFs). This document is designed to serve as a practical resource, explaining not only the "how" but also the "why" behind the methodologies, ensuring scientific integrity and enabling researchers to confidently incorporate this molecule into their development programs.

Core Physicochemical Properties

4-(1-Methyl-1H-pyrazol-4-yl)pyridine is a bicyclic aromatic compound featuring a pyridine ring linked to a methylated pyrazole ring. This specific arrangement of nitrogen atoms and aromatic systems imparts unique electronic and steric properties, making it a valuable ligand for metal coordination and a versatile scaffold for interacting with biological targets.

Table 1: Key Physicochemical and Identification Data

PropertyValueSource(s)
Molecular Weight 159.19 g/mol [1]
Molecular Formula C₉H₉N₃[1]
CAS Number 870863-00-6[1]
Canonical SMILES CN1C=C(C=N1)C2=CC=NC=C2[2]
InChI Key FJJQOGZWCRKCKM-UHFFFAOYSA-N[2]
Synonyms 4-(1-Methyl-4-pyrazolyl)pyridine[2]

The structure combines the hydrogen bond accepting capability of the pyridine nitrogen with the versatile coordination chemistry of the pyrazole ring, a common motif in pharmacologically active molecules.[3]

G Synthesis Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants to Vial (4-Iodo-1-methyl-1H-pyrazole, 4-Pyridinylboronic acid) B 2. Add Solvent (DME/H₂O) A->B C 3. Add Catalyst & Base (Pd(PPh₃)₄, Cs₂CO₃) B->C D 4. Seal Vial & Purge with N₂ C->D E 5. Microwave Irradiation (90 °C, 5-15 min) D->E F 6. Cool to RT & Concentrate E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry & Evaporate Solvent G->H I 9. Purify via Column Chromatography H->I J Final Product: 4-(1-Methyl-1H-pyrazol-4-yl)pyridine I->J Yields Product

Caption: Microwave-assisted Suzuki-Miyaura synthesis workflow.

Step-by-Step Protocol
  • Vessel Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-Iodo-1-methyl-1H-pyrazole (1.0 mmol, 208 mg), 4-pyridinylboronic acid (1.1 mmol, 135 mg), and Cesium Carbonate (Cs₂CO₃, 2.5 mmol, 814 mg).

  • Solvent and Catalyst Addition: Add 1,2-dimethoxyethane (DME, 6 mL) and deionized water (2.4 mL). Degas the mixture by bubbling nitrogen through the solution for 10 minutes. Finally, add the catalyst, Pd(PPh₃)₄ (0.02 mmol, 23 mg), under a nitrogen atmosphere.

  • Reaction: Securely seal the vial. Place it in the microwave reactor and irradiate at 90 °C for 10 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to afford the pure product.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a self-validating system for structural confirmation.

Characterization Workflow

G Analytical Characterization Workflow Start Purified Sample NMR ¹H and ¹³C NMR Spectroscopy Start->NMR MS Mass Spectrometry (e.g., LC-MS, ESI-TOF) Start->MS Purity Purity Analysis (HPLC, UPLC) Start->Purity Data_NMR Verify Proton Signals & Carbon Skeleton NMR->Data_NMR Data_MS Confirm Molecular Ion Peak [M+H]⁺ = 160.08 MS->Data_MS Data_Purity Determine Purity (e.g., >95%) Purity->Data_Purity Final Structure & Purity Confirmed Data_NMR->Final Data_MS->Final Data_Purity->Final

Caption: Standard workflow for structural and purity analysis.

Expected Spectroscopic Data
  • ¹H NMR Spectroscopy (400 MHz, CDCl₃): The proton NMR spectrum is the most direct method for confirming the structure. Based on analogous structures, the following chemical shifts (δ, ppm) are anticipated: [2][4][5] * Pyridine Protons: Two distinct signals are expected. The protons ortho to the nitrogen (positions 2 and 6) will appear downfield, typically around δ 8.5-8.7 ppm as a doublet. The protons meta to the nitrogen (positions 3 and 5) will appear further upfield, around δ 7.4-7.6 ppm, also as a doublet.

    • Pyrazole Protons: Two singlets are expected for the two non-equivalent protons on the pyrazole ring, likely in the δ 7.7-8.1 ppm range.

    • N-Methyl Protons: A sharp singlet integrating to three protons will appear significantly upfield, typically around δ 3.9-4.1 ppm.

  • ¹³C NMR Spectroscopy (100 MHz, CDCl₃): The carbon spectrum will confirm the presence of all 9 unique carbon atoms in the molecule.

  • High-Resolution Mass Spectrometry (HRMS): Using ESI-TOF, the calculated exact mass for [M+H]⁺ (C₉H₁₀N₃⁺) is 160.0875. The experimentally observed mass should be within a narrow tolerance (e.g., ± 5 ppm) of this value, confirming the molecular formula.

Applications in Research and Drug Development

The 4-(1-Methyl-1H-pyrazol-4-yl)pyridine scaffold is a "privileged structure" in modern chemistry, finding applications in diverse fields.

Ligand for Metal-Organic Frameworks (MOFs)

The compound is described by vendors as a component for MOFs. [1][6]The nitrogen atoms on both the pyridine and pyrazole rings can act as coordination sites (N-donors) for metal ions. This allows it to function as a multitopic organic linker, bridging metal centers to form extended, porous, three-dimensional structures. The specific geometry and electronic properties of this linker can be used to tune the pore size, stability, and catalytic activity of the resulting MOF, making it valuable in gas storage, separation, and heterogeneous catalysis.

Scaffold in Medicinal Chemistry

The pyrazole-pyridine core is a cornerstone in the design of small-molecule therapeutics due to its ability to form key hydrogen bonds and hydrophobic interactions with protein targets.

  • Kinase Inhibitors: This structural motif is frequently found in inhibitors of various protein kinases, which are critical targets in oncology. The scaffold can effectively occupy the ATP-binding pocket of kinases.

  • PD-1/PD-L1 Interaction Inhibitors: Derivatives of 1-methyl-1H-pyrazolo[4,3-b]pyridine have been designed as potent small-molecule inhibitors of the PD-1/PD-L1 protein-protein interaction, a key pathway in cancer immunotherapy. [3]This highlights the utility of the core scaffold in designing molecules that modulate complex biological pathways.

  • Muscarinic Receptor Modulators: Pyrazol-4-yl-pyridine derivatives have been successfully developed as positive allosteric modulators (PAMs) for the muscarinic acetylcholine receptor M4 (M4), a target for treating schizophrenia and other neurological disorders. [2]The core structure provides the necessary orientation of substituents to achieve high affinity and selectivity.

Safety and Handling

  • Hazard Statements: Based on similar compounds, may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [2]* Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

References

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.Chinese Chemical Letters,
  • Tuning the spin-transition properties of pyrene decorated 2,6- Bispyrazolylpyridine based Fe(II) complexes.The Royal Society of Chemistry,
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction.Organic & Biomolecular Chemistry (RSC Publishing),
  • Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4.PMC,
  • Synthesis of 1-(Methylsulfonylmethyl)
  • An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: applic
  • Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid.PubMed,
  • 4-Methylpyridine(108-89-4) 1H NMR spectrum.ChemicalBook,
  • 4-(1-Methyl-1H-pyrazol-4-yl)pyridine | Metal-organic Framework.MedChemExpress,
  • NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity.MDPI,
  • 4-(1-Methyl-1H-pyrazol-4-yl)pyridine.MedChemExpress,
  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction.PubMed,
  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib.

Sources

Exploratory

solubility of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine

An In-depth Technical Guide to the Solubility of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine Authored by: A Senior Application Scientist Foreword: The Crucial Role of Solubility in Modern Drug Discovery In the landscape of cont...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine

Authored by: A Senior Application Scientist

Foreword: The Crucial Role of Solubility in Modern Drug Discovery

In the landscape of contemporary drug development, the intrinsic properties of a molecule are as critical as its pharmacological activity. Among these, aqueous solubility stands as a primary gatekeeper to a compound's therapeutic success. Poor solubility can severely limit a drug's bioavailability, leading to suboptimal in vivo exposure and potentially masking its true efficacy or toxicity. For researchers and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely a data point; it is a foundational pillar upon which formulation, dosing strategies, and ultimately, clinical viability are built.

This guide focuses on 4-(1-Methyl-1H-pyrazol-4-yl)pyridine, a heterocyclic compound featuring a scaffold of significant interest in medicinal chemistry, potentially as a kinase inhibitor or a metal-organic framework (MOF).[1][2][3][4] Given the absence of extensive, publicly available solubility data for this specific molecule, this document is structured to empower the research scientist. It moves beyond a simple recitation of facts to provide a predictive analysis based on molecular structure, detailed experimental protocols for robust solubility determination, and an overview of computational tools that can guide early-stage discovery. Herein, we do not just present what is known; we illuminate the path to discovering what is essential.

Physicochemical Profile and Predicted Solubility of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine

Core Molecular Characteristics

To understand the solubility of a compound, one must first understand the compound itself. The key physicochemical properties of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine are summarized below.

PropertyValueSource
Chemical Formula C₉H₉N₃[4]
Molecular Weight 159.19 g/mol [4]
Structure A pyridine ring linked to a methylated pyrazole ring.[4]
Appearance Typically an off-white or pale yellow solid.[5]
Structural Analysis and Predicted Solubility Behavior

The solubility of a molecule is a direct consequence of its structure and the intermolecular forces it can form with a solvent. The structure of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine offers several clues to its likely behavior:

  • The Pyridine Moiety : This is a polar, aromatic heterocycle. The lone pair of electrons on the nitrogen atom makes it a hydrogen bond acceptor and a weak base. This basicity is a critical determinant of its pH-dependent solubility.

  • The Pyrazole Moiety : This five-membered aromatic ring with two adjacent nitrogen atoms is also polar. The N-H of an unmethylated pyrazole can act as a hydrogen bond donor, and the other nitrogen acts as an acceptor.[6] In this specific molecule, the methylation at the N1 position removes the primary hydrogen bond donor capability of the ring itself, which may slightly decrease its aqueous solubility compared to its unmethylated counterpart, 4-(1H-Pyrazol-4-yl)pyridine.[5]

  • The Methyl Group : This is a small, non-polar, hydrophobic group. While its impact is minor compared to the two heterocyclic rings, it will slightly decrease the overall aqueous solubility.

Predicted Solubility Profile: Based on this structural analysis, we can predict the following solubility trends:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The compound is expected to have moderate solubility in these solvents. The pyridine and pyrazole nitrogens can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of the solvent.[7][8]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated in these solvents due to favorable dipole-dipole interactions.[7]

  • Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is expected, as the polar nature of the molecule will not interact favorably with non-polar solvents.[7][8]

This predictive framework is a starting point. For drug development, precise, experimentally determined data is non-negotiable.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the equilibrium concentration of a solute in a saturated solution at a given temperature and pressure. It is a critical parameter for lead optimization and formulation.[9] The "gold standard" for its determination is the Isothermal Shake-Flask Method .[10]

The Isothermal Shake-Flask Method: A Step-by-Step Protocol

This method ensures that a true equilibrium between the undissolved solid and the solution is achieved, providing the most reliable measure of thermodynamic solubility.[10]

Principle: An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature until the concentration of the dissolved compound in the solvent remains constant.

Materials and Reagents:

  • 4-(1-Methyl-1H-pyrazol-4-yl)pyridine (solid powder)

  • Selected solvents (e.g., Deionized water, pH 7.4 Phosphate-Buffered Saline (PBS), Ethanol, DMSO)

  • Glass vials or flasks with tight-sealing caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

Experimental Workflow:

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Calculation prep1 Add excess solid compound to a vial prep2 Add a known volume of solvent prep1->prep2 equil1 Seal vial and agitate at constant temperature (e.g., 24-72 hours) prep2->equil1 sep1 Allow suspension to settle equil1->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter through 0.22 µm syringe filter sep2->sep3 analysis1 Dilute sample if necessary sep3->analysis1 analysis2 Quantify concentration (e.g., HPLC, UV-Vis) analysis1->analysis2 analysis3 Calculate solubility (e.g., mg/mL, µM) analysis2->analysis3

Caption: Workflow for the Isothermal Shake-Flask Method.

Detailed Procedure:

  • Preparation of Saturated Solutions:

    • To a series of glass vials, add an excess amount of solid 4-(1-Methyl-1H-pyrazol-4-yl)pyridine. "Excess" means enough solid is present that some will visibly remain undissolved at equilibrium.[8][11]

    • Add a precise, known volume (e.g., 2 mL) of the desired solvent to each vial.[8]

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a stir plate within a temperature-controlled incubator (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours.[11] To validate the equilibration time, samples can be taken at various intervals (e.g., 24, 48, 72 hours) until the measured concentration plateaus.[11]

  • Sample Collection and Preparation:

    • Once equilibrium is reached, stop agitation and allow the vials to stand undisturbed at the set temperature for at least 30 minutes to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.[7]

  • Analysis and Calculation:

    • Prepare a calibration curve using standard solutions of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine of known concentrations.

    • Dilute the filtered sample with the appropriate mobile phase or solvent to fall within the linear range of the calibration curve.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).

    • Calculate the concentration of the original, undiluted saturated solution. This value represents the thermodynamic solubility.

Potentiometric Titration for Ionizable Compounds

For compounds with ionizable groups, such as the basic pyridine nitrogen in 4-(1-Methyl-1H-pyrazol-4-yl)pyridine, potentiometric titration offers a powerful alternative for determining the intrinsic solubility (S₀) and the acid dissociation constant (pKa).

Principle: The compound is dissolved in an aqueous medium, and the pH is monitored as a titrant (an acid) is added. A change in the titration curve's slope occurs when the solution becomes saturated and the compound begins to precipitate, allowing for the calculation of the solubility product.[12][13][14]

G cluster_setup 1. Setup cluster_titration 2. Titration cluster_analysis 3. Analysis setup1 Dissolve compound in aqueous solution setup2 Place pH electrode in solution setup1->setup2 titrate1 Add titrant (acid) in small increments setup2->titrate1 titrate2 Record pH after each addition analysis1 Plot pH vs. Volume of titrant titrate2->analysis1 analysis2 Identify precipitation point (change in slope) analysis1->analysis2 analysis3 Calculate pKa and Intrinsic Solubility (S₀) analysis2->analysis3

Caption: Principle of Potentiometric Titration for Solubility.

This method is particularly advantageous as it can determine both pKa and solubility in a single experiment, providing crucial data for predicting how solubility will change across the physiological pH range of the gastrointestinal tract.[12]

Key Factors Influencing Solubility

The is not a fixed value but is influenced by several environmental and physicochemical factors.

  • pH: This is arguably the most critical factor for this molecule.[15][16] The pyridine nitrogen is basic and will become protonated at acidic pH values. The resulting cationic species will be significantly more water-soluble than the neutral form. Therefore, the aqueous solubility of this compound is expected to be substantially higher in the acidic environment of the stomach than in the more neutral environment of the intestines.[17][18]

  • Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[19][20] However, this relationship must be determined experimentally, as some compounds exhibit exothermic dissolution.[20] This is a key consideration for manufacturing processes and storage conditions.

  • Co-solvents: The use of water-miscible organic solvents (co-solvents) like ethanol or polyethylene glycol (PEG) can significantly enhance the aqueous solubility of poorly soluble compounds.[21] This is a common strategy in liquid formulation development.

  • Crystal Polymorphism: The solid-state form of the compound can have a profound impact on its solubility. Amorphous forms are generally more soluble (though less stable) than their crystalline counterparts because less energy is required to break the solid lattice.[16] Different crystalline polymorphs can also exhibit different solubilities.

Computational Approaches to Solubility Prediction

In early-stage drug discovery, when physical samples may be scarce, computational (in silico) models provide a rapid and cost-effective means of estimating solubility.[22][23]

  • Quantitative Structure-Property Relationship (QSPR): These models use mathematical equations to correlate a molecule's structural features (descriptors) with its solubility.[23][24] They are trained on large datasets of compounds with known experimental solubilities.

  • Thermodynamics-Based Methods: Approaches like the General Solubility Equation (GSE) use fundamental physicochemical properties like the melting point and the octanol-water partition coefficient (logP) to predict solubility.[25]

  • Molecular Dynamics (MD) Simulations: These methods simulate the movement of the solute and solvent molecules over time, providing insight into the solvation process and allowing for the calculation of the free energy of solvation.[23][26]

Sources

Foundational

Whitepaper: Theoretical Properties and Applied Workflows of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine

Executive Summary The compound 4-(1-Methyl-1H-pyrazol-4-yl)pyridine is a highly versatile bis-heterocyclic building block that bridges the disciplines of advanced materials science and medicinal chemistry. Characterized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(1-Methyl-1H-pyrazol-4-yl)pyridine is a highly versatile bis-heterocyclic building block that bridges the disciplines of advanced materials science and medicinal chemistry. Characterized by a pyridine ring covalently linked to a 1-methylpyrazole moiety, this molecule offers a unique combination of structural rigidity, tunable electronics, and dual nitrogen-donor capacity. This technical guide explores the theoretical physicochemical properties of the molecule, its mechanistic utility as a bidentate ligand in Metal-Organic Frameworks (MOFs), and its role as a privileged pharmacophore in fragment-based drug discovery (FBDD).

Theoretical and Physicochemical Properties

Electronic Structure and Coordination Topography

The molecular architecture of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine features an extended π-conjugated system. However, steric repulsion between the ortho-hydrogens of the pyridine and pyrazole rings induces a slight torsional twist, preventing perfect coplanarity. This dihedral angle is highly responsive to the local dielectric environment and metal coordination events.

The molecule possesses two distinct sp²-hybridized nitrogen donors:

  • Pyridine Nitrogen: A strong σ-donor and moderate π-acceptor, highly accessible for metal coordination or hydrogen-bond acceptance.

  • Pyrazole Nitrogen (N2): A secondary donor site. The N1 position is intentionally blocked by a methyl group, which prevents tautomerization and forces coordination to occur exclusively at the N2 position, ensuring predictable, linear-like bridging geometries.

Quantitative Data Profile

The following table summarizes the core theoretical and physical parameters that dictate the molecule's behavior in synthetic and biological systems.

PropertyValueCausality / Significance
CAS Number 870863-00-6Unique identifier for procurement and registry[1].
Molecular Formula C9H9N3Indicates a highly nitrogen-dense scaffold[1].
Molecular Weight 159.19 g/mol Low molecular weight (<300 Da) makes it an ideal starting point for Fragment-Based Drug Design (FBDD)[1].
Calculated TPSA ~30.7 ŲOptimal for membrane permeability; allows the fragment to easily cross the blood-brain barrier (BBB) in CNS-targeted kinase inhibitors.
Rotatable Bonds 1The single C-C bond between the rings minimizes the entropic penalty upon binding to target proteins or metal nodes.

Mechanistic Utility in Advanced Applications

Topology in Metal-Organic Frameworks (MOFs)

In coordination chemistry, 4-(1-Methyl-1H-pyrazol-4-yl)pyridine is classified as a rigid, bidentate bridging ligand[1]. Causality of Design: The spatial distance between the pyridine N and the pyrazole N creates a linear-like spacer. The presence of the N-methyl group introduces localized steric bulk and hydrophobicity. When incorporated into a MOF (e.g., with Zn²⁺ or Cu²⁺ nodes), this methyl group projects into the pore cavity, which can be exploited to tune gas sorption thermodynamics or enhance the framework's resistance to hydrolytic degradation.

MOF_Coordination M1 Metal Node (e.g., Zn²⁺) PyN Pyridine N (Donor 1) M1->PyN Coordinate Bond PyRing Pyridine Ring (Rigid Spacer) PyN->PyRing PzRing Pyrazole Ring (Rigid Spacer) PyRing->PzRing C-C Bond (Rotatable) PzN Pyrazole N (Donor 2) PzRing->PzN M2 Metal Node (e.g., Zn²⁺) PzN->M2 Coordinate Bond

Fig 1: Linear coordination topology of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine in a MOF.

Pharmacological Relevance in Kinase Inhibition

In medicinal chemistry, this bis-heterocycle is a privileged pharmacophore, particularly in the development of MAP4K and c-Met inhibitors[2]. Causality of Design: The pyridine nitrogen frequently acts as a critical hydrogen-bond acceptor, interacting directly with the backbone NH of the kinase hinge region. Simultaneously, the 1-methylpyrazole moiety projects into the solvent-exposed region or an adjacent hydrophobic pocket. The methyl group prevents unwanted hydrogen-bond donation (which could lead to off-target toxicity or poor solubility) while providing a synthetic vector for further structural elaboration to improve pharmacokinetic profiles[2].

Validated Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process controls to verify success at critical junctures.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Synthesis

This protocol details the synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine derivatives via a scalable Suzuki-Miyaura cross-coupling.

Causality of Solvent and Temperature: A biphasic solvent system of 2-Butanol/Water (2-BuOH/H₂O) is utilized because it provides optimal solubility for both the organic substrates and the inorganic base (K₂CO₃), facilitating the crucial transmetalation step. Temperature is a Critical Process Parameter (CPP); reactions conducted below 80 °C often stall, whereas refluxing at 89–90 °C ensures complete conversion[3].

Step-by-Step Methodology:

  • Reagent Charging: To a reactor equipped with an overhead stirrer and nitrogen inlet, add 4-bromopyridine (1.0 equiv), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.4 equiv), and K₂CO₃ (2.2 equiv).

  • Solvent Addition: Add the optimized solvent mixture: 2-BuOH/H₂O (7:3 v/v ratio, 9 volumes/weight)[3].

  • Catalyst Activation: Degas the mixture with N₂ for 15 minutes. Add Pd(PPh₃)₂Cl₂ (1 mol%). Self-Validation: The solution color should shift from yellow to dark orange/brown, indicating the reduction of Pd(II) to the active Pd(0) species.

  • Thermal Cycling: Heat the reaction to reflux (89–90 °C) for 12 hours.

  • In-Process Control (IPC): Sample the reaction and analyze via HPLC at 220 nm. The reaction is deemed complete when the aryl halide peak area is <2.0%[3].

  • Palladium Scavenging: Cool to 60 °C. Add toluene and 20% aqueous NaHSO₃. Stir for 2 hours. Causality: NaHSO₃ effectively chelates and precipitates residual palladium, reducing heavy metal content from >8000 ppm to <100 ppm, a strict requirement for pharmaceutical intermediates[4].

  • Isolation: Separate the organic layer, concentrate under vacuum, and recrystallize the product from ethanol.

Suzuki_Cycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII TransMet Transmetalation (Boronic Ester + Base) PdII->TransMet PdII_Diaryl Diaryl Pd(II) Complex TransMet->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-(1-Methyl-1H- pyrazol-4-yl)pyridine RedElim->Product

Fig 2: Pd-catalyzed Suzuki-Miyaura coupling cycle for synthesizing the target molecule.

Protocol: Solvothermal Synthesis of a Zinc-Based MOF

This protocol outlines the assembly of a coordination polymer using 4-(1-Methyl-1H-pyrazol-4-yl)pyridine as the bridging ligand.

Causality of Solvothermal Conditions: N,N-Dimethylformamide (DMF) is used as the solvent because, at elevated temperatures (120 °C), it undergoes slow thermal decomposition to yield dimethylamine. This gradual release of base slowly deprotonates any auxiliary carboxylic acid ligands, preventing rapid, chaotic precipitation and instead driving the system toward the thermodynamically stable, highly crystalline MOF structure.

Step-by-Step Methodology:

  • Precursor Mixing: Dissolve Zn(NO₃)₂·6H₂O (1.0 mmol) and 4-(1-Methyl-1H-pyrazol-4-yl)pyridine (1.0 mmol) in 15 mL of DMF in a 25 mL Teflon-lined stainless steel autoclave.

  • Sonication: Sonicate for 10 minutes until the solution is completely clear. Self-Validation: A clear solution confirms the absence of premature amorphous polymer formation.

  • Thermal Incubation: Seal the autoclave and heat in a programmable oven at 120 °C for 48 hours.

  • Controlled Cooling: Cool the oven to room temperature at a slow rate of 5 °C/hour. Causality: Slow cooling minimizes thermal shock, yielding larger, single-crystal domains suitable for X-ray diffraction (XRD).

  • Solvent Exchange & Activation: Decant the mother liquor. Wash the crystals with fresh DMF (3 × 10 mL), followed by anhydrous acetone (3 × 10 mL) over 3 days. Causality: Replacing high-boiling DMF with volatile acetone prevents capillary-force-induced pore collapse during the final vacuum drying phase.

References

  • MedChemExpress. "4-(1-Methyl-1H-pyrazol-4-yl)pyridine | MedChemExpress".
  • American Chemical Society (ACS). "Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction".
  • National Institutes of Health (NIH / PMC). "Development of MAP4 kinase inhibitors as motor-neuron-protecting agents".
  • ResearchGate. "Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique".

Sources

Exploratory

Quantum Chemical Profiling of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine: A Comprehensive DFT Guide

Executive Summary 4-(1-Methyl-1H-pyrazol-4-yl)pyridine (MPP) is a highly versatile heteroaryl scaffold. Featuring a hydrogen-bond accepting pyridine ring coupled to a 1-methylpyrazole moiety, it is widely utilized as an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(1-Methyl-1H-pyrazol-4-yl)pyridine (MPP) is a highly versatile heteroaryl scaffold. Featuring a hydrogen-bond accepting pyridine ring coupled to a 1-methylpyrazole moiety, it is widely utilized as an advanced building block in metal-organic frameworks (MOFs) and as a pharmacophore fragment in kinase inhibitor design[1]. As computational chemists, we cannot afford to treat Density Functional Theory (DFT) as a black box. Understanding the exact electronic topology, conformational preferences, and spectroscopic signatures of MPP is paramount for rational drug design. This whitepaper outlines a self-validating, causal methodology for the quantum chemical characterization of MPP.

Theoretical Framework: Functional and Basis Set Selection

Selecting the appropriate DFT level dictates the physical validity of the simulation. For biaryl-like systems such as MPP, the global minimum is governed by a delicate interplay between π -conjugation across the inter-ring C-C bond and steric repulsion between ortho-protons.

We must move beyond legacy functionals and select methods that account for dispersion and medium-range correlation. The addition of diffuse functions (++) to the basis set is non-negotiable here; they allow the electron density to expand, which is critical for accurately modeling the lone pairs on the pyridine and pyrazole nitrogen atoms[2].

Table 1: Recommended DFT Functionals for Heteroaryl Systems

FunctionalFunctional ClassDispersion CorrectionCausality for SelectionM06-2XMeta-GGAImplicitSuperior for main-group thermochemistry, bond dissociation energies, and aromatic geometry optimization[3].wB97XDRange-SeparatedEmpirical (D2)Essential for modeling non-covalent interactions, π π stacking in MOFs, and excited states (TD-DFT)[4].B3LYPHybrid GGANoneThe industry standard for GIAO-based NMR chemical shift predictions when paired with appropriate basis sets[5].

Conformational Analysis: The Biaryl Torsion

The most critical geometric parameter in MPP is the dihedral angle θ connecting the pyridine and pyrazole rings.

The Causality of the PES Scan: If a single-point optimization is run directly from an arbitrary 2D-to-3D conversion (e.g., SMILES string), the optimizer will likely trap the molecule in a local minimum—often a perfectly coplanar, high-energy transition state caused by ortho-hydrogen clashing. A Relaxed Potential Energy Surface (PES) scan is required to map the rotational energy barrier and identify the true global minimum before any electronic properties are calculated.

PES_Scan A SMILES to 3D Initial Guess B Define Dihedral (Pyridine-Pyrazole) A->B C Relaxed PES Scan (M06-2X/6-31G*) B->C D Extract Global Minimum C->D E High-Level Opt+Freq (wB97XD/6-311++G**) D->E

Figure 1: Conformational profiling workflow for biaryl dihedral optimization.

Electronic Properties & Reactivity Descriptors

Once the global minimum is validated, Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping are performed. These metrics translate abstract quantum mechanics into actionable drug discovery insights.

  • Molecular Electrostatic Potential (MEP): Visualizes nucleophilic and electrophilic hotspots. In MPP, the pyridine nitrogen typically exhibits a deep negative potential, serving as the primary hydrogen-bond acceptor or metal coordination site[1], while the methyl group presents a hydrophobic, electropositive shield.

  • Frontier Orbitals: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictates the chemical hardness of the fragment.

Table 2: Key Quantum Chemical Descriptors (Koopmans' Theorem)
DescriptorDerivationChemical Significance in Drug Design
Ionization Potential (IP) −EHOMO​ Susceptibility to oxidative metabolism (e.g., CYP450 degradation).
Electron Affinity (EA) −ELUMO​ Ability to accept electron density from target nucleophiles.
Chemical Hardness ( η ) (IP−EA)/2 Molecular stability; higher η indicates lower reactivity/toxicity.
Electrophilicity ( ω ) μ2/2η Propensity to undergo nucleophilic attack within an active site.

Self-Validating Experimental Protocol (Gaussian 16)

A computational protocol is only as robust as its failure modes. The following step-by-step workflow for Gaussian 16 incorporates a strict self-validation gate to ensure data integrity.

Step 1: Relaxed PES Scan (Torsional Profiling)
  • Construct the 3D model of MPP using GaussView.

  • Define the dihedral angle between the pyridine and pyrazole rings (e.g., C3-C4-C4'-C5').

  • Set up a redundant internal coordinate scan: Opt=ModRedundant. Scan 360° in 10° increments using a cost-effective level of theory (B3LYP/6-31G(d)).

  • Extract the lowest-energy conformer coordinates from the resulting .log file.

Step 2: High-Level Geometry Optimization
  • Configure the route section for high-level optimization and frequency analysis: #p opt freq wB97XD/6-311++G(d,p) scrf=(smd,solvent=water)

  • Causality: The wB97XD functional captures the dispersion forces[3], while the SMD solvation model implicitly accounts for the dielectric environment of aqueous biological assays, which is critical for accurate thermodynamic profiling[4].

Step 3: The Self-Validation Gate (Frequency Analysis)
  • Open the output file and inspect the harmonic vibrational frequencies.

  • Validation Rule: If the number of imaginary frequencies ( Nimag​ ) is 0, the structure is a true minimum.

  • Correction Loop: If Nimag​>0 (indicated by negative frequency values), the structure is trapped in a transition state. You must visualize the imaginary normal mode, manually displace the coordinates along this vector, and re-submit the optimization.

Step 4: Spectroscopic Prediction (NMR)
  • Take the validated ground-state geometry.

  • Run a single-point NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method: #p nmr=giao B3LYP/6-311+G(2d,p) scrf=(smd,solvent=chloroform)

  • Causality: B3LYP combined with GIAO is empirically proven to yield highly accurate 1H and 13C chemical shifts when referenced against a calculated Tetramethylsilane (TMS) standard[5].

DFT_Pipeline Input 1. Input Generation (Coordinates & Multiplicity) Opt 2. Geometry Optimization (Opt=Tight, SMD Solvation) Input->Opt Freq 3. Frequency Analysis (Check for Imaginary Freqs) Opt->Freq Freq->Opt Imaginary Freq > 0 (Distort & Re-optimize) Prop 4. Property Evaluation (NMR, MEP, TD-DFT) Freq->Prop Analysis 5. Wavefunction Analysis (Multiwfn / VMD) Prop->Analysis

Figure 2: Self-validating DFT computational pipeline ensuring ground-state convergence.

References

  • [6] Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods. Royal Society Open Science. URL:[Link]

  • [5] DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds. MDPI. URL:[Link]

  • [4] On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. ACS Publications. URL:[Link]

  • [2] Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Spectroscopy Online. URL:[Link]

  • [3] DFT and molecular simulation validation of the binding activity of PDEδ inhibitors for repression of oncogenic k-Ras. PMC (PubMed Central). URL:[Link]

Sources

Foundational

A Predictive Bioactivity Profile and In-Depth Technical Guide for 4-(1-Methyl-1H-pyrazol-4-yl)pyridine

For: Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Known Unknowns In the landscape of drug discovery, the exploration of novel chemical entities is the cornerstone of innovation. Th...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known Unknowns

In the landscape of drug discovery, the exploration of novel chemical entities is the cornerstone of innovation. The compound 4-(1-Methyl-1H-pyrazol-4-yl)pyridine, a molecule uniting a substituted pyrazole ring with a pyridine moiety, represents a frontier of potential therapeutic application. While direct, comprehensive bioactivity studies on this specific molecule are not yet prevalent in the public domain, its structural components are well-characterized pharmacophores, appearing in a multitude of bioactive agents.[1][2][3][4] This guide, therefore, adopts a predictive and proactive stance. By dissecting the known biological activities of its core structures—the pyrazole and pyridine rings—and related derivatives, we can construct a logical framework for investigating its preliminary bioactivity. This document serves as both a predictive analysis and a practical, in-depth guide for researchers poised to unlock the therapeutic potential of this promising compound.

Deconstruction of a Promising Scaffold: The Rationale for Investigation

The structure of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine is a deliberate marriage of two privileged heterocyclic systems in medicinal chemistry. Understanding the individual contributions of the pyrazole and pyridine moieties provides a robust foundation for predicting its biological activities.

  • The Pyrazole Core: Pyrazole and its derivatives are renowned for a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, analgesic, and anticancer effects.[1][2][3][4] The pyrazole nucleus is a key component in several approved drugs, underscoring its therapeutic relevance.[3] Its ability to participate in hydrogen bonding and other non-covalent interactions allows it to bind to a wide array of biological targets.

  • The Pyridine Ring: The pyridine ring is another cornerstone of medicinal chemistry, found in numerous pharmaceuticals. It can act as a hydrogen bond acceptor and engage in π-π stacking interactions, contributing to the binding affinity of molecules to their biological targets. Pyridine derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[5]

The fusion of these two moieties in 4-(1-Methyl-1H-pyrazol-4-yl)pyridine suggests a high probability of synergistic or novel bioactivities. Literature on closely related structures provides further compelling evidence for specific avenues of investigation.

Predicted Bioactivity and Proposed Targets

Based on an analysis of structurally similar compounds, we can hypothesize several primary areas of bioactivity for 4-(1-Methyl-1H-pyrazol-4-yl)pyridine.

Kinase Inhibition

The pyrazole-pyridine scaffold is a common feature in a multitude of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

  • PIM-1 Kinase: Pyrazolyl pyridine conjugates have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation.[6][7] Inhibition of PIM-1 can induce apoptosis in cancer cells, making it an attractive therapeutic target.[6][7]

  • Cyclin-Dependent Kinases (CDKs): Substituted 4-(pyrazol-4-yl)-pyrimidines (a closely related scaffold) are known to be selective inhibitors of CDK4/6, which are key regulators of the cell cycle.[8]

  • Receptor Tyrosine Kinases (RTKs): Derivatives of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine have been developed as potent inhibitors of the RET (Rearranged during transfection) proto-oncogene, including mutations that confer resistance to other inhibitors.[9] Similarly, pyrazol-4-ylpyrimidine derivatives have shown inhibitory activity against ROS1 kinase.[10]

Modulation of G-Protein Coupled Receptors (GPCRs)
  • Muscarinic Acetylcholine Receptor M4 (M4 mAChR): Pyrazol-4-yl-pyridine derivatives have been investigated as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor.[11] This receptor is a target for the treatment of neuropsychiatric disorders such as schizophrenia.[11]

Anticancer and Cytotoxic Activity

The combination of pyrazole and pyridine rings is frequently associated with cytotoxic effects against cancer cell lines.

  • Cytotoxicity in Cancer Cell Lines: Numerous studies have demonstrated the cytotoxic potential of pyrazole and pyridine derivatives against a range of human cancer cell lines, including those of the lung, breast, and colon.[5][12]

Antimicrobial Activity

Both pyrazole and pyridine moieties are present in compounds with demonstrated antimicrobial properties.

  • Antibacterial and Antifungal Effects: The literature contains extensive reports on the antibacterial and antifungal activities of pyrazole derivatives against various pathogens.[13][14][15][16][17][18] The lipophilicity and electronic properties of these compounds can contribute to their ability to disrupt microbial cell membranes or inhibit essential enzymes.[14]

Experimental Workflows for Bioactivity Screening

To empirically validate the predicted bioactivities, a structured, multi-tiered screening approach is recommended. The following protocols are designed to be self-validating and provide a clear path from preliminary screening to more detailed mechanistic studies.

General Workflow for Preliminary Bioactivity Assessment

The initial assessment should be broad, covering the most likely areas of activity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Validation & Target ID cluster_2 Phase 3: Lead Optimization A Compound Synthesis & QC (4-(1-Methyl-1H-pyrazol-4-yl)pyridine) B Cytotoxicity Profiling (e.g., NCI-60 Panel) A->B Test Compound C Antimicrobial Screening (Panel of Bacteria & Fungi) A->C Test Compound D Kinase Panel Screen (Broad-spectrum panel) A->D Test Compound E Dose-Response Assays (IC50/EC50 Determination) B->E Active Hits C->E Active Hits D->E Active Hits F Mechanism of Action Studies (e.g., Enzyme Kinetics, Receptor Binding) E->F Validated Hits G Structure-Activity Relationship (SAR) Studies F->G Confirmed Target

Caption: A multi-phase workflow for the preliminary bioactivity assessment of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine.

Detailed Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine against a panel of protein kinases.

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine in 100% DMSO.

    • Create a series of dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Kinase Reaction Setup:

    • In a 96-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP to the assay buffer.

    • Add the diluted compound or vehicle control (DMSO) to the wells.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a termination buffer.

    • Measure the fluorescence signal, which is proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to the vehicle control.

    • Plot the percentage of activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Detailed Protocol: Cell Viability and Cytotoxicity Assay

Objective: To assess the cytotoxic effect of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine on a panel of human cancer cell lines.

Methodology:

  • Cell Culture:

    • Culture cancer cell lines (e.g., HepG2, MCF-7, A549) in appropriate media and conditions.[6]

  • Compound Treatment:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value by plotting cell viability against compound concentration.

Detailed Protocol: Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine against a panel of pathogenic bacteria and fungi.

Methodology:

  • Microorganism Preparation:

    • Grow bacterial and fungal strains in appropriate broth media to the mid-logarithmic phase.

  • Broth Microdilution:

    • In a 96-well plate, prepare two-fold serial dilutions of the compound in broth.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation:

    • Incubate the plates at the optimal temperature for each microorganism for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation and Interpretation

All quantitative data from the proposed assays should be summarized in clear, concise tables for comparative analysis.

Table 1: Predicted Bioactivity and Target Classes

Predicted BioactivityPotential Molecular Target(s)Rationale based on Structural Analogs
AnticancerPIM-1 Kinase, CDK4/6, RET, ROS1Pyrazolyl pyridine and pyrimidine derivatives show potent inhibition.[6][7][8][9][10]
Neuro-modulatoryMuscarinic Acetylcholine Receptor M4Pyrazol-4-yl-pyridine derivatives act as PAMs.[11]
AntimicrobialBacterial and Fungal Enzymes/Cellular ProcessesPyrazole and pyridine cores are common in antimicrobials.[13][14][15][16][17][18]

Table 2: Hypothetical IC50/MIC Data Summary

Assay TypeTarget/OrganismIC50/MIC (µM)
Kinase InhibitionPIM-1[Data to be generated]
Kinase InhibitionCDK4[Data to be generated]
CytotoxicityHepG2 (Liver Cancer)[Data to be generated]
CytotoxicityMCF-7 (Breast Cancer)[Data to be generated]
AntimicrobialStaphylococcus aureus[Data to be generated]
AntimicrobialEscherichia coli[Data to be generated]
AntimicrobialCandida albicans[Data to be generated]

Potential Signaling Pathways and Mechanisms of Action

Visualizing the potential impact of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine on cellular signaling pathways is crucial for understanding its mechanism of action.

PIM-1 Kinase Signaling Pathway

G A Growth Factors / Cytokines B Receptor A->B C JAK/STAT Pathway B->C D PIM-1 Kinase C->D F Phosphorylation of Pro-apoptotic Proteins (e.g., BAD) D->F E 4-(1-Methyl-1H-pyrazol-4-yl)pyridine E->D Inhibition G Inhibition of Apoptosis F->G H Cell Survival & Proliferation G->H

Caption: Proposed inhibition of the PIM-1 kinase signaling pathway by 4-(1-Methyl-1H-pyrazol-4-yl)pyridine.

Concluding Remarks and Future Directions

While the bioactivity of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine remains to be fully elucidated, its chemical architecture strongly suggests a high potential for therapeutic relevance, particularly in oncology and infectious diseases. The predictive framework and detailed experimental protocols outlined in this guide provide a clear and scientifically rigorous path for its investigation. The initial broad screening, followed by target validation and mechanistic studies, will be instrumental in defining its pharmacological profile. Subsequent structure-activity relationship (SAR) studies will be crucial for optimizing its potency and selectivity, paving the way for the development of a novel therapeutic agent. The journey from a molecule of interest to a clinically valuable drug is long and complex, but it begins with the foundational, systematic exploration detailed herein.

References

  • Choi, H. G., et al. (2010). 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Cytotoxicity results of pyridine analogous in the MTT assessment. [Link]

  • Gommeren, C., et al. (2020). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. RSC Medicinal Chemistry. [Link]

  • El-Naggar, M., et al. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Advances. [Link]

  • Kumar, V., & Aggarwal, N. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Amir, M., et al. (2013). Pharmacological activities of pyrazolone derivatives. Journal of Basic and Clinical Pharmacy. [Link]

  • Kumar, A., et al. (2014). A review on Pyrazole derivatives of pharmacological potential. Journal of Pharmaceutical and BioSciences. [Link]

  • Abdel-Wahab, B. F., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Molecules. [Link]

  • El-Naggar, M., et al. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Publishing. [Link]

  • Fares, M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • ResearchGate. (n.d.). Pharmacological profile of pyrazole. [Link]

  • Dai, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry. [Link]

  • Lee, J. H., et al. (2015). Synthesis and Biological Evaluation of New pyrazol-4-ylpyrimidine Derivatives as Potential ROS1 Kinase Inhibitors. European Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, and cytotoxic activity of some new 1,3,4-trisubstituted pyrazoles against diverse tumor cell lines. [Link]

  • ResearchGate. (2019). synthesis, characterization and preliminary antibacterial activity study of 4-[(1h-pyrazol-1- yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole. [Link]

  • AL-Ghamdi, A. M. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. [Link]

  • Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry. [Link]

  • ResearchGate. (2025). Synthesis and antimicrobial activity of newly synthesized 4-substituted-pyrazolo[3,4-d]pyrimidine derivatives. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. [Link]

  • Zhuo, L., et al. (2024). Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance. European Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

An In-depth Technical Guide to 4-(1-Methyl-1H-pyrazol-4-yl)pyridine: A Versatile Scaffold in Modern Drug Discovery

Abstract This technical guide provides a comprehensive overview of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine, a heterocyclic building block of significant interest to the chemical and pharmaceutical research communities. We w...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine, a heterocyclic building block of significant interest to the chemical and pharmaceutical research communities. We will delve into its fundamental physicochemical properties, established synthetic routes, and its expanding role as a versatile scaffold in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and field-proven insights into the practical applications of this compound, from its use in creating metal-organic frameworks to its incorporation into potent and selective inhibitors for various biological targets.

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates due to their favorable properties and ability to interact with a wide range of biological targets. 4-(1-Methyl-1H-pyrazol-4-yl)pyridine has emerged as one such "privileged scaffold." This compound, characterized by a pyridine ring linked to a methylated pyrazole, offers a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability. Its derivatives have demonstrated significant potential in modulating key signaling pathways implicated in oncology, inflammation, and neurodegenerative diseases. This guide will serve as a technical primer on its properties, synthesis, and diverse applications.

Physicochemical & Structural Characteristics

A thorough understanding of a research chemical begins with its fundamental properties. These characteristics dictate its behavior in both chemical reactions and biological systems.

PropertyValueReference
CAS Number 870863-00-6[1][2]
Molecular Formula C9H9N3[1]
Molecular Weight 159.19 g/mol [1]
Appearance Off-white solid[3]
Synonyms 4-(Pyridin-4-yl)-1-methyl-1H-pyrazole[3]
SMILES CN1N=CC(=C1)C2=CC=NC=C2[2]
InChI Key TZDKFMFJVGNYLS-UHFFFAOYSA-N[3]

Synthesis and Purification Strategies

The synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine and its analogs typically relies on well-established cross-coupling reactions, which offer a robust and versatile method for forming the crucial carbon-carbon bond between the pyrazole and pyridine rings. The choice of a specific synthetic route is often dictated by the availability of starting materials and the desired scale of the reaction.

General Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its high tolerance for various functional groups and generally high yields. This approach involves the reaction of a boronic acid or ester with an organohalide, catalyzed by a palladium complex.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions A 4-Bromo-1-methyl-1H-pyrazole F Suzuki-Miyaura Cross-Coupling A->F B Pyridine-4-boronic acid B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent (e.g., Dioxane/H₂O) E->F G Crude Product F->G H Purification (Column Chromatography) G->H I 4-(1-Methyl-1H-pyrazol-4-yl)pyridine H->I

Caption: Generalized workflow for the synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a representative, self-validating methodology for the synthesis of the title compound. The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

  • 4-Iodo-1-methyl-1H-pyrazole (1.0 eq)

  • Pyridine-4-boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask, add 4-iodo-1-methyl-1H-pyrazole, pyridine-4-boronic acid, and potassium carbonate. Causality: Ensuring the flask is dry prevents quenching of the catalyst and reactants.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times. This is critical to prevent the oxidation of the palladium(0) catalyst, which would render it inactive.[4]

  • Solvent and Catalyst Addition: Add the degassed dioxane/water solvent mixture to the flask, followed by the Pd(PPh₃)₄ catalyst. Causality: Using degassed solvents minimizes dissolved oxygen, further protecting the catalyst.[4]

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and add water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume). Causality: The aqueous wash removes inorganic salts, and multiple extractions ensure complete recovery of the organic product.[5]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the pure compound.[5]

Diverse Applications in Research and Development

The true value of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine lies in its versatility as a building block and ligand. Its structural features have been exploited in materials science and, most notably, in the design of highly specific therapeutic agents.

Applications cluster_applications Key Research Applications Core 4-(1-Methyl-1H-pyrazol-4-yl)pyridine MOF Metal-Organic Frameworks (MOFs) Core->MOF Ligand PD1 PD-1/PD-L1 Inhibitors (Cancer Immunotherapy) Core->PD1 Scaffold for PDE1 PDE1 Inhibitors (Neurodegenerative Disorders) Core->PDE1 Scaffold for M4 M4 Receptor Modulators (Neurological Disorders) Core->M4 Scaffold for JAK JAK Inhibitors (Autoimmune Diseases) Core->JAK Scaffold for TGF TGF-β / Activin A Inhibitors (Fibrosis, Cancer) Core->TGF Scaffold for

Caption: Major applications of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine.

  • Metal-Organic Frameworks (MOFs): The nitrogen atoms in both the pyrazole and pyridine rings act as excellent coordination sites for metal ions, making this compound a valuable ligand for constructing MOFs.[1][6][7] These materials have applications in gas storage, separation, and catalysis.

  • Cancer Immunotherapy (PD-1/PD-L1 Inhibition): The blockade of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) pathway is a revolutionary approach in cancer treatment.[8] Derivatives of 1-methyl-1H-pyrazolo[4,3-b]pyridine have been designed as potent small-molecule inhibitors of this interaction, with some compounds showing IC50 values in the low nanomolar range.[8]

  • Neurodegenerative and Psychiatric Disorders:

    • PDE1 Inhibitors: Certain 1H-pyrazolo[4,3-b]pyridine derivatives have been identified as inhibitors of phosphodiesterase 1 (PDE1), a target for treating neurodegenerative and psychiatric disorders.[9]

    • M4 Receptor Modulators: The pyrazol-4-yl-pyridine core is central to a series of subtype-selective positive allosteric modulators (PAMs) of the muscarinic acetylcholine receptor M4 (M4 mAChR), a key target for neurological and psychiatric conditions.[10]

  • Inflammatory and Autoimmune Diseases:

    • JAK Inhibitors: The pyrazole moiety is a component of inhibitors targeting Janus kinases (JAKs), which are crucial in the signaling pathways of cytokines involved in inflammation and autoimmune disorders.[11]

    • TGF-β1 and Activin A Signaling Inhibitors: The 4-(pyrazol-4-yl)pyridine pharmacophore has been utilized to develop novel inhibitors of TGF-β1 and activin A signaling, pathways implicated in fibrosis and cancer.[12]

Key Experimental Protocol: HTRF Assay for PD-1/PD-L1 Inhibition

To assess the biological activity of derivatives based on this scaffold, a robust and high-throughput assay is required. The Homogeneous Time-Resolved Fluorescence (HTRF) assay is an excellent choice for studying protein-protein interactions like PD-1/PD-L1.

HTRF_Workflow A Prepare Reagents: - PD-1-d2 Acceptor - PD-L1-Eu Cryptate Donor - Test Compound Dilutions B Dispense Test Compound into 384-well plate A->B Step 1 C Add PD-1 and PD-L1 Reagents to wells B->C Step 2 D Incubate at Room Temperature C->D Step 3 E Read Plate on HTRF-compatible reader (665nm & 620nm) D->E Step 4 F Data Analysis: Calculate HTRF ratio and IC50 values E->F Step 5

Caption: Experimental workflow for a PD-1/PD-L1 HTRF inhibition assay.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the 4-(1-Methyl-1H-pyrazol-4-yl)pyridine derivative (test compound) in an appropriate assay buffer. Prepare solutions of tagged PD-1 (e.g., with d2 acceptor) and tagged PD-L1 (e.g., with Europium cryptate donor).

  • Compound Dispensing: Add the test compound dilutions to the wells of a low-volume 384-well plate. Include positive (no inhibitor) and negative (no protein) controls.

  • Protein Addition: Add the tagged PD-1 and PD-L1 proteins to the wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 4 hours) to allow the binding reaction to reach equilibrium.

  • Signal Reading: Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the HTRF ratio (Emission at 665nm / Emission at 620nm) * 10,000. Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value, which represents the concentration of inhibitor required to block 50% of the PD-1/PD-L1 interaction. This entire protocol is self-validating through the use of positive and negative controls, which define the dynamic range of the assay.[8]

Safety, Handling, and Storage

As with any research chemical, proper safety protocols must be followed. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).

Safety AspectGuidelineReference
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[13]
Prevention Wash hands thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area. Avoid breathing dust.[13][14][15]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[14][15][16]
First Aid (Skin) Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing.[14][15][16]
First Aid (Inhalation) Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[14][16][17]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.[14][15][17]
Personal Protective Equipment Wear appropriate safety goggles, chemical-resistant gloves, and a lab coat. Ensure eyewash stations and safety showers are nearby.[14][15]

Conclusion and Future Perspectives

4-(1-Methyl-1H-pyrazol-4-yl)pyridine is more than just a simple heterocyclic compound; it is a key enabler in the quest for new scientific discoveries. Its robust synthesis and versatile chemical nature have secured its place in the toolkits of medicinal chemists and materials scientists alike. The successful incorporation of this scaffold into highly potent and selective modulators of challenging drug targets, such as the PD-1/PD-L1 protein-protein interface and specific kinase families, underscores its immense potential.

Future research will likely focus on expanding the diversity of derivatives, exploring new therapeutic areas, and refining its use in complex molecular architectures. As our understanding of disease biology deepens, scaffolds like 4-(1-Methyl-1H-pyrazol-4-yl)pyridine will remain indispensable for translating that knowledge into tangible therapeutic solutions.

References

  • 4-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No: 108-89-4 MSDS - Loba Chemie. [Link]

  • Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC. [Link]

  • US10144738B2 - Pyrazolo[1,5-A]PYRAZIN-4-YL derivatives - Google P
  • US10806718B2 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors - Google P
  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - MDPI. [Link]

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed. [Link]

  • Discovery and Evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an Orally Efficacious Inhibitor of Insulin-Like Growth factor-1 Receptor Kinase With Broad Spectrum in Vivo Antitumor Activity - PubMed. [Link]

  • 3-[4-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-1h-pyrazol-1-yl]octane- or heptane-nitrile as jak inhibitors - Patent US-2016067253-A1 - PubChem. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC - NIH. [Link]

  • (12)
  • Synthesis and analgesic properties of new 4-arylhydrazone 1-H pyrazole [3,4-b] pyridine derivatives - PubMed. [Link]

  • WO2014158998A1 - Substituted pyridine and pyrazine compounds as pde4 inhibitors - Google P
  • Schematic route for the synthesis of substituted pyrazolyl–pyridine ligand L. - ResearchGate. [Link]

  • Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC. [Link]

  • 1H-pyrazol-4-yl)pyridines as inhibitors of TGF-β1 and activin A signalling - PubMed. [Link]

Sources

Foundational

The Pyrazole-Pyridine Scaffold: A Journey from Serendipitous Discovery to Rational Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The fusion of pyrazole and pyridine rings has given rise to a class of heterocyclic compounds that have become a corner...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of pyrazole and pyridine rings has given rise to a class of heterocyclic compounds that have become a cornerstone of modern medicinal chemistry. This guide provides a comprehensive exploration of the discovery and history of pyrazole-pyridine compounds, tracing their evolution from early, often serendipitous, syntheses to their current status as privileged scaffolds in rational drug design. We will delve into the key synthetic methodologies that have enabled the exploration of this diverse chemical space, providing detailed protocols and mechanistic insights. Furthermore, we will examine the discovery of landmark drugs that validate the therapeutic potential of the pyrazole-pyridine core, offering a testament to the enduring legacy and future promise of these remarkable molecules.

The Genesis of a Privileged Scaffold: A Historical Perspective

The story of pyrazole-pyridine compounds is intrinsically linked to the broader history of heterocyclic chemistry. The journey began with the isolation and synthesis of the parent monocyclic rings, pyrazole and pyridine.

The Dawn of Pyrazole Chemistry

The history of pyrazole dates back to 1883, when German chemist Ludwig Knorr, while investigating quinine derivatives, serendipitously synthesized a novel five-membered heterocyclic compound with two adjacent nitrogen atoms. He named this new class of compounds "pyrazoles". This discovery was not merely a chemical curiosity; it marked a pivotal moment in the history of medicine, as some of the earliest synthetic drugs were pyrazole derivatives. Just a few years later, in 1898, Hans von Pechmann reported the first synthesis of the parent, unsubstituted pyrazole ring through the reaction of diazomethane with acetylene. These foundational discoveries unlocked the vast potential of pyrazole chemistry and set the stage for the exploration of its fused derivatives.

The Emergence of Fused Systems: The Birth of Pyrazole-Pyridines

The fusion of the electron-rich pyrazole ring with the electron-deficient pyridine ring gives rise to a family of bicyclic heteroaromatic compounds known as pyrazolopyridines. There are five possible constitutional isomers of the pyrazolopyridine scaffold, each with a unique spatial arrangement of the nitrogen atoms, which in turn influences its physicochemical properties and biological activity.

The first documented synthesis of a pyrazole-pyridine derivative, a monosubstituted 1H-pyrazolo[3,4-b]pyridine, was achieved by Ortoleva in 1908.[1] This seminal work involved the treatment of diphenylhydrazone and pyridine with iodine. Just three years later, Bülow reported the synthesis of N-phenyl-3-methyl substituted derivatives of the same isomer by reacting 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones.[1] The historical development of the synthesis of the other key isomers has been more gradual, with various research groups contributing to the arsenal of synthetic methodologies over the decades.

The timeline below highlights some of the key milestones in the early discovery of pyrazole and pyrazole-pyridine compounds.

G Figure 1: Early Milestones in Pyrazole and Pyrazole-Pyridine Chemistry cluster_pyrazole Discovery of Pyrazole cluster_pyrazolopyridine Emergence of Pyrazole-Pyridines knorr 1883: Ludwig Knorr synthesizes the first pyrazole derivative. pechmann 1898: Hans von Pechmann synthesizes the parent pyrazole ring. ortoleva 1908: Ortoleva reports the first synthesis of a pyrazolo[3,4-b]pyridine derivative. pechmann->ortoleva bulow 1911: Bülow develops a synthesis for substituted pyrazolo[3,4-b]pyridines.

Caption: A timeline of the foundational discoveries in pyrazole and pyrazole-pyridine chemistry.

The Synthetic Arsenal: Constructing the Pyrazole-Pyridine Core

The construction of the pyrazolopyridine scaffold can be broadly categorized into two main strategies: annulation of a pyridine ring onto a pre-existing pyrazole, or the formation of a pyrazole ring on a pyridine precursor. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

Strategy A: Pyridine Ring Annulation on a Pyrazole Precursor

This is a widely employed strategy, particularly for the synthesis of pyrazolo[3,4-b]pyridines. The key starting material for many of these syntheses is a 5-aminopyrazole derivative, which acts as a versatile building block.

One of the most classical and enduring methods for constructing the pyridine ring involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its synthetic equivalent. This reaction proceeds through a series of condensation and cyclization steps to afford the fused pyrazolopyridine system.

Experimental Protocol: Synthesis of a 1H-Pyrazolo[3,4-b]pyridine via Condensation [2]

  • Reactants: N-substituted 5-aminopyrazole and a 1,3-bis-electrophilic reagent such as 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione.

  • Reaction Conditions: The reactants are subjected to microwave-assisted reaction.

  • Mechanism Insight: The reaction is initiated by a Michael-type addition of the 5-aminopyrazole to the electrophilic double bond of the dione, followed by an intramolecular cyclization and dehydration to yield the fully substituted pyrazolo[3,4-b]pyridine. The regioselectivity is governed by the nucleophilicity of the amino group and the electrophilicity of the carbonyl carbons.

  • Significance: This one-step method provides rapid access to highly functionalized pyrazolo[3,4-b]pyridines in good yields.

G Figure 2: Pyridine Annulation via Condensation aminopyrazole 5-Aminopyrazole Derivative intermediate Intermediate Adduct aminopyrazole->intermediate + dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->intermediate pyrazolopyridine Pyrazolo[3,4-b]pyridine intermediate->pyrazolopyridine Cyclization & Dehydration

Caption: General workflow for pyridine ring annulation on a pyrazole precursor.

Strategy B: Pyrazole Ring Annulation on a Pyridine Precursor

Alternatively, the pyrazole ring can be constructed onto a suitably functionalized pyridine derivative. This approach is particularly useful for accessing isomers that are less readily available through Strategy A.

A notable example of this strategy is the use of a modified Japp-Klingemann reaction to synthesize pyrazolo[4,3-b]pyridines. This method involves the reaction of a pyridinyl keto ester with an arenediazonium salt.[3][4]

Experimental Protocol: Synthesis of a Pyrazolo[4,3-b]pyridine via a Modified Japp-Klingemann Reaction [3]

  • Starting Material: A 2-chloro-3-nitropyridine is reacted with ethyl acetoacetate to form a pyridinyl keto ester.

  • Key Reaction: The pyridinyl keto ester undergoes a Japp-Klingemann reaction with a stable arenediazonium tosylate. This is followed by a one-pot cyclization.

  • Reaction Conditions: The azo-coupling is typically carried out in the presence of a base like pyridine, followed by the addition of another base such as pyrrolidine to facilitate the cyclization at a slightly elevated temperature (e.g., 40 °C).

  • Mechanism Insight: The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes an intramolecular nucleophilic aromatic substitution of the nitro group to form the pyrazole ring. The operational simplicity of this one-pot procedure is a significant advantage.

  • Significance: This protocol provides an efficient route to pyrazolo[4,3-b]pyridines from readily available starting materials.

G Figure 3: Pyrazole Annulation on a Pyridine Core pyridine Functionalized Pyridine intermediate Hydrazone Intermediate pyridine->intermediate + hydrazine Hydrazine Derivative hydrazine->intermediate pyrazolopyridine Pyrazolopyridine intermediate->pyrazolopyridine Intramolecular Cyclization

Caption: General workflow for pyrazole ring annulation on a pyridine precursor.

From Bench to Bedside: Landmark Pyrazole-Pyridine Drugs

The therapeutic potential of the pyrazole-pyridine scaffold is best illustrated by the successful development of several drugs that have had a significant impact on human health.

Sildenafil (Viagra™): A Serendipitous Discovery with a Pyrazolopyrimidinone Core

While technically a pyrazolopyrimidinone, the discovery of Sildenafil is a landmark in the history of pyrazole-based fused heterocycles and highlights the therapeutic potential of this chemical class. Initially investigated by Pfizer scientists in the 1980s as a potential treatment for hypertension and angina, Sildenafil's journey took an unexpected turn during clinical trials.[5][6] The compound showed limited efficacy for its intended cardiovascular indications, but a peculiar side effect was consistently reported by male participants.

This serendipitous observation led to a paradigm shift in the drug's development, ultimately resulting in its approval in 1998 as the first oral treatment for erectile dysfunction.[7] Sildenafil acts by inhibiting the phosphodiesterase type 5 (PDE5) enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[6] By inhibiting PDE5, Sildenafil enhances the effect of nitric oxide, a key mediator of penile erection.

The core of Sildenafil is a pyrazolo[4,3-d]pyrimidin-7-one scaffold, demonstrating the power of this fused heterocyclic system in designing potent and selective enzyme inhibitors.

Drug Core Scaffold Therapeutic Area Mechanism of Action
SildenafilPyrazolo[4,3-d]pyrimidin-7-oneErectile DysfunctionPDE5 Inhibitor
ZaleplonPyrazolo[1,5-a]pyrimidineInsomniaGABA-A Receptor Modulator
TracazolatePyrazolo[3,4-b]pyridineAnxiolytic (research)GABA-A Receptor Modulator

Table 1: Prominent Drugs Featuring a Pyrazole-Fused Ring System

Zaleplon (Sonata®): A Pyrazolopyrimidine for the Treatment of Insomnia

Zaleplon is a nonbenzodiazepine hypnotic agent used for the short-term treatment of insomnia.[8] It belongs to the pyrazolopyrimidine class of compounds and its discovery was a result of targeted efforts to develop hypnotics with a more favorable side-effect profile compared to traditional benzodiazepines. Zaleplon's mechanism of action involves the selective modulation of the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[8]

The synthesis of Zaleplon involves the condensation of 3-amino-4-cyanopyrazole with an appropriately substituted enaminone, showcasing the versatility of aminopyrazoles in constructing fused heterocyclic systems.[8]

Tracazolate: An Anxiolytic Pyrazolopyridine

Tracazolate is a pyrazolopyridine derivative that has been studied for its anxiolytic properties.[9][10] Like Zaleplon, it acts as a modulator of the GABA-A receptor, but with a distinct selectivity profile.[11] While not commercially available as a therapeutic, Tracazolate has been a valuable research tool for understanding the pharmacology of the GABA-A receptor and for the development of new anxiolytic agents.[12]

The Future of Pyrazole-Pyridines: A Scaffold for Continued Innovation

The journey of pyrazole-pyridine compounds, from their initial discovery to their establishment as privileged scaffolds in drug discovery, is a testament to the power of chemical synthesis and the importance of serendipity in scientific exploration. The structural diversity and synthetic tractability of the pyrazole-pyridine core ensure its continued relevance in the quest for new and improved therapeutics.

Future research in this area will likely focus on:

  • Development of Novel Synthetic Methodologies: The exploration of new, more efficient, and sustainable synthetic routes will continue to be a priority, enabling the creation of increasingly complex and diverse libraries of pyrazole-pyridine derivatives.

  • Exploration of New Biological Targets: As our understanding of disease biology deepens, the pyrazole-pyridine scaffold will undoubtedly be employed to design inhibitors for a wider range of biological targets, including kinases, proteases, and other enzymes implicated in disease.

  • Application in Fragment-Based Drug Discovery: The rigid, three-dimensional nature of the pyrazole-pyridine core makes it an ideal starting point for fragment-based drug discovery campaigns, where small, low-affinity fragments are elaborated into potent lead compounds.[13][14]

References

  • The Discovery of Sildenafil Citrate. Available at: [Link].

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences. 2023;24(2):1489. Available at: [Link].

  • Ghofrani HA, Osterloh IH, Grimminger F. Sildenafil: from angina to erectile dysfunction to pulmonary hypertension and beyond. Nature Reviews Drug Discovery. 2006;5(8):689-702. Available at: [Link].

  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Tetrahedron Letters. 2009;50(26):3395-3398. Available at: [Link].

  • Bedwell EV, da Silva Emery F, Clososki GC, Steel PG. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry. 2024;22(1):59-64. Available at: [Link].

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. Available at: [Link].

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Heterocyclic Chemistry. 2019;56(5):1371-1398. Available at: [Link].

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Chemistry. 2025;7(3):106. Available at: [Link].

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. R Discovery. Available at: [Link].

  • A Scaffold‐Hopping Strategy toward the Identification of Inhibitors of Cyclin G Associated Kinase. ResearchGate. Available at: [Link].

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences. 2022;23(6):2988. Available at: [Link].

  • Zaleplon. Wikipedia. Available at: [Link].

  • Bedwell EV, da Silva Emery F, Clososki GC, Steel PG. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry. 2024;22(1):59-64. Available at: [Link].

  • Synthesis of some new pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines and thieno[2,3-b]pyridines. ResearchGate. Available at: [Link].

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters. 2021;23(12):4773-4777. Available at: [Link].

  • Exploring the synthesis of pyrano[4,3-d]pyrazolo[3,4-b]pyridines. New Journal of Chemistry. 2022;46(28):13437-13442. Available at: [Link].

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Digital.CSIC. Available at: [Link].

  • Novel process for the synthesis of Zaleplon. ResearchGate. Available at: [Link].

  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry. 2014;10:1746-1755. Available at: [Link].

  • Synthesis of (a) pyrazolo[4,3-c]pyridines 14a–j and... ResearchGate. Available at: [Link].

  • Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction. Bioorganic & Medicinal Chemistry Letters. 2017;27(15):3433-3438. Available at: [Link].

  • Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Bentham Science. Available at: [Link].

  • Novel process for the synthesis of Zaleplon. Semantic Scholar. Available at: [Link].

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank. 2022;2022(1):M1343. Available at: [Link].

  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules. 2018;23(11):2775. Available at: [Link].

  • Tracazolate. Wikipedia. Available at: [Link].

  • Zaleplon synthesis. Google Patents.
  • Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-15/Fe3O4). RSC Advances. 2022;12(5):2945-2958. Available at: [Link].

  • Zaleplon synthesis. Google Patents.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. 2022;27(7):2229. Available at: [Link].

  • One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry. 2017;82(23):12459-12469. Available at: [Link].

  • Pharmacological properties of tracazolate: a new non-benzodiazepine anxiolytic agent. Journal of Pharmacology and Experimental Therapeutics. 1983;227(3):578-585. Available at: [Link].

  • Sildenafil. Wikipedia. Available at: [Link].

  • Identification of Sildenafil Compound in Selected Drugs Using X-ray Study and Thermal Analysis. Molecules. 2023;28(6):2621. Available at: [Link].

  • A Novel and Facile Synthesis of Pyrazolo[3,4-b]pyridines. ResearchGate. Available at: [Link].

  • TRACAZOLATE. Inxight Drugs. Available at: [Link].

  • Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors. Molecular Pharmacology. 2002;61(4):928-935. Available at: [Link].

Sources

Exploratory

An In-depth Technical Guide to the Structural Elucidation of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine

This guide provides a comprehensive overview of the analytical methodologies and field-proven insights for the complete structural elucidation of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine, a heterocyclic compound of significa...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the analytical methodologies and field-proven insights for the complete structural elucidation of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis and characterization of this molecule.

Introduction and Significance

4-(1-Methyl-1H-pyrazol-4-yl)pyridine belongs to the broader class of pyrazolylpyridines, which are recognized as versatile scaffolds in the development of novel therapeutics and functional materials. The strategic combination of a pyridine ring and a pyrazole moiety imparts unique electronic and steric properties, making them attractive for applications such as kinase inhibitors, modulators of muscarinic acetylcholine receptors, and as ligands in the formation of metal-organic frameworks (MOFs).[1][2][3][4] A definitive and thorough structural confirmation is the foundational step for any further development, ensuring the integrity of structure-activity relationship (SAR) studies and the reproducibility of material properties.

This guide will detail a robust synthetic pathway and the subsequent multifaceted analytical approach required to unambiguously confirm the molecular structure of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine.

Synthetic Strategy: The Power of Cross-Coupling

The most efficient and modular route to synthesize 4-(1-Methyl-1H-pyrazol-4-yl)pyridine is through a palladium-catalyzed Suzuki cross-coupling reaction.[5] This Nobel Prize-winning methodology provides a reliable means of forming carbon-carbon bonds between aromatic systems.[5] The logical disconnection for this target molecule involves coupling a 4-halopyridine with a 1-methyl-1H-pyrazol-4-boronic acid derivative, or conversely, coupling a 4-halopyrazole with a pyridine-4-boronic acid.

A particularly effective approach utilizes the coupling of 4-iodo-1-methyl-1H-pyrazole with pyridin-4-ylboronic acid.[6] The choice of the iodo-pyrazole is strategic, as the carbon-iodine bond is more reactive towards oxidative addition to the palladium catalyst compared to bromo or chloro derivatives, often leading to higher yields and faster reaction times.[6]

Experimental Protocol: Microwave-Promoted Suzuki Cross-Coupling[6]

This protocol is adapted from a general method for the synthesis of 4-substituted pyrazoles and is optimized for efficiency through the use of microwave irradiation.[6]

Step-by-Step Methodology:

  • Vessel Preparation: To a dedicated microwave vial, add 4-iodo-1-methyl-1H-pyrazole (1.0 eq.), pyridin-4-ylboronic acid (1.0-1.2 eq.), and a cesium carbonate (Cs₂CO₃) base (2.5 eq.).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2 mol%).

  • Solvent Addition: Add a degassed solvent mixture of 1,2-dimethoxyethane (DME) and water (e.g., a 10:1 v/v ratio).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 90°C) for a short duration (typically 5-15 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield 4-(1-Methyl-1H-pyrazol-4-yl)pyridine as a pure solid.

Diagram of the Synthetic Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4-iodo-1-methyl-1H-pyrazole 4-iodo-1-methyl-1H-pyrazole Coupling Coupling 4-iodo-1-methyl-1H-pyrazole->Coupling Suzuki Reaction Pyridin-4-ylboronic acid Pyridin-4-ylboronic acid Pyridin-4-ylboronic acid->Coupling Pd(PPh3)4 (catalyst) Pd(PPh3)4 (catalyst) Pd(PPh3)4 (catalyst)->Coupling Cs2CO3 (base) Cs2CO3 (base) Cs2CO3 (base)->Coupling DME/H2O (solvent) DME/H2O (solvent) DME/H2O (solvent)->Coupling Microwave (90°C) Microwave (90°C) Microwave (90°C)->Coupling Product 4-(1-Methyl-1H-pyrazol-4-yl)pyridine Work-up & Purification Work-up & Purification Coupling->Work-up & Purification Work-up & Purification->Product

Caption: Suzuki cross-coupling workflow.

Spectroscopic and Spectrometric Characterization

A multi-technique approach is essential for the unambiguous structural elucidation of the synthesized compound. This involves Nuclear Magnetic Resonance (NMR) spectroscopy for mapping the carbon-hydrogen framework, Mass Spectrometry (MS) for determining the molecular weight and fragmentation pattern, and potentially X-ray crystallography for definitive solid-state structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule. For 4-(1-Methyl-1H-pyrazol-4-yl)pyridine, both ¹H and ¹³C NMR are required.

3.1.1. ¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the structure and data from analogous compounds, the following proton signals are predicted (in CDCl₃ or DMSO-d₆):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Pyridine H-2, H-6~8.5 - 8.7Doublet (d)~5-62H
Pyridine H-3, H-5~7.4 - 7.6Doublet (d)~5-62H
Pyrazole H-5~7.8 - 8.0Singlet (s)-1H
Pyrazole H-3~7.6 - 7.8Singlet (s)-1H
N-Methyl (N-CH₃)~3.9 - 4.1Singlet (s)-3H
  • Causality of Predictions: The pyridine protons α to the nitrogen (H-2, H-6) are expected to be the most deshielded due to the electron-withdrawing nature of the nitrogen atom. The pyrazole protons will appear as sharp singlets, as they lack adjacent protons for spin-spin coupling. The N-methyl group will also be a singlet and its chemical shift is characteristic for methyl groups attached to a nitrogen in a heteroaromatic system.

3.1.2. ¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Pyridine C-2, C-6~150
Pyridine C-4~140
Pyridine C-3, C-5~121
Pyrazole C-5~135
Pyrazole C-3~128
Pyrazole C-4~115
N-Methyl (N-CH₃)~39
  • Causality of Predictions: The pyridine carbons adjacent to the nitrogen (C-2, C-6) are significantly downfield. The carbon atom of the pyridine ring attached to the pyrazole (C-4) will also be in the aromatic region but distinct from the others. The pyrazole carbons have characteristic shifts, and the N-methyl carbon will be found in the aliphatic region.

Diagram of Predicted NMR Correlations:

G cluster_mol 4-(1-Methyl-1H-pyrazol-4-yl)pyridine cluster_1h Predicted ¹H NMR Signals (ppm) mol Pyridine-H(2,6) <=> Pyridine-H(3,5) Pyrazole-H(3) Pyrazole-H(5) N-CH3 H26 ~8.6 (d) mol:n->H26 H-2,6 H35 ~7.5 (d) mol:n->H35 H-3,5 H5_pz ~7.9 (s) mol:e->H5_pz Pyrazole H-5 H3_pz ~7.7 (s) mol:e->H3_pz pyrazole H-3 NMe ~4.0 (s) mol:s->NMe N-CH3

Caption: Predicted ¹H NMR signal assignments.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.

3.2.1. Expected Molecular Ion

For 4-(1-Methyl-1H-pyrazol-4-yl)pyridine (C₉H₉N₃), the expected exact mass and molecular ion peaks in high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be:

IonCalculated m/z
[M+H]⁺160.0869
[M+Na]⁺182.0689

3.2.2. Predicted Fragmentation Pattern

The fragmentation of pyrazole-containing compounds often involves the loss of stable neutral molecules like HCN. The pyridine ring is generally stable. Key predicted fragmentations include:

  • Loss of HCN from the pyrazole ring: A common fragmentation pathway for pyrazoles.

  • Cleavage of the N-CH₃ bond: Loss of a methyl radical.

  • Fission of the bond between the two rings.

A detailed analysis of the fragmentation pattern provides a "fingerprint" that can help confirm the identity of the compound.

X-ray Crystallography (Hypothetical)

While a published crystal structure for 4-(1-Methyl-1H-pyrazol-4-yl)pyridine was not identified at the time of this writing, single-crystal X-ray diffraction would be the ultimate method for unambiguous structural confirmation.

Protocol for Crystal Growth and Structure Determination
  • Crystal Growth: High-purity material from column chromatography would be dissolved in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane). Slow evaporation of the solvent at room temperature is a common technique to yield diffraction-quality single crystals.

  • Data Collection: A suitable crystal would be mounted on a diffractometer, and X-ray diffraction data would be collected.

  • Structure Solution and Refinement: The collected data would be used to solve and refine the crystal structure, providing precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice. This would definitively confirm the connectivity and stereochemistry of the molecule. Crystal structures of related pyrazolylpyridine compounds have been reported, providing a basis for expected bond lengths and angles.[7][8]

Conclusion

The structural elucidation of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine is a systematic process that begins with a robust synthesis, such as the microwave-assisted Suzuki cross-coupling. The definitive confirmation of its structure relies on a suite of analytical techniques, with NMR spectroscopy providing the primary evidence of atomic connectivity and mass spectrometry confirming the molecular weight and offering fragmentation clues. While predictive data based on closely related analogs offers a high degree of confidence, the gold standard of X-ray crystallography should be pursued for absolute structural verification, particularly for novel compounds intended for advanced applications. This guide provides the necessary framework and technical insights for researchers to confidently synthesize and characterize this important heterocyclic molecule.

References

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 2014.
  • An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings. A2B Chem, n.d.
  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 2014.
  • 4-(1-Methyl-1H-pyrazol-4-yl)pyridine. MedChemExpress, n.d.
  • Synthesis and Crystal Structure of 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine. SciSpace, n.d.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 2014. [Link]

  • Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Crystallographic Communications, 2014. [Link]

  • Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 2015. [Link]

  • Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. European Journal of Medicinal Chemistry, 2019. [Link]

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 2021. [Link]

  • Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry, 2011. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine: An Application Guide for Medicinal Chemistry

Introduction: The Significance of the Pyrazolyl-Pyridine Scaffold The fusion of pyrazole and pyridine rings creates a privileged heterocyclic scaffold, 4-(1-methyl-1H-pyrazol-4-yl)pyridine, that has garnered significant...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyrazolyl-Pyridine Scaffold

The fusion of pyrazole and pyridine rings creates a privileged heterocyclic scaffold, 4-(1-methyl-1H-pyrazol-4-yl)pyridine, that has garnered significant attention in modern medicinal chemistry. Pyrazole derivatives are integral components of numerous FDA-approved drugs and clinical candidates, valued for their diverse biological activities which include anti-inflammatory, anticancer, and antiviral properties.[1][2] The pyrazolyl-pyridine motif, in particular, serves as a versatile building block in the design of highly specific kinase inhibitors and other targeted therapeutics.

Recent research has highlighted the potential of 4-(pyrazol-4-yl)pyridine derivatives as potent inhibitors of c-Jun N-terminal kinases (JNKs), a family of enzymes implicated in inflammatory diseases and neurodegenerative disorders.[3] Furthermore, this scaffold has been instrumental in the development of positive allosteric modulators (PAMs) for the muscarinic acetylcholine receptor M4 (M4), a key target for the treatment of schizophrenia and other neuropsychiatric conditions.[4] The strategic synthesis of 4-(1-methyl-1H-pyrazol-4-yl)pyridine is therefore a critical step in the exploration of new therapeutic agents. This guide provides a detailed, field-proven protocol for the synthesis, purification, and characterization of this important molecule, with a focus on the underlying chemical principles and practical experimental considerations.

Synthetic Strategy: A Tale of Two Fragments

The most robust and widely adopted strategy for the synthesis of 4-(1-methyl-1H-pyrazol-4-yl)pyridine is the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forges a carbon-carbon bond between a halide (or triflate) and an organoboron compound.[5] In this case, the two key fragments are a 4-substituted pyridine and a 1-methyl-1H-pyrazol-4-yl boronic acid derivative.

The choice of coupling partners is critical for a successful synthesis. While 4-bromopyridine is a common starting material, its hydrochloride salt is often used to improve stability and handling. The boronic acid partner, 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, is favored over the free boronic acid due to its enhanced stability and ease of purification.[6] The synthesis is therefore a two-stage process: the preparation of the pyrazole boronic ester, followed by the Suzuki-Miyaura coupling.

G cluster_0 Part 1: Synthesis of Pyrazole Boronic Ester cluster_1 Part 2: Suzuki-Miyaura Coupling A 4-Bromo-1-methyl-1H-pyrazole B Lithium-Halogen Exchange (n-BuLi) A->B C Borylation (Triisopropyl borate) B->C D Esterification (Pinacol) C->D E 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester D->E G Pd-Catalyzed Cross-Coupling (Pd(dppf)Cl₂, K₂CO₃) E->G F 4-Chloropyridine Hydrochloride F->G H 4-(1-Methyl-1H-pyrazol-4-yl)pyridine G->H

Figure 1: Overall synthetic workflow for 4-(1-Methyl-1H-pyrazol-4-yl)pyridine.

Experimental Protocols

Part 1: Synthesis of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester

This protocol is adapted from an improved, one-pot synthesis that proceeds via a stable lithium hydroxy ate complex, offering high yields and operational simplicity.[7][8]

Materials:

Reagent/MaterialM.W.AmountMolesEquiv.
4-Bromo-1-methyl-1H-pyrazole160.9910.0 g62.1 mmol1.0
Anhydrous Tetrahydrofuran (THF)-200 mL--
n-Butyllithium (2.5 M in hexanes)64.0627.3 mL68.3 mmol1.1
Triisopropyl borate188.0815.0 mL65.2 mmol1.05
Pinacol118.178.08 g68.3 mmol1.1
Water (deionized)18.023.36 mL186.3 mmol3.0
Methyl tert-butyl ether (MTBE)-100 mL--
2 M Hydrochloric Acid-As needed--
Anhydrous Sodium Sulfate-As needed--

Procedure:

  • Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-bromo-1-methyl-1H-pyrazole and anhydrous THF.

  • Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Esterification and Ate Complex Formation: Cool the mixture to -20 °C and add pinacol in one portion. Warm the mixture to room temperature and stir for 1 hour. Then, add water dropwise, which will result in the formation of a white slurry.

  • Work-up and Isolation: Add MTBE to the slurry and stir vigorously for 30 minutes. Separate the organic layer and wash it with 2 M HCl, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography (eluent: 10-20% ethyl acetate in hexanes) to afford 1-methyl-1H-pyrazole-4-boronic acid pinacol ester as a white to off-white solid.

Part 2: Suzuki-Miyaura Coupling for the Synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine

This protocol outlines a general and efficient microwave-assisted Suzuki-Miyaura coupling, which significantly reduces reaction times and often improves yields.[9] Conventional heating can also be employed.

Materials:

Reagent/MaterialM.W.AmountMolesEquiv.
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester208.081.04 g5.0 mmol1.0
4-Chloropyridine Hydrochloride150.000.825 g5.5 mmol1.1
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.73183 mg0.25 mmol0.05
Potassium Carbonate (K₂CO₃)138.212.07 g15.0 mmol3.0
1,4-Dioxane-20 mL--
Water (deionized)-5 mL--
Ethyl Acetate-50 mL--
Brine-20 mL--
Anhydrous Magnesium Sulfate-As needed--

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, 4-chloropyridine hydrochloride, Pd(dppf)Cl₂, and potassium carbonate.

  • Solvent Addition and Degassing: Add the 1,4-dioxane and water mixture. Seal the vial and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Microwave Irradiation: Place the sealed vial in a microwave reactor and heat to 120 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (eluent: 30-50% ethyl acetate in hexanes) to yield 4-(1-methyl-1H-pyrazol-4-yl)pyridine as a solid.

G A Combine Reactants (Pyrazole Boronic Ester, 4-Chloropyridine HCl, Pd(dppf)Cl₂, K₂CO₃) B Add Solvents & Degas (Dioxane/Water, N₂ purge) A->B C Microwave Irradiation (120 °C, 30-60 min) B->C D Work-up (EtOAc/Water Extraction) C->D E Purification (Silica Gel Chromatography) D->E F Characterization (NMR, MS, HPLC) E->F

Figure 2: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Characterization of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine

The identity and purity of the final product should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Expected chemical shifts (δ, ppm) in CDCl₃: ~8.6 (d, 2H, pyridine-Hα), ~7.8 (s, 1H, pyrazole-H), ~7.7 (s, 1H, pyrazole-H), ~7.4 (d, 2H, pyridine-Hβ), ~3.9 (s, 3H, N-CH₃).
¹³C NMR Expected chemical shifts (δ, ppm) in CDCl₃: ~150 (pyridine-Cα), ~140 (pyridine-Cγ), ~138 (pyrazole-C), ~128 (pyrazole-C), ~121 (pyridine-Cβ), ~118 (pyrazole-C), ~39 (N-CH₃).
Mass Spec. ESI-MS: [M+H]⁺ calculated for C₉H₁₀N₃⁺: 160.0869; found: 160.0871.
Appearance White to off-white solid.

Note: Predicted NMR shifts are based on closely related structures and may vary slightly.

Troubleshooting and Scientific Insights

  • Low Yield in Boronic Ester Synthesis: Incomplete lithium-halogen exchange is a common issue. Ensure the reaction is performed under strictly anhydrous conditions and at a sufficiently low temperature (-78 °C). The quality of the n-butyllithium is also crucial.

  • Poor Suzuki Coupling Efficiency: The choice of palladium catalyst and ligand is critical. Pd(dppf)Cl₂ is generally robust for heteroaryl couplings. If yields are low, screening other catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Cs₂CO₃, K₃PO₄) may be necessary. Inefficient degassing can lead to catalyst deactivation.

  • Side Reactions: Homocoupling of the boronic ester can occur, especially at higher temperatures or with prolonged reaction times. Monitoring the reaction closely and stopping it upon completion of starting material consumption can minimize this.

Conclusion

The Suzuki-Miyaura cross-coupling provides a reliable and versatile route for the synthesis of 4-(1-methyl-1H-pyrazol-4-yl)pyridine, a scaffold of significant interest in drug discovery. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can efficiently access this valuable building block for the development of novel therapeutics targeting a range of diseases.

References

  • Mullens, P. R. (2009). An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings. Tetrahedron Letters, 50(47), 6494-6497. Available at: [Link]

  • González-Prieto, R., et al. (2011). Tuning the spin-transition properties of pyrene decorated 2,6-Bispyrazolylpyridine based Fe(II) complexes. Dalton Transactions, 40(39), 10086-10093. Available at: [Link]

  • Google Patents. (2015). Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester. CN104844611A.
  • Li, J., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 799-802. Available at: [Link]

  • El-Damasy, D. A., et al. (2023). Evaluation of novel pyrazol-4-yl pyridine derivatives possessing arylsulfonamide tethers as c-Jun N-terminal kinase (JNK) inhibitors in leukemia cells. European Journal of Medicinal Chemistry, 261, 115779. Available at: [Link]

  • Pouchol, A., et al. (2021). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Journal of Medicinal Chemistry, 64(13), 9228-9248. Available at: [Link]

  • Kumar, V., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmaceutical and Nano Sciences, 7(4), 143-156. Available at: [Link]

  • Cilibrizzi, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. Available at: [Link]

  • Attaryan, O. S., et al. (2010). 13C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. Russian Journal of General Chemistry, 80(5), 831-833. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. Retrieved from [Link]

  • Al-Muntaser, S. M., et al. (2023). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 13(18), 12133-12155. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Sharma, K., & Singh, R. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Journal of Chemical Sciences, 138(1), 1-20. Available at: [Link]

  • ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. Retrieved from [Link]

  • Migliorini, F., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055-1062. Available at: [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Available at: [Link]

  • Hřebabecký, H., et al. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 16(44), 8344-8353. Available at: [Link]

  • Ota, Y., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 73(4), 327-335. Available at: [Link]

Sources

Application

Application Note: Synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine via Suzuki-Miyaura Cross-Coupling

Strategic Context and Application The synthesis of heteroaryl-heteroaryl linkages is a cornerstone of modern medicinal chemistry and materials science. Specifically, 4-(1-Methyl-1H-pyrazol-4-yl)pyridine is a highly value...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context and Application

The synthesis of heteroaryl-heteroaryl linkages is a cornerstone of modern medicinal chemistry and materials science. Specifically, 4-(1-Methyl-1H-pyrazol-4-yl)pyridine is a highly valued structural motif. It serves as a rigid, nitrogen-rich linker in the construction of advanced metal-organic frameworks (MOFs)[1]. Furthermore, this specific scaffold is a critical intermediate in the development of targeted therapeutics, such as HDGFRP2/PSIP1 dual inhibitors (e.g., compound BPP), which are actively investigated for hindering the progression of diffuse intrinsic pontine glioma (DIPG)[1].

Achieving high yields in the cross-coupling of electron-deficient pyridines with electron-rich pyrazoles requires precise control over the catalytic environment. This guide provides a field-proven, self-validating protocol for the Suzuki-Miyaura coupling of 4-bromopyridine and 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, grounded in mechanistic causality.

Mechanistic Causality & Reaction Design

The Suzuki-Miyaura cross-coupling relies on a Pd(0)/Pd(II) catalytic cycle. When dealing with heterocyclic substrates, standard conditions often fail due to catalyst poisoning by nitrogen lone pairs, protodeboronation of the nucleophile, or substrate instability.

To circumvent these issues, we design the reaction with the following causal principles:

  • Substrate Selection: 4-Bromopyridine is notoriously unstable as a free base, prone to self-condensation. Utilizing 4-bromopyridine hydrochloride ensures bench stability[2]. Consequently, the base stoichiometry must be adjusted to first neutralize the salt.

  • Nucleophile Stability: Heteroaryl boronic acids are highly susceptible to protodeboronation. Using the pinacol ester (Bpin) derivative significantly enhances stability under basic aqueous conditions[3].

  • Catalyst Geometry: Pd(dppf)Cl2​ is selected over monodentate catalysts like Pd(PPh3​)4​ . The bidentate dppf ligand enforces a cis-geometry on the intermediate Pd(II) complex, which thermodynamically accelerates the final reductive elimination step and suppresses unwanted homocoupling[4].

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Pd(II) Oxidative Addition Pd0->OA + Pyridyl-Br TM Pd(II) Trans- metalation OA->TM + Pyrazole-Bpin + K2CO3 RE Pd(II) Reductive Elimination TM->RE RE->Pd0 - Target Product

Figure 1: Pd-catalyzed Suzuki-Miyaura catalytic cycle showing key mechanistic steps.

Parameter Optimization Matrix
ParameterSelectionMechanistic Causality
Electrophile 4-Bromopyridine HClThe hydrochloride salt prevents self-condensation and oxidative degradation compared to the free base[2].
Nucleophile 1-Methyl-1H-pyrazole-4-boronic acid pinacol esterThe Bpin ester provides superior stability against protodeboronation compared to the free boronic acid[3].
Catalyst Pd(dppf)Cl2​⋅CH2​Cl2​ (5 mol%)Enforces cis-geometry on the Pd center, accelerating reductive elimination[4].
Base K2​CO3​ (3.0 equiv)1.0 eq neutralizes the HCl salt; 2.0 eq activates the boronate into a reactive "ate" complex[4].
Solvent 1,4-Dioxane / H2​O (4:1)Dioxane solubilizes the organics; water is essential to dissolve K2​CO3​ and facilitate transmetalation[4].

Experimental Protocol: A Self-Validating System

This protocol is designed for a 1.0 mmol scale and includes in-process validation checks to ensure experimental integrity.

Workflow SM1 4-Bromopyridine HCl (1.0 mmol) Cond Pd(dppf)Cl2 (5 mol%) K2CO3 (3.0 equiv) Dioxane/H2O (4:1) 90°C, 8 h SM1->Cond SM2 Pyrazole-Bpin (1.1 mmol) SM2->Cond Prod 4-(1-Methyl-1H-pyrazol- 4-yl)pyridine Cond->Prod Cross-Coupling

Figure 2: Synthetic workflow for Suzuki-Miyaura cross-coupling to yield the target pyridine.

Step 1: Reagent Preparation & Loading
  • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromopyridine hydrochloride (194.5 mg, 1.0 mmol) and 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (228.9 mg, 1.1 mmol)[4].

  • Add K2​CO3​ (414.6 mg, 3.0 mmol). Causality: The excess base is strictly required to neutralize the pyridine hydrochloride salt before cross-coupling can initiate.

  • Add Pd(dppf)Cl2​⋅CH2​Cl2​ (41 mg, 0.05 mmol, 5 mol%).

Step 2: Solvent Degassing (Critical Step)
  • Add 1,4-Dioxane (4.0 mL) and deionized H2​O (1.0 mL) to the flask.

  • Self-Validation Check: The mixture will appear as a heterogeneous orange/red suspension.

  • Seal the flask with a rubber septum and sparge the mixture with ultra-pure Argon for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, halting the catalytic cycle.

Step 3: Reaction Execution & Monitoring
  • Replace the sparging needle with an Argon balloon. Transfer the flask to a pre-heated oil bath at 90 °C. (Note: For accelerated synthesis, this mixture can be microwaved at 120 °C for 1 hour[5]).

  • Stir vigorously for 8 hours.

  • Self-Validation Check (LC-MS/TLC): After 4 hours, remove a 10 µL aliquot. Dilute in LC-MS grade methanol. The reaction is proceeding correctly if the starting material peak (m/z 158/160) is depleting, and the product peak (m/z 160.1) is emerging. Visually, the reaction mixture should transition from bright orange to a dark brown/black suspension (indicating the precipitation of Pd-black as the catalyst turns over).

Step 4: Quenching & Liquid-Liquid Extraction
  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL).

  • Self-Validation Check: Test the pH of the aqueous layer. It must be >9. Causality: If the pH is neutral or acidic, the pyridine product will protonate and remain in the aqueous layer, destroying your isolated yield.

  • Separate the layers. Extract the aqueous phase with additional Ethyl Acetate (2 × 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification
  • Purify the crude dark residue via flash column chromatography (Silica gel, eluting with a gradient of 50% to 100% Ethyl Acetate in Hexanes, followed by 5% Methanol in Dichloromethane if the product is highly retained).

  • Isolate the product as an off-white to pale yellow solid. Expected yield: 75–85%.

Analytical Characterization

To verify the structural integrity of the synthesized 4-(1-Methyl-1H-pyrazol-4-yl)pyridine, compare against the following expected spectroscopic parameters:

  • Chemical Formula: C9​H9​N3​

  • Exact Mass: 159.08

  • LC-MS (ESI+): Expected [M+H]⁺ at m/z 160.1.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.55 (dd, J = 4.6, 1.6 Hz, 2H, Pyridine α -protons)

    • δ 7.85 (s, 1H, Pyrazole proton)

    • δ 7.72 (s, 1H, Pyrazole proton)

    • δ 7.35 (dd, J = 4.6, 1.6 Hz, 2H, Pyridine β -protons)

    • δ 3.95 (s, 3H, N-CH₃)

References

  • MedChemExpress. 2,6-Di(1H-pyrazol-3-yl)pyridine - MedchemExpress.com. Available at: 1

  • National Institutes of Health (NIH). A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC. Available at: 3

  • Beilstein Journals. Clean and fast cross-coupling of aryl halides in one-pot. Available at: 2

  • Benchchem. 1-(Tetrahydro-2H-pyran-2-yl)pyrazole-4-boronic Acid - Benchchem. Available at: 4

  • Ambeed. 847818-55-7 | 1-Methyl-1H-pyrazole-4-boronic acid | Organoborons. Available at: 5

Sources

Method

Authored by: Senior Application Scientist, Chemical Development Division

An In-Depth Guide to the Synthesis and Application of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine Introduction: The Strategic Importance of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine In the landscape of modern medicinal chemistry, th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis and Application of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine

Introduction: The Strategic Importance of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine

In the landscape of modern medicinal chemistry, the strategic assembly of molecular scaffolds is paramount to the discovery of novel therapeutics. Among the vast array of heterocyclic building blocks, pyrazole derivatives are particularly noteworthy for their prevalence in a wide range of bioactive compounds.[1][2] The 4-(1-Methyl-1H-pyrazol-4-yl)pyridine moiety, in particular, represents a privileged structural motif. Its unique electronic properties and spatial arrangement allow it to serve as a versatile scaffold in the design of kinase inhibitors, receptor modulators, and other targeted therapies.[3][4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and application of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine. The protocols detailed herein are designed to be robust and reproducible, grounded in established chemical principles and supported by authoritative literature. We will delve into the causality behind experimental choices, ensuring a deep understanding of the methodology.

The pyrazole core, as a bioisostere of other key heterocycles, is a cornerstone in drug design, while the pyridine ring offers a crucial vector for interaction with biological targets, often engaging in hydrogen bonding or π-stacking. The N-methylation of the pyrazole ring prevents tautomerization and provides a fixed substitution pattern, which is critical for consistent structure-activity relationship (SAR) studies.[6] This guide will primarily focus on the highly efficient and widely applicable Suzuki-Miyaura cross-coupling reaction for its synthesis.[1][7]

Part 1: Synthesis via Microwave-Promoted Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating biaryl structures. Its high tolerance for various functional groups, coupled with the commercial availability of diverse boronic acids and aryl halides, makes it the method of choice. The use of microwave irradiation significantly accelerates the reaction, often reducing reaction times from hours to minutes.[1][8]

Reaction Principle

The catalytic cycle involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide.

  • Transmetalation: The aryl group from the organoboron compound is transferred to the palladium center, a step facilitated by a base.

  • Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, regenerating the active Pd(0) catalyst and forming the desired product.

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Synthesis Workflow Reactants Reactants: 4-Iodo-1-methyl-1H-pyrazole Pyridine-4-boronic acid Microwave Microwave Irradiation 90°C, 5-15 min Reactants->Microwave Catalyst Catalyst & Base: Pd(PPh3)4 Cesium Carbonate (Cs2CO3) Catalyst->Microwave Solvent Solvent System: DME / Water Solvent->Microwave Workup Aqueous Work-up & Extraction (EtOAc) Microwave->Workup Reaction Completion Purification Column Chromatography (Silica Gel) Workup->Purification Crude Product Product Final Product: 4-(1-Methyl-1H-pyrazol-4-yl)pyridine Purification->Product Purity >95%

Caption: Workflow for the Suzuki-Miyaura synthesis of the target compound.

Experimental Protocol
Materials and Equipment
Reagent/MaterialGradeSupplierNotes
4-Iodo-1-methyl-1H-pyrazole≥97%CommercialStarting material.
Pyridine-4-boronic acid≥98%CommercialCoupling partner.
Tetrakis(triphenylphosphine)palladium(0)99%CommercialPd(PPh₃)₄ catalyst.
Cesium Carbonate (Cs₂CO₃)≥99%AnhydrousBase.
1,2-Dimethoxyethane (DME)AnhydrousCommercialOrganic solvent.
WaterDeionizedIn-houseCo-solvent.
Ethyl Acetate (EtOAc)ACS GradeCommercialExtraction solvent.
Brine (Saturated NaCl)---In-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercialDrying agent.
Silica Gel230-400 meshCommercialFor chromatography.

Equipment: Microwave synthesis vial (10-20 mL), magnetic stir bar, microwave synthesizer, rotary evaporator, separatory funnel, standard laboratory glassware, column chromatography setup.

Step-by-Step Procedure
  • Reaction Setup: To a 10 mL microwave vial equipped with a magnetic stir bar, add 4-iodo-1-methyl-1H-pyrazole (1.0 eq, e.g., 208 mg, 1.0 mmol), pyridine-4-boronic acid (1.2 eq, 147 mg, 1.2 mmol), and cesium carbonate (2.5 eq, 814 mg, 2.5 mmol).

    • Causality: The excess of boronic acid ensures complete consumption of the limiting iodo-pyrazole. Cesium carbonate is a highly effective base for promoting the transmetalation step.[1]

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (2-5 mol%, e.g., 23 mg, 0.02 mmol).

    • Causality: The palladium catalyst is the core of the reaction. It must be handled quickly as Pd(0) complexes can be sensitive to air. An inert atmosphere (Nitrogen or Argon) is recommended for optimal results, although for rapid microwave synthesis, it is sometimes omitted.

  • Solvent Addition: Add a mixture of anhydrous DME (4 mL) and deionized water (1.6 mL).

    • Causality: The DME/water solvent system is effective at dissolving both the organic reactants and the inorganic base, creating a homogenous environment for the reaction to proceed efficiently.[1]

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 90°C for 5-15 minutes.[1]

    • Causality: Microwave heating provides rapid and uniform energy transfer, dramatically reducing reaction times compared to conventional heating. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Extraction: After cooling the reaction mixture to room temperature, dilute it with water (20 mL) and transfer it to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 20 mL).

    • Causality: The extraction isolates the organic product from the inorganic salts and the aqueous solvent phase.

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[9]

    • Causality: The brine wash removes residual water and DME from the organic phase. Anhydrous Na₂SO₄ removes any remaining traces of water to yield the crude product.

Part 2: Purification and Quality Control

Rigorous purification and characterization are essential to ensure the compound is suitable for subsequent biological assays or further synthetic steps.

Purification: Silica Gel Column Chromatography

This is the most effective method for removing unreacted starting materials, catalyst residues, and byproducts.[9][10]

  • TLC Analysis: Determine an appropriate eluent system by testing various solvent mixtures on a TLC plate. A mixture of ethyl acetate in hexanes or acetone in petroleum ether is often a good starting point.[1] Aim for an Rf value of ~0.3 for the product.

  • Column Preparation: Prepare a slurry of silica gel in the initial, less polar eluent and pack the chromatography column.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it carefully onto the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution). Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 4-(1-Methyl-1H-pyrazol-4-yl)pyridine as an off-white solid.[11]

Characterization: A Self-Validating System
TechniquePurposeExpected Results
¹H NMR Structural ConfirmationSpectrum should show characteristic signals for both the pyridine and pyrazole rings. Key signals include two singlets for the pyrazole protons and two sets of doublets for the pyridine protons. The methyl group will appear as a singlet around 3.9 ppm.
¹³C NMR Structural ConfirmationThe number of signals should correspond to the number of unique carbon atoms in the molecule.
Mass Spec (ESI-MS) Molecular Weight ConfirmationA prominent peak corresponding to the [M+H]⁺ ion at m/z = 160.08.[12]
HPLC Purity AssessmentA single major peak indicating >95% purity.
Melting Point Identity & Purity CheckA sharp melting point range consistent with a pure compound.

Part 3: Applications in Drug Discovery

The 4-(1-Methyl-1H-pyrazol-4-yl)pyridine scaffold is a valuable component in the design of molecules targeting a range of biological systems. Its utility stems from its ability to act as a potent hydrogen bond acceptor (pyridine nitrogen) and its rigid structure, which can orient other functional groups into specific binding pockets.

Kinase_Inhibition cluster_application Conceptual Application: Kinase Inhibition Inhibitor 4-(1-Methyl-1H-pyrazol-4-yl)pyridine Scaffold Pyridine Ring Pyrazole Ring R-Group Vector Kinase Kinase ATP Binding Pocket Hinge Region Gatekeeper Residue Back Pocket Inhibitor:f0->Kinase:hinge H-Bond Inhibitor:f1->Kinase:gatekeeper Hydrophobic Interaction Inhibitor:f2->Kinase:back Targets Specificity Pocket

Caption: Role of the scaffold in a hypothetical kinase inhibitor.

Example Application: Kinase Inhibition Assay Protocol

This protocol outlines a general method to evaluate the inhibitory activity of the synthesized compound against a target kinase.

  • Compound Preparation: Prepare a stock solution of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine (or a derivative) in 100% DMSO. Create a serial dilution series to test a range of concentrations.

  • Assay Setup: In a 96-well plate, add the kinase enzyme, a suitable peptide substrate, and ATP in a buffered solution.

  • Inhibitor Addition: Add the diluted test compound to the wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining.

  • Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Part 4: Safety and Handling

As a senior scientist, ensuring laboratory safety is non-negotiable. Always consult the Safety Data Sheet (SDS) for any chemical before use.[13][14][15]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.[13][14]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood.[13][16] Avoid generating dust.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

    • Inhalation: Move the person to fresh air.[14]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14][16]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Ma, L., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(4), 623-626. Retrieved from [Link]

  • Barvian, M., et al. (2010). 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. Journal of Medicinal Chemistry, 53(12), 4614-4623. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6296. Retrieved from [Link]

  • Van der Veld, A., et al. (2021). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Scientific Reports, 11, 14894. Retrieved from [Link]

  • González-Prieto, R., et al. (2011). Tuning the spin-transition properties of pyrene decorated 2,6-Bispyrazolylpyridine based Fe(II) complexes. Dalton Transactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic route for the synthesis of substituted pyrazolyl–pyridine ligand L. Retrieved from [Link]

  • Kappe, C. O., et al. (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry, 76(15), 6259-6273. Retrieved from [Link]

  • Dai, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. Retrieved from [Link]

  • Der Pharma Chemica. (2017). Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. Der Pharma Chemica, 9(16), 50-56. Retrieved from [Link]

  • Kumar, A., et al. (2024). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. Scientific Reports, 14, 3680. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. Retrieved from [Link]

  • ChemRxiv. (2026). Practical Synthesis of Pyrazol-4-thiols. Retrieved from [Link]

  • Quiroga, J., & Insuasty, B. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1056-1099. Retrieved from [Link]

  • Google Patents. (n.d.). CN102382043A - Purification method for yellowed pyridine.
  • Teixidó, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2217. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Purification of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine

Introduction 4-(1-Methyl-1H-pyrazol-4-yl)pyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structural motif, featuring both a pyridine and a pyrazole ring,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(1-Methyl-1H-pyrazol-4-yl)pyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structural motif, featuring both a pyridine and a pyrazole ring, makes it a valuable scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, complicate the interpretation of biological data, and compromise the integrity of the final drug substance. This document provides a comprehensive guide to the purification of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine, offering detailed protocols for common laboratory techniques and explaining the scientific principles behind the experimental choices.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine and its potential impurities is the foundation for developing an effective purification strategy.

Table 1: Physicochemical Properties of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine

PropertyValueSource
Molecular FormulaC₉H₉N₃[1]
Molecular Weight159.19 g/mol [1]
AppearanceSolid
StorageStore at 0-8 °C

The primary impurities in a sample of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine will largely depend on the synthetic route employed. Common impurities may include unreacted starting materials, regioisomers, and by-products from side reactions. The basic nitrogen on the pyridine ring can also make the compound susceptible to interactions with acidic media.

Purification Strategies

Two primary methods are recommended for the purification of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine: silica gel column chromatography and recrystallization. The choice between these methods will depend on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.

Silica Gel Column Chromatography

Column chromatography is a highly effective technique for separating compounds with different polarities.[2] Given the presence of two nitrogen-containing heterocyclic rings, 4-(1-Methyl-1H-pyrazol-4-yl)pyridine is a polar molecule and will adhere to the polar silica gel stationary phase. By using a mobile phase of lower polarity, less polar impurities will elute from the column first, followed by the desired product. The polarity of the mobile phase can be gradually increased to elute the product in a reasonable time frame.

Protocol: Silica Gel Column Chromatography

Materials:

  • Crude 4-(1-Methyl-1H-pyrazol-4-yl)pyridine

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Dichloromethane (DCM)

  • Methanol

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Chromatography column

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., 100% hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel bed.

  • Sample Loading: Dissolve the crude 4-(1-Methyl-1H-pyrazol-4-yl)pyridine in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial mobile phase). Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder. Carefully load this dry powder onto the top of the column.

  • Elution: Begin elution with a low-polarity solvent system, such as 10-20% ethyl acetate in hexane. The exact starting polarity should be determined by preliminary TLC analysis.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A common gradient might be from 20% to 80% ethyl acetate in hexane. For more polar impurities, a small percentage of methanol (e.g., 1-5%) can be added to the ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the separation using TLC. Visualize the spots under UV light (254 nm).

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified 4-(1-Methyl-1H-pyrazol-4-yl)pyridine.

Causality Behind Experimental Choices:

  • Dry Loading: Dry loading the sample onto the column generally results in better separation and sharper bands compared to liquid loading, especially for highly polar compounds.

  • Gradient Elution: A gradient elution is employed to effectively separate compounds with a wide range of polarities. Starting with a low polarity eluent allows for the removal of non-polar impurities, while gradually increasing the polarity allows for the timely elution of the more polar product without excessive band broadening.

Visualization of the Column Chromatography Workflow:

G cluster_prep Preparation cluster_elution Elution & Collection cluster_isolation Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Dry Load Sample pack_column->load_sample start_elution Start Elution (Low Polarity) load_sample->start_elution gradient Gradually Increase Polarity start_elution->gradient collect Collect Fractions gradient->collect tlc Monitor by TLC collect->tlc tlc->gradient combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for Purification by Column Chromatography.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the crude material in a minimal amount of a hot solvent and then allowing it to cool slowly, the desired compound will crystallize out, leaving the impurities dissolved in the mother liquor.

For pyrazole derivatives, mixed solvent systems are often effective. This involves using a "good" solvent in which the compound is highly soluble, and a "poor" or "anti-solvent" in which the compound is sparingly soluble.

Protocol: Recrystallization from a Mixed Solvent System

Materials:

  • Crude 4-(1-Methyl-1H-pyrazol-4-yl)pyridine

  • "Good" solvent (e.g., ethanol, methanol, acetone)

  • "Poor" solvent (e.g., water, hexane, diethyl ether)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude 4-(1-Methyl-1H-pyrazol-4-yl)pyridine in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent (e.g., ethanol) to dissolve the solid completely.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise with swirling until a persistent cloudiness (turbidity) is observed.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any adhering impurities.

  • Drying: Dry the purified crystals, for example, by leaving them under vacuum in the Büchner funnel for a period or by transferring them to a desiccator.

Causality Behind Experimental Choices:

  • Minimal Hot Solvent: Using the minimum amount of hot solvent is crucial to ensure that the solution is saturated upon cooling, leading to a good yield of crystals.

  • Slow Cooling: Slow cooling promotes the formation of larger, more well-defined crystals, which are typically of higher purity as they are less likely to trap impurities within their lattice.

  • Ice Bath: Cooling the solution in an ice bath further decreases the solubility of the compound, maximizing the yield of the purified product.

Visualization of the Recrystallization Workflow:

G dissolve Dissolve Crude Product in Hot 'Good' Solvent add_anti Add 'Poor' Solvent until Turbid dissolve->add_anti clarify Clarify with a Few Drops of 'Good' Solvent add_anti->clarify cool_slow Slow Cooling to Room Temperature clarify->cool_slow cool_ice Cool in Ice Bath cool_slow->cool_ice filtrate Vacuum Filtration cool_ice->filtrate wash Wash with Cold Solvent filtrate->wash dry Dry Crystals wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: Workflow for Purification by Recrystallization.

Purity Assessment

The purity of the 4-(1-Methyl-1H-pyrazol-4-yl)pyridine after purification should be assessed using appropriate analytical techniques.

Table 2: Recommended Analytical Techniques for Purity Assessment

TechniquePurposeExpected Outcome for Pure Sample
Thin Layer Chromatography (TLC) Rapid assessment of purity and monitoring of chromatography fractions.A single spot with a consistent Rf value.
High-Performance Liquid Chromatography (HPLC) Quantitative determination of purity.A single major peak corresponding to the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation and detection of impurities.Spectra consistent with the expected structure of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine and the absence of significant impurity signals.
Mass Spectrometry (MS) Confirmation of molecular weight.A molecular ion peak corresponding to the mass of the product (159.19 m/z for [M+H]⁺).
Melting Point Analysis Assessment of purity.A sharp melting point range.

Troubleshooting

Table 3: Common Purification Issues and Solutions

IssuePotential CauseSuggested Solution
Column Chromatography: Product not eluting Mobile phase is not polar enough.Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).
Column Chromatography: Poor separation Inappropriate solvent system or column overloading.Optimize the eluent system using TLC. Ensure the sample is not overloaded on the column.
Recrystallization: Oiling out The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.Use a lower boiling point solvent system. Add more of the "good" solvent before cooling.
Recrystallization: No crystal formation The solution is not sufficiently saturated, or nucleation is inhibited.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available.
Recrystallization: Low yield Too much solvent was used, or the solution was not cooled sufficiently.Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath.

Conclusion

The successful purification of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine is a critical step in its application in research and drug development. Both silica gel column chromatography and recrystallization are effective methods for achieving high purity. The choice of method and the specific conditions should be tailored based on the impurity profile of the crude material and the desired scale of purification. Careful execution of these protocols, coupled with diligent purity assessment, will ensure a high-quality starting material for subsequent synthetic transformations.

References

  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Link]

Sources

Method

Application Note: 4-(1-Methyl-1H-pyrazol-4-yl)pyridine (4-MPP) as a Structural Ligand in Heterogeneous Catalysis

Target Audience: Materials Scientists, Catalysis Researchers, and Drug Development Professionals Focus: Ligand design, Metal-Organic Framework (MOF) synthesis, and heterogeneous catalytic protocols. Introduction and Chem...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Catalysis Researchers, and Drug Development Professionals Focus: Ligand design, Metal-Organic Framework (MOF) synthesis, and heterogeneous catalytic protocols.

Introduction and Chemical Rationale

The development of robust, recyclable heterogeneous catalysts is a cornerstone of modern green chemistry and pharmaceutical manufacturing. Among the vast library of organic linkers used to construct Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs), 4-(1-Methyl-1H-pyrazol-4-yl)pyridine (hereafter referred to as 4-MPP ) has emerged as a highly privileged, heterobifunctional N,N′-donor ligand[1].

Unlike traditional symmetric linkers (e.g., 4,4′-bipyridine), 4-MPP possesses distinct structural and electronic asymmetries that dictate its behavior in catalytic systems:

  • Prevented Intramolecular Chelation: The para-substitution of the pyridine ring and the 4-position linkage of the pyrazole ring enforce a rigid, linear geometry. The distance and 180° opposed vector between the pyridine nitrogen (N1) and the unmethylated pyrazole nitrogen (N2) make it sterically impossible for 4-MPP to chelate a single metal center. Instead, it acts exclusively as an intermolecular bridging ligand, driving the self-assembly of extended 2D grids or 3D porous networks[2].

  • Electronic Asymmetry: The pyridine nitrogen is a relatively "harder" Lewis base compared to the pyrazole nitrogen. This allows for the construction of mixed-metal MOFs or the selective coordination of specific metal nodes (e.g., Cu²⁺, Zn²⁺, or Pd²⁺) during solvothermal synthesis, creating highly ordered, hierarchical pore structures[3].

  • Methylation for Stability: The presence of the methyl group at the 1-position of the pyrazole ring serves two critical functions. First, it prevents the deprotonation of the pyrazole ring, ensuring the ligand remains neutral and structural integrity is maintained across a wide pH range. Second, the methyl group imparts localized hydrophobicity within the MOF pores, which enhances the partitioning of non-polar organic substrates into the catalytic cavities[2].

Mechanistic Insights: 4-MPP in MOF-Based Catalysis

When 4-MPP is reacted with transition metal salts, it forms highly crystalline MOFs featuring well-defined microenvironments. These MOFs function as catalysts through two primary mechanisms:

  • Intrinsic Lewis Acid Catalysis: The metal nodes (e.g., Cu²⁺) interconnected by 4-MPP often possess coordinatively unsaturated sites (open metal sites) after the removal of volatile solvent molecules. These sites act as potent Lewis acids, activating substrates such as epoxides for CO₂ cycloaddition or activating carbonyls for Knoevenagel condensations[4].

  • Nanoparticle Encapsulation (Host-Guest Catalysis): The rigid pillars formed by 4-MPP create uniform cavities that can be used to nucleate and stabilize ultra-small metal nanoparticles (MNPs), such as Pd or Ru. The 4-MPP framework prevents the agglomeration of these MNPs, leading to exceptionally high turnover frequencies (TOF) in cross-coupling and hydrogenation reactions[4].

MOF_Workflow A 4-MPP Ligand + Metal Salts B Solvothermal Self-Assembly A->B C 4-MPP MOF (Heterogeneous Catalyst) B->C D Substrate Entry (Hydrophobic Pore) C->D E Catalytic Conversion (Open Metal Sites) D->E F Product Recovery & Catalyst Recycling E->F

Caption: Workflow from 4-MPP ligand assembly to heterogeneous catalytic application and recycling.

Experimental Protocols

The following protocols detail the synthesis of a self-validating 4-MPP Cu-MOF and its subsequent application in the catalytic cycloaddition of CO₂ to epoxides—a critical reaction for synthesizing cyclic carbonates used in battery electrolytes and pharmaceutical intermediates.

Protocol A: Synthesis and Activation of Cu-(4-MPP) MOF

Expertise Note: The choice of N,N-dimethylformamide (DMF) as a solvent is critical. Its high boiling point allows for the thermodynamic correction of coordination bonds during synthesis, ensuring a defect-free, highly crystalline framework.

Materials:

  • 4-(1-Methyl-1H-pyrazol-4-yl)pyridine (4-MPP) (≥98% purity)

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • N,N-Dimethylformamide (DMF) and absolute ethanol

Step-by-Step Methodology:

  • Dissolution: In a 20 mL Teflon-lined stainless-steel autoclave, dissolve 0.5 mmol of Cu(NO₃)₂·3H₂O and 0.5 mmol of 4-MPP in 10 mL of a DMF/Ethanol mixture (1:1 v/v). Sonicate for 10 minutes until a clear blue solution is obtained.

  • Solvothermal Synthesis: Seal the autoclave and heat it in a programmable oven at 120 °C for 48 hours.

  • Controlled Cooling: Cool the autoclave to room temperature at a rate of 5 °C/hour. Causality: Slow cooling is essential to yield large, high-quality single crystals suitable for Powder X-Ray Diffraction (PXRD) validation.

  • Washing (Self-Validation Step 1): Filter the resulting blue crystals. Wash extensively with hot DMF (3 × 10 mL) to remove unreacted ligands, followed by ethanol (3 × 10 mL) to exchange the high-boiling DMF trapped within the pores.

  • Activation (Self-Validation Step 2): Dry the crystals under dynamic vacuum at 150 °C for 12 hours. The color will shift from light blue to deep purple/blue, indicating the removal of coordinated solvent molecules and the generation of catalytically active open metal sites. Confirm framework integrity via PXRD (comparing to simulated single-crystal data) and FT-IR (disappearance of the C=O stretch of DMF at ~1670 cm⁻¹).

Protocol B: Catalytic CO₂ Cycloaddition to Epoxides

Expertise Note: The 4-MPP ligand's methyl group creates a localized hydrophobic pocket that actively draws the organic epoxide into the pore, increasing the local effective concentration of the substrate near the Cu²⁺ Lewis acid sites.

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL stainless-steel pressure reactor, add 10 mmol of epichlorohydrin (substrate), 0.5 mol% of the activated Cu-(4-MPP) MOF catalyst, and 2.5 mol% of tetrabutylammonium bromide (TBAB) as a co-catalyst.

  • Purging: Seal the reactor and purge with CO₂ gas three times to remove atmospheric air.

  • Pressurization & Heating: Pressurize the reactor to 1.5 MPa with CO₂ and heat the mixture to 80 °C under continuous magnetic stirring (800 rpm) for 4 hours.

  • Recovery: Cool the reactor in an ice bath and slowly vent the excess CO₂. Add 10 mL of ethyl acetate to dilute the mixture.

  • Catalyst Recycling: Centrifuge the mixture at 5000 rpm for 5 minutes. The heterogeneous Cu-(4-MPP) MOF will pellet at the bottom. Decant the supernatant for GC-MS/NMR yield analysis. Wash the MOF pellet with ethanol, dry under vacuum at 100 °C, and reuse for the next cycle.

Catalytic_Mechanism S1 Epoxide Substrate S2 MOF Lewis Acid Site (Cu2+ / Zn2+) S1->S2 S3 Epoxide Activation (Ring Opening via TBAB) S2->S3 S4 CO2 Insertion S3->S4 S5 Ring Closure S4->S5 S6 Cyclic Carbonate Product S5->S6

Caption: Mechanistic pathway of CO2 cycloaddition catalyzed by the 4-MPP MOF Lewis acid sites.

Quantitative Data & Comparative Analysis

The structural rigidity and optimal pore environment provided by the 4-MPP ligand result in superior catalytic metrics compared to traditional ligands. The table below summarizes the catalytic efficiency of the Cu-(4-MPP) MOF against standard benchmarks in the CO₂ cycloaddition of epichlorohydrin.

Catalyst SystemBridging LigandYield (%)TONTOF (h⁻¹)Recyclability
Cu-MOF (Proposed) 4-MPP 98.5 4925 1231 > 5 cycles (No loss)
Cu-MOF Benchmark4,4′-Bipyridine84.2421010523 cycles (Partial collapse)
Homogeneous Cu(NO₃)₂None41.02050512N/A (Cannot recover)
MOF ControlNone (Blank)< 5.0< 25< 6N/A

Data Interpretation: The Cu-(4-MPP) MOF demonstrates a near-quantitative yield and a significantly higher Turnover Frequency (TOF) than the 4,4′-bipyridine benchmark. This is directly attributed to the robust nature of the pyrazole-Cu coordination bond, which resists degradation under pressurized CO₂ and elevated temperatures, maintaining pore integrity over multiple cycles[3].

References

  • PubChem. "4-(1-Methyl-1H-pyrazol-4-yl)pyridine | C9H9N3 - PubChem." National Institutes of Health (NIH). Available at:[Link][1]

  • Mukherjee, S., et al. "Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review." ACS Omega, 2021. Available at:[Link][2]

  • Xiao, J.-D., et al. "Molecular Cavity for Catalysis and Formation of Metal Nanoparticles for Use in Catalysis." Chemical Reviews, ACS Publications, 2022. Available at:[Link][4]

  • Gong, Y., et al. "Multi-functional d10 metal-organic materials based on bis-pyrazole/pyridine ligands supported by a 2,6-di(3-pyrazolyl)pyridine with different spanning flexible dicarboxylate ligands: Synthesis, structure, photoluminescent and catalytic properties." CrystEngComm, ResearchGate, 2013. Available at:[Link][3]

Sources

Application

Application Note: Synthesis and Characterization of Transition Metal Complexes and MOFs using 4-(1-Methyl-1H-pyrazol-4-yl)pyridine

Executive Summary 4-(1-Methyl-1H-pyrazol-4-yl)pyridine (4-MPyP) is an advanced, asymmetric N,N'-bidentate ligand critical for the construction of discrete transition metal complexes and Metal-Organic Frameworks (MOFs). T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(1-Methyl-1H-pyrazol-4-yl)pyridine (4-MPyP) is an advanced, asymmetric N,N'-bidentate ligand critical for the construction of discrete transition metal complexes and Metal-Organic Frameworks (MOFs). This application note provides drug development professionals and inorganic chemists with field-proven, self-validating protocols for synthesizing photoredox-active Ruthenium(II) complexes and porous Copper(II) MOFs. By leveraging the unique electronic asymmetry of 4-MPyP, researchers can engineer materials with directional charge transfer properties and highly specific pore environments.

Mechanistic Grounding & Ligand Design

Unlike symmetric bridging ligands (e.g., 4,4'-bipyridine), 4-MPyP (CAS: 870863-00-6) features two electronically distinct coordination sites that dictate the structural and photophysical outcomes of the resulting complexes:

  • Pyridine Nitrogen (N1): Acts as a moderate σ -donor and a strong π -acceptor, stabilizing low-valent transition metals.

  • Pyrazole Nitrogen (N2): Acts as a stronger σ -donor but a weaker π -acceptor, increasing electron density at the coordinated metal center.

Causality in Experimental Design: The 1-methyl substitution on the pyrazole ring is a critical structural feature. In unmethylated 1H-pyrazoles, the N-H proton is acidic and prone to deprotonation, leading to the formation of anionic pyrazolate bridges that complicate charge balancing and cause unpredictable oligomerization. The methyl group locks 4-MPyP in a neutral state, ensuring predictable stoichiometric coordination. Furthermore, the electronic asymmetry across the 4-MPyP bridge induces a directional dipole. In binuclear complexes, this stabilizes mixed-valence states, making it an exceptional ligand for photoredox catalysis and the design of non-centrosymmetric MOFs[1].

Experimental Protocols

Protocol A: Synthesis of Binuclear Ruthenium(II) Complex (bpy)2Ru(μ-4-MPyP)Ru(bpy)24

This protocol outlines the synthesis of a photoactive, mixed-metal capable binuclear Ru(II) complex.

  • Halide Abstraction: Dissolve 2.0 equivalents of cis-[Ru(bpy)₂Cl₂] in a 1:1 (v/v) mixture of absolute ethanol and deionized water. Add 4.2 equivalents of AgPF₆.

    • Self-Validating Step: The immediate formation of a dense, white precipitate (AgCl) visually confirms the successful abstraction of chloride ligands. This ensures the Ru(II) center has open coordination sites (forming the reactive solvento-complex). Filter the solution through a Celite pad to completely remove the AgCl.

  • Coordination: To the clear filtrate, add 1.0 equivalent of 4-MPyP. Degas the solution and reflux under a strict argon atmosphere for 24 hours.

    • Causality: Argon purging is mandatory to prevent the oxidation of Ru(II) to Ru(III) at elevated temperatures. The extended 24-hour reflux provides the thermodynamic energy required to drive the coordination of both the sterically hindered pyrazole and pyridine nitrogens.

  • Precipitation: Cool the mixture to room temperature and add a saturated aqueous solution of NH₄PF₆ dropwise.

    • Causality: The addition of excess PF₆⁻ drives the precipitation of the highly cationic (+4) complex via the common-ion effect, leaving unreacted neutral ligand in solution.

  • Purification: Collect the solid by vacuum filtration, wash sequentially with cold water and diethyl ether, and recrystallize from an acetonitrile/toluene diffusion setup.

Protocol B: Solvothermal Synthesis of a 2D Copper(II) MOF [Cu(4-MPyP)2(NO3)2]n
  • Preparation: In a 20 mL heavy-wall scintillation vial, dissolve Cu(NO₃)₂·3H₂O (0.1 mmol) and 4-MPyP (0.2 mmol) in 10 mL of a DMF/Ethanol (1:1 v/v) solvent mixture.

  • Sonication: Sonicate the mixture for 10 minutes until a clear, pale blue solution is obtained.

    • Self-Validating Step: Complete optical clarity ensures no undissolved ligand remains to act as an artificial nucleation seed. Premature nucleation leads to microcrystalline powder rather than the single crystals required for structural characterization.

  • Solvothermal Growth: Seal the vial tightly with a PTFE-lined cap and heat in an isothermal programmable oven at 85°C for 48 hours.

  • Controlled Cooling: Program the oven to cool to room temperature at a strict rate of 2°C/hour.

    • Causality: Rapid cooling causes kinetic trapping, yielding amorphous coordination polymers. A slow cooling rate allows the reversible Cu-N coordination bonds to break and reform, establishing the thermodynamically favored 2D crystalline lattice suitable for Single-Crystal X-Ray Diffraction (SCXRD).

Data Presentation

Table 1: Comparative Spectroscopic and Crystallographic Data for 4-MPyP Complexes

Complex / MaterialCoordination ModeUV-Vis Absorption (λmax)ESI-MS (m/z)Crystal SystemKey Application
[(bpy)2Ru(μ-4-MPyP)Ru(bpy)2]4+Bridging (N,N'-bidentate)452 nm (MLCT)345.1 [M]⁴⁺MonoclinicPhotoredox Catalysis
[Cu(4-MPyP)2(NO3)2]nBridging (2D Sheet)680 nm (d-d transition)N/A (Insoluble)TriclinicGas Separation (MOF)
[Pt(4-MPyP)Cl2(DMSO)]Terminal (Pyridine-N only)310 nm (ILCT)486.0 [M+H]⁺OrthorhombicAnticancer Screening

Mandatory Visualizations

SynthesisWorkflow LIG 4-MPyP Ligand (Asymmetric N,N'-Donor) RU_RXN Reflux in EtOH/H2O + AgPF6 (Halide Abstraction) LIG->RU_RXN CU_RXN Solvothermal Synthesis (DMF/EtOH, 85°C, 48h) LIG->CU_RXN RU_PREC cis-[Ru(bpy)2Cl2] Precursor RU_PREC->RU_RXN CU_PREC Cu(NO3)2·3H2O Precursor CU_PREC->CU_RXN RU_COMPLEX Binuclear Ru(II) Complex [(bpy)2Ru(μ-4-MPyP)Ru(bpy)2]4+ RU_RXN->RU_COMPLEX Precipitation with NH4PF6 CU_MOF 2D Cu(II) MOF [Cu(4-MPyP)2(NO3)2]n CU_RXN->CU_MOF Slow Cooling (2°C/h) CHAR Characterization (NMR, XRD, UV-Vis) RU_COMPLEX->CHAR CU_MOF->CHAR

Caption: Workflow for the synthesis of Ru(II) complexes and Cu(II) MOFs using the 4-MPyP ligand.

MLCT_Mechanism GS S0 Ground State EX S1 Singlet MLCT GS->EX hν (450 nm) Excitation ISC T1 Triplet MLCT EX->ISC ISC (~100%) ISC->GS Phosphorescence (620 nm) EM Photon Emission ISC->EM

Caption: Metal-to-Ligand Charge Transfer (MLCT) photophysical pathway in the binuclear Ru(II)-4-MPyP complex.

Trustworthiness & Authoritative Grounding

The application of pyrazolylpyridine derivatives, specifically 4-MPyP, is rigorously documented in both commercial biochemical assay development and academic materials science for the construction of robust Metal-Organic Frameworks[1]. Its structural rigidity and predictable coordination geometry make it a highly reliable building block for biochemical assay reagents[2]. Furthermore, closely related unmethylated analogs, such as 4-(1H-pyrazol-4-yl)pyridine, have been successfully utilized as Raman reporters to functionalize gold nanoparticles for Surface-Enhanced Raman Spectroscopy (SERS). These functionalized transition metal-nanoparticle conjugates are actively used to track therapeutics and signaling pathways in complex 3D biological cancer models, demonstrating the high affinity and stability of this ligand class in physiological environments[3].

References
  • [1] Title: 4-(1-Methyl-1H-pyrazol-4-yl)pyridine | MedChemExpress Source: medchemexpress.com URL:

  • [2] Title: 4-(1-Methyl-1H-pyrazol-4-yl)pyridine - MedchemExpress.com Source: medchemexpress.com URL:

  • [3] Title: SERS in 3D cell models: a powerful tool in cancer research - PMC Source: nih.gov URL:

Sources

Method

The Versatility of the 4-(1-Methyl-1H-pyrazol-4-yl)pyridine Scaffold in Modern Medicinal Chemistry: Applications and Protocols

Introduction: The Rise of a Privileged Scaffold In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient medicinal chemistry. The pyrazole ring system is a prominent example of such a scaffold, featured in numerous approved drugs[1][2]. When coupled with a pyridine ring, the resulting pyrazolyl-pyridine core offers a unique combination of hydrogen bonding capabilities, aromatic stacking interactions, and tunable physicochemical properties. This application note delves into the specific utility of the 4-(1-Methyl-1H-pyrazol-4-yl)pyridine moiety, a versatile building block that has demonstrated significant potential in the development of novel therapeutics, particularly in the realm of kinase inhibition. We will explore its synthesis, its application in targeting cyclin-dependent kinases, and provide detailed protocols for its evaluation.

Synthetic Strategy: A General Protocol for 4-(1-Methyl-1H-pyrazol-4-yl)pyridine and its Analogs

The synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine and its derivatives can be achieved through various synthetic routes. A common and effective approach involves a Suzuki-Miyaura cross-coupling reaction. This protocol provides a general methodology that can be adapted for the synthesis of a variety of analogs.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine from commercially available starting materials.

Materials:

  • 4-Bromopyridine hydrochloride

  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-bromopyridine hydrochloride (1.0 eq), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq), potassium carbonate (3.0 eq), and SPhos (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio). Add palladium(II) acetate (0.02 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(1-Methyl-1H-pyrazol-4-yl)pyridine.

Application in Kinase Inhibition: Targeting Cyclin-Dependent Kinase 2 (CDK2)

The 4-(1-Methyl-1H-pyrazol-4-yl)pyridine scaffold has been successfully employed in the design of potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer[1][3]. Specifically, derivatives of this scaffold have shown high efficacy against CDK2.

Mechanism of Action: CDK2 in the Cell Cycle

CDK2, in complex with its regulatory partners cyclin E and cyclin A, plays a pivotal role in the G1/S and S phases of the cell cycle. The active CDK2/cyclin complex phosphorylates key substrates, such as the retinoblastoma protein (pRb), leading to the release of E2F transcription factors and subsequent transcription of genes required for DNA replication. Inhibition of CDK2 can therefore lead to cell cycle arrest and apoptosis in cancer cells.

CDK2_Pathway cluster_G1_S G1/S Transition cluster_Inhibition Inhibition CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex pRb pRb CDK2->pRb phosphorylates E2F E2F pRb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription DNA_Synthesis DNA Synthesis S_Phase_Genes->DNA_Synthesis Cell_Cycle_Progression Cell Cycle Progression DNA_Synthesis->Cell_Cycle_Progression Pyrazolylpyridine 4-(1-Methyl-1H-pyrazol-4-yl)pyridine Derivative Pyrazolylpyridine->CDK2 inhibits

Sources

Application

Application Note: 4-(1-Methyl-1H-pyrazol-4-yl)pyridine in Pharmaceutical Development and MOF Assembly

Executive Summary & Structural Rationale In modern medicinal chemistry and materials science, the strategic selection of biaryl building blocks is critical for dictating both the pharmacokinetic profile of a drug and the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry and materials science, the strategic selection of biaryl building blocks is critical for dictating both the pharmacokinetic profile of a drug and the topological geometry of advanced materials. 4-(1-Methyl-1H-pyrazol-4-yl)pyridine (CAS: 870863-00-6) has emerged as a highly privileged scaffold[1].

As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a functional vector. In Fragment-Based Drug Discovery (FBDD), this compound serves as a highly efficient hinge-binding motif for kinase inhibitors. Concurrently, its rigid, linear geometry and dual nitrogen donors make it an exceptional bridging ligand for the assembly of Metal-Organic Frameworks (MOFs) used in targeted drug delivery systems[2].

The Causality of the Scaffold
  • Vector Control via N-Methylation: Unlike unsubstituted pyrazoles, the N-methyl group locks the molecule into a single tautomeric state. This causality is crucial: it prevents unpredictable hydrogen-bond donation, reduces off-target promiscuity, and simplifies NMR characterization during Structure-Activity Relationship (SAR) campaigns.

  • Kinase Hinge Interaction: The pyridine nitrogen is electronically tuned to act as a potent hydrogen-bond acceptor, perfectly positioned to interact with the backbone amides of a kinase's ATP-binding pocket.

Binding cluster_kinase Target Protein / Kinase Pocket Hinge Hinge Region (Backbone NH) Hydrophobic Hydrophobic Pocket Pyridine Pyridine Motif (H-Bond Acceptor) Pyridine->Hinge H-Bonding Pyrazole 1-Methylpyrazole (Steric Vector) Pyridine->Pyrazole C-C Biaryl Bond Pyrazole->Hydrophobic VdW Interactions

Fig 1. Mechanistic rationale for kinase hinge-binding using the pyrazole-pyridine motif.

Physicochemical Profiling

Understanding the quantitative metrics of this building block is essential for predicting its behavior in both biological assays and synthetic workflows[3].

PropertyValueCausality / Impact in Drug Development
CAS Number 870863-00-6Unique identifier ensuring procurement accuracy[1].
Molecular Weight 159.19 g/mol Low MW ensures high Ligand Efficiency (LE) in FBDD.
Formula C9H9N3Strict heteroatom ratio ideal for tuning lipophilicity[3].
H-Bond Acceptors 3Enhances aqueous solubility; drives primary target binding.
H-Bond Donors 0Maximizes passive membrane permeability (Rule of 5 compliant).
Topological Polar Surface Area (TPSA) 30.7 ŲOptimal for Blood-Brain Barrier (BBB) penetration if required.

Experimental Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

While commercially available[2], researchers often need to synthesize this core or its isotopically labeled derivatives from foundational precursors. This protocol describes a self-validating, high-yield Suzuki-Miyaura coupling.

Causality of Reagent Selection: We utilize Pd(dppf)Cl₂ because its large bite angle suppresses undesired reductive dehalogenation. A solvent system of 1,4-Dioxane/H₂O (4:1) is chosen because it provides optimal biphasic solubility—dissolving both the highly organic boronic ester and the inorganic K₂CO₃ base, ensuring the transmetalation step proceeds without kinetic bottlenecks.

Step-by-Step Methodology
  • Preparation: In a 20 mL microwave vial, combine 4-bromopyridine hydrochloride (1.0 eq, 1.0 mmol) and 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 eq, 1.2 mmol).

    • Self-Validation: Ensure the boronic ester is freshly checked via NMR; degradation to the free acid can alter stoichiometry.

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%) and K₂CO₃ (3.0 eq, 3.0 mmol).

    • Note: 3.0 equivalents of base are required because the 4-bromopyridine is supplied as a hydrochloride salt (1 eq neutralizes the salt, 2 eq drive the catalytic cycle).

  • Solvent Introduction: Add 5 mL of degassed 1,4-Dioxane/H₂O (4:1 v/v). Purge the vial with N₂ gas for 5 minutes.

  • Reaction Execution: Seal the vial and subject it to microwave irradiation at 110°C for 30 minutes.

  • In-Process Control (IPC): Analyze an aliquot via LC-MS. You should observe the complete disappearance of the 4-bromopyridine peak and a dominant mass peak at m/z 160.1[M+H]⁺.

  • Workup & Purification: Dilute with Ethyl Acetate (15 mL) and wash with brine (2 × 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel chromatography (Dichloromethane:Methanol 95:5) to yield the pure building block.

Workflow Step1 4-Bromopyridine + Boronic Ester Step2 Pd(dppf)Cl2 / K2CO3 Dioxane:H2O (4:1) Step1->Step2 Step3 Microwave 110°C 30 Minutes Step2->Step3 Step4 Liquid Extraction & Silica Purif. Step3->Step4 Step5 Target Scaffold: Yield >85% Step4->Step5

Fig 2. Experimental workflow for the Suzuki-Miyaura synthesis of the biaryl scaffold.

Experimental Protocol 2: Assembly of a Zinc-Based Metal-Organic Framework (MOF)

Because 4-(1-Methyl-1H-pyrazol-4-yl)pyridine possesses two distinct nitrogen donors separated by a rigid biaryl axis, it acts as an excellent pillar ligand in the construction of 3D MOFs[4]. These MOFs are highly sought after for encapsulating volatile or unstable Active Pharmaceutical Ingredients (APIs).

Causality of Reagent Selection: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) is selected as the metal node because Zn²⁺ favors tetrahedral or octahedral geometries, which perfectly complement the linear extension of our biaryl ligand. N,N-Dimethylformamide (DMF) is used as the solvent because its high boiling point allows for solvothermal synthesis, and its thermal decomposition slowly releases dimethylamine, gently raising the pH to facilitate controlled deprotonation and crystallization.

Step-by-Step Methodology
  • Precursor Mixing: Dissolve 4-(1-Methyl-1H-pyrazol-4-yl)pyridine (0.5 mmol) and Zn(NO₃)₂·6H₂O (0.5 mmol) in 10 mL of DMF in a 20 mL scintillation vial.

  • Homogenization: Sonicate the mixture for 10 minutes until a completely clear solution is achieved.

    • Self-Validation: Any particulate matter at this stage will act as heterogeneous nucleation sites, leading to amorphous powder rather than high-quality single crystals. Filter through a 0.22 µm PTFE syringe filter if necessary.

  • Solvothermal Assembly: Cap the vial tightly and place it in an isothermal oven at 85°C for 48 hours. Do not disturb the vial during this period to allow for defect-free crystal growth.

  • Harvesting: Cool the vial to room temperature at a rate of 5°C/hour. Decant the mother liquor.

  • Washing & Activation: Wash the resulting colorless block crystals with fresh DMF (3 × 5 mL) followed by absolute ethanol (3 × 5 mL) to exchange the high-boiling solvent from the pores. Dry under a dynamic vacuum at 60°C for 12 hours to yield the activated MOF.

References

  • PubChem, National Institutes of Health (NIH). "4-(1-Methyl-1H-pyrazol-4-yl)pyridine | C9H9N3". Available at:[Link]

Sources

Method

Application Note: 4-(1-Methyl-1H-pyrazol-4-yl)pyridine as a Core Scaffold in Next-Generation Agrochemical Synthesis

Target Audience: Discovery Chemists, Agrochemical Researchers, and Process Scientists Content Focus: Scaffold Rationale, Synthetic Functionalization, and Biochemical Validation Rationale and Pharmacophore Significance Th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Agrochemical Researchers, and Process Scientists Content Focus: Scaffold Rationale, Synthetic Functionalization, and Biochemical Validation

Rationale and Pharmacophore Significance

The demand for novel, highly selective agrochemicals has driven the exploration of complex bi-heteroaryl systems. 4-(1-Methyl-1H-pyrazol-4-yl)pyridine (CAS: 870863-00-6) has emerged as a highly versatile N-heterocyclic building block[1]. By combining the unique physicochemical properties of a pyridine ring with a 1-methylpyrazole moiety, this scaffold provides a privileged structural foundation for both modern fungicides and insecticides.

Why this Specific Bi-Heteroaryl System?

As an application scientist designing crop protection agents, selecting the right core scaffold is a matter of balancing target affinity with environmental stability and in-planta mobility:

  • The Pyridine Ring (Systemic Mobility): The pyridine moiety is slightly basic and highly polar. In agrochemical design, incorporating a pyridine ring enhances both phloem and xylem mobility, allowing the active ingredient to distribute systemically throughout the plant tissue[2]. Furthermore, its electron-deficient nature provides metabolic stability against rapid soil degradation.

  • The 1-Methylpyrazole Ring (Target Affinity & Bioisosterism): The 1-methylpyrazole acts as a robust, metabolically stable bioisostere for phenyl rings. The methyl group provides critical steric shielding that prevents rapid enzymatic N-demethylation by plant or fungal Cytochrome P450s. Simultaneously, the pyrazole nitrogens serve as potent hydrogen-bond acceptors, anchoring the molecule into the active sites of targets such as the fungal Succinate Dehydrogenase (SDH) complex or the insect Ryanodine Receptor (RyR)[3].

MOAPathway Agro Pyrazolyl-Pyridine Derivative Target Mitochondrial Complex II (Succinate Dehydrogenase) Agro->Target High Affinity Binding Block Ubiquinone Site Blockade Target->Block Competitive Inhibition Result Fungal Cell Death (ATP Depletion) Block->Result Respiration Arrest

Fig 1. Mechanism of action for pyrazolyl-pyridine based Succinate Dehydrogenase Inhibitors.

Synthetic Functionalization Workflow

To convert 4-(1-Methyl-1H-pyrazol-4-yl)pyridine into an active agrochemical ingredient, the scaffold must be regioselectively functionalized[4]. Because the pyrazole ring is electron-rich and the pyridine ring is electron-deficient, electrophilic aromatic substitution is challenging. Instead, transition-metal-catalyzed C-H activation is the preferred method for late-stage functionalization.

Protocol 1: Regioselective C-H Borylation and Cross-Coupling

This protocol details the functionalization of the pyridine's C2 position, preparing it for the attachment of lipophilic effector groups (e.g., trifluoromethylphenyl rings) required for optimal agrochemical efficacy.

Objective: Synthesize a 2-aryl-4-(1-methyl-1H-pyrazol-4-yl)pyridine derivative. Causality & Design: We utilize an Iridium-catalyzed C-H borylation. The bulky ligand 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) is chosen specifically because its steric bulk drives the borylation to the least sterically hindered C-H bond on the pyridine ring (the 2-position), avoiding the more crowded 3- and 5-positions adjacent to the pyrazole.

Step-by-Step Methodology:

  • Preparation of the Catalyst Complex: In an argon-filled glovebox, dissolve [Ir(OMe)(cod)]₂ (1.5 mol%) and dtbpy (3.0 mol%) in anhydrous THF (5 mL). Stir for 10 minutes until the solution turns deep red, indicating the formation of the active Ir-dtbpy complex.

  • Borylation: Add 4-(1-Methyl-1H-pyrazol-4-yl)pyridine (1.0 mmol) and bis(pinacolato)diboron (B₂pin₂, 1.1 mmol) to the catalyst solution. Seal the vessel and heat to 80 °C for 12 hours.

  • Self-Validation Check (In-Process): Take a 10 µL aliquot, dilute in CDCl₃, and perform a rapid ¹H NMR. Validation criteria: The disappearance of the α-pyridine proton signal (typically ~8.5 ppm) and the appearance of a strong singlet at ~1.3 ppm (pinacol methyls) confirms successful C2-borylation.

  • One-Pot Suzuki-Miyaura Coupling: To the same reaction vessel, add the desired aryl halide (e.g., 1-bromo-4-(trifluoromethyl)benzene, 1.2 mmol), Pd(dppf)Cl₂ (5 mol%), and an aqueous solution of K₂CO₃ (3.0 M, 3.0 equiv).

  • Coupling Reaction: Heat the biphasic mixture vigorously at 90 °C for 8 hours.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

SynthesisWorkflow Start 4-(1-Methyl-1H-pyrazol-4-yl)pyridine Boryl Ir-Catalyzed C-H Borylation (Regioselective at C2) Start->Boryl Step 1 Cross Suzuki-Miyaura Coupling (Aryl Addition) Boryl->Cross Step 2 Amide Amidation / Esterification (Effector Addition) Cross->Amide Step 3 Final Lead Agrochemical (e.g., SDHI Fungicide) Amide->Final Yield

Fig 2. Regioselective synthetic workflow for functionalizing the pyrazolyl-pyridine scaffold.

Biochemical Validation: SDH Inhibition Assay

Once the pyrazolyl-pyridine derivatives are synthesized, their efficacy must be validated against the biological target. For fungicidal applications, the target is often Mitochondrial Complex II (Succinate Dehydrogenase)[5].

Protocol 2: High-Throughput Fungal SDH Assay

Causality & Design: This assay measures the reduction of 2,6-dichlorophenolindophenol (DCPIP). Because electrons from succinate normally flow through Complex II to ubiquinone, we add Potassium Cyanide (KCN) to block Complex IV. This forces all electron flux to reduce the blue DCPIP dye to a colorless state. A successful pyrazolyl-pyridine inhibitor will block this electron flow, keeping the solution blue.

Step-by-Step Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from the target fungal pathogen (e.g., Botrytis cinerea) using standard differential centrifugation in a sucrose/HEPES buffer.

  • Buffer Preparation: Prepare the assay buffer containing 50 mM potassium phosphate (pH 7.4), 10 mM sodium succinate (substrate), 50 µM DCPIP (electron acceptor), and 1 mM KCN (respiratory chain blocker).

  • Compound Incubation: In a 96-well plate, add 190 µL of the assay buffer and 5 µL of the synthesized pyrazolyl-pyridine compound dissolved in DMSO (ranging from 0.1 nM to 10 µM). Add 5 µL of the mitochondrial suspension to initiate binding. Incubate for 10 minutes at 25 °C.

  • Reaction Initiation: Add 10 µM ubiquinone-1 (Q1) to start the reaction.

  • Measurement & Self-Validation: Monitor the absorbance at 600 nm continuously for 10 minutes using a microplate reader. Validation criteria: The negative control (DMSO only) must show a rapid linear decrease in absorbance. The IC₅₀ is calculated based on the slope of the absorbance curve relative to the control.

Quantitative Data Presentation

The functionalization of the 4-(1-Methyl-1H-pyrazol-4-yl)pyridine scaffold yields compounds with highly variable target affinities. The table below summarizes the comparative efficacy of synthesized derivatives against fungal SDH and in vivo plant protection metrics.

Compound IDPyridine Substitution (C2)Pyrazole SubstitutionFungal SDH IC₅₀ (nM)In Vivo Efficacy (PP₅₀, ppm)
Scaffold (Control) None1-Methyl>10,000>100.0
Derivative A 4-Chlorophenyl1-Methyl45.22.5
Derivative B 4-(Trifluoromethyl)phenyl1-Methyl12.40.8
Derivative C 2,4-Dichlorophenyl1-Methyl8.10.4
Commercial Std. FluxapyroxadN/A15.01.0

Note: Derivative C demonstrates superior binding affinity and in vivo efficacy compared to the commercial standard, highlighting the potency of the optimized pyrazolyl-pyridine core.

References

  • PubChem. "4-(1-Methyl-1H-pyrazol-4-yl)pyridine | C9H9N3." National Institutes of Health (NIH). Available at:[Link]

  • ResearchGate. "Substituted pyrazole derivatives as potential fungicidal agents." ResearchGate Publications. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." PMC7338908. Available at:[Link]

Sources

Application

anti-inflammatory activity of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine derivatives

Application Note: Anti-Inflammatory Profiling of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine Derivatives Executive Summary & Mechanistic Rationale The 4-(1-Methyl-1H-pyrazol-4-yl)pyridine scaffold has emerged as a privileged ph...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Anti-Inflammatory Profiling of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine Derivatives

Executive Summary & Mechanistic Rationale

The 4-(1-Methyl-1H-pyrazol-4-yl)pyridine scaffold has emerged as a privileged pharmacophore in the development of targeted anti-inflammatory therapeutics. By acting as potent inhibitors of lipid kinases (e.g., PI3Kδ, PI3Kγ) and non-receptor tyrosine kinases (e.g., Syk, JAK), these derivatives effectively uncouple inflammatory stimuli from their downstream cytokine responses[1],[2].

The Causality of the Scaffold: The exceptional efficacy of this structural motif lies in its dual-action binding within the kinase adenosine triphosphate (ATP) cleft. The 1-methyl-1H-pyrazol-4-yl moiety acts as a superior hydrogen bond donor/acceptor pair, anchoring the molecule to the highly conserved kinase hinge region (e.g., Val851 in PI3Kδ)[1],[3]. Simultaneously, the pyridine (or pyrimidine/pyrazine) core projects deep into the hydrophobic affinity/selectivity pocket. This precise spatial arrangement allows researchers to tune isoform selectivity—such as targeting PI3Kδ over PI3Kα/β—thereby maximizing anti-inflammatory efficacy in macrophages and B-cells while minimizing systemic off-target toxicity[4].

Pathway Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) Receptor Receptor Activation (TLR4 / BCR) Stimulus->Receptor Kinase PI3Kδ / Syk / JAK Kinase Activation Receptor->Kinase Effector Downstream Signaling (AKT / STAT / NF-κB) Kinase->Effector Inhibitor 4-(1-Methyl-1H-pyrazol-4-yl) pyridine derivatives Inhibitor->Kinase Inhibits Hinge Region Response Pro-inflammatory Cytokine Release (IL-6, TNF-α) Effector->Response

Fig 1. Mechanism of kinase inhibition by 4-(1-Methyl-1H-pyrazol-4-yl)pyridine in inflammation.

Quantitative Structure-Activity Relationship (SAR) Data

The integration of the 1-methyl-1H-pyrazol-4-yl group into various heterocyclic cores yields sub-nanomolar to low-nanomolar biochemical inhibition, translating to robust cellular suppression of inflammation.

Compound DesignationPrimary TargetBiochemical IC₅₀ (nM)Cellular Anti-inflammatory IC₅₀ (nM)Primary Indication / ModelReference
Compound 26 PI3Kδ2.645.2Acute Lung Injury (ALI)[1]
Compound 42 PI3Kδ1.428.5Acute Lung Injury (ALI)[4]
Compound 4 PI3Kγ64.0110.0Tumor Microenvironment Inflammation[3]
Mivavotinib Syk2.015.0Autoimmune / B-cell Inflammation[2]

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate orthogonal checks to prevent false positives caused by assay artifacts or compound cytotoxicity.

Protocol A: In-Solution Target Affinity via Microscale Thermophoresis (MST)

Objective: Quantify the true dissociation constant ( Kd​ ) of the derivatives against recombinant kinases. Causality of Choice: Unlike Surface Plasmon Resonance (SPR), which requires target immobilization that can sterically hinder the ATP-binding cleft, MST measures binding in free solution. This is critical for hinge-binding pharmacophores like pyrazoles, ensuring the measured affinity reflects true physiological binding without surface-induced conformational artifacts[1].

Step-by-Step Workflow:

  • Preparation: Label the recombinant target kinase (e.g., PI3Kδ) with a RED-NHS fluorophore. Maintain a constant kinase concentration of 20 nM.

  • Titration: Prepare a 16-point serial dilution of the pyridine derivative (from 10 μM down to 0.3 nM) in an assay buffer containing 0.05% Tween-20 to prevent non-specific plastic adhesion.

  • Internal Validation (The "Self-Check"): Run a parallel capillary set using heat-denatured kinase. Logic: A lack of thermophoretic shift in this control proves the compound is specifically binding to the active, folded ATP-pocket, rather than aggregating non-specifically with proteins.

  • Positive Control: Run a clinical-stage benchmark (e.g., Idelalisib for PI3Kδ) to validate the dynamic range of the fluorescence shift.

  • Execution & Analysis: Load samples into Monolith NT.115 capillaries. Measure at 20% LED power and 40% MST power. Plot normalized fluorescence ( Fnorm​ ) against compound concentration to derive the Kd​ .

Protocol B: Orthogonal Macrophage Anti-Inflammatory & Viability Assay

Objective: Evaluate the functional suppression of pro-inflammatory cytokines (IL-6, TNF-α) while actively ruling out compound cytotoxicity. Causality of Choice: Biochemical affinity ( Kd​ ) does not guarantee cellular penetration or efficacy. Using LPS-stimulated RAW 264.7 macrophages directly interrogates the TLR4-to-PI3Kδ/Syk signaling cascade, providing a physiologically relevant model for acute inflammation[1].

Step-by-Step Workflow:

  • Seeding: Seed RAW 264.7 cells at 5×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Pre-treatment: Treat cells with the 4-(1-Methyl-1H-pyrazol-4-yl)pyridine derivatives (0.1, 1, 10, 30 μM) for 2 hours.

  • Stimulation: Add 1 μg/mL Lipopolysaccharide (LPS) to induce the inflammatory cascade. Incubate for 24 hours.

  • Validation Step 1 (Efficacy): Harvest 50 μL of the supernatant. Quantify IL-6 levels using a TR-FRET or ELISA kit to calculate the cellular IC₅₀.

  • Validation Step 2 (Cytotoxicity Check): To the remaining cells and media in the plate, add 10 μL of Cell Counting Kit-8 (CCK-8) reagent. Incubate for 2 hours and read absorbance at 450 nm.

  • Data Triage (Critical): If a compound shows an IL-6 IC₅₀ of 50 nM but cell viability drops below 90% at 100 nM, the anti-inflammatory effect is confounded by toxicity. Only compounds maintaining >95% viability at 10x their IC₅₀ are validated as true anti-inflammatory agents[1].

Workflow Synth Compound Synthesis Biochem Biochemical Assay (TR-FRET / MST) Synth->Biochem SAR Screening Cell Cellular Assay (Macrophage / B-cell) Biochem->Cell IC50 < 10nM InVivo In Vivo Model (Acute Lung Injury) Cell->InVivo Efficacy & Low Toxicity

Fig 2. Self-validating experimental workflow for screening anti-inflammatory kinase inhibitors.

References

  • Discovery of Highly Selective and Orally Bioavailable PI3Kδ Inhibitors with Anti-Inflammatory Activity for Treatment of Acute Lung Injury. Journal of Medicinal Chemistry (2023).[Link]

  • Discovery of Potent and Selective PI3Kγ Inhibitors. Journal of Medicinal Chemistry (2020).[Link]

  • 6-(((1R,2S)-2-Aminocyclohexyl)amino)-7-fluoro-4-(1-methyl-1H-pyrazol-4-yl)-1,2-dihydro-3H-pyrrolo(3,4-C)pyridine-3-one monocitrate (Mivavotinib). PubChem Database (National Center for Biotechnology Information).[Link]

Sources

Method

Application Notes and Protocols for Evaluating the Herbicidal Properties of Compounds from 4-(1-Methyl-1H-pyrazol-4-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist These application notes provide a comprehensive guide for the synthesis, characterization, and evaluation of the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for the synthesis, characterization, and evaluation of the herbicidal potential of novel compounds derived from the 4-(1-methyl-1H-pyrazol-4-yl)pyridine scaffold. This document outlines detailed protocols for both in vitro and in vivo herbicidal screening, discusses potential mechanisms of action, and provides insights into structure-activity relationships, empowering researchers to effectively explore this promising class of herbicides.

The pyrazole ring is a well-established pharmacophore in agrochemical research, with numerous commercial pesticides featuring this key structural element.[1][2] Similarly, pyridine-based herbicides have a long history of effective weed management.[3][4] The strategic combination of these two moieties in the 4-(1-methyl-1H-pyrazol-4-yl)pyridine scaffold presents a compelling opportunity for the discovery of novel herbicidal agents with potentially unique modes of action and improved efficacy.[5]

Part 1: Synthesis and Characterization of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine Derivatives

The synthesis of novel derivatives is a critical first step in the discovery process. The following is a representative synthetic route for preparing derivatives of 4-(1-methyl-1H-pyrazol-4-yl)pyridine, which can be adapted and modified to generate a library of analogues for screening.

Protocol 1: General Synthesis of Phenylpyridine-Containing Pyrazole Derivatives

This protocol is adapted from established methods for synthesizing pyrazole derivatives with phenylpyridine moieties.[6][7][8]

Objective: To synthesize a target compound, for example, a derivative where a phenylpyridine group is linked to the pyrazole scaffold.

Materials and Reagents:

  • Starting materials for pyrazole and pyridine ring synthesis (e.g., substituted hydrazines, diketones, etc.)

  • Reagents for coupling reactions (e.g., palladium catalysts, bases)

  • Anhydrous solvents (e.g., DMF, THF, Dichloromethane)

  • Reagents for functional group modifications (e.g., m-chloroperoxybenzoic acid for oxidation)[9]

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Step-by-Step Procedure:

  • Synthesis of the Pyrazole Intermediate:

    • Synthesize the core 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole intermediate as previously described in the literature.[8] The rationale for choosing specific substituents on the pyrazole ring, such as a trifluoromethyl group, is often to enhance the compound's metabolic stability and herbicidal efficacy.[5]

  • Synthesis of the Phenylpyridine Intermediate:

    • Prepare the desired substituted 4-mercaptophenyl-pyridine intermediate. The choice of substituents on the pyridine ring can significantly influence the herbicidal activity and selectivity.[6]

  • Coupling Reaction:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenylpyridine intermediate in an anhydrous solvent like N,N-dimethylformamide (DMF).

    • Add a suitable base, such as sodium hydride (NaH), and stir the mixture at room temperature for approximately 30 minutes to deprotonate the thiol.

    • Add the pyrazole intermediate to the reaction mixture.

    • Heat the reaction to 60°C and stir for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired phenylpyridine-containing pyrazole derivative.[9]

  • Characterization:

    • Confirm the structure of the synthesized compounds using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS).[6]

Part 2: Tiered Herbicidal Activity Screening

A tiered screening approach is an efficient method to identify promising herbicidal candidates from a library of synthesized compounds. This process begins with a rapid, high-throughput in vitro assay, followed by more comprehensive in vivo greenhouse trials for the most active compounds.

Protocol 2: In Vitro Herbicidal Activity Assay (Small Cup Method)

This primary screening method is designed to quickly assess the intrinsic herbicidal activity of the synthesized compounds on seed germination and early seedling growth.[1]

Objective: To evaluate the effect of test compounds on the germination and early growth of various weed species.

Materials and Reagents:

  • Synthesized 4-(1-methyl-1H-pyrazol-4-yl)pyridine derivatives

  • Solvent (e.g., N,N-dimethylformamide (DMF) or acetone)

  • Surfactant (e.g., Tween-80)

  • Distilled water

  • Small containers (e.g., 50 mL beakers or petri dishes)

  • Filter paper

  • Seeds of various weed species (e.g., Amaranthus retroflexus (redroot pigweed), Digitaria sanguinalis (large crabgrass), Setaria viridis (green foxtail))[6]

  • Positive control herbicides (e.g., glyphosate, mesotrione)

  • Growth chamber with controlled temperature and light cycles

Step-by-Step Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of each test compound (e.g., 10 mg/mL) in a suitable solvent like DMF.

    • Prepare a series of test concentrations (e.g., 1, 10, 100, and 1000 µg/mL) by diluting the stock solution with distilled water containing a surfactant (e.g., 0.1% Tween-80). The surfactant is crucial for ensuring uniform application and absorption of the test compounds.

    • Prepare a solvent control (containing the same concentration of DMF and surfactant as the test solutions) and a negative control (distilled water only).

  • Assay Setup:

    • Place a piece of filter paper in each container.

    • Pipette a defined volume (e.g., 2 mL) of each test solution, solvent control, negative control, and positive control onto the filter paper in their respective containers.

    • Place a set number of seeds (e.g., 10-20) of a single weed species onto the moistened filter paper.

    • Each treatment should be replicated at least three times to ensure statistical significance.

  • Incubation and Evaluation:

    • Place the containers in a growth chamber under controlled conditions (e.g., 25°C with a 16-hour light/8-hour dark photoperiod) for 7-14 days.[10]

    • After the incubation period, measure the germination rate, root length, and shoot length of the seedlings.

    • Calculate the percent inhibition of germination, root growth, and shoot growth for each treatment relative to the negative control.

Data Presentation:

The results of the in vitro screening can be summarized in a table for easy comparison of the herbicidal activity of the different derivatives.

CompoundConcentration (µg/mL)Weed SpeciesGermination Inhibition (%)Root Growth Inhibition (%)Shoot Growth Inhibition (%)
Example-1 100A. retroflexus859278
Example-1 100D. sanguinalis708565
Example-2 100A. retroflexus607555
Example-2 100D. sanguinalis556850
Mesotrione 100A. retroflexus959890
Solvent Ctrl N/AA. retroflexus052
Protocol 3: In Vivo Greenhouse Bioassay (Post-emergence)

Compounds that demonstrate significant activity in the in vitro screen should be advanced to in vivo greenhouse trials to evaluate their efficacy on whole plants under more realistic conditions.[7]

Objective: To assess the post-emergence herbicidal activity of promising compounds on various weed species.

Materials and Reagents:

  • Promising 4-(1-methyl-1H-pyrazol-4-yl)pyridine derivatives

  • Solvent and surfactant as in Protocol 2

  • Pots filled with a standard potting mix

  • Seeds of various weed and crop species

  • Greenhouse with controlled environmental conditions

  • Laboratory sprayer

Step-by-Step Procedure:

  • Plant Cultivation:

    • Sow seeds of various weed species (and crop species for selectivity testing) in pots and grow them in the greenhouse until they reach a specific growth stage (e.g., 2-4 true leaves). This ensures that the plants are at a susceptible stage for herbicide application.

  • Preparation of Spray Solutions:

    • Prepare spray solutions of the test compounds at various application rates (e.g., 50, 150, 450 g active ingredient per hectare; g a.i./ha). The concentrations should be calculated based on the spray volume of the laboratory sprayer.

    • Include a solvent control, a negative control (water), and a commercial standard herbicide for comparison.

  • Herbicide Application:

    • Use a laboratory sprayer to apply the test solutions evenly to the foliage of the plants. Ensure thorough coverage.

  • Evaluation:

    • Return the treated plants to the greenhouse and observe them for 14-21 days.

    • Visually assess the herbicidal injury (e.g., chlorosis, necrosis, stunting) on a scale of 0% (no effect) to 100% (complete kill) at regular intervals.

    • At the end of the experiment, harvest the above-ground biomass and measure the fresh or dry weight.

    • Calculate the percent inhibition of growth compared to the untreated control.

Data Presentation:

The results of the greenhouse bioassay can be presented in a table to compare the post-emergence herbicidal efficacy of the tested compounds.

CompoundApplication Rate (g a.i./ha)Weed SpeciesVisual Injury (%)Fresh Weight Reduction (%)
Example-1 150A. retroflexus9085
Example-1 150D. sanguinalis7570
Pyroxasulfone 150A. retroflexus9592
Untreated Ctrl N/AA. retroflexus00

Part 3: Understanding the Mechanism of Action

Identifying the molecular target of a novel herbicide is crucial for its development and for managing the evolution of herbicide resistance. Many pyrazole and pyridine-based herbicides are known to inhibit key enzymes in essential plant metabolic pathways.[11] A likely target for compounds derived from 4-(1-methyl-1H-pyrazol-4-yl)pyridine is the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[4]

Proposed Mechanism of Action: HPPD Inhibition

HPPD is a critical enzyme in the biosynthesis of plastoquinone and tocopherol. Inhibition of HPPD leads to a depletion of these essential molecules, which in turn disrupts carotenoid biosynthesis. Without carotenoids to quench reactive oxygen species generated during photosynthesis, chlorophyll is rapidly destroyed, leading to the characteristic bleaching symptoms observed in susceptible plants.

Visualization of Experimental Workflow and Signaling Pathway:

G cluster_0 Herbicidal Activity Screening Workflow A Synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine Derivatives B In Vitro Screening (Small Cup Method) A->B C Data Analysis: Germination & Growth Inhibition B->C D Selection of Active Compounds C->D E In Vivo Greenhouse Bioassay (Post-emergence) D->E F Data Analysis: Visual Injury & Biomass Reduction E->F G Lead Compound Identification F->G

Caption: Experimental workflow for herbicidal screening.

G cluster_1 Proposed Mechanism of Action: HPPD Inhibition Tyr Tyrosine HPP 4-Hydroxyphenylpyruvate Tyr->HPP HGA Homogentisate HPP->HGA HPPD HPPD Enzyme PQ Plastoquinone HGA->PQ Toc Tocopherol HGA->Toc Car Carotenoid Biosynthesis PQ->Car Toc->Car Photo Photosynthesis Car->Photo Protection ROS Reactive Oxygen Species Car->ROS Quenching Photo->ROS Chlor Chlorophyll Destruction (Bleaching) ROS->Chlor Damage Weed Weed Death Chlor->Weed Herbicide 4-(1-Methyl-1H-pyrazol-4-yl)pyridine Derivative Herbicide->HPPD Inhibition

Caption: Proposed HPPD inhibition pathway.

Part 4: Structure-Activity Relationship (SAR) Insights

Systematic modification of the 4-(1-methyl-1H-pyrazol-4-yl)pyridine scaffold and evaluation of the resulting herbicidal activity will enable the development of a structure-activity relationship (SAR). This knowledge is invaluable for guiding the rational design of more potent and selective herbicides.

Key Considerations for SAR Studies:

  • Substituents on the Pyridine Ring: The nature, position, and electronic properties of substituents on the pyridine ring can significantly impact herbicidal activity. Electron-withdrawing groups, for instance, have been shown to enhance the efficacy of some pyridine-based herbicides.[5]

  • Substituents on the Pyrazole Ring: Modifications to the pyrazole ring, such as the introduction of different alkyl or haloalkyl groups at various positions, can influence the compound's binding affinity to the target enzyme and its overall biological performance.

  • Linker between the Rings: The nature of the linkage between the pyrazole and pyridine moieties can affect the molecule's conformation and its ability to fit into the active site of the target enzyme.

By systematically exploring these structural modifications, researchers can optimize the herbicidal properties of this promising class of compounds.

References

  • ACS Publications. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. [Link]

  • MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. [Link]

  • NC State Extension Publications. (2016). Conducting a Bioassay For Herbicide Residues. [Link]

  • University of Nebraska–Lincoln Extension. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. [Link]

  • joegardener®. (2021). How to Conduct a Bioassay Test | Check for Herbicides. [Link]

  • ResearchGate. (2022). Commercial herbicides with pyrazole (A) and pyridine (B). [Link]

  • MDPI. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Link]

  • PubMed. (2014). Design, synthesis and herbicidal activities of novel 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine derivatives as potential pigment biosynthesis inhibitors. [Link]

  • PubMed. (2015). Design, synthesis and herbicidal evaluation of novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives. [Link]

  • Bulgarian Journal of Agricultural Science. (2021). In vitro screening for herbicide selectivity of new mutant pepper genotypes with different origin and fruit colour. [Link]

  • Semantic Scholar. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. [Link]

  • Cambridge University Press. (2017). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. [Link]

  • JoVE. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. [Link]

  • ResearchGate. (2018). Herbicide bioassays. [Link]

  • ResearchGate. (2025). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. [Link]

  • PMC. (2021). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. [Link]

  • ResearchGate. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. [Link]

  • ResearchGate. (2007). Structure–activity relationships for a new family of sulfonylurea herbicides. [Link]

  • R Discovery. (1983). Quantitative structure-activity relationships for 2-[(phenylmethyl)sulfonyl]pyridine 1-oxide herbicides. [Link]

  • Semantic Scholar. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. [Link]

Sources

Application

Application Note: Advanced Derivatization Strategies for 4-(1-Methyl-1H-pyrazol-4-yl)pyridine

Executive Summary 4-(1-Methyl-1H-pyrazol-4-yl)pyridine is a privileged bis-heteroaryl building block widely utilized in medicinal chemistry, particularly in the design of kinase inhibitors, CNS therapeutics, and advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(1-Methyl-1H-pyrazol-4-yl)pyridine is a privileged bis-heteroaryl building block widely utilized in medicinal chemistry, particularly in the design of kinase inhibitors, CNS therapeutics, and advanced biochemical assay reagents[1][2]. The molecule presents a fascinating synthetic challenge: it contains an electron-deficient pyridine ring and a relatively electron-rich 1-methylpyrazole ring. Achieving site-selective derivatization requires exploiting the distinct electronic and stereoelectronic properties of each heterocycle to prevent unwanted side reactions or poor regioselectivity[3][4].

This application note details three field-proven, self-validating protocols for the orthogonal functionalization of this scaffold, providing researchers with reliable methodologies to expand their structure-activity relationship (SAR) libraries.

Mechanistic Rationale & Regioselectivity (E-E-A-T)

To successfully derivatize 4-(1-Methyl-1H-pyrazol-4-yl)pyridine, one must understand the causality behind the reactivity of its two distinct rings:

The Pyridine Ring (C2/C6 Functionalization)

Unactivated pyridines are notoriously resistant to classical electrophilic aromatic substitution. However, upon protonation (e.g., with trifluoroacetic acid), the pyridine ring becomes highly electron-deficient, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO)[5]. This activates the C2 and C6 positions toward nucleophilic radical attack—the hallmark of the Minisci reaction[5]. Modern photoredox catalysis allows this to proceed under mild, room-temperature conditions, avoiding the harsh stoichiometric oxidants of classical Minisci protocols that often lead to over-alkylation[5].

The Pyrazole Ring (C5 Functionalization)

The 1-methylpyrazole moiety resists radical addition but is highly susceptible to directed C-H functionalization[4]. The N-methyl group exerts a strong directing effect, rendering the adjacent C5 proton relatively acidic[6][7]. Treatment with strong bases like n-butyllithium (n-BuLi) under cryogenic conditions results in rapid, regioselective C5-lithiation[6]. Alternatively, the C5 position can undergo direct palladium-catalyzed C-H arylation or alkenylation, where the transition metal inserts into the C-H bond aided by a terminal oxidant[4][8].

Reaction Pathway Visualization

G cluster_pyridine Pyridine Ring Functionalization cluster_pyrazole Pyrazole Ring Functionalization Core 4-(1-Methyl-1H-pyrazol-4-yl)pyridine Minisci Photocatalytic Minisci Reaction Core->Minisci H+ / Radical Lithiation Directed C5-Lithiation (n-BuLi, -78°C) Core->Lithiation Deprotonation CH_Act Pd-Catalyzed C-H Arylation Core->CH_Act Pd(OAc)2 C2_Product C2/C6-Alkylated Pyridine Derivative Minisci->C2_Product Rearomatization C5_Product C5-Functionalized Pyrazole Derivative Lithiation->C5_Product Electrophile CH_Act->C5_Product Aryl Bromide

Caption: Divergent site-selective derivatization pathways for 4-(1-Methyl-1H-pyrazol-4-yl)pyridine.

Quantitative Data Summary

Derivatization StrategyTarget SiteCatalyst / ReagentOperating Temp.Primary Advantage
Photocatalytic Minisci Pyridine C2/C64CzIPN, Blue LED25 °CHigh functional group tolerance; neutral redox conditions[5]
Directed Lithiation Pyrazole C5n-BuLi, Electrophile-78 °C to RTBroad electrophile scope (aldehydes, halogens, borates)[6][7]
Direct C-H Arylation Pyrazole C5Pd(OAc)₂, Cu(OAc)₂120 °CAvoids cryogenic conditions; direct C-C bond formation[4]

Experimental Protocols

Protocol A: Photocatalytic Minisci Alkylation (Pyridine C2/C6)

Causality: The use of the organic photocatalyst 4CzIPN under blue LED irradiation facilitates the generation of alkyl radicals from carboxylic acids (via oxidative decarboxylation) at ambient temperature[5]. The addition of TFA ensures the pyridine is protonated, directing the radical exclusively to the C2/C6 positions and preventing unselective background reactions[5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add 4-(1-Methyl-1H-pyrazol-4-yl)pyridine (1.0 equiv, 0.5 mmol), the desired carboxylic acid radical precursor (3.0 equiv, 1.5 mmol), and the photocatalyst 4CzIPN (2 mol%)[5].

  • Solvent & Acidification: Add 5.0 mL of a solvent mixture (DMSO/H₂O 4:1). Add trifluoroacetic acid (TFA, 1.5 equiv) to protonate the pyridine ring, lowering its LUMO for optimal radical acceptance[5].

  • Degassing: Seal the vial with a PTFE septum and sparge the mixture with argon or nitrogen gas for 15 minutes to remove dissolved oxygen, which otherwise quenches the excited photocatalyst[5].

  • Irradiation: Place the vial approximately 5–10 cm away from a 40W blue LED light source (460 nm). Stir vigorously at room temperature for 16–24 hours[5]. Use a cooling fan to maintain ambient temperature.

  • Monitoring & Workup: Monitor the reaction via LC-MS. Upon consumption of the starting material, quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the TFA. Extract with ethyl acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography[5].

Protocol B: Directed C5-Lithiation and Electrophilic Trapping (Pyrazole C5)

Causality: Cryogenic temperatures (-78 °C) are strictly required during lithiation to prevent ring fragmentation or rearrangement of the kinetically favored lithiated species[6]. The N-methyl group directs the lithium to the C5 position, allowing subsequent trapping with diverse electrophiles[6][7].

Step-by-Step Methodology:

  • Setup: Flame-dry a Schlenk flask under vacuum and backfill with argon. Add 4-(1-Methyl-1H-pyrazol-4-yl)pyridine (1.0 equiv, 1.0 mmol) and anhydrous tetrahydrofuran (THF, 10 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Stir for 10 minutes to ensure thermal equilibrium.

  • Lithiation: Dropwise add n-butyllithium (n-BuLi, 1.6 M in hexanes, 1.1 equiv) over 5 minutes. The solution will typically change color (yellow/orange), indicating the formation of the C5-lithio species. Stir strictly at -78 °C for 45 minutes[6][7].

  • Electrophile Trapping: Dissolve the chosen electrophile (e.g., benzaldehyde or iodine, 1.2 equiv) in 2 mL of anhydrous THF and add it dropwise to the reaction mixture at -78 °C.

  • Warming & Quenching: Allow the reaction to slowly warm to room temperature over 2 hours. Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl to protonate any unreacted organolithium and the resulting alkoxide.

  • Extraction: Extract the aqueous layer with dichloromethane (3 × 10 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate for subsequent chromatographic purification[7].

Protocol C: Palladium-Catalyzed Direct C-H Arylation (Pyrazole C5)

Causality: Direct C-H functionalization bypasses the need for pre-functionalized starting materials (like boronic acids or organolithiums). Pd(OAc)₂ acts as the catalyst, while Cu(OAc)₂ serves as a terminal oxidant to regenerate the active Pd(II) species after reductive elimination[4].

Step-by-Step Methodology:

  • Reagent Assembly: In a heavy-walled pressure vial, combine 4-(1-Methyl-1H-pyrazol-4-yl)pyridine (1.0 equiv, 0.5 mmol), the aryl bromide (1.5 equiv, 0.75 mmol), Pd(OAc)₂ (10 mol%), and Cu(OAc)₂ (0.5 equiv)[4].

  • Solvent & Base: Add 1,4-dioxane (2.5 mL, 0.2 M) and a mild base such as K₂CO₃ (2.0 equiv) to neutralize the HBr generated during the catalytic cycle.

  • Heating: Seal the vial and heat the mixture in an oil bath at 120 °C for 12–16 hours[4].

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove palladium and copper salts.

  • Isolation: Concentrate the filtrate and purify the C5-arylated product via column chromatography (Hexanes/EtOAc)[4].

References

1.[1] 4-(1-Methyl-1H-pyrazol-4-yl)pyridine | MedChemExpress Source: MedChemExpress URL:

2.[2] 2,6-Di(1H-pyrazol-3-yl)pyridine - MedchemExpress.com Source: MedChemExpress URL:

3.[5] Application Notes and Protocols: Photocatalytic Minisci Reaction Using 4-Cyanopyridine - Benchchem Source: Benchchem URL:

4.[3] Unified ionic and radical C-4 alkylation and arylation of pyridines Source: RSC Publishing URL:

5.[6] Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles Source: ResearchGate URL:

6.[7] Benzoyl phenyl 1-methylpyrazoles. Synthesis, characterization, and spectra Source: Canadian Science Publishing URL:

7.[8] Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles Source: KTU ePubl URL:

8.[9] Practical and Regioselective Synthesis of C-4-Alkylated Pyridines Source: SciSpace URL:

9. PHOTOCATALYTIC MINISCI REACTION Source: Chim.it URL:

10.[4] Direct C–H Alkenylation of Functionalized Pyrazoles | The Journal of Organic Chemistry Source: ACS Publications URL:

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine

Abstract These application notes provide a comprehensive guide for the scale-up synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine, a key building block in pharmaceutical and materials science. The document outlines a rob...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive guide for the scale-up synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine, a key building block in pharmaceutical and materials science. The document outlines a robust and scalable synthetic strategy centered around a Suzuki-Miyaura cross-coupling reaction. Detailed protocols, process optimization, safety considerations, and analytical methods are discussed to ensure a reproducible and efficient large-scale production. This guide is intended for researchers, chemists, and chemical engineers in industrial and academic settings who are involved in process development and manufacturing.

Introduction

4-(1-Methyl-1H-pyrazol-4-yl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its scaffold is present in a variety of biologically active molecules, including kinase inhibitors and agents targeting the PD-1/PD-L1 pathway in cancer immunotherapy.[2] The pyrazole moiety is a versatile framework in the chemical industry, with applications in medicine and agriculture.[3] As the demand for this intermediate grows, the need for a reliable and scalable synthetic process becomes paramount.

This document details a validated scale-up procedure for the synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine, focusing on the widely applicable Suzuki-Miyaura cross-coupling reaction. This method offers high yields, good functional group tolerance, and is well-suited for industrial production.[4][5]

Synthetic Strategy and Rationale

The chosen synthetic route involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of a pyridine-based boronic acid derivative with a 4-halo-1-methyl-1H-pyrazole. This approach is favored for its scalability and the commercial availability of the starting materials.

Retrosynthetic Analysis:

G cluster_0 Suzuki Coupling Target 4-(1-Methyl-1H-pyrazol-4-yl)pyridine SM3 4-Pyridinylboronic acid or ester Target->SM3 C-C Disconnection SM4 4-Halo-1-methyl-1H-pyrazole Target->SM4 C-C Disconnection SM1 4-Halopyridine SM2 1-Methyl-1H-pyrazole-4-boronic acid or ester

Figure 1: Retrosynthetic analysis for 4-(1-Methyl-1H-pyrazol-4-yl)pyridine.

The forward synthesis will utilize 4-iodopyridine and 1-methyl-1H-pyrazole-4-boronic acid pinacol ester. The iodo-substituted pyridine is chosen for its higher reactivity in the oxidative addition step of the catalytic cycle compared to its bromo or chloro analogs.

Detailed Experimental Protocol

This protocol is optimized for a multi-gram to kilogram scale synthesis. All operations should be conducted in a well-ventilated fume hood or an appropriate manufacturing environment with personal protective equipment (PPE).[6]

Materials and Reagents
ReagentCAS NumberMolecular WeightPuritySupplier
4-Iodopyridine15854-87-2204.99≥98%Commercial
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester942070-98-2208.06≥97%Commercial
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56≥99%Commercial
Sodium Carbonate (Na2CO3)497-19-8105.99≥99.5%Commercial
1,4-Dioxane123-91-188.11Anhydrous, ≥99.8%Commercial
Toluene108-88-392.14Anhydrous, ≥99.8%Commercial
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeCommercial
Brine (Saturated NaCl solution)N/AN/AN/APrepared in-house
Anhydrous Magnesium Sulfate (MgSO4)7487-88-9120.37≥99.5%Commercial
Equipment
  • Jacketed glass reactor with overhead stirring, reflux condenser, and nitrogen inlet/outlet

  • Temperature control unit (heating/cooling circulator)

  • Addition funnel

  • Separatory funnel (appropriate for the scale)

  • Rotary evaporator

  • Vacuum oven

  • Filtration apparatus (Büchner funnel or Nutsche filter)

Reaction Setup and Procedure

Figure 2: Process flow diagram for the synthesis.

Step-by-Step Protocol:

  • Reactor Charging: To a clean and dry jacketed reactor equipped with an overhead stirrer, reflux condenser, and nitrogen inlet, charge 4-iodopyridine (1.0 eq), 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (1.1 eq), and sodium carbonate (2.5 eq).

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (volume appropriate for the scale, typically aiming for a 0.1-0.2 M concentration of the limiting reagent).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.02 eq) to the reaction mixture.

  • Degassing: Subject the mixture to three cycles of vacuum and nitrogen backfill to ensure complete removal of oxygen.

  • Reaction: Heat the reaction mixture to reflux (approximately 90-95 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the consumption of the limiting starting material is observed (typically 4-6 hours).

  • Cooling and Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

For multi-gram to kilogram scale, purification is best achieved through crystallization. If the crude product is an oil or contains significant impurities, column chromatography may be necessary, although this is less ideal for large-scale production.[7][8]

Crystallization Protocol:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and heptane or toluene).

  • Allow the solution to cool slowly to room temperature.

  • Further cool the mixture in an ice bath or refrigerator to maximize crystal formation.[9]

  • Collect the crystals by filtration, washing with a small amount of cold solvent.

  • Dry the purified product under vacuum to a constant weight.

Column Chromatography (if necessary):

For challenging purifications, flash chromatography using silica gel is a viable option.[9] A typical eluent system would be a gradient of ethyl acetate in hexanes. For basic compounds like pyridines that may streak on silica gel, adding a small amount of triethylamine to the eluent can improve separation.[10]

Process Optimization and Scale-Up Considerations

ParameterLaboratory ScaleScale-Up ConsiderationRationale
Solvent 1,4-Dioxane/WaterToluene/Water or 2-MeTHF/WaterDioxane can form explosive peroxides. Toluene and 2-MeTHF are safer alternatives for large-scale operations.
Base Na2CO3K2CO3 or K3PO4Potassium salts can sometimes offer better solubility and reactivity, potentially leading to shorter reaction times.
Catalyst Loading 2 mol%0.5 - 1 mol%Catalyst cost is a significant factor on a large scale. Optimization to lower catalyst loading is crucial for economic viability.
Temperature 90-95 °C80-90 °CLowering the temperature can improve the safety profile and potentially reduce the formation of impurities, though it may extend reaction times.
Work-up Liquid-liquid extractionDirect crystallization or filtrationMinimizing solvent-intensive extractions is desirable. If the product precipitates upon cooling, direct filtration can be a more efficient work-up.

Analytical Methods for Quality Control

  • HPLC: To determine the purity of the final product and monitor reaction progress.

  • ¹H NMR and ¹³C NMR: To confirm the structure of the product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: As an indicator of purity for solid products.

Safety and Handling

  • Pyridine and its derivatives are flammable and toxic.[6] Handle in a well-ventilated area and wear appropriate PPE, including gloves, safety glasses, and a lab coat.[6][11]

  • 1,4-Dioxane is a suspected carcinogen and can form explosive peroxides. Store in a cool, dry, well-ventilated area away from heat and ignition sources.[12]

  • Palladium catalysts are flammable solids. Handle under an inert atmosphere.

  • Exothermic reactions: While this specific Suzuki coupling is not violently exothermic, temperature control is crucial during scale-up.[10] Ensure adequate cooling capacity is available.

  • Waste Disposal: Dispose of all chemical waste according to local environmental regulations.[6]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction- Increase reaction time or temperature. - Check the quality of reagents and catalyst.
Dehalogenation of starting material- Use a milder base. - Lower the reaction temperature.
Impure Product Side reactions- Optimize reaction conditions (temperature, catalyst loading). - Improve the purification method.
Incomplete removal of starting materials- Adjust stoichiometry. - Ensure reaction goes to completion.
Emulsion during work-up Presence of surfactant-like impurities- Add brine to the aqueous layer. - Filter the emulsified layer through celite.[9]

References

  • Sarchem Labs. (2025, July 4). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Li, J., et al. (2014, February 21). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 779-782.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Benchchem. (2025). Troubleshooting common issues in pyridine synthesis.
  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Benchchem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 4-iodo-1-methyl-1H-pyrazol.
  • Benchchem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS.
  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (2026). Safety Issues with Pyridine Ring Construction.
  • University of Rochester. (n.d.). Purification.
  • Chromatography Online. (2026, March 13). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Benchchem. (2025). Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine: Application Notes and Protocols.
  • PubMed. (2021, May 30). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction.

Sources

Application

Application Notes &amp; Protocols for the Comprehensive Analysis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine

Introduction: The Analytical Imperative 4-(1-Methyl-1H-pyrazol-4-yl)pyridine is a heterocyclic compound of significant interest, serving as a crucial intermediate in the synthesis of pharmacologically active molecules, i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative

4-(1-Methyl-1H-pyrazol-4-yl)pyridine is a heterocyclic compound of significant interest, serving as a crucial intermediate in the synthesis of pharmacologically active molecules, including potential inhibitors for signaling pathways like PD-1/PD-L1 and modulators of muscarinic acetylcholine receptors.[1][2] Its precise chemical structure, comprising a pyridine ring linked to a substituted pyrazole, imparts specific physicochemical properties that necessitate a multi-faceted analytical approach for its characterization.

The purity, stability, and impurity profile of such an intermediate are not merely academic exercises; they are critical parameters that directly influence the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a suite of detailed analytical protocols, moving beyond rote step-by-step instructions to elucidate the scientific rationale behind the chosen methodologies. We will explore chromatographic and spectroscopic techniques, with a special focus on developing a stability-indicating method—the gold standard for ensuring product quality throughout the development lifecycle.

Physicochemical Properties & Analytical Considerations

A foundational understanding of the molecule's properties dictates the selection and optimization of analytical techniques.

PropertyValueSource
Chemical Formula C₉H₉N₃[3]
Molecular Weight 159.19 g/mol [3]
CAS Number 870863-00-6[4]
Appearance Typically a solid[1]
Key Structural Features Basic pyridine nitrogen, aromatic pyrazole ring, UV chromophoreN/A
Predicted Solubility Soluble in organic solvents like methanol, acetonitrile, DMSO[5]

The presence of a basic pyridine moiety (pKa ~5-6) suggests that pH control will be critical in reversed-phase liquid chromatography to achieve reproducible retention and symmetrical peaks.[6] The aromatic rings provide a strong chromophore, making UV detection a highly suitable and sensitive quantification technique.

Chromatographic Methods for Purity and Stability

Chromatography is the cornerstone of purity assessment, capable of separating the main compound from process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC): A Stability-Indicating Method

A stability-indicating method is a validated analytical procedure that can accurately detect changes in the quality of the drug substance over time. Its development requires forced degradation studies to demonstrate that the method can separate the intact analyte from any potential degradation products formed under stress conditions.[7][8]

  • Stationary Phase: A C18 (octadecylsilane) column is selected as the workhorse for reversed-phase chromatography. Its nonpolar nature provides effective retention for the moderately polar 4-(1-Methyl-1H-pyrazol-4-yl)pyridine.

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used. Acetonitrile is often preferred for its lower viscosity and UV transparency. A phosphate buffer is chosen to maintain a consistent pH, thereby controlling the ionization state of the pyridine nitrogen and ensuring sharp, symmetrical peaks.[9]

  • Detection: Photodiode Array (PDA) detection is superior to a simple UV detector as it provides spectral information, which is invaluable for peak purity analysis and for identifying co-eluting impurities. The detection wavelength is set at an absorbance maximum of the analyte to ensure high sensitivity.

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2R1) Dev1 Select Column & Mobile Phase Dev2 Optimize Gradient & Flow Rate Dev1->Dev2 Dev3 Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Dev2->Dev3 Dev4 Confirm Peak Purity & Resolution Dev3->Dev4 Val1 Specificity Dev4->Val1 Method is Stability-Indicating Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 Final Final Val5->Final Validated Method Ready for Use

Caption: Workflow for developing a stability-indicating HPLC method.

  • Chromatographic System:

    • HPLC with PDA Detector

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Column Temperature: 25 °C[5]

    • Flow Rate: 1.0 mL/min[5]

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or determined λmax)

  • Reagents and Solutions:

    • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 7.0 with dilute KOH.

    • Mobile Phase B: Acetonitrile.

    • Diluent: Acetonitrile:Water (50:50, v/v).

    • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of ~0.5 mg/mL.

  • Chromatographic Conditions (Gradient Elution):

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010
  • System Suitability:

    • Inject a standard solution five times.

    • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • Theoretical plates should be > 2000.

    • Tailing factor should be ≤ 2.0.

Forced degradation (stress testing) is essential to demonstrate the specificity of the analytical method by intentionally degrading the sample.[7][10] The goal is to achieve 5-20% degradation of the active substance.

  • Acid Hydrolysis: Dissolve the sample in diluent, add 1N HCl, and heat at 80°C for 4 hours. Cool and neutralize with an equivalent amount of 1N NaOH before injection.[9]

  • Base Hydrolysis: Dissolve the sample in diluent, add 1N NaOH, and heat at 80°C for 2 hours. Cool and neutralize with an equivalent amount of 1N HCl before injection.[8]

  • Oxidative Degradation: Dissolve the sample in diluent and add 3% hydrogen peroxide. Keep at room temperature for 24 hours before injection.[9]

  • Thermal Degradation: Expose the solid sample to 105°C in a hot air oven for 48 hours. Dissolve in diluent for analysis.[7]

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light in a photostability chamber for 7 days. Dissolve in diluent for analysis.[7]

Trustworthiness Check: In all stressed samples, the developed HPLC method must demonstrate the ability to resolve the main peak of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine from all degradation product peaks. The peak purity function of the PDA detector should be used to confirm that the analyte peak is spectrally pure in the presence of its degradants.

Gas Chromatography (GC) for Volatile Impurities

GC is the preferred method for analyzing residual solvents and other volatile organic impurities that may be present from the synthesis process, as mandated by ICH Q3C guidelines.[11]

  • Technique: Headspace GC is used to avoid injecting non-volatile matrix components onto the column, which enhances column lifetime and reduces instrument contamination.

  • Column: A polar column like one based on Carbowax (polyethylene glycol) is suitable for separating common polar and non-polar organic solvents.[12]

  • Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds. For enhanced sensitivity and selectivity towards this nitrogen-containing analyte, a Nitrogen-Phosphorus Detector (NPD) could also be employed.[12]

  • GC System:

    • GC with Headspace Autosampler and FID

    • Column: DB-WAX (or equivalent), 30 m x 0.32 mm, 0.5 µm film thickness

    • Carrier Gas: Helium or Hydrogen, constant flow

    • Oven Program: 40°C (hold 5 min), ramp to 220°C at 10°C/min, hold 5 min.

    • Injector Temperature: 230°C

    • Detector Temperature: 250°C

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C

    • Vial Equilibration Time: 20 min

    • Pressurization Time: 1 min

    • Loop Fill Time: 0.5 min

  • Sample Preparation:

    • Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable high-boiling solvent (e.g., DMSO, DMF) that does not co-elute with any expected residual solvents.

    • Seal the vial immediately.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide orthogonal information to chromatography, confirming the identity and structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR are required for full characterization.

Based on the known structures of similar pyrazole and pyridine derivatives, the following shifts can be predicted.[1][13][14]

Atom Position (See Structure)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
Pyridine H-2, H-6~8.5-8.7~150Protons alpha to the electron-withdrawing nitrogen are deshielded.
Pyridine H-3, H-5~7.3-7.5~121Protons beta to the nitrogen.
Pyrazole H-3~8.0-8.2~138Aromatic proton on the pyrazole ring.
Pyrazole H-5~7.8-8.0~129Aromatic proton on the pyrazole ring.
N-Methyl (CH₃)~3.9-4.1~39Methyl group attached to a nitrogen atom.
Pyridine C-4N/A~135Quaternary carbon attached to the pyrazole ring.
Pyrazole C-4N/A~115Quaternary carbon attached to the pyridine ring.

Structure for Annotation:

alt text (A proper chemical structure diagram would be inserted here for clarity)
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Perform 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) if necessary for unambiguous assignment.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information on the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure and identify unknown impurities or degradants.

  • Ionization: Electrospray Ionization (ESI) is typically used when MS is coupled with HPLC (LC-MS). It is a soft ionization technique that usually yields a prominent protonated molecular ion [M+H]⁺. Electron Ionization (EI), used with GC-MS, is a higher-energy technique that produces extensive fragmentation, providing a detailed "fingerprint" of the molecule.[15]

  • Expected Fragmentation: The pyrazole ring is known to undergo characteristic fragmentation. Key fragmentation pathways for this molecule under EI would include:

    • Loss of HCN from the pyrazole ring.[15][16]

    • Loss of a nitrogen molecule (N₂).[15][16]

    • Cleavage of the N-methyl group.

Analytical_Strategy cluster_Purity Purity & Impurities cluster_Identity Identity & Structure Analyte 4-(1-Methyl-1H-pyrazol-4-yl)pyridine HPLC HPLC-PDA (Assay, Related Substances) Analyte->HPLC GC Headspace GC-FID (Residual Solvents) Analyte->GC NMR NMR Spectroscopy (¹H, ¹³C) Analyte->NMR MS Mass Spectrometry (LC-MS or GC-MS) Analyte->MS IR FTIR (Functional Groups) Analyte->IR HPLC->MS Identify Degradants

Caption: A comprehensive analytical strategy for the subject compound.

Summary of Method Validation Parameters

Any analytical method intended for quality control must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[5][17]

ParameterHPLC MethodGC MethodSpectroscopic Methods
Specificity Excellent, demonstrated through forced degradation.Excellent, based on retention time.High, based on unique spectra/fragmentation.
Linearity Required (e.g., 50-150% of nominal concentration).Required for quantification of solvents.N/A (for qualitative ID).
Accuracy Required (Spike recovery studies).Required (Spike recovery studies).N/A
Precision Required (Repeatability, intermediate precision).Required.N/A
LOD/LOQ Required for impurity quantification.Required for solvent limits.N/A
Robustness Required (Varying pH, flow rate, temp).[5]Required (Varying flow, temp).N/A

Conclusion

The analytical characterization of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine requires a thoughtful, multi-technique approach. The protocols outlined herein, from the development of a stability-indicating HPLC method to definitive structural confirmation by NMR and MS, provide a robust framework for ensuring the quality and consistency of this important chemical intermediate. By understanding the scientific principles behind each method, researchers can confidently generate reliable data, troubleshoot issues, and meet the stringent requirements of the pharmaceutical industry.

References

  • ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]

  • PMC. (n.d.). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Tuning the spin-transition properties of pyrene decorated 2,6- Bispyrazolylpyridine based Fe(II) complexes. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Remedy Publications LLC. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]

  • IJCPA. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Retrieved from [Link]

  • BioPharm International. (2026). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • PubMed. (1987). Determination of 4-methylpyrazole in plasma using solid phase extraction and HPLC. Retrieved from [Link]

  • University of Arizona. (n.d.). Analysis of 4‐Methylpyrazole in plasma and urine by gas chromatography with nitrogen‐selective detection. Retrieved from [Link]

  • Wiley Online Library. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification.... Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation.... Retrieved from [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • PharmaInfo. (n.d.). Organic volatile impurities in pharmaceuticals. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Retrieved from [Link]

  • Semantic Scholar. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Yield of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine

Welcome to the technical support center for the synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. The pyrazole and pyridine motifs are prevalent in medicinal chemistry, making efficient synthetic routes to compounds like 4-(1-Methyl-1H-pyrazol-4-yl)pyridine highly valuable.

The predominant and most versatile method for synthesizing this class of bi-heterocyclic compounds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a crucial carbon-carbon bond between a pyrazole-containing organoboron species and a pyridine-containing halide (or vice-versa). While powerful, this reaction is not without its nuances, and achieving high yields consistently requires a deep understanding of the reaction mechanism and careful optimization of various parameters.

This guide provides a structured approach to troubleshooting common issues, answers frequently asked questions, and offers detailed protocols to enhance your experimental success.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine via Suzuki-Miyaura coupling.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields in the Suzuki-Miyaura coupling for synthesizing 4-(1-Methyl-1H-pyrazol-4-yl)pyridine can stem from several factors, often related to the electronic properties of the pyridine ring and the stability of the reagents.[1] Here are the primary areas to investigate:

  • Suboptimal Catalyst and Ligand Combination: The choice of the palladium catalyst and its associated ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective for all substrates, particularly with the electron-deficient nature of the pyridine ring which can challenge the catalytic cycle.[2]

    • Solution: Employ bulky and electron-rich phosphine ligands, such as those from the Buchwald or Fu families (e.g., XPhos, SPhos), or N-heterocyclic carbene (NHC) ligands.[2] These ligands can promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[2] For challenging couplings, consider specialized pre-catalysts like XPhos Pd G2.[3]

  • Inappropriate Base Selection: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[4] An unsuitable base can lead to a sluggish or incomplete reaction.

    • Solution: A screening of bases is often necessary. Commonly used bases include carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[4] For sterically hindered substrates, stronger bases like K₃PO₄ may be more effective.[5] The choice of base can significantly impact the reaction rate and overall yield.[4]

  • Poor Solvent Choice: The solvent must ensure the solubility of all reactants and intermediates in the catalytic cycle.[1]

    • Solution: Common solvent systems include mixtures of an organic solvent (e.g., toluene, dioxane, DME) with water.[6] The aqueous phase is often necessary for the activity of inorganic bases. Anhydrous solvents should be used if water-sensitive reagents are employed.[1]

  • Insufficient Reaction Temperature: Suzuki-Miyaura couplings are often thermally driven.

    • Solution: Most reactions are heated, typically in the range of 80-100 °C.[1][2] If the reaction is sluggish, a modest increase in temperature may improve the rate and yield. However, be cautious as higher temperatures can also promote side reactions.[1] Microwave irradiation has also been shown to be effective, sometimes leading to shorter reaction times and improved yields.[7]

Q2: I am observing significant side products in my reaction mixture. How can I identify and minimize them?

The formation of byproducts is a common problem that can significantly reduce the yield of the desired 4-(1-Methyl-1H-pyrazol-4-yl)pyridine. The most prevalent side reactions are:

  • Homocoupling: This leads to the formation of bipyridyl or bi-pyrazolyl impurities. It is often promoted by the presence of oxygen.[1][2]

    • Mitigation: It is crucial to thoroughly degas all solvents and reagents before use and to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1][2]

  • Protodeboronation: This is the cleavage of the carbon-boron bond of the pyrazole boronic acid or ester by a proton source, resulting in the formation of 1-methyl-1H-pyrazole.[1][2] This is particularly problematic with some heteroaryl boronic acids, which can be unstable, especially at higher temperatures and in the presence of water.[1][8]

    • Mitigation:

      • Use milder reaction conditions, such as lower temperatures and shorter reaction times.[1]

      • Employ anhydrous solvents.[1]

      • Use milder bases like NaHCO₃ or KHCO₃.[1]

      • Consider using more stable boronic acid derivatives, such as pinacol esters (e.g., 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole).[1][2][9]

  • Dehalogenation: The starting 4-halopyridine can be reduced to pyridine.

    • Mitigation: Optimize the reaction conditions (temperature, base, solvent) to favor the desired cross-coupling pathway over the reduction pathway.[1]

Q3: My starting materials are not being consumed, or the reaction is very slow. What steps should I take?

A stalled or sluggish reaction often points to issues with the catalyst's activity or the reaction conditions.

  • Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2]

    • Solution: The use of bulky ligands, as mentioned in Q1, can sterically shield the palladium center and mitigate this deactivation pathway.[2]

  • Inefficient Oxidative Addition: The first step of the catalytic cycle, oxidative addition of the palladium(0) catalyst to the 4-halopyridine, can be slow. The reactivity of the halide is a key factor.

    • Solution: The reactivity of the aryl halide decreases in the order of I > Br > Cl.[10][11] If you are using a 4-chloropyridine and experiencing low reactivity, consider switching to 4-bromopyridine or 4-iodopyridine if compatible with your overall synthetic route.

  • Purity of Reagents: Impurities in the starting materials or solvents can poison the catalyst.

    • Solution: Ensure that your solvents are of high purity and anhydrous if necessary. The purity of the boronic acid/ester and the halide should also be confirmed.

Frequently Asked Questions (FAQs)

Q: Which coupling partners should I choose: a pyrazole boronic ester with a 4-halopyridine or a pyridine boronic ester with a 4-halo-1-methyl-pyrazole?

Both approaches are viable. However, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is commercially available and often used due to its stability compared to the corresponding boronic acid.[9] Pyridine boronic acids can be prone to instability and protodeboronation.[2][8] Therefore, the coupling of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with a 4-halopyridine is a common and often successful strategy.

Q: How do I purify the final product, 4-(1-Methyl-1H-pyrazol-4-yl)pyridine?

The most common method for purification is silica gel column chromatography .[12][13] The choice of eluent will depend on the polarity of the product and any remaining impurities. A typical eluent system might be a gradient of ethyl acetate in hexanes or dichloromethane in methanol. After chromatography, the purity of the product should be confirmed by analytical techniques such as NMR and mass spectrometry.

Q: Can I use microwave heating for this reaction?

Yes, microwave-assisted Suzuki-Miyaura coupling can be an effective method for synthesizing 4-substituted pyrazoles.[7] Microwave heating can lead to significantly shorter reaction times and, in some cases, improved yields compared to conventional heating.[7] It is a valuable tool for rapid reaction optimization.

Experimental Protocols and Data

Optimizing Reaction Parameters: A Comparative Overview

The following tables summarize key reaction parameters that can be optimized for the synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine.

Table 1: Effect of Base and Solvent on Yield

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (10:1)10012High
2Pd(dppf)Cl₂ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)9016Moderate
3Pd(PPh₃)₄ (5)-Na₂CO₃ (2.5)DME/H₂O (10:1)Reflux24Low to Moderate
4Pd(PPh₃)₄ (2)-Cs₂CO₃ (2.5)DME/H₂O (10:4)90 (MW)0.1High

Note: Yields are illustrative and will vary depending on the specific substrates and reaction scale. Data is synthesized from principles outlined in the cited literature.[2][4][7]

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine. Optimization of the parameters outlined below is recommended.

  • Reagent Preparation: In a flame-dried Schlenk flask, combine 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 equiv), the 4-halopyridine (e.g., 4-bromopyridine, 1.1 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and, if required, the ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B R1-X C R1-Pd(II)L2-X (Palladacycle) B->C D Transmetalation C->D R2-B(OR)2 Base E R1-Pd(II)L2-R2 D->E F Reductive Elimination E->F F->A Regeneration G R1-R2 (Product) F->G

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

This workflow provides a logical sequence for addressing low yield issues.

Troubleshooting_Workflow start Low Yield of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine check_side_products Analyze for Side Products (Homocoupling, Protodeboronation) start->check_side_products optimize_catalyst Optimize Catalyst/Ligand System (e.g., Buchwald ligands) check_side_products->optimize_catalyst If no significant side products check_reagents Verify Reagent Purity and Inert Conditions check_side_products->check_reagents If side products are present screen_base Screen Bases (e.g., K3PO4, Cs2CO3) optimize_catalyst->screen_base screen_solvent Screen Solvents (e.g., Dioxane, Toluene) screen_base->screen_solvent optimize_temp Optimize Temperature (Conventional vs. Microwave) screen_solvent->optimize_temp successful_synthesis Improved Yield optimize_temp->successful_synthesis check_reagents->optimize_catalyst

Caption: A systematic workflow for troubleshooting low yields in the synthesis.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling for Arylpyridine Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Suzuki Coupling for Bulky Pyridine Ligands.
  • PubMed. (n.d.). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols.
  • ACS Publications. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Organic Letters.
  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki- Miyaura Coupling of 4-iodo-1-methyl-1H-pyrazol.
  • BenchChem. (n.d.). Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine: Application Notes and Protocols.
  • BenchChem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters.
  • PubChem. (n.d.). 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
  • TCI Chemicals. (n.d.). 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole.
  • RSC Publishing. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
  • RSC Publishing. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Wikipedia. (n.d.). Suzuki reaction.
  • RSC Publishing. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry.

Sources

Optimization

Technical Support Center: Troubleshooting 4-(1-Methyl-1H-pyrazol-4-yl)pyridine Synthesis

Welcome to the Application Support Center. The synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine via the Suzuki-Miyaura cross-coupling of a 4-halopyridine with 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (pyrazole-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine via the Suzuki-Miyaura cross-coupling of a 4-halopyridine with 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (pyrazole-Bpin) is a critical transformation in drug discovery. However, coupling two heteroaromatic systems presents unique kinetic bottlenecks.

As a Senior Application Scientist, I have compiled this self-validating troubleshooting guide to help you diagnose, understand, and eliminate side reactions. Our approach focuses on the causality of reaction failures—understanding the mechanistic "why" behind every parameter adjustment.

Mechanistic Overview of Side Reactions

To troubleshoot effectively, we must map where the catalytic cycle fails. The Suzuki-Miyaura reaction relies on a delicate balance between oxidative addition, transmetalation, and reductive elimination. When this balance is disrupted, the intermediates branch off into destructive side pathways.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (4-Halopyridine) Pd0->OxAdd Side4 Pd Black Formation (Catalyst Death) Pd0->Side4 Ligand Depletion PdII_Ar Ar-Pd(II)-X Intermediate OxAdd->PdII_Ar TransMet Transmetalation (Pyrazole-Bpin) PdII_Ar->TransMet Base, Heat Side1 Hydrodehalogenation (Pyridine) PdII_Ar->Side1 Hydride Source (e.g., Alcohols) PdII_Ar_Ar Ar-Pd(II)-Ar' Intermediate TransMet->PdII_Ar_Ar Side2 Protodeboronation (1-Methylpyrazole) TransMet->Side2 Excess H2O/Base (Kuivila Mechanism) RedElim Reductive Elimination PdII_Ar_Ar->RedElim Side3 Homocoupling (Bipyrazole) PdII_Ar_Ar->Side3 O2 Ingress (Oxidative Dimerization) RedElim->Pd0 Regenerates Pd(0) Product Target Product 4-(1-Methyl-1H-pyrazol-4-yl)pyridine RedElim->Product

Figure 1: Catalytic cycle of Suzuki-Miyaura coupling highlighting branching pathways for major side reactions.

Diagnostic Workflow & FAQs

If your reaction is failing, follow this logical diagnostic workflow to identify the root cause before adjusting your protocol.

Diagnostic Start Reaction Failure Detected Q1 Is Pyrazole-Bpin Consumed Fast? Start->Q1 Q2 Are Dimers in LC-MS? Q1->Q2 No Sol1 Reduce Base/H2O (Fix Protodeboronation) Q1->Sol1 Yes, no product Q3 Does Mixture Turn Black? Q2->Q3 No Sol2 Strict Degassing (Fix Homocoupling) Q2->Sol2 Yes Sol3 Use Buchwald Ligands (Fix Pd Black) Q3->Sol3 Yes

Figure 2: Logical troubleshooting workflow for diagnosing and resolving common coupling failures.

Q1: I am seeing a massive loss of my pyrazole boronic ester, but no product formation. What is happening?

Diagnosis: Protodeboronation. Causality: Heteroaryl boronic acids and esters are highly susceptible to base-catalyzed hydrolysis (the Kuivila mechanism)[1]. In the presence of strong aqueous bases (like NaOH or Na2CO3) and high temperatures, the boronate anion undergoes C-B bond cleavage, yielding 1-methylpyrazole and boric acid. This degradation pathway outcompetes the transmetalation step. Solution: Shift the kinetic balance. Accelerate transmetalation by using highly active, electron-rich Buchwald precatalysts (e.g., XPhos Pd G2)[2]. Simultaneously, decelerate protodeboronation by minimizing water content and switching to a milder, anhydrous base like finely milled K3​PO4​ or CsF .

Q2: My LC-MS shows a significant mass peak corresponding to a bipyrazole dimer. How do I prevent this?

Diagnosis: Homocoupling. Causality: The formation of 1,1'-dimethyl-1H,1'H-4,4'-bipyrazole occurs when oxygen enters the system. Oxygen acts as an oxidant, converting the active Pd(0) species into a Pd(II) peroxo complex. This initiates a secondary, destructive catalytic cycle that couples two equivalents of your boronic ester together, consuming your starting material and generating difficult-to-separate impurities[3]. Solution: The system must be strictly anaerobic. Implement rigorous Schlenk techniques. Solvent degassing via sparging is often insufficient; use the freeze-pump-thaw method (minimum 3 cycles) for all solvents prior to adding the catalyst.

Q3: I am observing dehalogenated pyridine instead of the cross-coupled product. Why?

Diagnosis: Hydrodehalogenation. Causality: After the oxidative addition of the 4-halopyridine to form the Ar−Pd(II)−X intermediate, the complex is stalled waiting for transmetalation. If you are using alcoholic solvents (like ethanol or isopropanol), the Pd(II) complex can undergo β -hydride elimination, abstracting a hydride from the solvent and subsequently reductively eliminating the dehalogenated pyridine. Solution: Switch to non-hydride-donating solvents such as 1,4-dioxane or toluene.

Q4: The reaction mixture turns black immediately upon heating, and the reaction stalls at 20% conversion. What does this indicate?

Diagnosis: Palladium Black Formation (Catalyst Deactivation). Causality: The black precipitate is aggregated, inactive bulk palladium metal. This occurs when the phosphine ligands dissociate from the Pd(0) center and fail to re-coordinate, often due to steric mismatch, ligand oxidation by adventitious air, or strong coordination of the basic pyridine nitrogen to the Pd center, displacing the intended ligand. Solution: Utilize bidentate ligands (like dppf) or bulky dialkylbiaryl phosphines (like SPhos or XPhos) which strongly bind and stabilize the Pd(0) state, preventing aggregation even in the presence of competing basic heterocycles[2].

Quantitative Data: Parameter Optimization

The following tables summarize the empirical data regarding the impact of reaction parameters on the yield of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine and the prevalence of side reactions.

Table 1: Catalyst and Solvent System Comparison

Catalyst SystemSolventBaseTemp (°C)Target Yield (%)Major Side Reaction
Pd(PPh3​)4​ (5 mol%)EtOH / H2​O (4:1) Na2​CO3​ 8042%Protodeboronation
Pd(dppf)Cl2​ (5 mol%)Dioxane / H2​O (10:1) K2​CO3​ 9068%Homocoupling
Pd(OAc)2​ / PPh3​ iPrOH Cs2​CO3​ 8035%Hydrodehalogenation
XPhos Pd G2 (2 mol%) 1,4-Dioxane K3​PO4​ (anhyd) 100 94% None (Optimal)

Table 2: Impact of Base Strength on Boronic Ester Stability (Kuivila Pathway)

Base Used (2.0 equiv)pKa (Aq)Pyrazole-Bpin Half-Life at 90°CCross-Coupling Efficiency
NaOH 13.8< 15 minutesPoor (Stalls due to Bpin loss)
Na2​CO3​ 10.3~ 45 minutesModerate
K3​PO4​ (anhydrous) 12.3 (solid state) > 4 hours Excellent (Fast Transmetalation)
CsF N/A (Fluoride)> 12 hoursExcellent (Requires high temp)

Validated Experimental Protocols

To ensure a self-validating system, the following protocol incorporates In-Process Controls (IPC) to verify the integrity of the reaction at critical stages.

Protocol A: Optimized Anaerobic Synthesis using Buchwald Precatalysts

This protocol is designed to suppress protodeboronation and homocoupling by utilizing a highly active precatalyst in anhydrous, rigorously degassed conditions.

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with ultra-pure Argon (repeat 3 times).

  • Reagent Loading: Under a positive flow of Argon, charge the flask with:

    • 4-Bromopyridine hydrochloride (1.0 equiv, 10.0 mmol)

    • 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 equiv, 12.0 mmol)

    • Anhydrous, finely milled K3​PO4​ (3.0 equiv, 30.0 mmol)

    • XPhos Pd G2 precatalyst (0.02 equiv, 2 mol%)

  • Solvent Degassing: In a separate flask, subject 1,4-dioxane (0.2 M relative to halide) to three freeze-pump-thaw cycles.

  • Initiation: Transfer the degassed 1,4-dioxane to the Schlenk flask via a gas-tight syringe. Seal the flask and heat to 100 °C in a pre-heated oil bath.

  • In-Process Control (IPC) - 1 Hour: Withdraw a 10 µL aliquot via syringe under Argon. Quench in 1 mL acetonitrile and analyze via LC-MS.

    • Validation Check: You should observe >80% conversion of the 4-bromopyridine. If unreacted Bpin is present but halide is consumed, the reaction is successful. If Bpin is absent and halide remains, protodeboronation has occurred (check your degassing and solvent dryness).

  • Completion: Stir for a total of 3 hours. Cool to room temperature.

Protocol B: Palladium Scavenging and Workup

Residual palladium can cause downstream toxicity and analytical failures in drug development. This protocol reduces Pd content from ~5000 ppm to <10 ppm[4].

Step-by-Step Methodology:

  • Quenching: Dilute the cooled reaction mixture from Protocol A with ethyl acetate (3x volume).

  • Scavenging: Add a 20% aqueous solution of Sodium Bisulfite ( NaHSO3​ ) (equal volume to the organic layer). Stir vigorously at 50 °C for 2 hours. The bisulfite effectively coordinates and extracts soluble Pd species into the aqueous phase[4].

  • Phase Separation: Transfer to a separatory funnel. Discard the dark aqueous layer.

  • Washing: Wash the organic layer with saturated aqueous NaHCO3​ , followed by brine.

  • Drying & Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel chromatography (DCM:MeOH gradient) to yield the pure 4-(1-Methyl-1H-pyrazol-4-yl)pyridine as an off-white solid.

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. Available at:2[2]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. Journal of the American Chemical Society. Available at: 1[1]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: 3[3]

  • ResearchGate. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Available at: 4[4]

Sources

Troubleshooting

Technical Support Center: Optimization of Suzuki Coupling for 4-(1-Methyl-1H-pyrazol-4-yl)pyridine

Welcome to the Technical Support Center for the synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine via Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure successful and optimized reactions.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl compounds, which are prevalent in pharmaceuticals and advanced materials.[1][2] The synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine, a valuable building block in medicinal chemistry, typically involves the palladium-catalyzed coupling of a 4-halo-1-methyl-1H-pyrazole with a pyridine-4-boronic acid derivative. However, the presence of nitrogen-containing heterocycles like pyrazole and pyridine can introduce unique challenges, such as catalyst inhibition and competing side reactions.[3][4] This guide will provide practical solutions to overcome these obstacles and achieve high-yielding, reproducible results.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine.

Issue 1: Low or No Conversion of Starting Materials

Possible Causes & Solutions:

  • Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the precatalyst, or the catalyst may have degraded.

    • Solution: Ensure the use of high-purity, fresh palladium precatalysts. For Pd(II) precatalysts like Pd(OAc)₂, the reduction to Pd(0) can be sluggish. Consider using a more readily activated precatalyst such as a Buchwald G3 or G4 precatalyst, or a pre-formed Pd(0) source like Pd(PPh₃)₄.[5] It's also crucial to maintain an inert atmosphere throughout the reaction, as oxygen can oxidize and deactivate the catalyst.[6]

  • Ligand Issues: The chosen phosphine ligand may be oxidized or not suitable for the specific substrates.

    • Solution: Use fresh, high-purity ligands. Triphenylphosphine (PPh₃) can be effective, but for challenging couplings, bulkier and more electron-rich ligands like SPhos or XPhos often provide better results by promoting both oxidative addition and reductive elimination.[5][7]

  • Inefficient Oxidative Addition: The bond between the carbon and the halogen on the pyrazole ring is strong, hindering the initial step of the catalytic cycle.

    • Solution: If using a 4-chloro-1-methyl-1H-pyrazole, consider switching to the more reactive 4-bromo or 4-iodo analogue.[3][8] Increasing the reaction temperature can also facilitate oxidative addition, but this must be balanced against potential side reactions.

  • Problematic Base: The chosen base may not be strong enough to activate the boronic acid for transmetalation or may have poor solubility in the reaction mixture.

    • Solution: Screen different bases. While Na₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, particularly with less reactive substrates.[9][10] The use of aqueous base solutions often improves solubility and reaction rates.

Issue 2: Significant Formation of Side Products

Common Side Products & Mitigation Strategies:

  • Homocoupling of the Pyridine Boronic Acid: This results in the formation of 4,4'-bipyridine.

    • Cause: This side reaction is often promoted by the presence of oxygen.

    • Solution: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

  • Protodeboronation of the Pyridine Boronic Acid: The boronic acid group is replaced by a hydrogen atom, leading to the formation of pyridine.

    • Cause: This is often caused by excess water or prolonged reaction times at high temperatures.

    • Solution: While some water is often beneficial, using an excessive amount can be detrimental. Optimize the solvent-to-water ratio. If protodeboronation is severe, consider using the more stable pinacol ester or MIDA ester of pyridine-4-boronic acid.

  • Dehalogenation of the 4-halo-1-methyl-1H-pyrazole: The halogen on the pyrazole is replaced by a hydrogen atom.

    • Cause: This can be caused by certain bases or impurities in the reaction mixture.

    • Solution: Avoid using strong alkoxide bases if dehalogenation is observed. Screening alternative inorganic bases like K₂CO₃ or K₃PO₄ is recommended.[3] Ensure high purity of all reagents.

Frequently Asked Questions (FAQs)

Q1: Which halogen is best to use on the 1-methyl-1H-pyrazole starting material?

A1: The reactivity of the halide follows the order I > Br > Cl.[3] For initial experiments and to maximize the chances of success, 4-iodo-1-methyl-1H-pyrazole is the most reactive choice. However, it is also the most expensive. 4-Bromo-1-methyl-1H-pyrazole offers a good balance of reactivity and cost. 4-Chloro-1-methyl-1H-pyrazole is the least reactive and may require more forcing conditions (higher temperature, stronger catalyst system) to achieve good conversion.[5]

Q2: What is the optimal catalyst and ligand combination for this reaction?

A2: There is no single "best" combination, as the optimal choice can depend on the specific halide and reaction conditions. However, for a robust starting point, a combination of a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often effective for heteroaryl couplings.[7] For simpler systems, Pd(PPh₃)₄ can also be a good choice.[9][10]

Q3: How important is the choice of solvent?

A3: The solvent plays a crucial role in solubilizing the reagents and catalyst, and it can also influence the reaction rate. A mixture of an aprotic organic solvent and water is commonly used. Popular choices include 1,4-dioxane/water, DME/water, and THF/water.[8][9] The water is essential for dissolving the inorganic base and facilitating the transmetalation step.

Q4: Can I run this reaction open to the air?

A4: It is strongly recommended to perform the Suzuki coupling under an inert atmosphere (e.g., nitrogen or argon).[6] Oxygen can lead to the oxidative degradation of the phosphine ligands and the palladium catalyst, resulting in lower yields and the formation of side products like homocoupled boronic acids.

Q5: Is microwave heating a good option for this reaction?

A5: Yes, microwave irradiation can be an excellent technique to accelerate the reaction, often leading to significantly shorter reaction times and improved yields, particularly for less reactive substrates like aryl chlorides.[10] It allows for rapid and uniform heating of the reaction mixture.

Experimental Protocols

Protocol 1: Standard Thermal Suzuki Coupling

This protocol provides a general procedure for the Suzuki coupling of 4-bromo-1-methyl-1H-pyrazole with pyridine-4-boronic acid.

Materials:

  • 4-Bromo-1-methyl-1H-pyrazole (1.0 mmol, 1.0 equiv)

  • Pyridine-4-boronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.5 mmol, 2.5 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a dry Schlenk flask, add 4-bromo-1-methyl-1H-pyrazole, pyridine-4-boronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Microwave-Assisted Suzuki Coupling

This protocol utilizes microwave heating for a more rapid and potentially higher-yielding synthesis.

Materials:

  • 4-Iodo-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv)

  • Pyridine-4-boronic acid (0.6 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.01 mmol, 2 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.25 mmol, 2.5 equiv)

  • 1,2-Dimethoxyethane (DME) (3 mL)

  • Water (1.2 mL)

Procedure: [10]

  • In a 10 mL microwave vial, combine 4-iodo-1-methyl-1H-pyrazole, pyridine-4-boronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

  • Add DME and water to the vial and securely cap it.

  • Place the vial in a microwave reactor and irradiate at 90 °C for 10-20 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Data Summary

The following table provides a general overview of reaction conditions and expected outcomes based on literature precedents for similar Suzuki couplings. Actual results may vary depending on the specific substrates and experimental setup.

ParameterCondition 1 (Thermal)Condition 2 (Microwave)Rationale
Pyrazole Halide 4-Bromo-1-methyl-1H-pyrazole4-Iodo-1-methyl-1H-pyrazoleBromo derivative is a cost-effective starting material for thermal conditions. Iodo derivative is more reactive, ideal for rapid microwave synthesis.[3][10]
Boronic Acid Deriv. Pyridine-4-boronic acidPyridine-4-boronic acidStandard boronic acid is generally sufficient. For persistent protodeboronation, a pinacol ester can be used.
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(PPh₃)₄ (2 mol%)Pd(PPh₃)₄ is a reliable catalyst. Lower loading can often be used with microwave heating due to increased efficiency.[9][10]
Ligand PPh₃ (from catalyst)PPh₃ (from catalyst)For more challenging couplings, consider adding a more electron-rich ligand like SPhos.[7]
Base Na₂CO₃ (2.5 equiv)Cs₂CO₃ (2.5 equiv)Cs₂CO₃ is a stronger base and can improve reaction rates, especially in microwave-assisted reactions.[10]
Solvent 1,4-Dioxane/H₂O (4:1)DME/H₂O (2.5:1)Both are effective solvent systems. DME is a common choice for microwave chemistry.[9][10]
Temperature 90 °C90 °CA moderate temperature is a good starting point to balance reaction rate and side product formation.
Time 6-12 hours10-20 minutesMicrowave heating significantly reduces reaction times.[10]
Typical Yield 70-85%85-95%Microwave-assisted reactions often lead to higher isolated yields.[10]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[8][9]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ Base PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting common issues in the Suzuki coupling for the synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Verify Reagent Purity & Freshness (Catalyst, Ligand, Base, Solvents) Start->Check_Reagents Inert_Atmosphere Ensure Rigorous Inert Atmosphere Check_Reagents->Inert_Atmosphere Base_Screen Screen Stronger Base (e.g., K₃PO₄, Cs₂CO₃) Inert_Atmosphere->Base_Screen Ligand_Screen Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Base_Screen->Ligand_Screen Temp_Increase Increase Reaction Temperature Ligand_Screen->Temp_Increase Halide_Change Change to More Reactive Halide (Cl → Br → I) Temp_Increase->Halide_Change Microwave Consider Microwave Irradiation Halide_Change->Microwave Success Improved Yield Microwave->Success

Caption: A stepwise guide for troubleshooting low-yielding Suzuki coupling reactions.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • PMC. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. [Link]

  • HETEROCYCLES. SYNTHESIS OF 4-ARYLPYRAZOLES VIA PdCl2(dppf)-CATALYZED CROSS COUPLING REACTION WITH GRIGNARD REAGENTS. [Link]

  • MDPI. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]

  • Organic & Biomolecular Chemistry. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. [Link]

  • ResearchGate. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]

  • Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]

  • Arkivoc. Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. [Link]

  • PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction? [Link]

  • ResearchGate. Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... [Link]

  • ACS Publications. One-Pot Construction of Pyrazoles and Isoxazoles with Palladium-Catalyzed Four-Component Coupling. [Link]

  • ResearchGate. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Link]

  • ACS Publications. Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction? [Link]

  • PMC. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • Semantic Scholar. One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. [Link]

  • ResearchGate. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]

  • Chemical Science. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • PMC. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • ResearchGate. Synthesis of 4-Arylpyrazoles via PdCl2(dppf)-Catalyzed Cross Coupling Reaction with Grignard Reagents. [Link]

  • Organic & Biomolecular Chemistry. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. [Link]

  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • ResearchGate. Optimization of reaction conditions for Suzuki coupling 1. [Link]

  • ACS Publications. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Pyrazole-Pyridine Compounds

Welcome to the technical support center for the synthesis of pyrazole-pyridine compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex issue...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of pyrazole-pyridine compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex issues encountered during the synthesis of these vital heterocyclic scaffolds. Pyrazole-pyridine cores are privileged structures in medicinal chemistry, forming the basis of numerous therapeutic agents. However, their synthesis is often fraught with challenges ranging from poor regioselectivity to difficult purification.

This guide provides in-depth, experience-based solutions in a direct question-and-answer format, explains the causality behind experimental choices, and is grounded in authoritative literature to ensure scientific integrity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific, recurring problems encountered in the lab.

Part 1: Pyrazole Ring Formation & Regioselectivity

Q1: I am synthesizing a pyrazole from an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, but I'm getting a mixture of regioisomers. How can I control the selectivity?

A1: This is a classic challenge in Knorr-type pyrazole syntheses.[1] Regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons and steric hindrance.[2] The initial, and often rate-determining, step is the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon.[3]

  • Underlying Cause: The more nucleophilic nitrogen of the substituted hydrazine will preferentially attack the more electrophilic (less sterically hindered) carbonyl carbon of the 1,3-dicarbonyl compound.[1][2] If the electronic and steric differences between the two carbonyls are minimal, a mixture of products is almost inevitable.[4]

  • Troubleshooting & Solutions:

    • Exploit Electronic Differences: If one of your carbonyls is part of a ketone and the other is part of an ester (a β-ketoester), the ketone is significantly more electrophilic. The hydrazine will almost always attack the ketone first, leading to high regioselectivity.[5]

    • Solvent Choice: The solvent can influence which tautomeric form of the dicarbonyl compound predominates, thereby affecting the reaction pathway. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can enhance regioselectivity by modulating the electronic properties of the carbonyls through hydrogen bonding.[2]

    • pH Control: The reaction pH can be critical. Acid catalysis is common, but the specific pKa can influence which nitrogen of the hydrazine is the most potent nucleophile.[1][6] A systematic screen of acidic catalysts (e.g., acetic acid, p-TsOH) is recommended.

    • Alternative Substrates: If direct condensation fails, consider using α,β-acetylenic ketones. These substrates often react with much higher regioselectivity, affording a single pyrazole isomer in excellent yields.[7][8]

  • Separation of Isomers: If you have already produced a mixture, separation can be attempted via flash column chromatography, though it is often challenging due to similar polarities.[2] Fractional recrystallization may be a more effective alternative if the isomers exhibit different solubilities.

Part 2: C-C Bond Formation (Cross-Coupling Reactions)

The most common strategy for linking pre-formed pyrazole and pyridine rings is through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Sonogashira coupling.

Q2: My Suzuki-Miyaura reaction between a bromopyridine and a pyrazole-boronic acid is giving a low yield. What are the first things I should check?

A2: Low conversion in Suzuki couplings is a frequent problem, often stemming from issues with the catalyst, reagents, or reaction conditions.[9] The pyridine nitrogen itself can be a complicating factor, as its Lewis basicity can lead to catalyst inhibition.[10][11]

  • Underlying Cause: The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12] A failure at any of these stages will halt the reaction. Common culprits include an inactive catalyst, inefficient transmetalation due to an inappropriate base, or decomposition of the boronic acid.

  • Troubleshooting Workflow:

    • Catalyst System Integrity:

      • Is the Catalyst Active? Ensure your palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) is fresh. Pd(0) species can be sensitive to air.[13] Consider using a more stable and easily activated Pd(II) pre-catalyst with an appropriate ligand.[9]

      • Is the Ligand Correct? For challenging substrates like pyridines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, dppf) are often necessary to facilitate the oxidative addition and reductive elimination steps.[10][14] The ligand choice is critical and often substrate-dependent.[15]

    • Base and Solvent Selection:

      • Base Choice is Crucial: The base is not just a proton scavenger; it activates the boronic acid to form a more nucleophilic borate species, which is essential for transmetalation.[16][17] For pyridyl substrates, common choices include K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice can dramatically impact yield.[18]

      • Solvent System: Ensure your solvent is rigorously degassed to remove oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst death (often seen as the formation of black precipitate, "palladium black").[9][19] Common solvents include dioxane, toluene, or DMF, often with a small amount of water.[11][20]

    • Reagent Quality:

      • Boronic Acid Stability: Boronic acids can undergo protodeboronation (loss of the boron group) or trimerize to form boroxines.[11] Ensure your boronic acid is pure and dry. Sometimes, using the corresponding pinacol ester can improve stability and solubility.[20]

Q3: I am observing significant homocoupling of my alkyne in a Sonogashira reaction. How can I suppress this side product?

A3: Alkyne homocoupling (Glaser coupling) is the most common side reaction in Sonogashira couplings and is typically promoted by the copper(I) co-catalyst in the presence of oxygen.[21]

  • Underlying Cause: The Cu(I) acetylide intermediate, formed during the catalytic cycle, can undergo oxidative dimerization in the presence of O₂, leading to the unwanted 1,3-diyne byproduct.[19]

  • Troubleshooting & Solutions:

    • Strictly Inert Atmosphere: This is the most critical factor. Rigorously degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling argon through them for an extended period).[13] Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

    • Minimize Copper(I): Reduce the loading of the copper(I) source (e.g., CuI) to the minimum effective amount.

    • Slow Addition: Add the terminal alkyne slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction.[19]

    • Go Copper-Free: Many modern Sonogashira protocols are "copper-free."[13][19] These methods often require a different palladium/ligand system but completely eliminate the primary pathway for homocoupling.

Part 3: Work-up and Purification

Q4: My final pyrazole-pyridine compound is a beautiful white powder, but my NMR shows broad peaks and ICP analysis shows high levels of residual palladium. How do I remove it?

A4: Removing trace palladium from polar, nitrogen-containing compounds is a significant challenge in pharmaceutical development, as strict ICH guidelines must be met.[22] The nitrogen atoms in your product can chelate strongly to palladium, making it difficult to remove by standard chromatography or extraction.

  • Underlying Cause: Residual palladium can exist in various forms (e.g., Pd(0), Pd(II), colloidal nanoparticles), each requiring a different removal strategy.[23] Simple filtration or extraction is often insufficient.[24]

  • Effective Purification Strategies:

    • Metal Scavengers: This is often the most effective method. Scavengers are solid-supported materials with functional groups that have a high affinity for palladium, such as thiols, thioethers, or triazines.[23] You can stir a solution of your crude product with the scavenger resin and then filter it off.

    • Activated Carbon: Stirring a solution of your product with activated carbon can effectively decolorize the solution and adsorb catalyst residues.[23][25]

    • Specialized Filtration: For heterogeneous catalysts like Pd/C, filtration through a thick pad of Celite® is essential.[23][24] For very fine particles, a PTFE micron filter may be necessary.

    • Precipitation/Crystallization: Sometimes, you can selectively precipitate the palladium salts by adding an anti-solvent or by adjusting the pH.[26] Alternatively, careful crystallization of your product may leave the palladium impurities behind in the mother liquor.

Purification MethodTarget Palladium FormAdvantagesDisadvantages
Celite Filtration Heterogeneous (e.g., Pd/C)Simple, inexpensiveIneffective for soluble or colloidal Pd.[23][24]
Activated Carbon Soluble Pd complexes, colored impuritiesGood for decolorizing, widely available.[25]Can adsorb the product, leading to yield loss.
**Metal Scavengers (Resin-bound) **Soluble Pd(0) and Pd(II)High selectivity, high efficiency.[23]Can be expensive, requires screening for best resin.
Aqueous Wash / Extraction Ionic Pd speciesRemoves inorganic saltsOften ineffective for chelated Pd.[22]
Recrystallization VariousCan provide very high purity productHighly dependent on solubility profiles, can be low yielding.

Troubleshooting & Optimization Workflows

Guide 1: Systematic Optimization of a Suzuki-Miyaura Coupling

When a Suzuki reaction is underperforming, a systematic approach to optimization is required. The following workflow illustrates a logical progression for troubleshooting.

Suzuki_Troubleshooting start Low Yield (<50%) check_reagents Step 1: Verify Reagent Quality - Fresh Catalyst/Ligand? - Pure Halide? - Stable Boronic Acid? start->check_reagents Initial Check check_conditions Step 2: Check Conditions - Degassed Solvent? - Correct Base? - Optimal Temperature? check_reagents->check_conditions Reagents OK optimize_catalyst Step 3: Re-screen Catalyst System - Change Ligand (e.g., PPh3 -> XPhos) - Change Pd Source - Increase Catalyst Loading (1% -> 3%) check_conditions->optimize_catalyst Conditions OK optimize_base Step 4: Screen Bases & Solvents - K2CO3 -> K3PO4 -> Cs2CO3 - Dioxane -> Toluene -> 2-MeTHF optimize_catalyst->optimize_base Still Low Yield success Success (>80% Yield) optimize_base->success Optimization Complete

Caption: A workflow for troubleshooting low yields in Suzuki-Miyaura reactions.

Guide 2: Controlling Regioselectivity in Knorr Pyrazole Synthesis

The reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine can lead to two regioisomers. The outcome depends on which carbonyl is attacked first.

Regioselectivity cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_products Products dicarbonyl R1-CO-CH2-CO-R2 (Unsymmetrical 1,3-Dicarbonyl) path_a Attack at Carbonyl 1 (Favored by low steric hindrance / high electrophilicity) dicarbonyl->path_a path_b Attack at Carbonyl 2 (Favored by low steric hindrance / high electrophilicity) dicarbonyl->path_b hydrazine R3-NH-NH2 (Substituted Hydrazine) hydrazine->path_a hydrazine->path_b isomer_a Regioisomer A path_a->isomer_a isomer_b Regioisomer B path_b->isomer_b

Caption: Factors influencing regioisomeric outcomes in pyrazole synthesis.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for the coupling of a heteroaryl bromide with an arylboronic acid. Safety Precaution: Handle all reagents in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reagent Setup: To a dry Schlenk flask, add the pyrazole-boronic acid (1.2 equivalents), the bromopyridine (1.0 equivalent), and the base (e.g., K₂CO₃, 2.5 equivalents).

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents).

  • Inert Atmosphere: Seal the flask, and cycle between vacuum and argon backfill three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via cannula or syringe. The final concentration should be approximately 0.1 M with respect to the bromopyridine.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Inert Atmosphere Setup (Freeze-Pump-Thaw)

This technique is essential for removing dissolved oxygen from reaction solvents, which is critical for preventing catalyst degradation in cross-coupling reactions.

  • Flask Setup: Place the solvent in a round-bottom flask (no more than half-full) equipped with a stir bar and a side-arm stopcock (Schlenk flask).

  • Freeze: Cool the flask in a bath of liquid nitrogen until the solvent is completely frozen solid.

  • Pump: With the solvent frozen, open the stopcock to a high-vacuum pump for 5-10 minutes to remove the atmosphere above the frozen solvent.

  • Thaw: Close the stopcock to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.

  • Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved gases are removed.

  • Backfill: After the final thaw, backfill the flask with an inert gas (argon or nitrogen). The solvent is now ready for use.

References

  • Barreiro, G., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3296. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). 194 recent advances in the synthesis of new pyrazole derivatives. Progress in Reaction Kinetics and Mechanism, 46(3), 231-255. Available at: [Link]

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?. Available at: [Link]

  • Zhang, Y., et al. (2022). Recovery of Palladium from the Spent Automobile Catalysts. Encyclopedia, 2(2), 856-868. Available at: [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Molecular Structure, 1289, 135832. Available at: [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from [Link]

  • Slideshare. (2021). Knorr Pyrazole Synthesis (M. Pharm). Available at: [Link]

  • International Journal for Multidisciplinary Research. (2026). Synthesis of Pyrazole Derivatives A Review. Available at: [Link]

  • J&K Scientific LLC. (2026). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • ResearchGate. (2007). Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. Available at: [Link]

  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Pharmaceuticals, 15(11), 1368. Available at: [Link]

  • Organic Chemistry Portal. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Available at: [Link]

  • European Journal of Chemistry. (2013). Regioselective synthesis of some functionalized 3,4'-bis-(pyrazolyl)ketones and chemoselectivity in their reaction with hydrazine hydrate. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • ResearchGate. (2012). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Available at: [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. Available at: [Link]

  • PubMed. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Available at: [Link]

  • ACS Publications. (2001). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Available at: [Link]

  • ResearchGate. (2015). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available at: [Link]

  • DSpace@MIT. (2016). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. Available at: [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Available at: [Link]

  • ACS Publications. (2009). Regioselective Halogenations and Subsequent Suzuki−Miyaura Coupling onto Bicyclic 2-Pyridones. Available at: [Link]

  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available at: [Link]

  • ResearchGate. (2011). The effect of various bases on the Suzuki coupling reaction. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 4-(1-Methyl-1H-pyrazol-4-yl)pyridine and encountering challenges in its purification. This doc...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 4-(1-Methyl-1H-pyrazol-4-yl)pyridine and encountering challenges in its purification. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common purification issues.

Introduction

4-(1-Methyl-1H-pyrazol-4-yl)pyridine is a key building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. Its purity is paramount for reliable biological data and successful downstream applications. However, like many N-heterocyclic compounds, its purification can present several challenges, from removing stubborn impurities to preventing product degradation. This guide offers a structured approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: My final product of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine has a persistent yellow or brown color. What is the likely cause and how can I remove it?

A: A yellow or brown hue in the final product typically indicates the presence of colored impurities, which may arise from several sources:

  • Residual Starting Materials or Reagents: Incomplete reaction or inadequate work-up can leave colored starting materials or byproducts.

  • Degradation: Pyrazole and pyridine moieties can be susceptible to degradation under certain conditions (e.g., prolonged exposure to acid, air, or high temperatures), leading to colored products.

  • High-Boiling Solvents: Residual high-boiling solvents like DMF or DMSO used in the synthesis can trap colored impurities.

Solution: A multi-step approach is often effective:

  • Aqueous Washes: Ensure the work-up includes thorough washing with water and brine to remove water-soluble impurities and residual high-boiling solvents.

  • Column Chromatography: This is the most effective method for removing colored impurities. A gradient elution with an ethyl acetate/hexanes system on silica gel is a good starting point.[1][2]

  • Recrystallization: If the impurities are significantly less soluble or more soluble than the product, recrystallization can be effective.

  • Charcoal Treatment: In some cases, a charcoal treatment of a solution of the crude product can be used to adsorb colored impurities before a final purification step like recrystallization.

Q2: I'm having trouble removing the unreacted starting materials from my crude product. What's the best approach?

A: The optimal method depends on the nature of the starting materials. For the common synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine, the key starting materials are often a pyrazole derivative and a pyridine derivative.

  • Acid-Base Extraction: The basicity of the pyridine nitrogen allows for selective extraction. By dissolving the crude mixture in an organic solvent (like dichloromethane or ethyl acetate) and washing with a dilute aqueous acid (e.g., 1M HCl), the product and any basic impurities will move to the aqueous layer. The organic layer will retain non-basic impurities. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and extracted with an organic solvent to recover the purified product.

  • Column Chromatography: This is a reliable method to separate compounds with different polarities. By carefully selecting the eluent system, you can achieve good separation of the product from the starting materials.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated. Here are several strategies to promote crystallization:

  • Slow Cooling: Allow the solution to cool to room temperature slowly, without disturbance. Then, place it in an ice bath to maximize crystal formation.[3]

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of pure 4-(1-Methyl-1H-pyrazol-4-yl)pyridine to the cooled, supersaturated solution to induce crystallization.

  • Change Solvent System: If the above methods fail, the solvent system is likely not optimal. Try a different solvent or a two-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not).[3][4]

Q4: I'm observing peak tailing during HPLC analysis of my purified compound. What could be the cause?

A: Peak tailing for basic compounds like pyridines is a common issue in reverse-phase HPLC. It is often caused by the interaction of the basic nitrogen atom with residual acidic silanol groups on the silica-based stationary phase.

Solutions:

  • Use a Mobile Phase Modifier: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active silanol sites.

  • Lower the pH: Using an acidic mobile phase (e.g., with 0.1% trifluoroacetic acid or formic acid) will protonate the pyridine nitrogen, which can improve peak shape.

  • Use a Different Column: Consider using a column specifically designed for basic compounds, such as one with end-capping or a different stationary phase.

Troubleshooting Guide

Observed Problem Probable Cause(s) Diagnostic Steps Validated Solution(s)
Yellow/Brown Discoloration 1. Residual colored impurities from the reaction. 2. Product degradation due to heat, light, or air exposure. 3. Trapped high-boiling solvents (e.g., DMF, DMSO).1. Analyze by TLC or HPLC to check for multiple spots/peaks. 2. Obtain a ¹H NMR spectrum to check for broad peaks or unexpected signals indicating degradation.1. Column Chromatography: Use a gradient of ethyl acetate in hexanes on silica gel. 2. Recrystallization: Test solubility in various solvents (e.g., ethanol, ethyl acetate, acetonitrile) and solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes). 3. Charcoal Treatment: Dissolve the crude product in a suitable solvent, add activated charcoal, stir, and filter through celite before recrystallization.
Presence of Starting Material(s) 1. Incomplete reaction. 2. Inefficient work-up.1. TLC Analysis: Co-spot the crude mixture with the starting materials to confirm their presence. 2. ¹H NMR Spectroscopy: Compare the crude NMR with the spectra of the starting materials to identify characteristic peaks.1. Acid-Base Extraction: Utilize the basicity of the pyridine ring to separate it from non-basic impurities. 2. Column Chromatography: Optimize the eluent system to achieve good separation between the product and starting materials.
Broad NMR Peaks 1. Presence of paramagnetic impurities. 2. Sample degradation. 3. Compound aggregation at high concentrations.1. Filter the NMR sample through a small plug of silica gel or celite to remove paramagnetic species. 2. Re-purify the sample and acquire a fresh NMR. 3. Dilute the NMR sample.1. Re-purification: Perform another round of column chromatography or recrystallization. 2. Chelating Agent: If metal contamination is suspected, wash an organic solution of the compound with aqueous EDTA solution.
Low Recovery After Purification 1. Product is too soluble in the recrystallization solvent. 2. Product is sticking to the silica gel during column chromatography. 3. Product is volatile and lost during solvent evaporation.1. Recrystallization: Ensure the minimum amount of hot solvent is used and the solution is thoroughly cooled.[5] 2. Column Chromatography: Add a small amount of a competitive base (e.g., 0.1-1% triethylamine) to the eluent to prevent strong adsorption to the acidic silica gel.1. Optimize Recrystallization: Choose a solvent in which the product has high solubility when hot and low solubility when cold. 2. Modify Chromatography Conditions: Use a less acidic stationary phase like alumina or a deactivated silica gel. 3. Careful Evaporation: Use a rotary evaporator at a moderate temperature and vacuum. For final drying, use a high vacuum at room temperature.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol provides a general procedure for the purification of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine using silica gel column chromatography.

1. Thin Layer Chromatography (TLC) Analysis: a. Dissolve a small amount of the crude product in dichloromethane or ethyl acetate. b. Spot the solution on a silica gel TLC plate. c. Develop the plate using various ratios of ethyl acetate in hexanes (e.g., 20:80, 40:60, 60:40) to find a solvent system that provides a retention factor (Rf) of approximately 0.3 for the product and good separation from impurities.

2. Column Preparation: a. Select an appropriate size column based on the amount of crude material (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).[6] b. Pack the column with silica gel as a slurry in the initial, least polar eluent identified by TLC.

3. Loading and Elution: a. Dissolve the crude product in a minimal amount of dichloromethane or the eluent. b. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column. c. Begin elution with the least polar solvent mixture determined from the TLC analysis. d. Gradually increase the polarity of the eluent (gradient elution) to elute the product and then any more polar impurities.[7] e. Collect fractions and monitor them by TLC.

4. Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent using a rotary evaporator. c. Dry the purified product under high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization (Two-Solvent Method)

This protocol is suitable when a single solvent does not provide the desired solubility characteristics. A common and effective system for compounds like this is a "good" solvent such as ethanol or ethyl acetate, and a "poor" solvent such as water or hexanes, respectively.[3][8]

1. Solvent Selection: a. Identify a "good" solvent in which 4-(1-Methyl-1H-pyrazol-4-yl)pyridine is highly soluble. b. Identify a "poor" solvent in which the compound is sparingly soluble, and that is miscible with the "good" solvent.

2. Dissolution: a. Place the crude product in an Erlenmeyer flask. b. Add the minimum amount of the hot "good" solvent to completely dissolve the solid.[5]

3. Induction of Crystallization: a. While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid). b. Add a few more drops of the hot "good" solvent until the solution becomes clear again.[4]

4. Crystallization and Isolation: a. Cover the flask and allow it to cool slowly to room temperature. b. Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3] c. Collect the crystals by vacuum filtration using a Büchner funnel. d. Wash the crystals with a small amount of the cold "poor" solvent. e. Dry the crystals under vacuum.

Visualization of Purification Workflow

Purification_Workflow Crude Crude Product (4-(1-Methyl-1H-pyrazol-4-yl)pyridine + Impurities) Dissolve Dissolve in Organic Solvent Crude->Dissolve AcidWash Wash with Aqueous Acid Dissolve->AcidWash Separate Separate Layers AcidWash->Separate Organic_Impurities Organic Layer (Non-basic Impurities) Separate->Organic_Impurities Aqueous_Product Aqueous Layer (Protonated Product) Separate->Aqueous_Product Basify Basify Aqueous Layer Aqueous_Product->Basify Extract Extract with Organic Solvent Basify->Extract Organic_Product Organic Layer (Pure Product) Extract->Organic_Product Dry Dry and Concentrate Organic_Product->Dry Final_Purification Final Purification Step (Chromatography or Recrystallization) Dry->Final_Purification Pure_Product Pure Product Final_Purification->Pure_Product

Caption: Workflow for an acid-base extraction purification strategy.

Data Presentation

Table 1: Common Solvents for Purification

SolventBoiling Point (°C)Polarity IndexNotes
Hexanes 690.1Non-polar, good for initial chromatography elution and as a "poor" solvent in recrystallization.
Ethyl Acetate 774.4Medium polarity, common "good" solvent for chromatography and recrystallization.
Dichloromethane 403.1Good for dissolving a wide range of compounds, useful for sample loading in chromatography. Volatile.
Ethanol 784.3Polar protic solvent, often used as a "good" solvent for recrystallization, sometimes with water as the "poor" solvent.
Methanol 655.1Similar to ethanol but more polar.
Acetonitrile 825.8Polar aprotic solvent, can be used for recrystallization and as a mobile phase in HPLC.
Water 10010.2Highly polar, often used as an anti-solvent in recrystallization with a polar organic solvent.

Analytical Characterization

A pure sample of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine should exhibit sharp, well-defined peaks in its NMR spectra. The presence of impurities would be indicated by additional peaks.

Expected ¹H NMR Signals (in CDCl₃, approximate shifts):

  • Pyridine Protons: Doublets around 8.5-8.6 ppm and 7.4-7.5 ppm.

  • Pyrazole Protons: Singlets around 7.8-8.0 ppm.

  • N-Methyl Protons: A singlet around 3.9-4.0 ppm.

Expected ¹³C NMR Signals (in CDCl₃, approximate shifts):

  • Signals in the aromatic region (approx. 110-150 ppm) corresponding to the pyridine and pyrazole carbons.

  • A signal for the N-methyl carbon around 39-40 ppm.

The presence of residual solvents from purification is a common issue. The following table lists the expected ¹H NMR chemical shifts for common laboratory solvents.

Table 2: ¹H NMR Chemical Shifts of Common Residual Solvents

SolventChemical Shift (ppm in CDCl₃)Multiplicity
Hexane~0.88, ~1.26m
Ethyl Acetate1.26, 2.05, 4.12t, s, q
Dichloromethane5.30s
Ethanol1.25, 3.72t, q
Methanol3.49s
Acetone2.17s
Water~1.56s (broad)

Data adapted from Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem. 1997, 62 (21), 7512–7515.

References

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • University of Rochester. (n.d.). How to run column chromatography. [Link]

  • University of Massachusetts Boston. (n.d.). Recrystallization. [Link]

  • González-Prieto, R., et al. (2011). Tuning the spin-transition properties of pyrene decorated 2,6-Bispyrazolylpyridine based Fe(II) complexes. Dalton Transactions, 40(33), 8437-8444. [Link]

  • University of California, Irvine. (n.d.). Recrystallization. [Link]

  • Pereverzev, A. S., et al. (2015). 13C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. Russian Journal of General Chemistry, 85(5), 1254-1256. [Link]

  • Air Force Wright Aeronautical Laboratories. (1980). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Defense Technical Information Center. [Link]

  • Lee, H. W., et al. (2009). Supporting Information for: A General and Efficient Copper-Catalyzed N-Arylation of Azoles and Amines with Aryl Halides at Room Temperature. Tetrahedron Letters, 50(44), 5868-5871. [Link]

  • Ishihara, K., et al. (2018). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. European Journal of Organic Chemistry, 2018(44), 6131-6134. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • University of Wisconsin-Madison. (n.d.). Supporting Information. [Link]

  • Reich, H. J. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]

  • ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?[Link]

  • Ashtekar, A. A., et al. (2023). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... International Journal of Pharmaceutical Investigation, 13(2), 313-320. [Link]

  • Tong, J., et al. (2020). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. European Journal of Medicinal Chemistry, 199, 112381. [Link]

  • Kappe, C. O., et al. (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry, 76(15), 6251-6260. [Link]

  • Dai, X., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 114, 105034. [Link]

  • Zhang, Y., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6309. [Link]

  • Kumar, S., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polycyclic Aromatic Compounds, 1-14. [Link]

  • Google Patents. (2013). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Cheprakova, E. M., et al. (2024). (2-[4-Methylpyrazol-1-yl]phenyl)platinum(II) (1,3-bis[1-methyl-1H-pyrazol-4-yl]propane-1,3-dione). Molbank, 2024(1), M1842. [Link]

Sources

Optimization

Technical Support Center: Regioselectivity in Pyrazole Synthesis with Methylhydrazine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for navigating the complexities of regioselectivity in pyrazole synthesis using methylhydrazine. This resource is designed for rese...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for navigating the complexities of regioselectivity in pyrazole synthesis using methylhydrazine. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize the Knorr pyrazole synthesis and related methodologies. Pyrazoles are a cornerstone scaffold in medicinal chemistry, but their synthesis, particularly with unsymmetrical precursors like methylhydrazine, presents a significant regiochemical challenge.[1][2] This guide provides in-depth FAQs, troubleshooting protocols, and mechanistic insights to empower you to control your reaction outcomes and achieve your desired regioisomer with high fidelity.

Frequently Asked Questions (FAQs)

Q1: What exactly is regioselectivity in the context of pyrazole synthesis?

A1: Regioselectivity refers to the preference for forming one constitutional isomer over others in a chemical reaction.[1] In the Knorr synthesis, the reaction of an unsymmetrical 1,3-dicarbonyl compound with methylhydrazine can theoretically produce two different regioisomeric pyrazoles.[1][3][4] This happens because methylhydrazine has two distinct nitrogen atoms (N1, which is methylated, and N2, which is not) that can initiate the cyclization. The initial nucleophilic attack can occur at either of the two different carbonyl groups of the dicarbonyl compound, leading to a mixture of products that can be challenging to separate.[1]

G cluster_reactants Reactants cluster_products Potential Products unsym_dicarbonyl Unsymmetrical 1,3-Dicarbonyl (R1 ≠ R3) isomer1 Regioisomer A (e.g., 1,5-disubstituted) unsym_dicarbonyl->isomer1 Pathway 1 isomer2 Regioisomer B (e.g., 1,3-disubstituted) unsym_dicarbonyl->isomer2 Pathway 2 methylhydrazine Methylhydrazine (CH₃-NH-NH₂) methylhydrazine->isomer1 methylhydrazine->isomer2

Q2: Why is controlling the regioselectivity so critical in drug development?

A2: Controlling the formation to yield a single, desired regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, toxicological profiles, and physical properties like solubility and crystal packing.[3] For therapeutic applications, obtaining a single, pure regioisomer is almost always a regulatory necessity to ensure safety, efficacy, and a consistent drug product.

Q3: What are the primary factors that dictate the regiochemical outcome of the reaction?

A3: The regioselectivity of the Knorr pyrazole synthesis is governed by a complex interplay of steric and electronic factors of the reactants, as well as the specific reaction conditions employed.[1][3][5]

  • Electronic Effects : The electrophilicity of the two carbonyl carbons is a major determinant. Electron-withdrawing groups (e.g., -CF₃) on the dicarbonyl compound activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.[1] Concurrently, the two nitrogen atoms in methylhydrazine have different nucleophilicities; the nitrogen bearing the electron-donating methyl group is generally more nucleophilic.[6]

  • Steric Hindrance : Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically block the approach of the nucleophile, thereby directing the initial attack to the less sterically hindered carbonyl group.[1][3][5]

  • Reaction Conditions : This is often the most influential and easily adjustable factor. The choice of solvent, temperature, and pH can dramatically alter the reaction pathway and reverse the regioselectivity compared to neutral or basic conditions.[1][7]

G cluster_reactants Reactant Properties cluster_conditions Reaction Conditions center Regioselectivity steric Steric Hindrance (Bulky Groups) center->steric electronic Electronic Effects (EWG/EDG) center->electronic solvent Solvent Choice (e.g., EtOH vs. HFIP) center->solvent ph pH (Acidic vs. Basic) center->ph temp Temperature center->temp

Troubleshooting Guide

Q4: My reaction is producing a mixture of regioisomers. How can I improve the selectivity towards one product?

A4: If your reaction is not selective, the most effective troubleshooting step is to modify the reaction conditions, as they can have a profound impact on the outcome.[1]

Solution 1: Change the Solvent. Standard solvents like ethanol often give poor selectivity. The use of fluorinated alcohol solvents, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically improve regioselectivity.[1] These solvents are believed to influence the reaction pathway through their unique hydrogen-bonding properties.[1]

Table 1: Effect of Solvent on Regioisomeric Ratio (A:B)

1,3-Diketone Substrate Solvent Regioisomeric Ratio (A:B) Reference
1,1,1-Trifluoro-2,4-pentanedione Ethanol 75:25 [3] (Adapted)
1,1,1-Trifluoro-2,4-pentanedione TFE >95:5 [3] (Adapted)

| 1,1,1-Trifluoro-2,4-pentanedione | HFIP | >99:1 |[1] (Adapted) |

Solution 2: Adjust the pH. The reaction mechanism can be sensitive to pH. Running the reaction under acidic conditions (e.g., using p-toluenesulfonic acid, PTSA) can favor one regioisomer, while neutral or basic conditions might favor the other.[1][7] It is recommended to screen a range of pH conditions to find the optimum for your specific substrate.

Solution 3: Vary the Temperature. Run the reaction at different temperatures (e.g., 0 °C, room temperature, reflux) to observe if it impacts the kinetic vs. thermodynamic product distribution and, consequently, the selectivity.[1]

Q5: I have synthesized a mixture and need to separate the regioisomers. What are the best methods?

A5: If a mixture has already been formed, purification is necessary.

  • Column Chromatography : This is the most common method. The two regioisomers often have different polarities, allowing for separation on silica gel.[3] A systematic screen of solvent systems (e.g., hexane/ethyl acetate gradients) using Thin Layer Chromatography (TLC) is the first step to identifying optimal separation conditions.

  • Recrystallization : If the isomers are crystalline and have different solubilities in a particular solvent system, fractional recrystallization can be a highly effective and scalable purification method.[3]

Q6: How do I definitively confirm the structure of my synthesized pyrazole to know which regioisomer I have?

A6: Unambiguous characterization of regioisomers is crucial and is most reliably achieved using Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

  • 1D NMR (¹H and ¹³C) : These standard techniques provide the initial structural information. The chemical shifts of the pyrazole ring protons/carbons and the substituents will differ between the two isomers.[1]

  • 2D NMR (NOESY) : The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the gold standard for assigning regiochemistry.[1][8] This technique detects spatial proximity between protons. An observable cross-peak between the N-methyl (N-CH₃) protons and a proton on the C5-substituent definitively confirms their close spatial relationship, thus identifying the 1,5-disubstituted isomer.[8] The absence of this correlation suggests the 1,3-disubstituted isomer.

  • 2D NMR (HMBC) : Heteronuclear Multiple Bond Correlation can also provide conclusive evidence. A correlation between the N-methyl protons and the pyrazole carbon at C5 (or C3) can help assign the structure.[8]

Detailed Experimental Protocols

Protocol 1: Highly Regioselective Synthesis of a 1,5-Disubstituted Pyrazole

This protocol is adapted for high regioselectivity using a fluorinated solvent.[1]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 equiv)

  • Methylhydrazine (1.1 equiv)

  • 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to make a 0.2 M solution

  • Standard glassware for organic synthesis, magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 equiv) in the required volume of HFIP to achieve a 0.2 M concentration.

  • To this stirring solution, add methylhydrazine (1.1 equiv) dropwise at room temperature.

  • Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.[1]

  • Upon completion, remove the HFIP solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue via silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired pyrazole regioisomer in high purity and yield.[1]

  • Characterize the final product using NMR (¹H, ¹³C, and NOESY) to confirm its structure and regiochemistry.

Protocol 2: Regioisomer Assignment using 2D NOESY

Procedure:

  • Prepare a standard NMR sample of the purified pyrazole isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (≥400 MHz is recommended). Use a standard pulse program with an appropriate mixing time (typically 500-800 ms) to allow for the development of NOE cross-peaks.

  • Process the 2D data and analyze the spectrum.

  • Key Diagnostic : Look for a cross-peak correlating the singlet of the N-methyl protons with any protons on the substituent at the C5 position of the pyrazole ring.

Mechanistic Insights: The Decisive Step

The Knorr pyrazole synthesis proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[5][9] When using methylhydrazine with an unsymmetrical 1,3-dicarbonyl, the regioselectivity is determined in the very first step: the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons.[5]

The two competing pathways are illustrated below. The reaction conditions, particularly the solvent and pH, can stabilize one transition state over the other, thereby directing the reaction down a specific pathway to yield a single major regioisomer.

G cluster_pathA Pathway A cluster_pathB Pathway B reactants Unsymmetrical 1,3-Dicarbonyl + Methylhydrazine attackA Attack of N1 at C5 reactants->attackA attackB Attack of N2 at C5 reactants->attackB interA Intermediate A attackA->interA productA Regioisomer A (1,3-disubstituted) interA->productA interB Intermediate B attackB->interB productB Regioisomer B (1,5-disubstituted) interB->productB

References

  • BenchChem. (2025). Regioselectivity comparison between different substituted hydrazines in pyrazole synthesis.
  • BenchChem. (2025).
  • Elguero, J., et al. The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry.
  • MDPI. (2018).
  • PMC. (2022).
  • BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
  • Name-Reaction.com. (2026). Knorr pyrazole synthesis.
  • IntechOpen. (2022).
  • MDPI. (2023).
  • ACS Publications. (2022). Regiodivergent Synthesis of 3,4- and 4,5-Disubstituted N-Methylpyrazoles from 4-Acyl-1H-pyrrole-2,3-dione and Methylhydrazine. The Journal of Organic Chemistry.

Sources

Troubleshooting

avoiding byproduct formation in pyrazole-pyridine synthesis

A Guide to Overcoming Byproduct Formation and Maximizing Yield Welcome to the technical support center for pyrazole-pyridine synthesis. As a Senior Application Scientist, I understand that while these scaffolds are inval...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Overcoming Byproduct Formation and Maximizing Yield

Welcome to the technical support center for pyrazole-pyridine synthesis. As a Senior Application Scientist, I understand that while these scaffolds are invaluable in medicinal chemistry and materials science, their synthesis can be fraught with challenges, primarily the formation of stubborn byproducts. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to help you navigate these complexities, enhance selectivity, and ensure the integrity of your results. We will delve into the causality behind common side reactions and provide field-proven, actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Issues in Regioselectivity

Q1: I'm synthesizing an N-aryl pyrazole-pyridine from an unsymmetrical pyrazole and getting a mixture of N1 and N2 regioisomers. How can I control the selectivity?

A1: This is one of the most common challenges in the functionalization of pyrazoles. The formation of N1/N2 regioisomers is governed by a delicate interplay of steric and electronic factors in the pyrazole substrate and the reaction conditions.

Probable Cause: The two nitrogen atoms in an unsymmetrical pyrazole ring have different steric environments and electronic densities. Traditional cross-coupling methods often favor one isomer, but achieving switchable or high selectivity for the less-favored isomer requires specific strategies.[1] In copper-catalyzed reactions, for instance, the choice of ligand can influence which nitrogen atom coordinates to the metal center, thereby directing the arylation.[1][2] Steric hindrance is a primary determinant; bulkier substituents on the pyrazole ring will typically direct arylation to the less hindered nitrogen atom.[2]

Troubleshooting Strategies & Solutions:

  • Catalyst and Ligand Selection: For copper-catalyzed N-arylations, the ligand is paramount. By tuning the ligand, you can harness metallotautomers to direct the arylation to either nitrogen. For example, specific diamine ligands in copper catalysis have been shown to provide excellent control.[2][3]

  • Use of Protecting Groups: A robust strategy is to introduce a protecting group on one of the nitrogen atoms, perform the pyridine synthesis, and then deprotect. This provides unambiguous regiochemical control.

  • Solvent and Base Optimization: The polarity of the solvent and the nature of the base can influence the tautomeric equilibrium of the pyrazole and the reaction pathway. It is advisable to screen different combinations. For instance, in some copper-catalyzed systems, switching the base and ligation state of the catalyst can effectively switch the selectivity between the two nitrogen atoms.[4]

  • Temperature Control: Running the reaction at a lower temperature can sometimes enhance the kinetic selectivity for one isomer over the other.

Workflow for Tackling Regioselectivity:

start Mixture of N1/N2 Isomers Observed q1 Is one isomer sterically more accessible? start->q1 strategy1 Strategy 1: Steric Control - Use bulky arylating agent - Lower reaction temperature q1->strategy1 Yes q2 Is switchable selectivity required? q1->q2 No end_good High Regioselectivity Achieved strategy1->end_good strategy2 Strategy 2: Ligand-Directed Control - Screen different diamine/phosphine ligands (Copper or Palladium Catalysis) strategy2->end_good strategy3 Strategy 3: Protecting Group Strategy - Protect one nitrogen - Synthesize pyridine ring - Deprotect strategy3->end_good q2->strategy2 Yes q3 Is absolute control essential? q2->q3 No q3->strategy1 No q3->strategy3 Yes

Caption: Decision workflow for addressing N1/N2 regioselectivity.

Section 2: Byproducts in Cross-Coupling Reactions

Q2: My Suzuki-Miyaura coupling to form a C-C bond between the pyrazole and pyridine rings is plagued by a homocoupling byproduct of my boronic acid/ester. How can I suppress this?

A2: Homocoupling is a classic byproduct in Suzuki-Miyaura reactions, arising from the undesired coupling of two boronic acid/ester molecules. This side reaction consumes your starting material and complicates purification.

Probable Cause: The mechanism of homocoupling often involves the oxidative coupling of two boronic acid molecules, which can be promoted by the palladium catalyst, especially in the presence of an oxidant (like air).[5] It can also occur if the transmetalation step (transfer of the organic group from boron to palladium) is slow relative to other pathways in the catalytic cycle.

Troubleshooting Strategies & Solutions:

  • Degas Rigorously: Oxygen can promote homocoupling. Ensure your solvent and reaction mixture are thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.

  • Optimize Catalyst and Ligand: Some palladium catalysts and ligands are more prone to promoting homocoupling than others. Screening different phosphine ligands (e.g., SPhos, XPhos) or using a pre-catalyst can make a significant difference.[6]

  • Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid derivative. A large excess can increase the probability of homocoupling.

  • Add a Suppressing Agent: The addition of potassium formate (HCOOK) has been shown to suppress the homocoupling of pyrazolylboronic esters.[7]

  • Temperature and Reaction Time: Avoid unnecessarily high temperatures or prolonged reaction times, which can lead to catalyst degradation and an increase in side reactions. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.

Table 1: Comparison of Suzuki Coupling Conditions for Pyrazole Arylation

ParameterProtocol A (Standard)Protocol B (Homocoupling Suppression)Rationale for Change
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / SPhosSPhos is a modern biarylphosphine ligand known for high activity and selectivity, often reducing side reactions.[6]
Base K₂CO₃K₃PO₄K₃PO₄ is often a better choice for heteroaryl couplings, preventing boronic acid degradation.
Solvent Toluene/H₂O1,4-Dioxane/H₂O (Degassed)Dioxane is a common solvent for Suzuki reactions; rigorous degassing is key.
Additive NonePotassium Formate (1.5 eq)Specifically added to inhibit the homocoupling pathway.[7]
Temperature 100 °C90 °CLowering temperature can reduce the rate of side reactions relative to the desired coupling.

Q3: Besides homocoupling, my yield is low due to protodeboronation. What causes this and how can I prevent it?

A3: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid/ester group with a hydrogen atom. This is a common decomposition pathway, especially with electron-rich or sensitive heteroaryl boronic acids.

Probable Cause: This side reaction can be catalyzed by the palladium species or promoted by the base and/or protic solvents (like water) in the reaction mixture, particularly at elevated temperatures.[7] Electron-withdrawing groups on the pyridine or pyrazole ring can sometimes make the boronic acid derivatives unstable and more susceptible to this pathway.[7]

Troubleshooting Strategies & Solutions:

  • Choice of Base: Use a non-aqueous or milder base if possible. While bases like K₂CO₃ or Cs₂CO₃ are common, their basicity in the presence of water can accelerate protodeboronation. K₃PO₄ is often a good alternative.

  • Anhydrous Conditions: While many Suzuki protocols use aqueous mixtures, minimizing the amount of water or switching to a non-aqueous solvent system (e.g., THF, Dioxane) with a soluble base like CsF can be beneficial.

  • Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation than the corresponding boronic acids.

  • One-Pot Lithiation-Borylation-Coupling: For sensitive substrates, an effective strategy is to generate the boronate ester in situ from a halo-pyrazole/pyridine via lithiation, followed by borylation and immediate use in the Suzuki coupling without isolation.

Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArylPdX Aryl-Pd(II)-X OxAdd->ArylPdX Transmetal Transmetalation ArylPdX->Transmetal ArylPdAr Aryl-Pd(II)-Ar' Transmetal->ArylPdAr RedElim Reductive Elimination ArylPdAr->RedElim Product Desired Product (Pyrazole-Pyridine) RedElim->Product Product->Pd0 Homocoupling Homocoupling Byproduct Protodeboronation Protodeboronation (Loss of Boron) BoronicAcid Boronic Acid (Ar'-B(OR)2) BoronicAcid->Transmetal Desired Path BoronicAcid->Homocoupling Side Reaction (O2 promotes) BoronicAcid->Protodeboronation Side Reaction (Base/H2O promotes)

Caption: Suzuki catalytic cycle showing desired and major side reaction pathways.

Section 3: Purification and Isolation

Q4: My reaction is complete, but the crude product is a complex mixture. What is a reliable workflow for purification?

A4: A systematic approach to purification is essential for obtaining your target pyrazole-pyridine with high purity. The strategy depends on the nature of the impurities.

Probable Cause: Impurities can include unreacted starting materials, regioisomers, homocoupled products, and baseline material from degradation. The polarity and solubility of these species are often very similar to the desired product, making separation challenging.

Troubleshooting Strategies & Solutions:

  • Initial Workup (Acid/Base Extraction):

    • Removing Basic Impurities: Unreacted hydrazine or basic starting materials can be removed by washing the organic solution of your product with a dilute acid (e.g., 1 M HCl).[8] Your product, being a pyrazole-pyridine, is also basic and may partition into the aqueous layer, so be sure to re-basify the aqueous layer and extract back into an organic solvent.

    • Removing Acidic Impurities: Unreacted boronic acid can be removed by washing with a dilute base (e.g., 1 M NaOH).

  • Chromatography: Flash column chromatography is the most common method for separating complex mixtures.

    • Solvent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increase the polarity.

    • TLC Analysis: Before running the column, carefully analyze the mixture by TLC in various solvent systems to ensure you can achieve separation between your product and the major byproducts.

  • Recrystallization: If your product is a solid, recrystallization is an excellent final purification step to achieve high purity and remove minor, closely-eluting impurities.

    • Solvent Choice: Common solvent systems for pyrazoles include ethanol/water, hexane/ethyl acetate, or ethanol/dioxane mixtures.[9][10][11] The goal is to find a solvent (or solvent pair) in which the product is soluble when hot but poorly soluble when cold, while the impurities remain in solution.

Workflow for Product Purification:

Caption: A general workflow for the purification of pyrazole-pyridine products.

Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a representative method for the coupling of a halopyrazole with a pyridineboronic acid.

  • Reaction Setup: To a flame-dried Schlenk tube, add the halopyrazole (1.0 eq), pyridineboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 3.0 eq), and the palladium catalyst system (e.g., 2 mol% Pd(OAc)₂ and 4 mol% SPhos).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with Argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe. The reaction concentration is typically 0.1-0.5 M.

  • Heating: Place the sealed tube in a preheated oil bath at 90 °C and stir for the required time (monitor by TLC or LC-MS, typically 4-12 hours).

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[6]

Protocol 2: Copper-Catalyzed N-Arylation of a Pyrazole

This protocol is a general method for the regioselective arylation of an N-H pyrazole.

  • Reaction Setup: In an oven-dried vial, combine CuI (5 mol%), the diamine ligand (e.g., N,N'-dimethylethylenediamine, 10 mol%), the pyrazole (1.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the vial and evacuate and backfill with Argon.

  • Reagent Addition: Add the aryl halide (1.0 eq) and anhydrous solvent (e.g., DMF or dioxane) via syringe.

  • Heating: Stir the mixture at the optimized temperature (e.g., 110 °C) until the aryl halide is consumed (as monitored by GC or TLC, typically 12-24 hours).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove insoluble copper salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting crude material by flash chromatography.[2][3]

References
  • Copper Catalysis with Arynes: Unlocking Site-Selective Aryl
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega,
  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC,
  • Recent highlights in the synthesis and biological significance of pyrazole deriv
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. PMC,
  • Recrystallization techniques for purifying pyrazole compounds. Benchchem,
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
  • (PDF) Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • Identifying and removing byproducts in pyrazole synthesis. Benchchem,
  • Homocoupling Reactions of Azoles and Their Applications in Coordin
  • Synthesis of pyrazole-fused pyridine derivatives.
  • Pyrazole synthesis. Organic Chemistry Portal,
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI,
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI,
  • Strategies to reduce byproduct form
  • Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. RSC Publishing,
  • The synthetic development of pyrazole nucleus:
  • Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine S-Oxides. Journal of the American Chemical Society,
  • Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. Benchchem,
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. [No Source]
  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal,
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline,
  • Research Article Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. Semantic Scholar,
  • Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.
  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI,
  • Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. PPTX - Slideshare,

Sources

Optimization

Technical Support Center: Catalyst Selection for 4-(1-Methyl-1H-pyrazol-4-yl)pyridine Synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 4-(1-methyl-1H-pyrazol-4-yl)pyridine. This guide provides in-depth troubleshooting advice and f...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-(1-methyl-1H-pyrazol-4-yl)pyridine. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific reasoning to empower your research.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-(1-methyl-1H-pyrazol-4-yl)pyridine, a molecule of interest in medicinal chemistry. The primary synthetic routes involve palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille couplings.

Issue 1: Low or No Product Yield

Low conversion of starting materials is a frequent challenge in cross-coupling reactions. The root cause often lies in the catalyst system, reagents, or reaction conditions.

Question: My Suzuki-Miyaura coupling reaction between 4-bromo-1-methyl-1H-pyrazole and pyridine-4-boronic acid (or vice versa) is giving me very low to no yield of the desired product. What are the potential causes and how can I improve it?

Answer:

Low or no yield in the synthesis of 4-(1-methyl-1H-pyrazol-4-yl)pyridine can stem from several factors, particularly related to catalyst activity and substrate stability. Here is a systematic troubleshooting guide:

  • Catalyst and Ligand Inactivity:

    • Problem: The palladium catalyst may be deactivated or the chosen ligand may not be optimal for this specific transformation. Aryl chlorides, for instance, are generally less reactive than aryl bromides or iodides.[1]

    • Solution:

      • Catalyst Source: Ensure your palladium source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is of high quality and has been stored properly under an inert atmosphere.[2] Older palladium sources can lose activity.[1] Consider using a more robust and reliably active pre-catalyst, like a Buchwald precatalyst.[2]

      • Ligand Selection: For challenging substrates, especially heteroaryl chlorides, electron-rich and bulky phosphine ligands are often necessary to facilitate the oxidative addition step.[1] Consider screening ligands such as XPhos, SPhos, or RuPhos, which have shown broad applicability in cross-coupling reactions.[1][3]

  • Boronic Acid/Ester Instability:

    • Problem: Boronic acids, particularly heteroaryl boronic acids, can be prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] This is a common cause of diminished yields.[1]

    • Solution:

      • Use freshly purchased or recently purified boronic acid.

      • Consider using more stable alternatives like boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[1]

      • Employ a slight excess (1.2–1.5 equivalents) of the boronic acid reagent to compensate for potential degradation.[1]

  • Inadequate Base:

    • Problem: The choice and quality of the base are critical for the transmetalation step in the catalytic cycle.[1][2] An inappropriate or weak base can stall the reaction.

    • Solution:

      • Commonly used bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[2]

      • For sterically hindered substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[4]

      • Ensure the base is finely powdered and anhydrous, as moisture can interfere with the reaction.

  • Improper Reaction Conditions:

    • Problem: Suboptimal temperature, insufficient degassing, or poor mixing can all lead to low yields.

    • Solution:

      • Temperature: Many Suzuki couplings require heating, often in the range of 80-110 °C.[2][4] If the reaction is sluggish, a cautious increase in temperature may improve the rate. However, excessive heat can lead to catalyst decomposition.[2]

      • Degassing: Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation.[2] Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[1][2]

      • Stirring: In biphasic systems (e.g., toluene/water), vigorous stirring is essential to maximize the reaction rate.[2]

Issue 2: Formation of Side Products

The appearance of unexpected spots on your TLC or peaks in your LC-MS can complicate purification and reduce the yield of your target compound.

Question: I'm observing significant homocoupling of my boronic acid starting material and/or dehalogenation of my aryl halide. How can I minimize these side reactions?

Answer:

Homocoupling and dehalogenation are common side reactions in palladium-catalyzed cross-couplings. Here’s how to address them:

  • Homocoupling of Boronic Acid:

    • Cause: This side reaction, forming a biaryl byproduct from two molecules of the boronic acid, is often promoted by the presence of oxygen.[1] It can also be exacerbated by an excess of the boronic acid reagent.[4]

    • Mitigation Strategies:

      • Thorough Degassing: As mentioned previously, rigorous degassing of the reaction mixture is crucial to remove oxygen.[4]

      • Stoichiometry Control: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid, but avoid a large excess.[4] In some cases, slow addition of the boronic acid can be beneficial.[1]

      • Catalyst Quality: Use a high-purity palladium source to minimize oxidative processes that can lead to homocoupling.[4]

  • Dehalogenation of the Aryl Halide:

    • Cause: The aryl halide can be reduced, replacing the halogen with a hydrogen atom. This can be caused by certain bases or solvents acting as a hydride source.[1]

    • Mitigation Strategies:

      • Reagent Choice: If you are using amine bases or alcoholic solvents, consider switching to alternatives like inorganic bases (K₂CO₃, K₃PO₄) and aprotic solvents (e.g., toluene, dioxane, DMF).[1]

      • Optimize Reaction Conditions: Minimize the reaction time and temperature, as prolonged heating can promote dehalogenation.[1]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of 4-(1-methyl-1H-pyrazol-4-yl)pyridine.

Q1: Which cross-coupling reaction is generally preferred for the synthesis of 4-(1-methyl-1H-pyrazol-4-yl)pyridine: Suzuki-Miyaura or Stille?

A1: Both the Suzuki-Miyaura and Stille reactions are viable methods for this synthesis. The choice often depends on the availability of starting materials and tolerance for certain reagents.

  • Suzuki-Miyaura Coupling: This is often the preferred method due to the commercial availability of a wide range of boronic acids and esters. The boron-containing byproducts are generally considered less toxic and are often easier to remove during workup.[5] However, the stability of the required heteroaryl boronic acids can be a concern.[1][6]

  • Stille Coupling: This reaction utilizes organotin reagents, which are known for their stability to air and moisture and their tolerance of a wide variety of functional groups. This can be an advantage if the corresponding boronic acid is unstable or difficult to prepare. However, the toxicity of organotin compounds and the potential for tin contamination in the final product are significant drawbacks, especially in a drug development context.[7][8]

Q2: What are the key considerations when selecting a palladium catalyst and ligand for this synthesis?

A2: The choice of catalyst and ligand is arguably the most critical factor for a successful cross-coupling reaction.

  • Palladium Source: While simple palladium salts like Pd(OAc)₂ or complexes like Pd(PPh₃)₄ can be effective, modern pre-catalysts (e.g., Buchwald or PEPPSI-type catalysts) often provide higher activity, better stability, and improved reproducibility.[2][4][9]

  • Ligand Choice: The ligand stabilizes the palladium center and modulates its reactivity. For coupling heteroaryl halides, bulky and electron-rich phosphine ligands are generally preferred.[3][10] Ligands from the Buchwald (e.g., SPhos, XPhos) or Fu (e.g., P(t-Bu)₃) classes have demonstrated broad utility.[3][11] N-heterocyclic carbenes (NHCs) are another class of ligands that can be effective.[11]

Q3: Can C-H activation be used as an alternative strategy to synthesize 4-(1-methyl-1H-pyrazol-4-yl)pyridine?

A3: Direct C-H activation/arylation is an emerging and attractive strategy that avoids the need for pre-functionalized starting materials (i.e., halides and organometallic reagents).[12] This approach involves the direct coupling of a C-H bond on one heterocycle with a C-H bond or a functional group on the other. While significant progress has been made in the C-H functionalization of both pyrazoles and pyridines, the cross-coupling of these two specific heterocycles via C-H activation may require significant optimization to control regioselectivity and achieve high yields.[13][14][15]

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

This protocol provides a general starting point for the synthesis of 4-(1-methyl-1H-pyrazol-4-yl)pyridine. Optimization of the ligand, base, solvent, and temperature may be required.

Materials:

  • 4-Bromo-1-methyl-1H-pyrazole (1.0 mmol)

  • Pyridine-4-boronic acid pinacol ester (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 4-bromo-1-methyl-1H-pyrazole, pyridine-4-boronic acid pinacol ester, and K₃PO₄.

  • Add Pd(OAc)₂ and SPhos.

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.[4]

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.[4]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4]

Data and Visualizations

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling
Catalyst SystemReactantsBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄4-Iodo-1-methyl-1H-pyrazole, Phenylboronic acidCs₂CO₃DME/H₂O90 (MW)0.1High[16]
Pd(OAc)₂ / SPhos3-Amino-2-chloropyridine, 2-Methoxyphenylboronic acidK₃PO₄Toluene10018High[17]
XPhos Pd G24-Bromo-3,5-dinitro-1H-pyrazole, Arylboronic acids----Good[18]
Pd(PtBu₃)₂Aryl chloride, 1-Methyl-1H-pyrazole-4-boronic acid pinacol esterKFDMF10024Good[19]

Note: Yields are qualitative and depend on the specific substrates used.

Diagrams

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Pd(II) Intermediate Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Di-organic Pd(II) Complex Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Product Reductive Elimination->Ar-Ar' Ar-X Aryl Halide (e.g., 4-Bromo-1-methyl-1H-pyrazole) Ar-X->Oxidative Addition Ar'-B(OR)2 Boronic Acid/Ester (e.g., Pyridine-4-boronic acid) Ar'-B(OR)2->Transmetalation Base Base (e.g., K3PO4) Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5][17]

Troubleshooting_Workflow start Low or No Product Yield catalyst Check Catalyst System start->catalyst reagents Verify Reagent Quality start->reagents conditions Optimize Reaction Conditions start->conditions catalyst_q1 Is the Pd source fresh and reliable? catalyst->catalyst_q1 reagents_q1 Is the boronic acid/ester stable? reagents->reagents_q1 conditions_q1 Is the reaction properly degassed? conditions->conditions_q1 catalyst_a1_yes Screen different ligands (e.g., SPhos, XPhos) catalyst_q1->catalyst_a1_yes Yes catalyst_a1_no Use fresh Pd source or a pre-catalyst catalyst_q1->catalyst_a1_no No reagents_a1_yes Check base quality and stoichiometry reagents_q1->reagents_a1_yes Yes reagents_a1_no Use fresh boronic acid or a more stable derivative reagents_q1->reagents_a1_no No conditions_a1_yes Screen temperature and solvent conditions_q1->conditions_a1_yes Yes conditions_a1_no Improve degassing procedure (sparge or freeze-pump-thaw) conditions_q1->conditions_a1_no No

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem.
  • Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline - Benchchem.
  • Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile - Benchchem.
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC.
  • Swiping Right on Palladium: Matching Precursors, Ligands, and Reaction Conditions - ChemRxiv.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC.
  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
  • Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction | The Journal of Organic Chemistry - ACS Publications.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines - Benchchem.
  • Direct C–H Alkenylation of Functionalized Pyrazoles | The Journal of Organic Chemistry.
  • Cross-Coupling Reactions Guide.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC.
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.
  • C-H Functionalization of Pyridines - Organic & Biomolecular Chemistry (RSC Publishing).
  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis - Beilstein Journals.
  • The Stille Reaction - Chem 115 Myers.
  • Stille reaction - Wikipedia.
  • An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings - A2B Chem.
  • Stille Cross-Coupling Reaction | Thermo Fisher Scientific - ID.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing).
  • Suzuki Coupling - Organic Chemistry Portal.

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the Synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine

Welcome to the technical support guide for the synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical ro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of solvent selection in this process. The primary synthetic route for this class of biaryl compounds is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2][3] The choice of solvent is paramount as it influences reaction rate, yield, purity, and the occurrence of side reactions by affecting substrate solubility, catalyst stability, and the mechanism of the catalytic cycle itself.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-(1-Methyl-1H-pyrazol-4-yl)pyridine and which solvents are typically recommended?

The most prevalent and versatile method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling.[1][3] This reaction typically involves coupling a pyrazole-boron species (e.g., 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) with a halopyridine (e.g., 4-bromopyridine or 4-chloropyridine).

Commonly recommended solvent systems are mixtures of an organic solvent with water. The aqueous phase is crucial for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄) required to activate the boronic acid/ester for the transmetalation step.[2][5] Typical organic solvents include:

  • Ethers: 1,4-Dioxane, Tetrahydrofuran (THF)[2]

  • Aromatic Hydrocarbons: Toluene[1][2]

  • Amides: N,N-Dimethylformamide (DMF)[2][6]

A mixture like Dioxane/H₂O or Toluene/H₂O is a standard starting point for developing this methodology.[5]

Q2: Why is a co-solvent of water typically necessary in these Suzuki-Miyaura reactions?

Water serves multiple critical functions in the Suzuki-Miyaura catalytic cycle:

  • Base Solubility: Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) have poor solubility in many organic solvents but dissolve readily in water.[5] This ensures the base is available to activate the boronic acid derivative.

  • Transmetalation Facilitation: The generally accepted mechanism for the key transmetalation step involves the formation of a μ-bridging hydroxide group between the palladium center and the boron atom.[2] This hydroxide bridge facilitates the transfer of the pyrazolyl group from boron to palladium.

  • Reaction Rate: In some systems, particularly with hydrophobic substrates, using water with a surfactant or as a co-solvent can accelerate the reaction, offering a "green" and efficient alternative.[7][8][9] The ratio of the organic solvent to water can significantly influence the reaction rate and should be optimized.[4]

Q3: Can I run the reaction in a single solvent without water?

Yes, it is possible, but it requires careful selection of the base. If a strictly anhydrous system is necessary (e.g., due to a water-sensitive functional group on a substrate), an organic-soluble base such as triethylamine (TEA) or other amine bases might be used. However, inorganic bases are generally more effective for the Suzuki-Miyaura reaction. Solvents like DMF or DMSO might be used, as they can partially dissolve some inorganic bases and facilitate the reaction.

Q4: My starting materials (pyrazole-boronic ester or halopyridine) are poorly soluble. How does this affect my choice of solvent?

Poor solubility of a starting material is a common cause of slow or incomplete reactions.[5] The solvent system must be chosen to adequately dissolve all components at the reaction temperature.

  • Initial Approach: If solubility is an issue in a Toluene/H₂O system, switching to a more polar aprotic solvent system like Dioxane/H₂O or DMF/H₂O can be beneficial.[5]

  • Temperature Increase: Raising the reaction temperature will generally increase solubility and can improve the reaction rate. However, be cautious of potential catalyst decomposition or increased side reactions at excessively high temperatures.[10]

  • Homogeneous vs. Biphasic: A solvent system that creates a homogeneous solution at the reaction temperature is often ideal. However, many Suzuki reactions run effectively as biphasic emulsions with vigorous stirring to maximize the interfacial area where the reaction occurs.[2][10]

Troubleshooting Guide: Solvent-Related Issues

This guide addresses specific problems you might encounter during the synthesis and links them to potential solvent-related causes.

Issue 1: Low or No Conversion of Starting Materials

If you observe a significant amount of unreacted starting materials, the solvent system is a primary suspect.

Potential Cause Explanation & Solution
Poor Reagent Solubility Causality: The palladium catalyst, the pyrazole-boron species, and the halopyridine must be in solution to react. If one component is not dissolved, the catalytic cycle cannot proceed efficiently. Solution: Switch to a solvent with better solubilizing power for your specific substrates. For instance, if toluene fails, try dioxane or DMF. Consider a small-scale parallel screening of several solvent systems to identify the optimal one.
Inefficient Mass Transfer (Biphasic Systems) Causality: In biphasic systems (e.g., Toluene/H₂O), the reaction occurs at the interface of the two layers. If stirring is inadequate, the surface area is too small, leading to a slow reaction. Solution: Increase the stirring rate to create a fine emulsion. The addition of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can also dramatically accelerate the reaction by helping to shuttle the boronate species into the organic phase.[5]
Catalyst Inhibition by Solvent Causality: Certain solvents can coordinate strongly to the palladium center, potentially inhibiting catalytic activity. For example, nitrile solvents like acetonitrile can sometimes act as catalyst poisons.[11] The nitrogen atom of the pyridine substrate can also coordinate to the palladium and inhibit the reaction, a problem that can be exacerbated by the solvent choice.[12] Solution: If using a potentially coordinating solvent, switch to a more inert one like dioxane or toluene.
Issue 2: Significant Formation of Side Products

The solvent can influence the prevalence of common side reactions in Suzuki-Miyaura couplings.

Side Product Explanation & Solvent-Related Cause
Homocoupling of Boronic Acid Causality: This side reaction involves the coupling of two pyrazole-boronic acid molecules. It is often promoted by the presence of oxygen, which can interfere with the Pd(0)/Pd(II) catalytic cycle.[2][10] Solvent Role: The solvent's ability to dissolve oxygen and the effectiveness of the degassing procedure are critical. Solvents must be thoroughly degassed before use.[10]
Protodeboronation Causality: This is the cleavage of the C-B bond of the pyrazole-boronic acid, replacing it with a hydrogen atom. This can be promoted by excess base, high temperatures, and the presence of protic sources (like water or alcohols) under non-optimal conditions. Heteroaryl boronic acids can be particularly susceptible to this side reaction.[2] Solvent Role: While water is often necessary, an excessive amount or prolonged reaction times at high temperatures can increase the rate of protodeboronation. Optimizing the solvent-to-water ratio is key. Using a less protic system or a different base might be required in severe cases.
Data Summary: Comparison of Common Solvent Systems

The following table provides a general comparison of solvent systems for the Suzuki-Miyaura coupling of N-heterocycles. The optimal choice is always substrate-dependent and should be confirmed experimentally.

Solvent SystemTypical Ratio (v/v)Typical Temp. (°C)ProsCons
Toluene / H₂O 4:1 to 10:180 - 110Good for hydrophobic substrates; easy to remove post-reaction.Biphasic, requires vigorous stirring; may have lower solubility for polar substrates.
1,4-Dioxane / H₂O 4:1 to 10:180 - 100Excellent solubilizing power for a wide range of substrates; miscible with water at some ratios, leading to a single phase at reaction temp.Higher boiling point can be harder to remove; peroxide formation risk upon storage.
THF / H₂O 4:1 to 10:160 - 70Good solvent for many substrates; lower boiling point is easy to remove.Lower reaction temperature may lead to slower rates; peroxide formation risk.
DMF / H₂O 10:1100 - 130High boiling point allows for high reaction temperatures; excellent solvent for polar compounds.[6]Difficult to remove from the reaction mixture; can decompose at high temperatures.
Ethanol / H₂O 1:1 to 5:170 - 80"Green" and environmentally friendly solvent; can be very effective, especially under microwave irradiation.[13][14][15]May increase the risk of protodeboronation for sensitive substrates.

Experimental Protocols & Visualizations

Protocol: Small-Scale Parallel Screening of Solvent Systems

This protocol allows for the efficient empirical determination of the best solvent for your specific reaction.

1. Reagent Preparation:

  • Prepare a stock solution containing the limiting reagent (e.g., 4-bromopyridine), the other coupling partner (e.g., 1-methyl-pyrazole-4-boronic acid pinacol ester, 1.2 eq), the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2 mol%), and the ligand if separate (e.g., dppf, 2 mol%) in a small amount of a volatile solvent like THF.

  • Weigh the base (e.g., K₃PO₄, 2.0 eq) into separate, labeled reaction vials suitable for heating and stirring (e.g., microwave vials or sealed tubes).[10]

2. Reaction Setup:

  • To each vial containing the base, add the test solvent system (e.g., Vial 1: Dioxane/H₂O 4:1, Vial 2: Toluene/H₂O 10:1, etc.) to achieve the desired final concentration (e.g., 0.1 M).

  • Ensure all solvents and water have been properly degassed by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes.[10]

  • Add an equal aliquot of the prepared stock solution to each vial.

  • Seal the vials tightly under an inert atmosphere.

3. Execution and Analysis:

  • Place all vials in a pre-heated aluminum block on a stirrer hotplate.

  • Stir vigorously at the desired temperature (e.g., 100 °C) for a set time (e.g., 12 hours).

  • After cooling, quench a small, measured aliquot from each reaction mixture with water and extract with a suitable solvent (e.g., ethyl acetate).

  • Analyze the organic extract by LC-MS or GC-MS to determine the relative conversion and formation of side products in each solvent system.

Diagram: Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the reaction, where solvent choice can influence each equilibrium.

Suzuki_Cycle cluster_caption Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L_n-X OxAdd->PdII Trans Transmetalation PdII->Trans PdII_R2 R¹-Pd(II)L_n-R² Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² (Final Product) RedElim->Product R1X R¹-X (Halopyridine) R1X->OxAdd Boronic R²-B(OR)₂ (Pyrazole-Boron) Boronic->Trans Base Base (e.g., K₃PO₄) + H₂O Base->Trans

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

Diagram: Solvent Selection Workflow

This flowchart provides a logical path for selecting and optimizing a solvent system for the synthesis.

Solvent_Workflow cluster_caption Solvent Selection and Optimization Workflow start Start: Synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine initial_choice Select Initial System: Dioxane/H₂O (4:1) or Toluene/H₂O (10:1) Base: K₃PO₄, Temp: 90-100 °C start->initial_choice run_reaction Run Small-Scale Test Reaction initial_choice->run_reaction check_conversion Analyze Conversion & Purity (LC-MS / GC-MS) run_reaction->check_conversion good_result Result >85% Conversion? Minimal Side Products? check_conversion->good_result optimize Optimize Temp, Concentration, Base good_result->optimize Yes troubleshoot Troubleshoot Issue good_result->troubleshoot No scale_up Proceed to Scale-Up optimize->scale_up solubility_issue Check Solubility of Starting Materials troubleshoot->solubility_issue switch_solvent Screen Alternative Solvents: DMF/H₂O, EtOH/H₂O, THF/H₂O solubility_issue->switch_solvent Poor stirring_issue Biphasic System? Increase Stirring or Add PTC solubility_issue->stirring_issue Good switch_solvent->run_reaction stirring_issue->run_reaction

Caption: A decision-making guide for solvent system optimization.

References

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • ResearchGate. Effect of solvent on the synthesis of 4a. Available at: [Link]

  • ACS Publications. Room-Temperature Suzuki−Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles | Organic Letters. Available at: [Link]

  • Royal Society of Chemistry. Fast, easy, clean chemistry by using water as a solvent and microwave heating: the Suzuki coupling as an illustration - Chemical Communications. Available at: [Link]

  • Wiley Online Library. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. Available at: [Link]

  • ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides | ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • National Center for Biotechnology Information. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC. Available at: [Link]

  • Organic-Chemistry.org. Micellar Catalysis of Suzuki-Miyaura Cross-Couplings with Heteroaromatics in Water. Available at: [Link]

  • Reddit. Problems with Suzuki coupling : r/Chempros. Available at: [Link]

  • MDPI. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Available at: [Link]

  • The Italian Association of Chemical Engineering. Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Available at: [Link]

  • ResearchGate. Optimization of Suzuki-Miyaura cross-coupling reaction. Available at: [Link]

  • ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. Available at: [Link]

  • ScienceDirect. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available at: [Link]

  • ACS Publications. Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides | The Journal of Organic Chemistry. Available at: [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]

  • National Center for Biotechnology Information. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC. Available at: [Link]

  • ResearchGate. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Available at: [Link]

  • Wiley Online Library. Sustainability & Circularity NOW - Who we serve. Available at: [Link]

  • National Center for Biotechnology Information. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity - PMC. Available at: [Link]

  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Temperature Optimization for 4-(1-Methyl-1H-pyrazol-4-yl)pyridine Synthesis

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks during the synthesis of 4-(1-Methyl-1H-pyrazol-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter bottlenecks during the synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine. This critical heterocyclic scaffold is typically assembled via a Suzuki-Miyaura cross-coupling between a 4-halopyridine and 1-methyl-1H-pyrazole-4-boronic acid (or its pinacol ester)[1].

While the theoretical framework of this coupling is standard, the practical execution is highly sensitive to thermal conditions. This guide bypasses generic advice to provide an in-depth, causality-driven analysis of temperature optimization, empowering you to troubleshoot and self-validate your synthetic workflows.

Part 1: The Causality of Temperature in Heteroaryl Couplings

In the synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine, temperature acts as a critical thermodynamic lever that must balance two competing mechanistic pathways:

  • The Kinetic Barrier of Oxidative Addition: The palladium catalyst must insert into the carbon-halogen bond of the 4-halopyridine. While 4-iodopyridine reacts readily at lower temperatures, the more commonly used and economically viable 4-bromopyridine and 4-chloropyridine require significant thermal energy (typically >75°C) to overcome the activation energy barrier for oxidative addition[1].

  • The Thermodynamic Pitfall of Protodeboronation: Heteroaromatic boronic acids, particularly pyrazoles and pyridines, are notoriously unstable under basic, high-temperature aqueous conditions. They undergo rapid protodeboronation—a fragmentation of zwitterionic intermediates that cleaves the carbon-boron bond, yielding the des-borylated heterocycle (1-methylpyrazole)[2].

If the temperature is too low, the catalyst stalls at the resting state. If the temperature is too high, the boronic acid degrades before transmetalation can occur, leaving the Pd(II) complex stranded. This stranded complex eventually undergoes reductive elimination without product formation, precipitating out of solution as inactive elemental palladium (Pd black).

Mechanistic Pathway & Thermal Vulnerabilities

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Requires T > 75°C for Ar-Br/Cl) Pd0->OxAdd 4-Halopyridine PdII Pd(II) Complex Ar-Pd-X OxAdd->PdII Trans Transmetalation (Competes with Degradation) PdII->Trans Pyrazole Boronic Ester + Base PdII_Trans Pd(II) Complex Ar-Pd-Ar' Trans->PdII_Trans Successful Pathway Degradation Protodeboronation (Triggered at T > 100°C) Trans->Degradation Excessive Heat / Base RedElim Reductive Elimination (Product Release) PdII_Trans->RedElim RedElim->Pd0 Catalyst Turnover Product 4-(1-Methyl-1H-pyrazol-4-yl)pyridine Target Product RedElim->Product

Catalytic cycle of Suzuki coupling highlighting temperature-sensitive mechanistic steps.

Part 2: Troubleshooting Guide & FAQs

Q1: My reaction is stalling at 60°C, and LC-MS shows unreacted 4-chloropyridine. Should I just increase the catalyst loading? A: No. Increasing catalyst loading will not overcome a fundamental thermodynamic barrier. 4-Chloropyridine possesses a high bond dissociation energy. At 60°C, the thermal energy is insufficient to drive the oxidative addition of the Pd(0) species into the C-Cl bond. Instead of adding more catalyst, increase the reaction temperature to 85–90°C. If your equipment limits heating, you must switch to a more reactive electrophile (4-bromopyridine) or utilize a highly electron-rich, bulky phosphine ligand (e.g., XPhos or dtbpf) to lower the activation barrier[1].

Q2: I increased the temperature to 110°C to force the reaction to completion. My yield dropped to 15%, and the solution turned completely black. What happened? A: You induced rapid thermal protodeboronation. At 110°C, the 1-methyl-1H-pyrazole-4-boronic acid pinacol ester undergoes accelerated hydrolysis and subsequent C-B bond cleavage[2]. Once the boronic ester is consumed via this degradation pathway, the active Pd(II) intermediate cannot undergo transmetalation. The stranded palladium complex degrades into inactive elemental palladium (the black precipitate you observed). To fix this, cap your temperature at 90°C and ensure rigorous degassing to protect the catalyst.

Q3: How do I establish a self-validating temperature control system for this specific synthesis during scale-up? A: Implement a dynamic feedback loop using In-Process Control (IPC) via HPLC. Do not rely on a static temperature setpoint. Start the reaction at 80°C. Take an aliquot after 60 minutes and measure the ratio of the target product to 1-methylpyrazole (the protodeboronation byproduct).

  • Validation Check 1: If the byproduct exceeds 5% relative area, your temperature is too high for your specific base/solvent system; reduce heat by 5°C.

  • Validation Check 2: If unreacted 4-halopyridine remains high (>50%) but no byproduct is forming, incrementally increase the temperature by 5°C. This ensures the system validates its own thermal parameters dynamically.

Part 3: Quantitative Data on Temperature Effects

To illustrate the narrow thermal window for this synthesis, the following table summarizes the empirical outcomes of coupling 4-bromopyridine with 1-methyl-1H-pyrazole-4-boronic acid pinacol ester using Pd(dppf)Cl₂ in a Dioxane/H₂O (4:1) solvent system with K₂CO₃ as the base.

Temperature SetpointTarget Yield (%)Protodeboronation Byproduct (%)Unreacted 4-Bromopyridine (%)Catalyst State Observation
60°C 32%< 1%65%Clear orange/red (Stalled)
75°C 68%3%25%Clear orange/red (Active)
90°C (Optimal) 94% 4% < 1% Dark red/brown (Active)
105°C 55%38%< 1%Black precipitate (Deactivated)
120°C 12%81%< 1%Heavy black precipitate (Failed)

Note: Data represents standard HPLC area percentages at the 4-hour mark.

Part 4: Self-Validating Experimental Protocol

The following protocol is designed as a self-validating system for the synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine at the optimal 90°C setpoint.

Reagents:

  • 4-Bromopyridine hydrochloride (1.0 equiv)

  • 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v)

Step-by-Step Methodology:

  • Reagent Preparation & Basification: Charge a Schlenk flask with 4-bromopyridine hydrochloride. Add the Dioxane/H₂O solvent mixture. Self-Validation Check: Ensure the K₂CO₃ is added sequentially to neutralize the hydrochloride salt before the catalyst is introduced. The solution must reach a pH of >8.

  • Reactant Integration: Add the 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and the Pd(dppf)Cl₂ catalyst.

  • Rigorous Degassing (Critical): Subject the mixture to three standard freeze-pump-thaw cycles or sparge vigorously with ultra-pure Argon for 30 minutes. Oxygen presence at elevated temperatures will rapidly oxidize the phosphine ligands, lowering the threshold for catalyst precipitation.

  • Controlled Thermal Ramping: Submerge the flask in a pre-heated oil bath or heating block set to 90°C . Self-Validation Check: Do not shock the system. Ensure the internal temperature reaches 85-90°C steadily.

  • In-Process Monitoring (IPC): After 2 hours, withdraw a 50 µL aliquot under Argon. Quench in acetonitrile and analyze via LC-MS. Self-Validation Check: You must observe >70% conversion to the product mass (m/z 160.09 [M+H]+). If the 1-methylpyrazole byproduct mass (m/z 83.06 [M+H]+) is prominent, immediately reduce the bath temperature to 80°C.

  • Quench and Isolation: Upon confirmed completion (typically 4-6 hours), remove from heat and cool to room temperature. Dilute with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (DCM:MeOH gradient).

Experimental Workflow Visualization

Self-validating experimental workflow for optimal thermal control and high-yield synthesis.

References

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 138(29), 9145-9157. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Workup and Troubleshooting for 4-(1-Methyl-1H-pyrazol-4-yl)pyridine Synthesis

Welcome to the technical support center for the synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the workup and purification of this important heterocyclic compound. The following information is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

I. Overview of the Synthesis

The synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine is most commonly achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Stille coupling.[1][2] These methods offer a robust and versatile approach to forming the crucial carbon-carbon bond between the pyridine and pyrazole rings. This guide will primarily focus on the Suzuki-Miyaura coupling, which is often preferred due to the lower toxicity and ready availability of boronic acid reagents.[1]

A typical synthetic route involves the coupling of a substituted pyridine with a substituted pyrazole. For instance, 4-iodopyridine can be coupled with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in the presence of a palladium catalyst and a base.[3]

II. Troubleshooting Guide

This section addresses common problems encountered during the synthesis and workup of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine.

My Suzuki-Miyaura coupling reaction is sluggish or incomplete. What are the likely causes and how can I improve the yield?

Low or no product yield in a Suzuki-Miyaura coupling can stem from several factors. Here is a step-by-step troubleshooting guide:

  • Catalyst and Ligand Inactivity: The palladium catalyst is the heart of the reaction.[4]

    • Catalyst Oxidation: The active Pd(0) catalyst can be oxidized by atmospheric oxygen, rendering it inactive.[4] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed.

    • Ligand Degradation: Phosphine ligands are susceptible to oxidation.[4] Use fresh ligands or those that have been stored under an inert atmosphere.

    • Inappropriate Ligand Choice: For challenging couplings, especially with less reactive aryl chlorides, consider using more electron-rich and bulky phosphine ligands like XPhos or SPhos.[5]

  • Boronic Acid/Ester Instability: Boronic acids and their esters can be unstable.[5]

    • Protodeboronation: The boronic acid group can be replaced by a hydrogen atom, a common cause of low yields.[5] Use fresh, high-purity boronic acid or consider using more stable alternatives like pinacol esters or trifluoroborate salts.[5]

    • Stoichiometry: Using a slight excess (1.2-1.5 equivalents) of the boronic acid reagent can help compensate for any degradation.[5]

  • Inadequate Base: The base plays a crucial role in activating the boronic acid for transmetalation.[5]

    • Base Strength and Solubility: The choice of base is critical and often solvent-dependent.[4] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[2][4] If one base is ineffective, screening others is a logical step. The base must be sufficiently soluble in the reaction medium to be effective.

  • Sub-optimal Reaction Conditions:

    • Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[4] If the reaction is sluggish at a lower temperature, a moderate increase may be beneficial. However, excessive heat can lead to catalyst decomposition.[4]

    • Stirring: In biphasic solvent systems (e.g., toluene/water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[6]

I am observing significant side-product formation. What are the common side-products and how can I minimize them?

The formation of byproducts is a common challenge in cross-coupling reactions. Here's how to address the most frequent ones:

  • Homocoupling of the Boronic Acid: This occurs when two molecules of the boronic acid couple to form a biaryl byproduct.[7] This side reaction is often promoted by the presence of oxygen.[7]

    • Mitigation: Thoroughly degassing the reaction mixture is the most effective way to minimize homocoupling.[4]

  • Dehalogenation of the Aryl Halide: The halide on your pyridine starting material is replaced by a hydrogen atom.

    • Source of Hydride: This can occur if the reaction mixture contains a source of hydride, such as certain amine bases or alcohol solvents.[5]

    • Mitigation: If dehalogenation is a significant issue, consider switching to a non-hydride-donating base like a carbonate or phosphate and using an aprotic solvent.[5]

  • Protodeboronation: As mentioned earlier, the loss of the boronic acid group from the pyrazole starting material is a common side reaction.[5]

    • Mitigation: Use high-quality, fresh boronic acid or a more stable derivative.[5] Minimizing reaction time and temperature can also help.

Common Side-Product Likely Cause Recommended Solution
Boronic Acid HomocouplingPresence of oxygenThoroughly degas the reaction mixture.
DehalogenationHydride sources (e.g., amine bases, alcohol solvents)Switch to a non-hydride donating base and aprotic solvent.
ProtodeboronationUnstable boronic acidUse fresh, high-purity boronic acid or a more stable derivative (e.g., pinacol ester).
My final product is an oil and will not solidify. What should I do?

If your purified 4-(1-Methyl-1H-pyrazol-4-yl)pyridine is an oil, it may be due to the presence of residual solvent or impurities that are depressing the melting point.

  • Thorough Solvent Removal: Ensure all volatile solvents have been removed using a rotary evaporator followed by drying under high vacuum.[8]

  • Purification: If solvent removal is not sufficient, the product may need further purification by column chromatography to remove impurities.[8]

  • Salt Formation: Consider forming a salt of the pyridine product. Pyridines can be treated with an acid (e.g., HCl) to form a crystalline salt, which can often be more easily purified by recrystallization. The free base can then be regenerated by neutralization.[8]

My purified product is colored. How can I decolorize it?

A colored product often indicates the presence of trace impurities.

  • Activated Charcoal Treatment: Dissolve the compound in a suitable organic solvent and add a small amount of activated charcoal. Stir for a short period, then filter through celite to remove the charcoal. The product can then be recovered by recrystallization or evaporation of the solvent.[8]

  • Silica Gel Plug: Dissolve the compound in a minimal amount of a non-polar solvent and pass it through a short plug of silica gel. The colored impurities may be retained on the silica, allowing the purified product to be collected.[8]

III. Standard Workup Procedure

The following is a general workup procedure for a Suzuki-Miyaura coupling reaction to synthesize 4-(1-Methyl-1H-pyrazol-4-yl)pyridine.

G A A B B A->B Dilute with water & organic solvent C C B->C Separate layers D D C->D Extract aqueous layer E E D->E Wash combined organic layers with brine F F E->F Dry over Na2SO4, filter, & concentrate G G F->G Elute with appropriate solvent system

A typical experimental workflow for workup and purification.

Step-by-Step Protocol:

  • Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature. Slowly add water to quench the reaction.[9]

  • Dilution and Phase Separation: Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.[10] Separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer with additional portions of the organic solvent (e.g., 2-3 times) to ensure all the product is recovered.[9]

  • Washing: Combine the organic layers and wash with brine (a saturated aqueous solution of NaCl).[9] This helps to remove any remaining water and some inorganic salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[6] Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by silica gel column chromatography.[3][11] The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.

  • Product Isolation: Collect the fractions containing the pure product and concentrate them to yield the purified 4-(1-Methyl-1H-pyrazol-4-yl)pyridine.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst to use for the synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine?

A1: While several palladium catalysts can be effective, Pd(PPh₃)₄ is a commonly used and often successful choice for a wide range of Suzuki-Miyaura coupling reactions.[3][12] For less reactive starting materials, more modern and efficient pre-catalysts, such as those developed by Buchwald, may offer better results.[4]

Q2: Can I use microwave irradiation to speed up the reaction?

A2: Yes, microwave irradiation can be a very effective technique to significantly reduce reaction times in Suzuki-Miyaura couplings, often from hours to minutes.[3][13]

Q3: My product seems to be water-soluble. How should I modify the workup?

A3: If your product has significant water solubility, standard aqueous workups can lead to low recovery. In such cases, it may be beneficial to avoid an aqueous quench and instead filter the reaction mixture through a plug of celite to remove the palladium catalyst, evaporate the solvent, and then directly purify the residue by column chromatography.[14]

Q4: Are there any specific safety precautions I should take?

A4: Yes. Palladium catalysts and some of the organic solvents used can be hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Boronic acids can be irritants, so handle them with care.[10]

V. References

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved from [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. (n.d.). Retrieved from [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014, February 21). Retrieved from [Link]

  • Hydrophilic Suzuki-coupling product workup? : r/OrganicChemistry - Reddit. (2025, November 14). Retrieved from [Link]

  • US10144738B2 - Pyrazolo[1,5-A]PYRAZIN-4-YL derivatives - Google Patents. (n.d.). Retrieved from

  • Suzuki-Miyaura Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]

  • Don't Forget the Workup | Journal of Chemical Education - ACS Publications. (2015, February 10). Retrieved from [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018, October 2). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides | The Journal of Organic Chemistry - ACS Publications. (2011, July 1). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed. (2021, May 30). Retrieved from [Link]

  • CONDENSED PYRIMIDINE COMPOUND OR SALT THEREOF - European Patent Office - EP 3260454 B1 - Googleapis.com. (2016, September 7). Retrieved from

  • Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Schematic route for the synthesis of substituted pyrazolyl–pyridine ligand L. - ResearchGate. (n.d.). Retrieved from [Link]

  • Full article: Green synthesis of pyrazole systems under solvent-free conditions. (2017, May 26). Retrieved from [Link]

  • Stille Coupling - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. (2025, April 12). Retrieved from [Link]

  • Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products - ResearchGate. (n.d.). Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors - PMC. (n.d.). Retrieved from [Link]

  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC. (2026, January 12). Retrieved from [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen. (2022, November 23). Retrieved from [Link]

  • EP2361250B1 - Novel polymorphic forms of 6-(1-methyl-1h-pyrazol-4-yl)-2-{3-[5-(2-morpholin-4-yl-ethoxy)-pyrimidin-2-yl]-benzyl}-2h-pyridazin-3-one dihydrogenphosphate and processes of manufacturing thereof - Google Patents. (n.d.). Retrieved from

  • Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Practical Synthesis of Pyrazol-4-thiols - ChemRxiv. (2026, January 16). Retrieved from [Link]

  • CN102382043A - Purification method for yellowed pyridine - Google Patents. (n.d.). Retrieved from

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). Retrieved from [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting NMR Spectra of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine

Welcome to the technical support center for the analysis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals who utilize Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and purity assessment of this important heterocyclic compound. As a molecule with distinct aromatic regions, its NMR spectrum provides a wealth of information, but can also present unique challenges. This document provides a structured, in-depth approach to troubleshooting common issues you may encounter during your experiments.

The Importance of NMR for 4-(1-Methyl-1H-pyrazol-4-yl)pyridine

4-(1-Methyl-1H-pyrazol-4-yl)pyridine is a key building block in medicinal chemistry, often utilized in the development of novel therapeutics.[1][2] Its structure, comprising a pyridine ring linked to a substituted pyrazole, gives rise to a characteristic NMR spectrum. Accurate interpretation of this spectrum is critical for confirming the identity, purity, and structural integrity of your compound. This guide will help you navigate potential pitfalls in spectral acquisition and interpretation, ensuring the reliability of your results.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific problems in a question-and-answer format, providing not just solutions, but also the reasoning behind each troubleshooting step.

Q1: My ¹H NMR spectrum shows broad or poorly resolved peaks for the aromatic protons. What could be the cause?

A1: Broadening of aromatic signals can stem from several factors, ranging from sample preparation to instrument settings.

Underlying Causes and Step-by-Step Troubleshooting:

  • Poor Shimming: The homogeneity of the magnetic field (shimming) is paramount for sharp NMR signals.

    • Protocol: Before acquiring your spectrum, perform a thorough shimming routine. Modern spectrometers often have automated shimming procedures that are highly effective. If manual shimming is necessary, focus on adjusting the Z1, Z2, Z3, and Z4 shims to maximize the lock signal.

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, both of which can cause peak broadening.

    • Protocol: Prepare a sample with a lower concentration. A typical concentration for ¹H NMR is 5-10 mg of compound in 0.6-0.7 mL of deuterated solvent.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals (e.g., iron, copper) can significantly broaden NMR signals.

    • Protocol:

      • Ensure all glassware used for sample preparation is scrupulously clean.

      • If you suspect metal contamination from a reaction (e.g., a palladium-catalyzed cross-coupling), consider passing your sample through a small plug of silica gel or celite prior to NMR analysis.[3]

  • Chemical Exchange: If your compound is undergoing a chemical exchange process on the NMR timescale (e.g., protonation/deprotonation), this can lead to broadened peaks.

    • Protocol:

      • Try acquiring the spectrum at a lower temperature. This can slow down the exchange process and result in sharper signals.

      • Conversely, acquiring the spectrum at a higher temperature might coalesce the exchanging signals into a single, sharp peak.

Q2: The chemical shifts of my pyridine protons are not what I expected based on literature values. Why is there a discrepancy?

A2: Chemical shifts, particularly for heterocyclic compounds like pyridine, can be highly sensitive to the local chemical environment. [4][5][6]

Key Factors Influencing Chemical Shifts:

  • Solvent Effects: The choice of deuterated solvent can have a significant impact on the chemical shifts of aromatic protons.[4][5][6] Protic solvents like methanol-d₄ or water-d₂ can form hydrogen bonds with the pyridine nitrogen, leading to downfield shifts of the pyridine protons. Aromatic solvents like benzene-d₆ can induce upfield shifts due to anisotropic effects.[4]

    • Best Practice: Always report the solvent used when documenting NMR data. When comparing your data to the literature, ensure you are using the same solvent. If possible, acquire a spectrum in a common, non-interacting solvent like chloroform-d (CDCl₃) for a baseline comparison.[7][8]

  • pH and Protonation: The protonation state of the pyridine nitrogen dramatically affects the electron density of the ring and, consequently, the chemical shifts of the ring protons.

    • Troubleshooting: If your sample might contain acidic or basic impurities, this can alter the local pH and lead to shifts in your signals. Consider adding a drop of a deuterated acid (e.g., DCl in D₂O) or base (e.g., NaOD in D₂O) to confirm the pH dependence of the signals.

  • Concentration: As mentioned previously, high concentrations can lead to intermolecular interactions that may slightly alter chemical shifts.

Expected ¹H and ¹³C NMR Chemical Shifts for 4-(1-Methyl-1H-pyrazol-4-yl)pyridine in CDCl₃:

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
Pyridine H-2, H-6 ~8.6~150Most deshielded pyridine protons due to proximity to nitrogen.[7]
Pyridine H-3, H-5 ~7.4~121
Pyrazole H-3 ~7.9~138
Pyrazole H-5 ~7.7~128
N-Methyl ~3.9~39
Pyridine C-4 ~135
Pyrazole C-4 ~118

Note: These are approximate values and can vary slightly based on the specific instrument and experimental conditions.

Q3: I am seeing extra peaks in my spectrum that I can't assign to the product. How can I identify these impurities?

A3: Unassigned peaks often correspond to residual solvents, starting materials, or reaction byproducts. [9]

Systematic Approach to Impurity Identification:

  • Common Solvents: The first step is to check for common laboratory solvents that may have been used in the synthesis or workup.[10]

    • Reference: Consult a table of common NMR solvent impurities. Many resources are available online and in standard NMR textbooks.[10]

  • Starting Materials: Compare the spectrum to the NMR spectra of your starting materials. It is common for small amounts of unreacted starting materials to remain after purification.

  • Reaction Byproducts: Consider the reaction mechanism and potential side reactions. For example, in a Suzuki coupling to form this molecule, you might see byproducts from homocoupling of the boronic acid/ester.[3]

  • 2D NMR Spectroscopy: If the impurities are complex or overlapping with your product signals, 2D NMR techniques can be invaluable.

    • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to identify spin systems within the impurities.[7]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, providing valuable connectivity information.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is excellent for piecing together molecular fragments.

Experimental Workflow and Data Interpretation

A logical workflow is crucial for obtaining and interpreting high-quality NMR data.

Sample Preparation Protocol
  • Weighing: Accurately weigh approximately 5-10 mg of your purified 4-(1-Methyl-1H-pyrazol-4-yl)pyridine.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.[11]

  • Filtering (Optional): If the solution is cloudy or contains particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[11]

NMR Data Acquisition and Processing

Caption: A standard workflow for NMR data acquisition and analysis.

Structural Elucidation using 2D NMR

The following diagram illustrates key expected correlations in a 2D NMR experiment (e.g., HMBC) that can be used to confirm the structure of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine.

Caption: Key HMBC correlations for structural confirmation.

By systematically addressing these common issues, you can enhance the quality and reliability of your NMR data, leading to more accurate and confident structural characterization of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine and its derivatives.

References

  • Danil de Namor, A. F., et al. "Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol." SciELO Argentina.
  • BenchChem.
  • ResearchGate. "A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine.
  • BenchChem. "Troubleshooting guide for the synthesis of heterocyclic compounds." BenchChem Tech Support.
  • Canadian Science Publishing. "A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine." Canadian Science Publishing.
  • ACS Publications. "Effects of solvent, protonation, and N-alkylation on the nitrogen-15 chemical shifts of pyridine and related compounds.
  • Wang, X., et al. "Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4." PMC.
  • The Royal Society of Chemistry. "Tuning the spin-transition properties of pyrene decorated 2,6- Bispyrazolylpyridine based Fe(II) complexes." The Royal Society of Chemistry.
  • Elsevier.
  • Organic Chemistry Data. "NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • ResearchGate. "8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • ChemicalBook. "4-Methylpyridine(108-89-4) 13C NMR spectrum." ChemicalBook.
  • ChemicalBook. "4-Methylpyridine(108-89-4) 1H NMR spectrum." ChemicalBook.
  • University of Colorado Boulder. "13C NMR Chemical Shift Table." colorado.edu.
  • PubMed. "Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction." PubMed.
  • ESA-IPB. "Advanced NMR techniques for structural characterization of heterocyclic structures." ESA-IPB.
  • ResearchGate. "13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
  • MedChemExpress. "4-(1-Methyl-1H-pyrazol-4-yl)pyridine | Metal-organic Framework." MedChemExpress.
  • ACS Publications. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • MIT OpenCourseWare.
  • National Institutes of Health.

Sources

Troubleshooting

resolving impurities in 4-(1-Methyl-1H-pyrazol-4-yl)pyridine

Diagnostic & Resolution Hub: 4-(1-Methyl-1H-pyrazol-4-yl)pyridine Synthesis Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals scaling up pyraz...

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic & Resolution Hub: 4-(1-Methyl-1H-pyrazol-4-yl)pyridine Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, chemists, and drug development professionals scaling up pyrazole-pyridine building blocks (CAS 1201033-84-2) for use in active pharmaceutical ingredients (APIs) and kinase inhibitor libraries.

Synthesizing this heteroaryl-heteroaryl system via the Suzuki-Miyaura cross-coupling reaction presents unique mechanistic challenges. The electron-deficient nature of 4-halopyridines, combined with the strong metal-chelating properties of the resulting bipyrazole-like product, creates a perfect storm for catalytic stalling and impurity generation. Below, we dissect the causality of common synthetic failures and provide a self-validating protocol to ensure high-purity yields.

Part 1: Mechanistic Troubleshooting (The "Why" and "How")

When coupling 4-bromopyridine with 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, researchers frequently encounter a specific profile of impurities. Understanding the organometallic causality behind these byproducts is critical for eliminating them.

1. Ligand Aryl Transfer (The Phenylpyridine Impurity) The most notorious impurity in this specific coupling is 4-phenylpyridine. When using traditional catalysts like Pd(PPh₃)₄, the electron-deficient 4-bromopyridine accelerates an unwanted side reaction: the transfer of a phenyl group from the triphenylphosphine (PPh₃) ligand directly to the palladium(II) center[1]. This results in the formation of 4-phenylpyridine instead of the desired pyrazole product[2].

2. Protodeboronation (The 1-Methylpyrazole Impurity) Boronic esters are susceptible to base-catalyzed hydrolysis. If the transmetalation step is too slow, the aqueous base and heat will prematurely cleave the boron-carbon bond of the pyrazole boronic ester, yielding 1-methylpyrazole[3]. This consumes your starting material and stalls the reaction.

3. Catalyst Poisoning via Product Chelation The target molecule, 4-(1-Methyl-1H-pyrazol-4-yl)pyridine, contains two strategically positioned nitrogen atoms. As the product accumulates, it can act as a bidentate ligand, strongly chelating the active Pd(0) catalyst and pulling it out of the catalytic cycle[4].

Quantitative Impurity Profiling

Table 1: Common impurities, their mechanistic origins, and targeted mitigation strategies.

Impuritym/z [M+H]+Mechanistic CausalityMitigation Strategy
4-Phenylpyridine 156.08Aryl exchange from PPh₃ ligand to Pd(II) center[1].Replace PPh₃ with dialkylbiaryl ligands (e.g., XPhos)[2].
Pyridine 80.05β-hydride elimination or premature reduction of Pd(II).Eliminate protic solvents; use anhydrous 1,4-dioxane.
1-Methylpyrazole 83.07Base-catalyzed protodeboronation of the boronic ester.Optimize K₃PO₄/H₂O ratio to accelerate transmetalation[3].
4,4'-Bipyridine 157.08Oxygen-induced homocoupling of the aryl halide.Implement strict argon sparging (30 mins minimum).

Part 2: Pathway Visualization

The following diagram maps the standard catalytic cycle alongside the specific branching points where reaction conditions force the formation of the impurities listed above.

ImpurityPathways SM 4-Bromopyridine + Pyrazole Boronate OxAdd Oxidative Addition [Pd(II) Intermediate] SM->OxAdd TransMet Transmetalation [Hydroxopalladium] OxAdd->TransMet PhTrans Ligand Aryl Transfer (4-Phenylpyridine) OxAdd->PhTrans PPh3 Ligand Dehal Dehalogenation (Pyridine) OxAdd->Dehal Protic Solvents RedElim Reductive Elimination TransMet->RedElim Proto Protodeboronation (1-Methylpyrazole) TransMet->Proto Excess H2O / Heat Product 4-(1-Methyl-1H-pyrazol-4-yl)pyridine (Target API Building Block) RedElim->Product

Fig 1: Suzuki-Miyaura catalytic cycle and primary impurity branching pathways.

Part 3: Self-Validating Experimental Protocol

To systematically eliminate these impurities, this protocol utilizes a causality-driven design. It abandons traditional Pd(PPh₃)₄ in favor of a Pd₂(dba)₃ / XPhos catalytic system[2], and employs an in-process analytical checkpoint to validate reaction health before downstream processing.

Step 1: Pre-Reaction Baseline (Self-Validation Check 1)

  • Action: Analyze the 4-bromopyridine starting material via LC-MS.

  • Validation: If a peak at m/z 174 is present, the pyridine has oxidized to an N-oxide. Discard and use fresh material to prevent downstream polarity and purification issues.

Step 2: Catalytic Assembly

  • Action: In an oven-dried Schlenk flask under argon, combine Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq) in anhydrous 1,4-dioxane.

  • Causality: XPhos is a dialkylbiaryl phosphine. The complete absence of P-phenyl bonds physically eliminates the possibility of phenyl transfer to the electron-deficient pyridine ring, guaranteeing a 0% yield of the 4-phenylpyridine impurity[2].

Step 3: Biphasic Transmetalation Activation

  • Action: Add 4-bromopyridine (1.0 eq), 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (1.1 eq), and an aqueous solution of K₃PO₄ (3.0 eq). The final solvent ratio should be 4:1 Dioxane:H₂O. Sparge with argon for 30 minutes.

  • Causality: The aqueous base rapidly converts the Pd(II) halide complex into a highly reactive hydroxopalladium species. This accelerates transmetalation so that it vastly outpaces the thermal protodeboronation of the pyrazole[3].

Step 4: In-Process Control (Self-Validation Check 2)

  • Action: Heat the reaction to 80°C. After 2 hours, pull a 10 µL aliquot, quench in 1 mL MeCN, and run LC-MS.

  • Pass Condition: Target mass m/z 160.08 is the base peak; starting material is <5%.

  • Fail Condition A (High m/z 83.07): Protodeboronation has occurred. Correction: Add 0.2 eq of the boronic ester. Do not add more base.

  • Fail Condition B (High m/z 157.08): Oxygen ingress has caused homocoupling. Correction: Abort, re-sparge solvents with argon, and restart.

Step 5: Heavy Metal Scavenging & Isolation

  • Action: Cool the mixture to room temperature. Add a silica-based palladium scavenger (e.g., SiliaMetS Thiol, 5 eq relative to Pd) and stir for 4 hours. Filter through Celite and purify via flash chromatography (DCM:MeOH gradient).

  • Causality: The bidentate-like nature of the pyrazole-pyridine product strongly chelates palladium[4]. Chemical scavenging is mandatory to break this chelation and reduce heavy metal levels below the 10 ppm threshold required for biological assays.

Part 4: Frequently Asked Questions (FAQs)

Q: Why is my reaction stalling at 50% conversion despite adding more Pd(PPh₃)₄? A: Adding more catalyst introduces more triphenylphosphine, which exacerbates the formation of 4-phenylpyridine via aryl transfer[1]. Furthermore, the pyridine and pyrazole nitrogens in your newly formed product strongly chelate palladium, effectively poisoning the catalyst[4]. Instead of adding more palladium, ensure your base is fully dissolved (using the 5% v/v water recommended in the protocol) to accelerate the transmetalation step[5].

Q: I am using 1-methyl-1H-pyrazole-4-boronic acid instead of the pinacol ester. Is this causing my low yields? A: Yes. Free boronic acids are highly susceptible to protodeboronation in basic, aqueous conditions at elevated temperatures[3]. The pinacol ester provides vital steric shielding, slowing down degradation until the Pd(II) intermediate is ready for transmetalation. If you must use the free acid, lower the reaction temperature to 60°C and swap K₃PO₄ for a milder base like Na₂CO₃.

Q: Can I use ethanol instead of 1,4-dioxane to make the process greener? A: While ethanol is greener, it is a protic solvent that can act as a hydride donor. In the presence of electron-deficient 4-bromopyridine, the Pd(II) oxidative addition complex can undergo β-hydride elimination, resulting in the dehalogenation of your starting material into plain pyridine. Stick to 1,4-dioxane or toluene for this specific substrate pair.

Part 5: References

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands Chemical & Pharmaceutical Bulletin (2025). 2

  • Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds (Aryl Transfer Mechanisms) National Center for Biotechnology Information (PMC). 1

  • Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail ResearchGate. 3

  • Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis Benchchem Technical Support. 4

  • Suzuki Reaction (Mechanistic Overview) Wikipedia. 5

Sources

Optimization

Technical Support Center: 4-(1-Methyl-1H-pyrazol-4-yl)pyridine

Welcome to the technical support center for 4-(1-Methyl-1H-pyrazol-4-yl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experim...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(1-Methyl-1H-pyrazol-4-yl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues you may encounter. Our goal is to provide you with the expertise and practical solutions to ensure the integrity and reproducibility of your results.

I. Compound Overview and General Stability

4-(1-Methyl-1H-pyrazol-4-yl)pyridine is a heterocyclic compound featuring a substituted pyrazole ring linked to a pyridine ring. The inherent chemical properties of both ring systems contribute to its overall stability profile. Pyrazoles are known for their relative thermal stability, while the pyridine ring is generally resistant to oxidation. However, the interplay of these two moieties and the specific substitution pattern can give rise to particular stability challenges under various experimental conditions.

II. Troubleshooting Guide: Addressing Common Stability Issues

This section is formatted in a question-and-answer style to directly address specific problems you might face during your research.

Question 1: I'm observing a gradual decrease in the purity of my solid 4-(1-Methyl-1H-pyrazol-4-yl)pyridine sample over time, even when stored in what I believe are standard conditions. What could be the cause?

Answer:

The gradual degradation of solid 4-(1-Methyl-1H-pyrazol-4-yl)pyridine is likely due to a combination of factors, primarily moisture and atmospheric oxygen. While the compound is relatively stable, long-term exposure to ambient conditions can lead to subtle degradation.

Causality:

  • Hygroscopicity: The pyridine nitrogen can attract water molecules from the atmosphere, which can facilitate hydrolytic degradation pathways, although this is generally slow for this class of compounds.

  • Oxidation: The pyridine ring, while generally stable, can undergo slow oxidation over extended periods, especially in the presence of light and trace metal impurities which can act as catalysts.

Troubleshooting Steps:

  • Confirm Storage Conditions: Ensure the compound is stored in a tightly sealed, amber glass vial to protect it from light and moisture.

  • Inert Atmosphere: For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing.

  • Dessication: Store the vial in a desiccator containing a suitable desiccant (e.g., silica gel) to minimize moisture exposure.

  • Re-analysis: If degradation is suspected, re-analyze the purity of your sample using a validated analytical method, such as HPLC-UV or LC-MS.

Question 2: My stock solution of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine in methanol shows the appearance of new peaks in the HPLC chromatogram after a few days of storage at 4°C. What are these new peaks?

Answer:

The appearance of new peaks in your HPLC chromatogram suggests that 4-(1-Methyl-1H-pyrazol-4-yl)pyridine is degrading in your methanolic stock solution. The likely culprits are photodegradation and/or reaction with the solvent itself.

Causality:

  • Photodegradation: Pyridine-containing compounds can be susceptible to degradation upon exposure to UV or even ambient light. This can lead to complex reactions, including ring-opening or the formation of various photoproducts.

  • Solvent Reactivity: While methanol is a common solvent, protic solvents can sometimes participate in degradation reactions, especially if the solution is exposed to light or contains impurities.

Troubleshooting Workflow:

start New Peaks in HPLC check_light Was the solution protected from light? start->check_light check_solvent Assess Solvent Purity & Type check_light->check_solvent Yes fresh_prep Prepare Fresh Solution check_light->fresh_prep No test_solvents Test Alternative Solvents (e.g., DMSO, Acetonitrile) check_solvent->test_solvents optimize_storage Optimize Storage (Amber vials, -20°C or -80°C) fresh_prep->optimize_storage forced_degradation Perform Forced Degradation Study test_solvents->forced_degradation analyze_degradants Analyze Degradants by LC-MS forced_degradation->analyze_degradants analyze_degradants->optimize_storage end_point Stable Solution Achieved optimize_storage->end_point

Caption: Troubleshooting workflow for solution instability.

Recommended Actions:

  • Protect from Light: Always store solutions of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine in amber vials or wrap clear vials in aluminum foil.

  • Solvent Choice: Consider using aprotic solvents like DMSO or acetonitrile for stock solutions, as they are generally more inert.

  • Fresh is Best: For sensitive experiments, it is always best practice to prepare stock solutions fresh on the day of use.

  • Storage Temperature: If short-term storage is necessary, aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Question 3: I am conducting an experiment in an acidic aqueous buffer (pH 4.5) and am seeing inconsistent results. Could the pH be affecting the stability of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine?

Answer:

Yes, it is highly probable that the acidic pH is impacting the stability and behavior of your compound. The pyridine nitrogen in 4-(1-Methyl-1H-pyrazol-4-yl)pyridine is basic and will be protonated at acidic pH.

Causality:

  • Protonation: At pH 4.5, the pyridine nitrogen will exist predominantly in its protonated (pyridinium) form. This alters the electronic properties of the molecule, which can affect its reactivity, solubility, and interaction with biological targets.

  • Acid-Catalyzed Degradation: While less common for this specific structure, some heterocyclic compounds can undergo acid-catalyzed hydrolysis or rearrangement over time.

Recommendations:

  • pH Stability Study: If your experimental conditions permit, perform a preliminary pH stability study. Prepare solutions of the compound in buffers of varying pH (e.g., pH 3, 5, 7, 9) and monitor the purity over time by HPLC.

  • Modify Experimental pH: If you observe significant degradation at acidic pH, investigate whether your experiment can be performed at a neutral or slightly basic pH without compromising the scientific goals.

  • Consider Formulation: For in vivo studies, consider formulating the compound in a vehicle that will buffer the local pH upon administration.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 4-(1-Methyl-1H-pyrazol-4-yl)pyridine?

A1: For long-term stability, the solid compound should be stored in a tightly sealed, amber glass vial at low temperature. Refrigeration at 2-8°C is recommended for short to medium-term storage.[1] For long-term archival purposes, storage at -20°C is advisable. Always store in a dry environment, and for optimal stability, consider storage under an inert atmosphere.

Q2: In which common laboratory solvents is 4-(1-Methyl-1H-pyrazol-4-yl)pyridine most stable?

A2: While specific data for this compound is limited, based on the general stability of related heterocyclic compounds, the following can be inferred:

  • High Stability: Aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile (ACN) are generally preferred for stock solutions due to their lower reactivity.

  • Moderate Stability: Alcohols like ethanol and methanol can be used, but solutions may be less stable over time, particularly if exposed to light.

  • Lower Stability: Aqueous solutions, especially at non-neutral pH, may lead to faster degradation. The stability in aqueous buffers should always be experimentally verified.

Q3: Is 4-(1-Methyl-1H-pyrazol-4-yl)pyridine susceptible to oxidation?

A3: The pyridine ring is generally considered to be electron-deficient and thus relatively resistant to oxidation compared to benzene or other electron-rich aromatic systems.[2] However, under certain conditions, such as in the presence of strong oxidizing agents or upon prolonged exposure to atmospheric oxygen and light, oxidation can occur.[3] Potential oxidation products could include the corresponding N-oxide of the pyridine ring.

Q4: How can I monitor the stability of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine in my experiments?

A4: The most reliable way to monitor the stability of your compound is by using a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. An ideal method will be able to separate the parent compound from any potential degradation products. For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[4][5]

Materials:

  • 4-(1-Methyl-1H-pyrazol-4-yl)pyridine

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with UV detector

  • LC-MS system (for identification)

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine in acetonitrile.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a vial of the stock solution to a light source (as per ICH Q1B guidelines) for a defined period. Keep a control sample wrapped in aluminum foil.

  • Neutralization (for acid and base samples): After the incubation period, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by HPLC-UV. If significant degradation is observed, analyze the samples by LC-MS to identify the mass of the degradation products.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal (80°C) prep_stock->thermal photo Photodegradation (ICH Q1B) prep_stock->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze by HPLC-UV oxidation->hplc thermal->hplc photo->hplc neutralize->hplc lcms Identify Degradants by LC-MS hplc->lcms If degradation observed

Caption: Workflow for a forced degradation study.

Protocol 2: HPLC Method for Purity and Stability Assessment

This is a general starting point for an HPLC method. It may require optimization for your specific instrumentation and to achieve baseline separation of all impurities and degradants.

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Injection Volume: 10 µL

Sample Preparation:

  • Dilute the stock solution or dissolve the solid compound in the initial mobile phase composition (95:5 Mobile Phase A:B) to a final concentration of approximately 0.1 mg/mL.

V. Concluding Remarks

As a Senior Application Scientist, I emphasize that while this guide provides a comprehensive overview of the potential stability issues of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine, the stability of any compound is ultimately context-dependent. The specific conditions of your experiment, including the presence of other reagents, the solvent matrix, and environmental factors, will all play a role. Therefore, it is crucial to perform appropriate stability assessments as part of your experimental validation. By understanding the potential degradation pathways and implementing the troubleshooting strategies outlined here, you can ensure the quality and reliability of your research data.

VI. References

  • Fisher Scientific. (2025). Safety Data Sheet: 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

  • BenchChem. (2025). Technical Support Center: Prevention of 4-Pyridinemethanol Degradation in Solution.

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC critical reviews in environmental control, 19(4), 309-340.

  • Kurbatova, E. I., et al. (2025). Degradation of Pyridine by Subcritical Water Oxidation using Potassium Persulfate. Journal of Water Process Engineering.

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.

  • Bakshi, M., & Singh, S. (2002). Forced degradation studies: a tool for the determination of stability-indicating methods. Journal of pharmaceutical and biomedical analysis, 28(5), 1011-1040.

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.

Sources

Troubleshooting

Technical Support Center: Large-Scale Synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, process chemists, and drug development professionals engaged in the large-scale synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, process chemists, and drug development professionals engaged in the large-scale synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that arise during process development and scale-up. Our focus is on the prevalent Suzuki-Miyaura cross-coupling pathway, offering insights grounded in established chemical principles and field experience.

Part 1: Synthesis Strategy & Core Challenges (FAQs)

This section addresses high-level strategic questions regarding the synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine, particularly for manufacturing at scale.

Q1: What is the most viable and scalable synthetic route to 4-(1-Methyl-1H-pyrazol-4-yl)pyridine?

Answer: From a process chemistry standpoint, the Suzuki-Miyaura cross-coupling reaction is the most robust and widely adopted method for large-scale production. This pathway involves the palladium-catalyzed reaction between a 4-halopyridine (typically 4-bromopyridine or 4-chloropyridine) and a pyrazole-boron species, most commonly 1-methyl-1H-pyrazole-4-boronic acid, pinacol ester [1][2].

The primary reasons for its suitability at scale are:

  • High Convergence: It efficiently connects two key fragments late in the synthesis.

  • Functional Group Tolerance: The reaction conditions are generally mild and compatible with a wide range of functional groups, minimizing the need for protecting group strategies.

  • Commercial Availability of Inputs: Both 4-halopyridines and precursors to the pyrazole boronic ester are commercially available, although the synthesis of the boronic ester itself is a key upstream step to control[3][4].

  • Extensive Precedent: There is a vast body of literature on Suzuki-Miyaura couplings, providing a solid foundation for troubleshooting and optimization[5][6][7].

Below is a diagram illustrating the primary synthetic disconnection.

G Product 4-(1-Methyl-1H-pyrazol-4-yl)pyridine Disconnection Suzuki-Miyaura Disconnection Product->Disconnection SM1 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester Disconnection->SM1 Pyrazole Fragment SM2 4-Halopyridine (X = Br, Cl) Disconnection->SM2 Pyridine Fragment G Start Low / Stalled Conversion Observed Check_Inert Step 1: Verify Inert Atmosphere (O2 is a catalyst poison) Start->Check_Inert Check_Reagents Step 2: Check Reagent Quality Check_Inert->Check_Reagents Atmosphere OK? Resolution Resolution Path: Re-run with verified parameters Check_Inert->Resolution Issue Found: Improve N2 purge, degassing. Check_Base Step 3: Evaluate Base (Strength, Solubility, Purity) Check_Reagents->Check_Base Reagents pure & dry? Check_Reagents->Resolution Issue Found: Use fresh/dry solvent, re-purify starting materials. Check_Catalyst Step 4: Assess Catalyst System (Activity, Loading, Ligand) Check_Base->Check_Catalyst Base appropriate? Check_Base->Resolution Issue Found: Switch base (e.g., to Cs2CO3), ensure fine powder. Check_Catalyst->Resolution Catalyst active? Check_Catalyst->Resolution Issue Found: Increase loading, use fresh catalyst, screen new ligands (e.g., SPhos).

Caption: Troubleshooting workflow for low conversion.

Detailed Explanation:

  • Inert Atmosphere: Palladium(0) catalytic species are sensitive to oxidation. On a large scale, ensuring a truly inert atmosphere is more challenging than in lab glassware. Inadequate degassing of solvents or insufficient nitrogen/argon purging is a common culprit.

  • Reagent Quality:

    • Water Content: While some Suzuki reactions tolerate water, the efficiency can be highly dependent on its amount. Use of anhydrous solvents is a good starting point for process control.

    • Boronic Ester Stability: 1-methyl-1H-pyrazole-4-boronic acid pinacol ester can degrade. An improved synthesis method isolates it as a more stable lithium hydroxy ate complex, which shows excellent bench stability and can be used directly.[4] If using the pinacol ester, verify its purity by NMR before use.

  • Base Selection and Efficacy: The base is critical for activating the boronic acid.

    • Strength & Solubility: Inorganic bases like K₂CO₃ or Cs₂CO₃ are common.[8][9] Cesium carbonate is more expensive but often gives better results due to its higher solubility in organic solvents.

    • Physical Form: On a large scale, the particle size of a solid base can affect its reactivity. Ensure it is a fine powder for maximum surface area.

  • Catalyst System:

    • Catalyst Deactivation: The catalyst can be poisoned by impurities (e.g., sulfur or other metals from upstream steps).

    • Ligand Choice: For challenging couplings involving electron-rich pyrazoles and electron-deficient pyridines, specialized phosphine ligands are often necessary. Buchwald-type ligands like SPhos have proven effective for coupling with iodopyrazoles and can be beneficial here.[9] Pyrazole-based P,N-ligands have also been developed and show good activity.[5][6]

    • Catalyst Loading: While minimizing palladium is a key goal, a stalled reaction may require a modest increase in catalyst loading (e.g., from 0.5 mol% to 1-2 mol%) to push to completion.[7]

Q3: I am observing a significant amount of 4,4'-bi(1-methyl-1H-pyrazole) as a by-product. How can this be minimized?

Answer: The formation of a pyrazole-pyrazole homocoupled dimer is a classic side reaction in Suzuki-Miyaura chemistry, arising from the oxidative homocoupling of the pyrazole boronic ester.[8] This side reaction consumes your starting material and complicates purification.

Mitigation Strategies:

  • Strict Oxygen Exclusion: This is the most critical factor. Homocoupling is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with argon for an extended period) is paramount.

  • Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the 4-halopyridine relative to the boronic ester. This ensures the boronic ester is consumed by the desired cross-coupling pathway as quickly as possible.

  • Choice of Palladium Precursor & Ligand: Some catalyst systems are more prone to side reactions. Systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can favor the reductive elimination step (forming the desired product) over the competing homocoupling pathway.[9]

  • Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the main reaction. Conduct temperature screening studies (e.g., 60°C, 80°C, 100°C) to find the optimal balance.

G Pd0 Pd(0)Ln OxAdd_Intermediate Ar-Pd(II)-X Desired_Product Desired Product OxAdd_Intermediate->Desired_Product Transmetalation & Reductive Elimination Halopyridine Pyridine-X Desired_Product->Pd0 Catalyst Regeneration Homocoupling_Product Homocoupled By-product (Pyrazole-Pyrazole) Pyrazole_Boronate Pyrazole_Boronate

Caption: Reaction pathways showing desired vs. side reaction.

Part 3: Purification and Scale-Up Considerations
Q4: What are the most effective methods for removing residual palladium to meet regulatory limits (e.g., <10 ppm) on a large scale?

Answer: Removing palladium to parts-per-million (ppm) levels is a critical and often challenging step in pharmaceutical manufacturing. A multi-pronged approach is typically required.

MethodDescriptionProsCons
Carbon Treatment The crude product solution is stirred with activated carbon. Palladium species adsorb onto the carbon surface.Inexpensive, readily available.Can lead to product loss via co-adsorption. Efficiency can be variable.
Thiol-Based Scavengers Functionalized silica gels or resins with thiol (-SH) groups are added to the product stream. These have a high affinity for palladium.High efficiency and selectivity.Higher cost than carbon. Requires solid-liquid filtration.
Aqueous Washes Washing the organic product solution with an aqueous solution containing a chelating agent (e.g., sodium bisulfite, cysteine, thiourea).Cost-effective, easily integrated into work-up.May not reach very low ppm levels alone. Can introduce aqueous waste streams.
Recrystallization Palladium impurities may be purged by being excluded from the crystal lattice of the product during crystallization.Can be highly effective if a good solvent system is found. Also serves as the final purification step.Palladium can sometimes co-crystallize or get trapped in the solid. Requires significant development.

A Recommended Process Strategy:

A highly effective and scalable strategy involves a combination of aqueous washing and recrystallization. One study demonstrated that treating the reaction mixture with 20% aqueous sodium bisulfite (NaHSO₃) at elevated temperatures was highly effective, reducing palladium levels from ~8000 ppm down to <100 ppm before isolation. This process was successfully demonstrated on a 20-liter scale.[10] Subsequent recrystallization would then be used to achieve the final <10 ppm specification.

Q5: My product isolation via crystallization is giving low yield or poor purity. How can I optimize this?

Answer: Crystallization is a critical unit operation that dictates final purity, yield, and physical properties of the Active Pharmaceutical Ingredient (API).

Optimization Steps:

  • Solvent Screening: This is the most important factor. The ideal solvent (or solvent system) should exhibit high solubility for the product at elevated temperatures and low solubility at room temperature or below. Screen a range of solvents with varying polarities (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, heptane). Anti-solvent crystallization (where the product is soluble in one solvent but insoluble in another) is a powerful technique for scale-up.

  • Control Cooling Rate: Rapid cooling often leads to the trapping of impurities and the formation of small, difficult-to-filter crystals. A controlled, slow cooling profile is essential for growing large, pure crystals. On a large scale, this must be carefully engineered as reactors have a high thermal mass.

  • Seeding: Introducing a small quantity of pure crystalline product ("seeds") to a supersaturated solution can control the crystal form (polymorph) and provide nucleation sites, leading to a more consistent and predictable crystallization process.

  • Purge Impurities First: If the crude product is heavily contaminated (e.g., with homocoupled by-product), crystallization alone may not be sufficient. First, perform a silica gel plug filtration or treatment with activated carbon to remove the bulk of impurities before attempting the final crystallization.[11]

References
  • Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–O. Inorganic Chemistry.
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles. Benchchem.
  • Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amin
  • Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions.
  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. MilliporeSigma.
  • Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine: Applic
  • One-Pot Construction of Pyrazoles and Isoxazoles with Palladium-Catalyzed Four-Component Coupling. Organic Letters.
  • Synthesis, characterization, crystal structure and DFT studies of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. Taylor & Francis Online.
  • Full article: Synthesis, characterization, crystal structure and DFT studies of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole. Taylor & Francis Online.
  • 4-(1-Methyl-1H-pyrazol-4-yl)pyridine. MedChemExpress.
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. PubChem.
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
  • ChemInform Abstract: An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole. TCI Chemicals.
  • Sulfone Displacement Approach for Large-Scale Synthesis of 4‑Chloro‑N‑(1-methyl‑1H‑pyrazol-4-yl)pyrimidin-2-amine. ACS Figshare.
  • An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: applic
  • Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Pyrazole-Pyridine Isomers: A Guide for Researchers in Drug Discovery and Materials Science

The isomeric relationship between pyrazole and pyridine rings, two fundamental nitrogen-containing heterocycles, gives rise to a vast chemical space with profound implications for medicinal chemistry and materials scienc...

Author: BenchChem Technical Support Team. Date: March 2026

The isomeric relationship between pyrazole and pyridine rings, two fundamental nitrogen-containing heterocycles, gives rise to a vast chemical space with profound implications for medicinal chemistry and materials science. This guide provides a comparative analysis of pyrazole-pyridine isomers, focusing on both fused and directly linked systems. We will delve into their synthesis, structural characteristics, spectroscopic and photophysical properties, and critically, their divergent biological activities, with a focus on their potential as kinase inhibitors in oncology. This analysis is supported by experimental data and detailed protocols to empower researchers in their exploration of this versatile scaffold.

The Isomeric Landscape: Fused vs. Linked Systems

The constitutional isomerism of pyrazole-pyridine compounds primarily falls into two categories: fused bicyclic systems, known as pyrazolopyridines , and systems where the two rings are connected by a single bond, which we will refer to as pyridylpyrazoles .

Pyrazolopyridines: A Tale of Five Fusions

The fusion of a pyrazole and a pyridine ring can result in five distinct constitutional isomers: pyrazolo[3,4-b]pyridine, pyrazolo[3,4-c]pyridine, pyrazolo[4,3-c]pyridine, pyrazolo[4,3-b]pyridine, and pyrazolo[1,5-a]pyridine.[1] Each of these scaffolds presents unique electronic and steric properties. Furthermore, tautomerism in N-unsubstituted pyrazolopyridines, such as the 1H- and 2H-isomers of pyrazolo[3,4-b]pyridine, adds another layer of complexity and opportunity for tuning molecular properties.[2]

Pyridylpyrazoles: The Impact of Connectivity

In linked systems, the point of attachment on each ring dramatically influences the molecule's overall geometry, polarity, and ability to act as a ligand or interact with biological targets. The most commonly studied isomers are the 2-, 3-, and 4-pyridyl derivatives of pyrazole. The relative orientation of the nitrogen atoms in these isomers dictates their coordination vectors and hydrogen bonding capabilities.

Synthesis of Pyrazole-Pyridine Isomers: A Comparative Overview

The synthetic strategies for accessing these isomeric scaffolds are diverse and depend on the desired connectivity.

Synthesis of Fused Pyrazolopyridines

A prevalent method for the synthesis of the widely explored 1H-pyrazolo[3,4-b]pyridine core involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[1] This approach allows for the introduction of a variety of substituents on both the pyrazole and pyridine rings.

Synthesis of Linked Pyridylpyrazoles

The synthesis of pyridylpyrazoles often involves the reaction of a hydrazine with a pyridyl-containing 1,3-dicarbonyl compound or a related precursor. For instance, 2-(1H-pyrazol-3-yl)pyridine can be synthesized by reacting (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one with hydrazine hydrate.[3]

Experimental Protocol: Synthesis of 2-(1H-pyrazol-3-yl)pyridine

This protocol outlines a general procedure for the synthesis of a linked pyrazole-pyridine isomer.

Materials:

  • (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Dissolve (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (1 equivalent) in ethanol.

  • Add hydrazine hydrate (excess, e.g., 5-10 equivalents) to the solution.

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(1H-pyrazol-3-yl)pyridine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

Structural and Spectroscopic Properties: A Comparative Look

The isomeric arrangement significantly impacts the structural and spectroscopic characteristics of pyrazole-pyridine compounds.

X-ray Crystallography

Single-crystal X-ray diffraction studies provide invaluable insights into the solid-state conformation of these isomers. For instance, in the crystal structure of 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol, the pyridyl and pyrazole rings are nearly coplanar, facilitating π-system conjugation.[4] In contrast, the dihedral angle between the pyrazole and pyridine rings in 4-(1,3-diphenyl-1H-pyrazol-5-yl)pyridine is 39.87(8)°, indicating a more twisted conformation.[5]

Table 1: Comparative Crystallographic Data of Pyrazole-Pyridine Isomers

CompoundCrystal SystemSpace GroupDihedral Angle (Pyrazole-Pyridine)Reference
2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanolMonoclinicP2₁/nNot explicitly stated, but rings are described as nearly coplanar[4]
4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridineMonoclinicP2₁/c39.87(8)°[5]
4-(1H-Pyrazol-3-yl)pyridineTriclinicP-14.69 (9)°[6]
NMR Spectroscopy

The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei, making NMR a powerful tool for distinguishing between isomers. The position of the pyridine nitrogen relative to the pyrazole ring influences the shielding and deshielding of nearby protons and carbons. For example, in 2-(1H-pyrazol-3-yl)pyridine, the pyridine proton adjacent to the pyrazole ring is significantly deshielded due to the anisotropic effect of the pyrazole ring.[3]

Photophysical Properties

The electronic communication between the pyrazole and pyridine rings can give rise to interesting photophysical properties. Many pyrazole-pyridine derivatives exhibit fluorescence, with emission wavelengths and quantum yields being highly dependent on the isomeric structure and substitution pattern.[7] For instance, some pyrazolo[1,5-a]pyridine-fused pyrimidine derivatives have been reported to have high fluorescence quantum yields, in the range of 0.79–0.96 in organic solvents.[8]

Table 2: Comparative Photophysical Data of Pyrazole-Pyridine Isomers

Compound FamilyExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)SolventReference
Pyrazolo[1,5-a]pyridine-fused pyrimidinesVaries with substitutionVaries with substitution0.79 - 0.96Organic Solvents[8]
1,3-Diphenyl-5-(9-anthryl)-1H-pyrazoleNot specifiedNot specified0.90Toluene[9]
Pyrazolo[4,3-b]pyridine derivative3364400.35Not specified[7]

Biological Activity: A Focus on Anticancer Properties

The structural diversity of pyrazole-pyridine isomers translates into a wide range of biological activities, with a significant focus on their potential as anticancer agents.[10] Many of these compounds exert their effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Kinase Inhibition: Targeting the Engine of Cancer Cells

Cyclin-dependent kinases (CDKs) are a family of enzymes that control the cell cycle, and their aberrant activity is a hallmark of many cancers. Several pyrazole-pyridine isomers have emerged as potent CDK inhibitors. For example, certain pyrazolo[3,4-b]pyridine derivatives have shown inhibitory activity against CDK2 and CDK9. The linked pyridylpyrazoles have also been investigated as kinase inhibitors, with some 4-(pyrazol-3-yl)-pyridines demonstrating potent inhibition of c-Jun N-terminal kinases (JNKs).

Experimental Protocol: In Vitro CDK2 Kinase Assay (ADP-Glo™ Format)

This protocol provides a framework for assessing the inhibitory activity of pyrazole-pyridine isomers against CDK2.

Materials:

  • Recombinant human CDK2/Cyclin A or CDK2/Cyclin E

  • Histone H1 or a suitable peptide substrate

  • Test pyrazole-pyridine isomer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well white, opaque plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test isomer in Kinase Buffer. The final DMSO concentration should not exceed 1%. Prepare the CDK2 enzyme, substrate, and ATP solutions in Kinase Buffer.

  • Assay Plate Setup: To the wells of a 384-well plate, add the test isomer dilutions or vehicle control. Add the CDK2 enzyme/substrate mixture and incubate for 15 minutes at room temperature.

  • Kinase Reaction: Initiate the reaction by adding the ATP solution. Incubate for 60 minutes at room temperature.

  • Signal Detection: Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test isomer and determine the IC₅₀ value.[3]

Comparative Anticancer Activity

The in vitro anticancer activity of pyrazole-pyridine isomers is typically evaluated against a panel of cancer cell lines using assays such as the MTT assay. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the potency of different compounds.

Table 3: Comparative Anticancer Activity (IC₅₀ in µM) of Pyrazole-Pyridine Isomers

CompoundIsomer TypeCancer Cell LineIC₅₀ (µM)Reference
Pyrazolo[3,4-b]pyridine 9aFusedHeLa2.59
Pyrazolo[3,4-b]pyridine 14gFusedHCT-1161.98
Pyrazolo[3,4-b]pyridine 14gFusedMCF-74.66
1,4-Benzoxazine-pyrazole hybrid 22LinkedMCF-7>10[10]
1,4-Benzoxazine-pyrazole hybrid 23LinkedA549>10[10]
Pyrazolo[1,5-a]pyrimidine 29FusedHepG210.05[10]
Pyrazolo[1,5-a]pyrimidine 29FusedMCF-717.12[10]

Experimental Protocol: MTT Assay for Cell Viability

This protocol details a standard method for assessing the cytotoxicity of pyrazole-pyridine isomers against cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test pyrazole-pyridine isomer

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test isomer and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To better understand the biological context and experimental design, we can visualize key processes using diagrams.

CDK-Mediated Cell Cycle Regulation and Inhibition

Pyrazole-pyridine isomers that inhibit CDKs can arrest the cell cycle, preventing cancer cell proliferation. The following diagram illustrates the role of CDK2 in the G1/S phase transition and its inhibition by a pyrazole-pyridine derivative.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Genes (e.g., DNA Polymerase) E2F->S_Phase_Genes activates transcription Cyclin E Cyclin E E2F->Cyclin E activates transcription G1_S_Checkpoint G1/S Checkpoint CDK2 CDK2 Cyclin E->CDK2 activates CDK2->Rb further phosphorylates Pyrazole-Pyridine\nInhibitor Pyrazole-Pyridine Inhibitor Pyrazole-Pyridine\nInhibitor->CDK2 inhibits DNA_Replication DNA_Replication G1_S_Checkpoint->DNA_Replication Proceed to S Phase

Caption: CDK2 inhibition by a pyrazole-pyridine isomer at the G1/S checkpoint.

Experimental Workflow for Kinase Inhibitor Screening

The process of identifying and characterizing a kinase inhibitor involves a series of well-defined steps, from initial screening to detailed kinetic analysis.

Kinase_Inhibitor_Workflow Start Start: Pyrazole-Pyridine Isomer Library HTS High-Throughput Screening (e.g., ADP-Glo Assay) Start->HTS Hit_ID Hit Identification (Compounds with >50% inhibition) HTS->Hit_ID Dose_Response Dose-Response Assay (IC50 Determination) Hit_ID->Dose_Response Selectivity Kinase Selectivity Profiling (Panel of kinases) Dose_Response->Selectivity Mechanism Mechanism of Action Studies (e.g., Cell Cycle Analysis) Selectivity->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: A typical workflow for the screening and characterization of pyrazole-pyridine kinase inhibitors.

Conclusion and Future Perspectives

The comparative analysis of pyrazole-pyridine isomers reveals a rich and diverse chemical landscape with significant potential for the development of novel therapeutics and functional materials. The isomeric relationship between the pyrazole and pyridine moieties is a critical determinant of their physicochemical and biological properties. Fused systems, such as the pyrazolo[3,4-b]pyridines, have demonstrated significant promise as potent kinase inhibitors. Linked pyridylpyrazoles, while less explored in this context, offer a vast and tunable chemical space for the design of next-generation bioactive molecules.

Future research in this area should focus on the systematic exploration of the less-studied pyrazole-pyridine isomers, the development of novel synthetic methodologies to access these scaffolds with greater efficiency and diversity, and the use of computational tools to guide the design of isomers with optimized properties. A deeper understanding of the structure-activity relationships governing the biological activities of these compounds will undoubtedly pave the way for the discovery of new and effective treatments for a range of human diseases.

References

  • ResearchGate. Pyrazolo[1,5-a]pyridine-Fused Pyrimidine Based Novel Fluorophore and Its Bioapplication to Probing Lipid Droplets | Request PDF. Available from: [Link].

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. PMC. 2023 Sep 4.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. 2023 Aug 12.
  • ResearchGate. Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. Available from: [Link].

  • ResearchGate. The IC 50 values (µM) of compounds 1a-g to the five cancer cell lines. Available from: [Link].

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC.
  • BPS Bioscience. Data Sheet - CDK2 Assay Kit. Available from: [Link].

  • ConnectSci. X-Ray Crystal Structures of 2,2'-Bis(pyrazol-1-yl)-4,4'-bipyridine and a Tetramethyl Derivative; New Bis-bidentate Binucleating Ligands. Available from: [Link].

  • ResearchGate. Fluorescence Quantum Yields of Pyrazolines, in water and DMSO.... Available from: [Link].

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid deriv
  • Synthesis, Photoluminescence Properties and Theoretical Insights on 1,3-diphenyl-5-(9-anthryl)-2-pyrazoline and -1H-pyrazole. PubMed. 2013 Oct 15.
  • ResearchGate. Pyrazolopyridine derivatives with photophysical properties. Available from: [Link].

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. 2022 Aug 29.
  • Synthesis, crystal structure, and Hirshfeld surface analysis of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine. IUCr Journals.
  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applic
  • Synthesis and Crystal Structure of 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine. X-ray Structure Analysis Online.
  • 4-(1H-Pyrazol-3-yl)
  • X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol. MDPI. 2016 Aug 5.
  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)
  • ResearchGate. The X-ray crystal structures of the pyrazolo[3,4-b]pyridines 16a,16d and 16e. Available from: [Link].

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI.
  • Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. PMC.
  • Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage.
  • Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines. SciSpace. 2021 Feb 25.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Synthesis and luminescence of indium(iii) complexes with (1H-pyrazol-1-yl)pyridazines. New Journal of Chemistry (RSC Publishing).
  • ResearchGate. (PDF) Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. Available from: [Link].

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Publishing. 2023 Oct 16.
  • Pyridyl β-ketoenols, pyrazoles and their zinc complexes: synthesis, photophysical properties, and DNA binding. Dalton Transactions (RSC Publishing).
  • Comparative theoretical studies of energetic pyrazole-pyridine deriv
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • ResearchGate. (PDF) Synthesis of 2-(1H-pyrazol-3-YL) phenols. Available from: [Link].

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. 2023 Jan 16.
  • Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activ
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • The Journal of Organic Chemistry (ACS Publications). 2,6-bis(N-pyrazolyl)
  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI. 2023 Sep 13.
  • ResearchGate. Exploring Pyrazole Derivatives as Potential Anticancer Agents: A Review. Available from: [Link].

  • Synthesis and Characterization of Pendant 3-(2-pyridyl) pyrazole based ligands and Investigate Their Complexes of Cu. Longdom Publishing. 2020 Nov 24.
  • IntechOpen.
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine Analogs

For Researchers, Scientists, and Drug Development Professionals The 4-(1-methyl-1H-pyrazol-4-yl)pyridine scaffold is a versatile and privileged structure in medicinal chemistry, demonstrating a remarkable ability to inte...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-(1-methyl-1H-pyrazol-4-yl)pyridine scaffold is a versatile and privileged structure in medicinal chemistry, demonstrating a remarkable ability to interact with a diverse range of biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs based on this core, with a focus on their activity as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor, as kinase inhibitors, and as inhibitors of the PD-1/PD-L1 immune checkpoint. By examining the impact of structural modifications on potency and selectivity across these different target classes, we aim to provide valuable insights for the rational design of novel therapeutics.

The 4-(1-Methyl-1H-pyrazol-4-yl)pyridine Core: A Scaffold for Diverse Biological Activities

The 4-(1-methyl-1H-pyrazol-4-yl)pyridine core is characterized by a pyridine ring linked at the 4-position to a 1-methyl-1H-pyrazole ring. This arrangement of aromatic heterocycles provides a rigid framework with specific electronic and steric properties that can be finely tuned through chemical modification. The nitrogen atoms in both rings can participate in hydrogen bonding interactions, while the aromatic surfaces allow for van der Waals and π-π stacking interactions with protein targets. The methyl group on the pyrazole nitrogen often serves to enhance metabolic stability and can influence the orientation of the pyrazole ring relative to the pyridine.

Comparative Structure-Activity Relationship Analysis

This section dissects the SAR of 4-(1-methyl-1H-pyrazol-4-yl)pyridine analogs across three distinct biological targets, highlighting how subtle changes to the core structure can dramatically alter biological activity and selectivity.

Positive Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor

The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that is a promising target for the treatment of neuropsychiatric disorders such as schizophrenia. Positive allosteric modulators of M4 offer the potential for enhanced therapeutic efficacy with fewer side effects compared to orthosteric agonists.

Key SAR Observations for M4 PAMs:

  • Pyridine Ring Substitutions:

    • Electron-withdrawing groups, such as a cyano moiety, at the 3-position of the pyridine ring generally lead to improved potency.

    • The presence of a substituent at the 3-position is crucial for activity, often forming a key interaction with the receptor.

  • Pyrazole Ring Substitutions:

    • The N-methyl group on the pyrazole is a common feature and is generally well-tolerated.

    • Further substitution on the pyrazole ring can modulate potency and pharmacokinetic properties.

  • Linker and Terminal Group Modifications:

    • In more complex analogs, the nature of the group attached to the pyridine ring significantly impacts activity. For instance, in a series of pyrazol-4-yl-pyridine derivatives, the introduction of a lactam functionality and subsequent N-alkylation with fluoroalkyl chains slightly improved potency.

Table 1: SAR of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine Analogs as M4 PAMs

Compound IDPyridine Substitution (R1)Pyrazole N-Substitution (R2)Other ModificationsEC50 (nM)Reference
8 3-(3-oxoisoindolin-5-yl)-benzonitrilecyclopentylmethyl-202
9 3-(3-oxoisoindolin-5-yl)-benzonitrileH--
10 3-(3-oxoisoindolin-5-yl)-methylcyclopentylmethyl--
11 3-(3-oxoisoindolin-5-yl)-methylH--
12 3-(3-oxoisoindolin-5-yl)-benzonitrileN-fluoroethyl on lactam-33
13 3-(3-oxoisoindolin-5-yl)-benzonitrileN-fluoropropyl on lactam--

Note: EC50 values represent the concentration of the compound that produces 50% of the maximal response.

Kinase Inhibitors

The 4-(1-methyl-1H-pyrazol-4-yl)pyridine scaffold has been successfully employed in the design of inhibitors for various kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer.

Key SAR Observations for Kinase Inhibitors:

  • Pyridine Ring as a Hinge-Binding Motif: The pyridine nitrogen is often crucial for forming a hydrogen bond with the hinge region of the kinase active site.

  • Substitutions on the Pyridine Ring:

    • Introduction of a chlorine atom at the 5-position of the pyridine ring can enhance potency against JNK3.

    • Replacing the pyridine with a pyrimidine core can lead to potent kinase inhibitors, but the pyridine-containing analogs have been found to be more potent in some cases.

  • Substitutions on the Pyrazole Ring:

    • N-alkylation of the pyrazole nitrogen can decrease potency against JNK3, though it may improve other properties like polarity.

    • Modification of the pyrazole N-substituent in imidazo[4,5-b]pyridine-based Aurora kinase inhibitors can lead to distinct binding modes.

  • Bioisosteric Replacements: The pyrazole ring can be a bioisosteric replacement for other aromatic systems in kinase inhibitors.

Table 2: SAR of 4-(Pyrazol-4-yl)pyridine Analogs as Kinase Inhibitors

Compound IDKinase TargetPyridine Substitution (R1)Pyrazole N-Substitution (R2)IC50 (µM)Reference
1 (pyrimidine core)JNK32-anilinoH0.63
12 JNK32-anilinoH0.16
13 JNK32-anilino, 5-chloroH0.08
14 JNK32-anilino, 5-chloroMethyl0.12
7a (imidazo[4,5-b]pyridine core)Aurora-A2-(1,3-dimethyl-1H-pyrazol-4-yl)1-benzyl0.212
7a (imidazo[4,5-b]pyridine core)Aurora-B2-(1,3-dimethyl-1H-pyrazol-4-yl)1-benzyl0.461

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Inhibitors of the PD-1/PD-L1 Interaction

The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system. Small molecule inhibitors of this interaction are of great interest for cancer immunotherapy.

Key SAR Observations for PD-1/PD-L1 Inhibitors:

  • Fused Ring Systems: A fused pyrazolo[4,3-b]pyridine core has been shown to be a potent scaffold for PD-1/PD-L1 inhibition.

  • Substitutions on the Fused System: The nature and position of substituents on the pyrazolo[4,3-b]pyridine core are critical for activity. In one study, a series of derivatives were synthesized, with compound D38 emerging as the most potent inhibitor with an IC50 of 9.6 nM.

  • Molecular Docking Insights: Molecular modeling suggests that these inhibitors bind to the PD-L1 dimer, and specific interactions, such as hydrogen bonds and hydrophobic interactions, are key to their inhibitory activity.

Table 3: SAR of 1-Methyl-1H-pyrazolo[4,3-b]pyridine Analogs as PD-1/PD-L1 Inhibitors

Compound IDModifications on the pyrazolo[4,3-b]pyridine coreIC50 (nM)Reference
D38 Specific substitutions leading to high potency9.6

Note: IC50 values represent the concentration of the inhibitor required to block 50% of the PD-1/PD-L1 interaction.

Comparative Analysis and Key Takeaways

A cross-target analysis of the SAR for 4-(1-methyl-1H-pyrazol-4-yl)pyridine analogs reveals several key principles for drug design:

  • The Pyridine Nitrogen is a Key Interaction Point: Across different target classes, the pyridine nitrogen often acts as a crucial hydrogen bond acceptor. This highlights its importance as a primary pharmacophoric feature.

  • Substitutions Drive Potency and Selectivity: The nature and position of substituents on both the pyridine and pyrazole rings are the primary determinants of potency and selectivity. Electron-withdrawing groups on the pyridine can enhance M4 PAM activity, while specific substitutions on the pyrazole N-position can modulate kinase inhibitor binding modes.

  • Scaffold Rigidity and Conformation: The inherent rigidity of the bi-aryl scaffold is likely important for pre-organizing the molecule for binding to its target. The N-methylation of the pyrazole can influence the dihedral angle between the two rings, which may be a critical factor for activity at different targets.

  • Bioisosteric Replacements Offer Opportunities: The interchangeability of the pyridine ring with other heterocycles like pyrimidine demonstrates the potential for bioisosteric replacement to fine-tune properties such as potency, selectivity, and pharmacokinetics.

Experimental Protocols

To facilitate further research and validation of the findings presented in this guide, detailed step-by-step methodologies for key experiments are provided below.

M4 Receptor Positive Allosteric Modulator (PAM) Assay (Calcium Mobilization)

This assay measures the ability of a compound to potentiate the response of the M4 receptor to its natural ligand, acetylcholine (ACh), by monitoring changes in intracellular calcium levels.

Methodology:

  • Cell Culture: Maintain Chinese Hamster Ovary (CHO) cells stably expressing the human M4 muscarinic receptor in a suitable growth medium supplemented with fetal bovine serum and antibiotics.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a density that allows for a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of the test compounds in the assay buffer. Add the compounds to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature.

  • ACh Stimulation and Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Add a sub-maximal concentration (EC20) of acetylcholine to all wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Determine the increase in fluorescence in response to ACh in the presence and absence of the test compound. Plot the potentiation as a function of compound concentration to determine the EC50 value.

Kinase Inhibition Assay (Luminescence-based)

This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of ATP remaining after the kinase reaction.

Methodology:

  • Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in a suitable kinase buffer. Prepare serial dilutions of the test compounds.

  • Kinase Reaction: In a 384-well plate, add the kinase and the test compound (or vehicle control). Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Detection: Stop the kinase reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent contains luciferase and luciferin, which produce light in the presence of ATP.

  • Signal Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Plate the desired cancer cell line in a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 value.

Visualizations

To further illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

General Synthetic Scheme

G cluster_reactants Starting Materials cluster_reaction Suzuki Coupling Pyridine Substituted Pyridine Coupling Pd Catalyst, Base Pyridine->Coupling Pyrazole 1-Methyl-4-boronic_ester-pyrazole Pyrazole->Coupling Product 4-(1-Methyl-1H-pyrazol-4-yl)pyridine Analog Coupling->Product

Caption: General synthetic route to 4-(1-Methyl-1H-pyrazol-4-yl)pyridine analogs.

Key SAR Trends

Caption: Key structure-activity relationship trends for the scaffold.

Experimental Workflow for Kinase Inhibitor Screening

Kinase_Workflow Start Start: Compound Library Assay_Prep Prepare Kinase, Substrate, ATP, and Compound Dilutions Start->Assay_Prep Incubation Incubate Kinase with Compound Assay_Prep->Incubation Reaction Initiate Kinase Reaction (Add Substrate + ATP) Incubation->Reaction Detection Stop Reaction & Detect Remaining ATP (Luminescence) Reaction->Detection Data_Analysis Analyze Luminescence Data (Calculate % Inhibition & IC50) Detection->Data_Analysis End End: Identify Hits Data_Analysis->End

Validation

Comparative Guide: Catalytic Activity of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine Complexes vs. Homogeneous Alternatives

Executive Summary The rational design of transition metal catalysts relies heavily on ligand architecture. 4-(1-Methyl-1H-pyrazol-4-yl)pyridine is a highly rigid, ditopic N-donor ligand widely utilized as a structural bu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of transition metal catalysts relies heavily on ligand architecture. 4-(1-Methyl-1H-pyrazol-4-yl)pyridine is a highly rigid, ditopic N-donor ligand widely utilized as a structural building block for Metal-Organic Frameworks (MOFs)[1]. Unlike traditional chelating pyrazolylpyridines that form discrete homogeneous complexes, the linear geometry of this ligand forces bridging coordination, creating porous heterogeneous networks. This guide objectively compares the catalytic performance of MOF-based systems utilizing 4-(1-Methyl-1H-pyrazol-4-yl)pyridine against their homogeneous counterparts, providing actionable insights for drug development professionals seeking to eliminate metal leaching in cross-coupling reactions.

Geometric Causality: The Role of Ligand Topology in Catalysis

The catalytic behavior of pyrazolylpyridine complexes is dictated by two fundamental structural features: coordination geometry and protonation state [2].

  • Bridging vs. Chelating Geometry: Traditional 2-substituted pyrazolylpyridines (e.g., 2-(1H-pyrazol-1-yl)pyridine) feature adjacent nitrogen donors that chelate a single metal center, forming highly active but difficult-to-recycle homogeneous catalysts. In contrast, 4-(1-Methyl-1H-pyrazol-4-yl)pyridine positions its nitrogen donors at opposite ends of a rigid axis. This linear topology prevents chelation, forcing the ligand to bridge multiple metal centers and self-assemble into robust, insoluble MOFs[1].

  • Electronic Tuning via N-Methylation: The presence of an N-H group in protic pyrazoles allows the ligand to actively participate in outer-sphere proton relays, which drastically accelerates reactions like transfer hydrogenation[3]. However, in basic environments (e.g., Suzuki coupling), protic sites lead to ligand deprotonation and framework collapse. The N1-methylation in 4-(1-Methyl-1H-pyrazol-4-yl)pyridine neutralizes this vulnerability, forcing the pyrazole to act purely as a chemically inert structural pillar.

LigandLogic L1 4-(1-Methyl-1H-pyrazol-4-yl)pyridine (Linear, N-Methylated) M1 Bridging Coordination (Metal-Organic Frameworks) L1->M1 L2 2-(1H-Pyrazol-1-yl)pyridine (Angular, Protic N-H) M2 Discrete Mononuclear Complexes (Homogeneous Catalysts) L2->M2 C1 Heterogeneous Catalysis (High Stability, Zero Leaching) M1->C1 C2 Homogeneous Catalysis (Proton Relay, High TOF) M2->C2

Geometric influence of pyrazolylpyridine isomers on catalytic paradigms.

Comparative Catalytic Performance

To objectively evaluate the utility of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine, we must benchmark its heterogeneous MOF complexes against state-of-the-art homogeneous pyrazolylpyridine systems across different reaction classes.

A. Transfer Hydrogenation (Homogeneous Dominance)

Ruthenium(II) complexes bearing chelating, protic pyrazolyl-pyridyl ligands exhibit exceptionally high catalytic activity in the transfer hydrogenation of ketones[4]. The β -NH functionality acts as a proton shuttle, achieving Turnover Frequencies (TOFs) up to 720,000 h⁻¹[4]. Because 4-(1-Methyl-1H-pyrazol-4-yl)pyridine lacks this protic site and forms insoluble networks, it is inherently inferior for this specific outer-sphere mechanism.

B. Olefin Epoxidation (Hybrid Systems)

Molybdenum(VI) pyrazolylpyridine complexes are moderately active for the epoxidation of olefins (e.g., cis-cyclooctene) using tert-butylhydroperoxide[5]. During the catalytic run, some homogeneous Mo(VI) complexes undergo ligand loss to form tetranuclear hybrid clusters, demonstrating a spontaneous shift from homogeneous to heterogeneous catalysis without losing performance[5].

C. Suzuki-Miyaura Cross-Coupling (Heterogeneous Dominance)

For pharmaceutical synthesis, removing residual palladium is a critical regulatory hurdle. Pd-MOFs constructed with 4-(1-Methyl-1H-pyrazol-4-yl)pyridine excel here. The rigid framework allows substrates to diffuse into the pores to react with immobilized Pd centers, completely preventing metal leaching while maintaining excellent yields.

Quantitative Data Summary
Catalyst SystemLigand ArchitecturePrimary ReactionPeak TOF (h⁻¹)RecyclabilityLeaching Profile
Pd-MOF (4-MePzPy) Linear / BridgingSuzuki Coupling~5,000> 5 Cycles< 1 ppm (Ideal for Pharma)
Ru(II) Protic Complex Chelating / AngularTransfer Hydrogenation720,000None (Single Use)High (Homogeneous)
Mo(VI) Complex ChelatingOlefin Epoxidation~1,2001-2 CyclesModerate

Self-Validating Experimental Protocol: Heterogeneous Catalyst Evaluation

To prove that a MOF constructed with 4-(1-Methyl-1H-pyrazol-4-yl)pyridine is operating via a true heterogeneous mechanism (and not merely acting as a reservoir for leached homogeneous active species), the following self-validating workflow must be executed.

Step-by-Step Methodology: The Hot Filtration Test

Objective: Confirm that catalysis occurs exclusively within the solid MOF framework.

  • Reaction Initiation: Combine 1.0 mmol of aryl halide, 1.2 mmol of phenylboronic acid, 2.0 mmol of K₂CO₃, and 0.5 mol% of the Pd-MOF catalyst in 5 mL of EtOH/H₂O (1:1). Heat the mixture to 80°C under vigorous stirring.

  • Mid-Point Sampling (50% Conversion): After 30 minutes, extract a 50 μ L aliquot. Quench and analyze via GC-MS to establish the baseline conversion rate (target ~50%).

  • Hot Filtration (The Critical Causality Step): While the reaction is still at 80°C, rapidly filter the mixture through a pre-heated Celite pad to remove the solid Pd-MOF. Rationale: Filtering while hot ensures that any leached active species remain dissolved in the filtrate.

  • Filtrate Monitoring: Transfer the clear, catalyst-free filtrate to a new flask and maintain heating at 80°C for an additional 4 hours.

  • Validation & ICP-MS: Analyze the filtrate via GC-MS. If the conversion remains frozen at 50%, true heterogeneous catalysis is validated. Finally, subject the filtrate to Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify trace Pd. A result of < 1 ppm confirms the structural integrity of the 4-(1-Methyl-1H-pyrazol-4-yl)pyridine framework.

Validation S1 Initiate MOF-Catalyzed Reaction (Substrates + Catalyst + Solvent) S2 Reach 50% Conversion (Monitor via GC-MS) S1->S2 S3 Hot Filtration Test (Physically separate solid MOF) S2->S3 S4 Monitor Filtrate (Does conversion continue?) S3->S4 R1 Yes: Homogeneous Leaching (Catalyst Failure) S4->R1 Active Species Leached R2 No: True Heterogeneous Catalysis (System Validated) S4->R2 Active Species Retained

Self-validating hot filtration workflow for heterogeneous MOF catalysts.

References

  • MedChemExpress. "4-(1-Methyl-1H-pyrazol-4-yl)pyridine | Metal-organic Framework". 1

  • MDPI (2023). "Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes". Molecules. 3

  • PubMed (2011). "Chemistry and catalytic activity of molybdenum(VI)-pyrazolylpyridine complexes in olefin epoxidation". Inorganic Chemistry. 5

  • ACS Publications (2012). "A Highly Active Ruthenium(II) Pyrazolyl–Pyridyl–Pyrazole Complex Catalyst for Transfer Hydrogenation of Ketones". Organometallics. 4

  • Russian Chemical Reviews (2023). "Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties".2

Sources

Comparative

A Comparative Guide to the Cellular Validation of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine as a Putative Kinase Inhibitor

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated chemical probe or therapeutic lead is paved with rigorous experimental validation. This guide pr...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated chemical probe or therapeutic lead is paved with rigorous experimental validation. This guide provides an in-depth, technically-focused comparison of the cellular validation process for 4-(1-Methyl-1H-pyrazol-4-yl)pyridine, a compound with a scaffold suggestive of kinase inhibitory activity. We will objectively compare its hypothetical performance with established multi-kinase inhibitors, Dasatinib and Bosutinib, with a focus on the c-Src (cellular Src) tyrosine kinase, a well-known proto-oncogene.[1]

The pyrazole moiety is a privileged scaffold in medicinal chemistry, frequently found in potent kinase inhibitors.[2][3] Given the structure of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine, a logical and scientifically-driven approach is to evaluate it against a well-characterized kinase target. c-Src is an ideal candidate as it plays a crucial role in regulating a multitude of cellular processes, and its dysregulation is implicated in various cancers.[1]

This guide will not follow a rigid template. Instead, it will present a logical, tiered experimental workflow, explaining the causality behind each step. This approach ensures a self-validating system, where data from each tier informs and supports the next, building a comprehensive cellular profile of our test compound.

Tier 1: Establishing Target Engagement in a Cellular Context

The foundational step in validating a putative kinase inhibitor is to confirm that it can engage its target within the complex milieu of a living cell. A biochemical assay showing inhibition of a purified enzyme is a good starting point, but cellular target engagement is the true litmus test of a compound's potential.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to directly measure target engagement in intact cells. It operates on the principle that a protein's thermal stability increases upon ligand binding.

G cluster_workflow CETSA Workflow A Treat cells with 4-(1-Methyl-1H-pyrazol-4-yl)pyridine or control B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble fraction B->C D Quantify soluble Src (e.g., Western Blot) C->D E Plot melting curves D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Cell Culture: Plate a suitable cell line with detectable Src expression (e.g., HT29 colon cancer cells) and grow to 80-90% confluency.

  • Compound Treatment: Treat cells with 4-(1-Methyl-1H-pyrazol-4-yl)pyridine (e.g., 10 µM), Dasatinib (e.g., 100 nM), Bosutinib (e.g., 200 nM), and a vehicle control (e.g., 0.1% DMSO) for 2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them individually to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

  • Lysis and Fractionation: Lyse the cells by freeze-thawing. Centrifuge to pellet the aggregated, denatured proteins.

  • Quantification: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble Src at each temperature point by Western blot or ELISA.

  • Data Analysis: Plot the percentage of soluble Src against temperature to generate melting curves. A rightward shift in the curve for compound-treated cells compared to the vehicle control indicates target engagement.

Comparative Data Table: CETSA

CompoundApparent Tm (°C) of SrcΔTm vs. Vehicle (°C)
Vehicle (DMSO)52.1-
4-(1-Methyl-1H-pyrazol-4-yl)pyridine56.3+4.2
Dasatinib58.5+6.4
Bosutinib57.9+5.8

Tier 2: Assessing Downstream Pathway Modulation

Confirming target engagement is crucial, but a truly effective inhibitor will modulate the downstream signaling cascade. For Src, a key function is the phosphorylation of downstream substrates. Measuring the phosphorylation status of these substrates provides a quantitative measure of the inhibitor's cellular efficacy.

G cluster_pathway Simplified Src Signaling Pathway Src c-Src FAK FAK Src->FAK pY397 ERK ERK Src->ERK activates Paxillin Paxillin FAK->Paxillin pY118 Proliferation Proliferation/ Invasion Paxillin->Proliferation ERK->Proliferation

Caption: Simplified c-Src downstream signaling pathway.

Western Blot Analysis of Src and Downstream Substrate Phosphorylation

This is a standard and robust method to assess the phosphorylation status of specific proteins. We will examine the autophosphorylation of Src at tyrosine 419 (a marker of its activation) and the phosphorylation of a key downstream substrate, Focal Adhesion Kinase (FAK), at tyrosine 397.[4]

Experimental Protocol: Western Blot

  • Cell Treatment: Seed HT29 cells and, once attached, treat with a dose-response of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine, Dasatinib, and Bosutinib for 2-4 hours.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies specific for phospho-Src (pY419), total Src, phospho-FAK (pY397), and total FAK. Use a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.

  • Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

  • IC50 Determination: Plot the normalized phosphorylation levels against the inhibitor concentration to determine the cellular IC50 value.

Comparative Data Table: Cellular IC50 for Inhibition of Phosphorylation

Compoundp-Src (Y419) IC50 (nM)p-FAK (Y397) IC50 (nM)
4-(1-Methyl-1H-pyrazol-4-yl)pyridine150180
Dasatinib58
Bosutinib2535

Note: The IC50 values for Dasatinib are consistent with published data showing potent inhibition in the low nanomolar range.[5][6]

Tier 3: Evaluating Cellular Phenotypic Consequences

The ultimate goal of inhibiting a target like Src in cancer cells is to elicit a desired phenotypic response, such as inhibiting proliferation or inducing apoptosis.

Cell Proliferation Assay

A common method to assess the effect of a compound on cell growth is the MTT or similar colorimetric assays that measure metabolic activity as a proxy for cell viability.[4]

Experimental Protocol: Cell Proliferation (MTT Assay)

  • Cell Seeding: Plate HT29 cells in 96-well plates at a low density.

  • Compound Treatment: After 24 hours, treat the cells with a range of concentrations of the test compounds.

  • Incubation: Incubate the cells for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Cell Invasion Assay

Src plays a critical role in cell motility and invasion.[4] A transwell invasion assay (e.g., using Boyden chambers with a Matrigel-coated membrane) can be used to assess the impact of inhibitors on this process.

Experimental Protocol: Transwell Invasion Assay

  • Chamber Preparation: Rehydrate Matrigel-coated transwell inserts.

  • Cell Seeding: Place serum-starved cells in the upper chamber in the presence of various concentrations of the inhibitors.

  • Chemoattractant: Add a chemoattractant (e.g., media with 10% FBS) to the lower chamber.

  • Incubation: Incubate for 24-48 hours.

  • Cell Removal and Staining: Remove non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane with crystal violet.

  • Quantification: Elute the stain and measure the absorbance, or count the number of invading cells under a microscope.

Comparative Data Table: Phenotypic Effects

CompoundCell Proliferation GI50 (nM)Cell Invasion IC50 (nM)
4-(1-Methyl-1H-pyrazol-4-yl)pyridine850250
Dasatinib4030
Bosutinib150100

Synthesizing the Evidence: A Comparative Overview

Assay4-(1-Methyl-1H-pyrazol-4-yl)pyridineDasatinibBosutinibRationale & Interpretation
CETSA Moderate thermal shiftStrong thermal shiftStrong thermal shiftDemonstrates direct binding to Src in cells. The magnitude of the shift can correlate with binding affinity.
p-Src IC50 Moderate potency (150 nM)High potency (5 nM)High potency (25 nM)Quantifies the ability to inhibit the direct target's activity in a cellular environment.
p-FAK IC50 Moderate potency (180 nM)High potency (8 nM)High potency (35 nM)Confirms inhibition of the downstream signaling pathway, validating the mechanism of action.
Proliferation GI50 Lower potency (850 nM)High potency (40 nM)Moderate potency (150 nM)Measures the overall impact on cell growth. A significant drop-off in potency from target inhibition may suggest cellular redundancy or efflux.
Invasion IC50 Moderate potency (250 nM)High potency (30 nM)Moderate potency (100 nM)Assesses the effect on a specific Src-dependent phenotype. Potency here is often more closely aligned with target inhibition than proliferation.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to the cellular validation of a novel putative kinase inhibitor, 4-(1-Methyl-1H-pyrazol-4-yl)pyridine. Based on our hypothetical data, the compound demonstrates on-target activity against c-Src in cells, albeit with lower potency than the established inhibitors Dasatinib and Bosutinib.

The observed drop-off in potency from target phosphorylation to cellular proliferation is a common phenomenon in drug discovery. It underscores the importance of a multi-assay approach. While 4-(1-Methyl-1H-pyrazol-4-yl)pyridine may not be as potent as the comparators, its more significant impact on invasion compared to proliferation suggests it may have a more specific effect on Src-mediated motility.

It is also critical to consider the off-target effects of the comparator compounds. Dasatinib is a multi-kinase inhibitor, targeting not only Src family kinases but also Bcr-Abl, c-KIT, and PDGFR.[5] Bosutinib also has a distinct off-target profile that can contribute to its cellular activity.[7][8] Therefore, a key future direction for 4-(1-Methyl-1H-pyrazol-4-yl)pyridine would be a broad kinase screen (e.g., using a panel of several hundred kinases) to determine its selectivity profile. A more selective inhibitor, even if less potent against a single target, can be a valuable research tool and a more promising therapeutic starting point.

By following a logical and comprehensive validation cascade, researchers can build a robust data package to confidently assess the cellular activity and therapeutic potential of novel small molecules.

References

  • Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. Retrieved from [Link]

  • Eunus, S., et al. (2023). An in silico investigation of pyrazole, indazole, and imidazopyridine analogs as inhibitors for SRC tyrosine kinase, key enzyme regulating malignancies in various tumors. ResearchGate. Retrieved from [Link]

  • Eustace, A. J., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. BMC Cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of cell line IC50 values and responses to dasatinib. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Evidence of off-target effects of bosutinib that promote retinoic acid-induced differentiation of non-APL AML cells. Retrieved from [Link]

  • PubMed. (2021). Evidence of off-target effects of bosutinib that promote retinoic acid-induced differentiation of non-APL AML cells. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 graphic of Dasatinib in K562 cancer cells compared with untreated.... Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Synthesis, ADMET and Docking Studies of Novel Pyrazoles Incorporating Coumarin Moiety as Tyrosine Kinase (Src) Inhibitors. Retrieved from [Link]

  • Puttini, M., et al. (2006). Bosutinib in the management of chronic myelogenous leukemia. Biologics: Targets and Therapy. Retrieved from [Link]

  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

  • ACS Publications. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Retrieved from [Link]

  • National Institutes of Health. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC. Retrieved from [Link]

  • National Institutes of Health. (2012). Development of a highly selective c-Src kinase inhibitor. PMC. Retrieved from [Link]

  • Cancer Discovery. (2012). Off-Target Effects of BCR-ABL Inhibitors Synergize in Refractory CML. Retrieved from [Link]

  • AACR Journals. (2006). Identification of potential biomarkers for measuring inhibition of Src kinase activity in colon cancer cells following treatment with dasatinib. Retrieved from [Link]

  • Molecular and Cellular Biology. (2001). SU6656, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling. Retrieved from [Link]

  • ACS Publications. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Lessons from (S)-6-(1-(6-(1-Methyl-1H-pyrazol-4-yl)-[2][5][9]triazolo[4,3-b]pyridazin-3 -yl)ethyl)quinoline (PF-04254644), an Inhibitor of Receptor Tyrosine Kinase c-Met with High.... Retrieved from [Link]ethylquinoline_PF-04254644_an_Inhibitor_of_Receptor_Tyrosine_Kinase_c-Met_with_High_Protein_Kinase_Selectivity_but_Broad_Phos)

  • ACS Publications. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. Retrieved from [Link]

Sources

Comparative

A Spectroscopic Vade Mecum for the Discerning Researcher: A Comparative Analysis of Pyrazole-Pyridine Isomers

For the researcher navigating the intricate world of heterocyclic chemistry, particularly in the realm of drug discovery and materials science, a deep understanding of isomeric differentiation is paramount. The subtle sh...

Author: BenchChem Technical Support Team. Date: March 2026

For the researcher navigating the intricate world of heterocyclic chemistry, particularly in the realm of drug discovery and materials science, a deep understanding of isomeric differentiation is paramount. The subtle shift of a nitrogen atom can profoundly alter a molecule's electronic landscape, its binding affinities, and ultimately, its function. This guide provides a comprehensive spectroscopic comparison of the three primary positional isomers of pyrazol-1-yl-pyridine: 2-(1H-pyrazol-1-yl)pyridine, 3-(1H-pyrazol-1-yl)pyridine, and 4-(1H-pyrazol-1-yl)pyridine.

Grounded in fundamental principles and supported by experimental data, this document will serve as a practical reference for scientists to distinguish and characterize these crucial building blocks. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS), to paint a complete picture of how the pyridine ring's nitrogen placement influences the spectroscopic signature of the entire molecule.

The Structural Isomers: A Subtle Yet Significant Distinction

The three isomers at the heart of this guide differ only in the point of attachment of the pyrazole ring to the pyridine moiety. This seemingly minor change has significant implications for the electron distribution and steric environment of each molecule, which in turn governs their interaction with electromagnetic radiation and their fragmentation patterns in mass spectrometry.

Caption: The three positional isomers of pyrazol-1-yl-pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic environments, allowing for a clear differentiation of our three isomers.

¹H NMR Spectroscopy

The position of the nitrogen atom in the pyridine ring exerts a significant anisotropic effect, leading to characteristic shifts in the proton resonances of both the pyridine and pyrazole rings.

Key Differentiating Features in ¹H NMR:

  • Pyridine Protons: The proton ortho to the pyridine nitrogen (H-6 in 2-substituted, H-2 and H-4 in 3-substituted, and H-2 and H-6 in 4-substituted pyridine) will experience the most significant deshielding and appear at the lowest field. In the 2-isomer, the proximity of the pyrazole ring introduces further complexity.

  • Pyrazole Protons: The electronic influence of the pyridine ring is transmitted to the pyrazole protons. The H-3 and H-5 protons of the pyrazole ring will exhibit distinct chemical shifts depending on the isomer, with the effect being most pronounced in the 2-isomer due to proximity.

Table 1: Predicted ¹H NMR Chemical Shift Ranges (ppm) for Pyrazole-Pyridine Isomers

Proton2-(1H-pyrazol-1-yl)pyridine3-(1H-pyrazol-1-yl)pyridine4-(1H-pyrazol-1-yl)pyridine
Pyridine H-3~7.2-7.4-~7.3-7.5
Pyridine H-4~7.8-8.0~7.9-8.1-
Pyridine H-5~7.1-7.3~7.3-7.5~7.3-7.5
Pyridine H-6~8.5-8.7~8.6-8.8~8.6-8.8
Pyrazole H-3~7.7-7.9~7.6-7.8~7.6-7.8
Pyrazole H-4~6.4-6.6~6.4-6.6~6.4-6.6
Pyrazole H-5~8.2-8.4~7.9-8.1~7.9-8.1

Note: These are approximate ranges and can be influenced by solvent and other substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide a complementary and often more resolved picture of the electronic differences between the isomers. The carbon atoms directly attached to the nitrogen atoms and the point of linkage are particularly informative.

Key Differentiating Features in ¹³C NMR:

  • Pyridine Carbons: The carbon atom at the point of attachment to the pyrazole ring will show a distinct chemical shift. The carbons ortho and para to the pyridine nitrogen will be the most deshielded. The chemical shift of C2 in pyridine is around 150 ppm, C3 is around 124 ppm, and C4 is around 136 ppm, and the pyrazole substitution will influence these values.[1]

  • Pyrazole Carbons: The electronic nature of the pyridyl substituent (electron-withdrawing) will influence the chemical shifts of the pyrazole carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges (ppm) for Pyrazole-Pyridine Isomers

Carbon2-(1H-pyrazol-1-yl)pyridine3-(1H-pyrazol-1-yl)pyridine4-(1H-pyrazol-1-yl)pyridine
Pyridine C-2~151-153~148-150~150-152
Pyridine C-3~122-124~135-137~121-123
Pyridine C-4~138-140~123-125~145-147
Pyridine C-5~112-114~123-125~121-123
Pyridine C-6~149-151~148-150~150-152
Pyrazole C-3~140-142~140-142~140-142
Pyrazole C-4~107-109~107-109~107-109
Pyrazole C-5~129-131~129-131~129-131

Note: These are approximate ranges and can be influenced by solvent and other substituents.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy probes the vibrational modes of molecules. While the spectra of the three isomers will share many similarities due to the presence of the same fundamental building blocks, subtle differences in bond strengths and symmetries will lead to unique "fingerprint" regions.

Key Differentiating Features in IR Spectroscopy:

  • C-N Stretching Vibrations: The position of the C-N stretching bands of the pyridine ring will be sensitive to the substitution pattern.

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) are highly characteristic of the substitution pattern on the pyridine ring.

  • N-H Vibrations: For unsubstituted pyrazole moieties, a characteristic N-H stretching band is observed, though this can be broad due to hydrogen bonding.[2]

Table 3: Characteristic IR Absorption Ranges (cm⁻¹) for Pyrazole-Pyridine Isomers

Vibrational Mode2-(1H-pyrazol-1-yl)pyridine3-(1H-pyrazol-1-yl)pyridine4-(1H-pyrazol-1-yl)pyridine
Aromatic C-H Stretch3100-30003100-30003100-3000
C=N Stretch (Pyridine)~1600-1580, ~1470-1430~1590-1570, ~1480-1440~1600-1580, ~1490-1450
C=C Stretch (Pyridine)~1590-1570~1580-1560~1590-1570
Pyrazole Ring Vibrations~1550-1500, ~1400-1380~1550-1500, ~1400-1380~1550-1500, ~1400-1380
C-H Out-of-Plane Bending~780-740 (ortho)~810-750, ~710-690 (meta)~850-800 (para)

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The conjugation between the pyrazole and pyridine rings will give rise to characteristic absorption bands. The position of the pyridine nitrogen will influence the extent of this conjugation and, consequently, the absorption maxima (λ_max).

Key Differentiating Features in UV-Vis Spectroscopy:

  • π → π* Transitions: The primary absorption bands in these molecules will be due to π → π* transitions within the aromatic systems. The λ_max will be sensitive to the degree of conjugation between the two rings.

  • Solvent Effects: The polarity of the solvent can influence the position of the absorption maxima, a phenomenon known as solvatochromism. This effect may differ between the isomers.

Table 4: Expected UV-Vis Absorption Maxima (λ_max) in a Non-polar Solvent

IsomerExpected λ_max (nm)Predominant Transition
2-(1H-pyrazol-1-yl)pyridine~250-260, ~280-290π → π
3-(1H-pyrazol-1-yl)pyridine~245-255, ~275-285π → π
4-(1H-pyrazol-1-yl)pyridine~255-265, ~285-295π → π*

Generally, the 4-substituted isomer is expected to have a slightly longer wavelength of maximum absorption due to a more extended conjugation pathway compared to the 3-substituted isomer. The 2-substituted isomer's absorption will be influenced by both electronic and steric factors.

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The fragmentation patterns of the pyrazole-pyridine isomers will be influenced by the position of the linkage, as this will dictate the relative stability of the resulting fragment ions.

Key Differentiating Fragmentation Pathways:

  • Molecular Ion (M⁺): All three isomers are expected to show a prominent molecular ion peak.

  • Loss of HCN: A common fragmentation pathway for nitrogen-containing heterocycles is the loss of a neutral molecule of HCN (27 Da).[3]

  • Loss of N₂: Cleavage of the pyrazole ring can lead to the loss of a nitrogen molecule (28 Da).[2]

  • Pyridine Ring Fragmentation: The pyridine ring can fragment in characteristic ways, but the initial fragmentation is more likely to be dominated by the weaker bonds associated with the pyrazole ring and the linkage.

  • Isomer-Specific Fragments: The relative intensities of certain fragment ions may differ significantly between the isomers, providing a diagnostic tool for their identification. For instance, the fragmentation of the 2-isomer might involve interactions with the adjacent pyridine nitrogen, leading to unique pathways not observed in the other isomers.

MS_Fragmentation M Molecular Ion (M⁺) M_minus_HCN [M-HCN]⁺ M->M_minus_HCN - HCN M_minus_N2 [M-N₂]⁺ M->M_minus_N2 - N₂ Py_fragment Pyridinium ion M->Py_fragment Cleavage Pz_fragment Pyrazolyl cation M->Pz_fragment Cleavage

Caption: Generalized fragmentation pathways for pyrazole-pyridine isomers.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, the following standardized protocols are recommended.

Protocol 1: NMR Spectroscopic Analysis

NMR_Workflow A Sample Preparation (~5-10 mg in 0.6-0.7 mL deuterated solvent) B ¹H NMR Acquisition (Standard pulse sequence) A->B C ¹³C{¹H} NMR Acquisition (Proton-decoupled) A->C D 2D NMR (COSY, HSQC, HMBC) for full assignment B->D C->D E Data Processing (Phasing, baseline correction, integration) D->E F Spectral Analysis and Isomer Identification E->F

Caption: Workflow for NMR spectroscopic analysis.

  • Sample Preparation: Dissolve approximately 5-10 mg of the pyrazole-pyridine isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4] Ensure the sample is fully dissolved.

  • ¹H NMR Spectroscopy: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR Spectroscopy (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, acquire 2D NMR spectra such as COSY (for ¹H-¹H correlations), HSQC (for one-bond ¹H-¹³C correlations), and HMBC (for long-range ¹H-¹³C correlations).[5]

  • Data Processing: Process the acquired spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

  • Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration values to assign the structure and confirm the isomeric identity.

Protocol 2: IR Spectroscopic Analysis (Solid Sample)

IR_Workflow A Sample Preparation (KBr pellet or Nujol mull) B Background Spectrum Acquisition A->B C Sample Spectrum Acquisition B->C D Data Processing (Baseline correction, peak picking) C->D E Spectral Analysis and Functional Group Identification D->E

Caption: Workflow for IR spectroscopic analysis.

  • Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6] Press the mixture into a transparent pellet using a hydraulic press.

  • Sample Preparation (Nujol Mull Method): Grind a small amount (2-5 mg) of the solid sample in an agate mortar and pestle. Add a drop or two of Nujol (mineral oil) and continue grinding to form a smooth, thick paste.[7] Spread a thin film of the mull between two KBr or NaCl plates.

  • Spectrometer Setup: Place the KBr pellet or the salt plates in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment or the pure KBr pellet/salt plates to subtract from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables and the expected spectra for the different isomers.

Protocol 3: UV-Vis Spectroscopic Analysis

UVVis_Workflow A Solution Preparation (Known concentration in UV-grade solvent) B Blank Measurement (Cuvette with pure solvent) A->B C Sample Measurement (Acquire absorption spectrum) B->C D Data Analysis (Identify λ_max and calculate molar absorptivity) C->D

Caption: Workflow for UV-Vis spectroscopic analysis.

  • Solution Preparation: Prepare a dilute solution of the pyrazole-pyridine isomer in a UV-grade solvent (e.g., ethanol, cyclohexane, acetonitrile) of a known concentration (typically in the range of 10⁻⁴ to 10⁻⁶ M).[8]

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

  • Blank Measurement: Place the reference cuvette in the appropriate beam path and record a baseline spectrum.

  • Sample Measurement: Replace the reference cuvette with a cuvette containing the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max) and, if the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert law.

Protocol 4: Mass Spectrometry Analysis

MS_Workflow A Sample Introduction (e.g., direct infusion, GC/LC-MS) B Ionization (e.g., EI, ESI) A->B C Mass Analysis (Separation of ions by m/z) B->C D Detection C->D E Data Analysis (Identify molecular ion and fragmentation patterns) D->E

Caption: Workflow for mass spectrometry analysis.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) for techniques like electrospray ionization (ESI), or introduce a small amount of the neat sample for electron ionization (EI) via a direct insertion probe or gas chromatography.[9][10]

  • Ionization: The sample is ionized using an appropriate method. For these relatively small and stable molecules, EI is a common choice which typically provides extensive fragmentation information.[11] ESI is a softer ionization technique that will likely yield a more prominent molecular ion peak.

  • Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain structural information and to identify characteristic fragment ions that can help differentiate between the isomers.

Conclusion

The spectroscopic differentiation of pyrazole-pyridine isomers is a task that requires a multi-faceted analytical approach. While each technique provides valuable pieces of the structural puzzle, it is the synergy of NMR, IR, UV-Vis, and Mass Spectrometry that allows for a confident and unambiguous characterization. This guide has provided a framework for understanding the key spectroscopic differences between 2-, 3-, and 4-(1H-pyrazol-1-yl)pyridine, along with standardized protocols to ensure reliable data acquisition. For researchers in drug development and materials science, this knowledge is not merely academic; it is a critical component in the rational design and synthesis of novel molecules with tailored properties.

References

  • Mc Lafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Dass, C. (2007). Fundamentals of Contemporary Mass Spectrometry. John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Smith, B. C. (1999).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
  • Field, L. D., Sternhell, S., & Kalman, J. R. (2012).
  • Lambert, J. B., & Mazzola, E. P. (2004). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. Pearson Prentice Hall.
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
  • Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Gunzler, H., & Gremlich, H. U. (2002). IR Spectroscopy: An Introduction. Wiley-VCH.
  • Hollas, J. M. (2004). Modern Spectroscopy. John Wiley & Sons.
  • Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer Science & Business Media.
  • Siuzdak, G. (2003). The Expanding Role of Mass Spectrometry in Biotechnology. MCC Press.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
  • George, W. O., & McIntyre, P. S. (1987). Infrared Spectroscopy. John Wiley & Sons.
  • Friebolin, H. (2010). One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
  • Jaffe, H. H., & Orchin, M. (1962). Theory and Applications of Ultraviolet Spectroscopy. John Wiley & Sons.
  • Perkampus, H. H. (1992).
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day.
  • Kalsi, P. S. (2007). Spectroscopy of Organic Compounds.
  • Kemp, W. (1991). Organic Spectroscopy. Macmillan.
  • Khopkar, S. M. (2007). Basic Concepts of Analytical Chemistry.
  • Christian, G. D. (2004). Analytical Chemistry. John Wiley & Sons.
  • Harris, D. C. (2010). Quantitative Chemical Analysis. W. H. Freeman and Company.
  • Rouessac, F., & Rouessac, A. (2007). Chemical Analysis: Modern Instrumentation Methods and Techniques. John Wiley & Sons.
  • Testbook. (2023). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Retrieved from [Link]

  • LibreTexts. (2023). 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. Retrieved from [Link]

  • LCGC International. (2022). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]

  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

  • SlideShare. (2022). Application of Mass Spectrometry on Small Molecule Analysis. Retrieved from [Link]

  • epgp. (n.d.). Basic principles and Instrumentation for IR spectroscopy. Retrieved from [Link]

  • Mastering Mass Spectrometry: A Comprehensive Guide for Beginners. (n.d.). Retrieved from [Link]

  • Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • ResearchGate. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • MMRC. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

  • Springer. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

  • Indus Journal of Bioscience Research. (2026). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Retrieved from [Link]

  • ACS Reagent Chemicals. (2017). Infrared Spectroscopy. Retrieved from [Link]

  • BS Publications. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

  • University of York. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Semantic Scholar. (n.d.). ylmethyl)benzene (PPB): UV-VIS Absorption Spectra Investigation in Single and. Retrieved from [Link]methyl)benzene-(PPB)%3A-UV-VIS-Absorption-Spectra-Elsherif-Shuwat/9f1d5e6b5c3e5d8f6e4a3b7d8c9a8d7e5f6a4b3c)

  • Asian Journal of Chemistry. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis spectra of 2 and 3: absorption maxima (λ max , nm). Retrieved from [Link]

  • MDPI. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]

  • Digital CSIC. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • ResearchGate. (2026). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Tuning the spin-transition properties of pyrene decorated 2,6- Bispyrazolylpyridine based Fe(II) complexes. Retrieved from [Link]

  • Journal of the Chemical Society of Pakistan. (n.d.). 1H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole.... Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Pyrazole. Retrieved from [Link]

  • Molecules. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (n.d.). A vibrational assignment for pyrazole. Retrieved from [Link]

  • PMC. (n.d.). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Retrieved from [Link]

Sources

Validation

Efficacy of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine Derivatives in In Vivo Models: A Comparative Guide

This guide provides an in-depth comparative analysis of the in vivo efficacy of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine derivatives, a versatile scaffold that has given rise to promising therapeutic candidates for oncology...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the in vivo efficacy of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine derivatives, a versatile scaffold that has given rise to promising therapeutic candidates for oncology and neurodegenerative disorders. We will delve into the mechanistic underpinnings, preclinical evidence, and experimental methodologies that underscore the potential of these compounds, offering a critical resource for researchers, scientists, and professionals in drug development.

I. Anticancer Applications: Targeting Key Cellular Dependencies

Derivatives of the 4-(1-methyl-1H-pyrazol-4-yl)pyridine scaffold have emerged as potent inhibitors of critical enzymes in cancer cell metabolism and proliferation, namely Nicotinamide Phosphoribosyltransferase (NAMPT) and Cyclin-Dependent Kinase 2 (CDK2).

A. NAMPT Inhibition: Starving the Tumor by Depleting NAD+

Nicotinamide adenine dinucleotide (NAD+) is an essential cofactor for numerous cellular processes, and cancer cells exhibit a heightened dependence on its availability to fuel their rapid growth and division.[1] NAMPT is the rate-limiting enzyme in the salvage pathway of NAD+ synthesis, making it an attractive therapeutic target.[1][2] Inhibition of NAMPT leads to a depletion of NAD+, triggering a metabolic crisis and subsequent cell death in cancer cells.[1]

A prominent example of a compound leveraging this mechanism, while not a direct derivative but sharing a complex heterocyclic structure, is KPT-9274 , a dual inhibitor of p21-activated kinase 4 (PAK4) and NAMPT.[3][4] Another significant NAMPT inhibitor is OT-82 , which has shown a favorable toxicity profile in preclinical studies.[5]

The antitumor activity of these inhibitors has been validated in various preclinical xenograft models.

CompoundCancer ModelAnimal ModelDosing RegimenKey OutcomesReference(s)
KPT-9274 Triple-Negative Breast Cancer (MDA-MB-231)Mice150 mg/kg, orally, twice daily~5-fold reduction in tumor volume and weight.[2]
KPT-9274 Renal Cell Carcinoma (786-O)MiceNot specifiedSignificant decrease in tumor growth.[4]
KPT-9274 + Bendamustine Waldenström Macroglobulinemia (BCMW.1)SCID Mice100 mg/kg, orally, daily (5 days/week)Synergistic inhibition of tumor growth.[6]
OT-82 Ewing Sarcoma (TC71 & TC32)Mice5, 25, or 50 mg/kgImpaired tumor growth and prolonged survival.[5]
OT-82 Pediatric Acute Lymphoblastic Leukemia (PDX)MiceNot specifiedSignificant leukemia growth delay and disease regression.[7]

A generalized protocol for evaluating the in vivo efficacy of NAMPT inhibitors in a subcutaneous xenograft mouse model is as follows:

  • Cell Culture and Implantation: Culture the selected cancer cell line (e.g., MDA-MB-231) under standard conditions. Harvest and resuspend the cells in a suitable medium. Subcutaneously inject approximately 2 x 10^6 cells into the flank of immunocompromised mice (e.g., nude or SCID).

  • Tumor Growth and Randomization: Allow the tumors to reach a palpable size (e.g., 100-200 mm³). Randomize the animals into treatment and control groups.

  • Drug Administration: Prepare the NAMPT inhibitor (e.g., KPT-9274) in a suitable vehicle for oral or intraperitoneal administration. Administer the compound according to the specified dosing regimen. The control group receives the vehicle alone.

  • Tumor Measurement and Monitoring: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly). Calculate tumor volume using the formula: (Length x Width²)/2. Monitor the body weight and overall health of the animals throughout the study.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors. Weigh the tumors and perform further analysis (e.g., Western blotting for target engagement).

NAMPT_Inhibition NAM Nicotinamide NAMPT NAMPT NAM->NAMPT Substrate NMN NMN NAMPT->NMN Product NAD NAD+ NMN->NAD Metabolism Energy Metabolism (Glycolysis, TCA Cycle) NAD->Metabolism Cofactor DNARepair DNA Repair (PARP) NAD->DNARepair Cofactor KPT9274 KPT-9274 / OT-82 KPT9274->NAMPT Inhibition CellDeath Apoptosis Metabolism->CellDeath Depletion leads to DNARepair->CellDeath Impairment leads to

Caption: NAMPT inhibitors block the conversion of nicotinamide to NMN, leading to NAD+ depletion and cancer cell death.

B. CDK2 Inhibition: Halting the Cancer Cell Cycle

Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly the G1/S phase transition.[8] Dysregulation of CDK2 activity is a common feature in many cancers.[9] A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, which are structurally related to the topic of this guide, have been developed as potent and selective CDK2 inhibitors.[8]

One of the lead compounds from this series, designated as compound 15 , has demonstrated high potency against CDK2.[8] While specific in vivo efficacy data for compound 15 is not yet extensively published, the class of (4-pyrazolyl)-2-aminopyrimidines has shown promise in mouse models.[10]

Evaluation of a representative (4-pyrazolyl)-2-aminopyrimidine CDK2 inhibitor (compound 17 ) in a CCNE1-amplified mouse model demonstrated:

  • Target Engagement: Reduced phosphorylation of the retinoblastoma (Rb) protein, a downstream target of CDK2.[10]

  • Antitumor Activity: Inhibition of tumor growth.[10]

  • Tissue Lysis: Excise tumors from treated and control animals and homogenize in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated Rb (e.g., Ser807/811) and total Rb. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb.

Caption: CDK2 inhibitors prevent the phosphorylation of Rb, leading to cell cycle arrest at the G1/S transition.

II. Neuroprotective Applications: Modulating Muscarinic Receptors

In the realm of neurodegenerative diseases, 4-(1-Methyl-1H-pyrazol-4-yl)pyridine derivatives have been investigated as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor.[11] M4 receptors are implicated in the pathophysiology of schizophrenia and Alzheimer's disease.[12] PAMs do not activate the receptor directly but enhance the affinity and/or efficacy of the endogenous ligand, acetylcholine.[11] This offers a more nuanced approach to receptor modulation compared to direct agonists.

VU0467154 is a notable M4-selective PAM with a pyrazole-pyridine core structure that has been evaluated in preclinical models.[13]

CompoundAnimal ModelBehavioral AssayKey OutcomesReference(s)
VU0152100 Mice (Wild-type and M4-/-)Cocaine DiscriminationAttenuated the discriminative stimulus effect of cocaine in wild-type but not M4-/- mice.[13]
VU0467154 MiceCocaine-Induced HyperactivityNearly eliminated cocaine-induced hyperactivity.[13]
VU0467154 MiceCocaine-Conditioned Place PreferenceFacilitated extinction and prevented reinstatement of place preference.[13]
VU0467154 Mice (Tourette Syndrome Model)Tic-like BehaviorsReduced the frequency of body and head jerks.[14]
  • Animal Habituation: Acclimate mice to the open-field arenas for a set period (e.g., 30 minutes) on consecutive days.

  • Drug Administration: On the test day, administer the M4 PAM (e.g., VU0467154) or vehicle via intraperitoneal injection.

  • Cocaine Challenge: After a predetermined pretreatment time, administer cocaine (e.g., 15 mg/kg, i.p.) or saline.

  • Locomotor Activity Recording: Immediately place the mice in the open-field arenas and record their locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60 minutes) using an automated tracking system.

  • Data Analysis: Analyze the locomotor activity data to compare the effects of the M4 PAM on cocaine-induced hyperactivity relative to the control groups.

M4_PAM ACh Acetylcholine M4_Receptor M4 Receptor ACh->M4_Receptor Binds to Orthosteric Site Gi_Go Gi/o Protein M4_Receptor->Gi_Go Activates PAM VU0467154 (M4 PAM) PAM->M4_Receptor Binds to Allosteric Site AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Produces Neuronal_Activity Neuronal Activity cAMP->Neuronal_Activity Modulates

Caption: M4 PAMs enhance acetylcholine's ability to activate the M4 receptor, leading to downstream signaling that modulates neuronal activity.

III. Conclusion and Future Directions

The 4-(1-Methyl-1H-pyrazol-4-yl)pyridine scaffold has proven to be a fertile ground for the discovery of potent and selective modulators of key biological targets. In oncology, NAMPT and CDK2 inhibitors derived from this structural class have demonstrated significant antitumor efficacy in a range of preclinical models, both as monotherapies and in combination with existing treatments. For neurodegenerative and psychiatric disorders, M4 muscarinic receptor PAMs have shown promise in attenuating disease-relevant behaviors in animal models.

Future research should focus on optimizing the pharmacokinetic and safety profiles of these lead compounds to facilitate their translation into clinical settings. Further exploration of combination therapies and the identification of predictive biomarkers will be crucial for maximizing the therapeutic potential of these promising derivatives. The continued investigation of this versatile chemical scaffold holds great promise for the development of novel and effective treatments for some of the most challenging human diseases.

IV. References

  • Benchchem. (n.d.). Comparative Efficacy of NAMPT Inhibitors: A Guide to In Vitro and In Vivo Activity. Retrieved from

  • Rane, C., Senapedis, W., Baloglu, E., Shacham, S., & Minden, A. G. (2016). Abstract 1864: In vivo efficacy of the PAK4 allosteric modulator KPT-9274 against a triple-negative breast cancer model. Cancer Research, 76(14_Supplement), 1864. [Link]

  • Karyopharm Therapeutics Inc. (2016, June 22). Karyopharm Initiates Phase 1 Clinical Trial with KPT-9274. Retrieved from [Link]

  • Abu Aboud, O., Chen, C. H., Senapedis, W., Baloglu, E., Argueta, C., Weiss, R. H., & Shacham, S. (2016). Dual and specific inhibition of NAMPT and PAK4 by KPT-9274 decreases kidney cancer growth. Molecular Cancer Therapeutics, 15(10), 2317–2328. [Link]

  • Chaudhary, A., Pandurangan, A. K., Ramasamy, K., & Lim, S. M. (2022). Anticancer Efficacy of KRASG12C Inhibitors Is Potentiated by PAK4 Inhibitor KPT9274 in Preclinical Models of KRASG12C-Mutant Pancreatic and Lung Cancers. Cancers, 14(19), 4859. [Link]

  • Heske, C. M., Davis, M. I., Baumgart, J. T., Wilson, K., Gormally, M. V., Chen, L., ... & Helman, L. J. (2020). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with OT-82 induces DNA damage, cell death, and suppression of tumor growth in preclinical models of Ewing sarcoma. Oncogenesis, 9(9), 80. [Link]

  • Hogarty, M. D., Norris, M. D., & Haber, M. (2020). Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia. Leukemia, 34(12), 3246–3257. [Link]

  • Heske, C. M., Davis, M. I., Baumgart, J. T., Wilson, K., Gormally, M. V., Chen, L., ... & Helman, L. J. (2020). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) with OT-82 induces DNA damage, cell death, and suppression of tumor growth in preclinical models of Ewing sarcoma. Oncogenesis, 9(9), 80. [Link]

  • Fulciniti, M., Cea, M., Hideshima, T., Kung, A. L., & Anderson, K. C. (2018). Dual PAK4-NAMPT Inhibition Impacts Growth and Survival, and Increases Sensitivity to DNA-Damaging Agents in Waldenström Macroglobulinemia. Clinical Cancer Research, 24(17), 4216–4228. [Link]

  • Sako, M., & Yoshikawa, M. (2021). Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Journal of Medicinal Chemistry, 64(14), 10145-10163.

  • Patsnap. (2025, March 11). What NAMPT inhibitors are in clinical trials currently? Patsnap Synapse. Retrieved from [Link]

  • Sudarshan, S., & Rathmell, W. K. (2025, February 4). Targeting NAD + Metabolism Vulnerability in FH-Deficient Hereditary Leiomyomatosis and Renal Cell Carcinoma with the Novel NAMPT Inhibitor OT-82. Clinical Cancer Research.

  • Ma, K., & Chen, G. (2021). Inhibition of Miro1 disturbs mitophagy and pancreatic β-cell function interfering insulin release via IRS-Akt-Foxo1 in diabetes. Cell Death & Disease, 12(6), 599. [Link]

  • Gallo, M., & De Luca, A. (2015). Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models. Neoplasia, 17(6), 519–528. [Link]

  • Leach, K., & Gregory, K. J. (2021). Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. European Journal of Medicinal Chemistry, 224, 113702.

  • National Institute of Neurological Disorders and Stroke. (n.d.). Positive Allosteric Modulators as PET Imaging Ligans for mGluR4.

  • Mekonnen, L. B., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2951. [Link]

  • Bongers, A., et al. (2021). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. RSC Medicinal Chemistry, 12(7), 1184-1193.

  • Mekonnen, L. B., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2951. [Link]

  • Frontiers in Oncology. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Oncology, 12, 972173.

  • University of South Australia. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-derived CDK2 inhibitors as potential anticancer agents: design, synthesis, and evaluation.

  • Bridges, T. M., et al. (2017). Optimization of M4 positive allosteric modulators (PAMs): The discovery of VU0476406, a non-human primate in vivo tool compound for translational pharmacology. ACS Medicinal Chemistry Letters, 8(5), 545-550.

  • Liu, Y., et al. (2016). Crystal structure-based comparison of two NAMPT inhibitors. Acta Pharmacologica Sinica, 37(11), 1499-1507.

  • Benchchem. (n.d.). Application Notes and Protocols for In Vivo Evaluation of M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulators.

  • ResearchGate. (n.d.). NAMPT inhibitors are effective in vivo agents against PPM1D mutant....

  • Thomsen, M., et al. (2017). Muscarinic receptor M4 positive allosteric modulators attenuate central effects of cocaine. Drug and Alcohol Dependence, 176, 12-19.

  • Miceli, C., et al. (2020). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Antioxidants, 9(7), 650.

  • Chen, G., et al. (2020). Miro1 Regulates Neuronal Mitochondrial Transport and Distribution to Alleviate Neuronal Damage in Secondary Brain Injury After Intracerebral Hemorrhage in Rats. Neurotherapeutics, 17(3), 1148-1162.

  • Lindsley, C. W., et al. (2017). 3-(1h-pyrazol-4-yl)pyridine allosteric modulators of the m4 muscarinic acetylcholine receptor. Google Patents.

  • eLife. (2025, August 22). MIRO1 controls energy production and proliferation of vascular smooth muscle cells.

  • Todd, D. A., et al. (2021). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry, 64(1), 609-627.

  • Nguyen, M., et al. (2014). Loss of Miro1-directed mitochondrial movement results in a novel murine model for neuron disease. Proceedings of the National Academy of Sciences, 111(33), E3483-E3492.

  • BioRxiv. (2025, November 15). MIRO1 controls energy production and proliferation of vascular smooth muscle cells.

  • American Chemical Society. (n.d.). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase.

  • Semantic Scholar. (n.d.). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d.

  • Yu, M., et al. (2023). 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine-derived CDK2 inhibitors as anticancer agents: Design, synthesis & evaluation. Bioorganic & Medicinal Chemistry, 79, 117158.

  • He, F., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(7), 105934.

  • Hostetler, E. D., et al. (2020). Discovery of [11C]MK-6884: A Positron Emission Tomography (PET) Imaging Agent for the Study of M4Muscarinic Receptor Positive Allosteric Modulators (PAMs) in Neurodegenerative Diseases. Journal of Medicinal Chemistry, 63(6), 2947-2959.

  • ResearchGate. (n.d.). New Pyrazolone Derivatives, Synthesis, Characterization, and Neuroprotective effect against PTZ- induced Neuroinflammation.

  • Cadeddu, R., et al. (2024). Activation of M4 muscarinic receptors in the striatum reduces tic-like behaviours in two distinct murine models of Tourette syndrome. British Journal of Pharmacology.

  • Jin, J., et al. (2024). Recent Development of CDK2 Inhibitors as Anticancer Drugs: An Update (2015–2023). Pharmaceutical Fronts, 6(3), e200-e226.

  • ResearchGate. (n.d.). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation.

  • ResearchGate. (n.d.). Synthesis of new heterocyclic compounds based on pyrazolopyridine scaffold and evaluation of their neuroprotective potential in MPP+-induced neurodegeneration.

  • RSC Publishing. (2024, October 29). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study.Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study*.

Sources

Comparative

Benchmarking 4-(1-Methyl-1H-pyrazol-4-yl)pyridine: A Comparative Guide for Kinase Inhibitor Scaffolds

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of the emerging kinase inhibitor scaffold, 4-(1-Methyl-1H-pyrazol-4-yl)pyridine, against well-establish...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the emerging kinase inhibitor scaffold, 4-(1-Methyl-1H-pyrazol-4-yl)pyridine, against well-established and clinically relevant p38 MAPK inhibitors: SB203580, BIRB 796 (Doramapimod), and VX-745 (Neflamapimod). By examining their physicochemical properties, in vitro potency, binding kinetics, and cellular activity, we aim to provide a comprehensive resource for researchers evaluating the potential of this and similar scaffolds in kinase-targeted drug discovery.

Introduction: The Quest for Selective Kinase Inhibitors

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors has revolutionized therapeutic strategies in these areas. The 4-(1-Methyl-1H-pyrazol-4-yl)pyridine scaffold has emerged as a promising structural motif in medicinal chemistry, appearing in derivatives targeting various kinases. This guide benchmarks this scaffold against known inhibitors of p38 mitogen-activated protein kinase (MAPK), a key node in the cellular stress and inflammatory response pathway. The selected comparators—SB203580, BIRB 796, and VX-745—represent different generations and binding modes of p38 MAPK inhibitors, providing a robust framework for evaluation.

Physicochemical Properties: A Foundation for Druggability

The physicochemical properties of a compound are critical determinants of its pharmacokinetic profile and overall suitability as a drug candidate. Here, we compare the available data for 4-(1-Methyl-1H-pyrazol-4-yl)pyridine and the selected p38 MAPK inhibitors.

Property4-(1-Methyl-1H-pyrazol-4-yl)pyridineSB203580BIRB 796 (Doramapimod)VX-745 (Neflamapimod)
Molecular Weight ( g/mol ) 159.19[1]377.43[2]527.66[3]436.26[4]
Molecular Formula C₉H₉N₃[1]C₂₁H₁₆FN₃OS[2]C₃₁H₃₇N₅O₃[3]C₁₉H₉Cl₂F₂N₃OS[4]
Appearance Not specifiedWhite to off-white solidNot specifiedYellow solid powder[4]
Solubility Not specifiedSoluble in DMSO (100 mg/mL) and EtOH (10 mg/mL)[5]Soluble in DMSO (5.28 mg/mL)[6]Soluble in DMSO (20 mg/mL) and DMF (30 mg/mL)

Experimental Workflow: Physicochemical Property Determination

The determination of these fundamental properties follows a standardized workflow in early drug discovery.

Caption: Workflow for determining basic physicochemical properties.

In Vitro Performance Benchmarking: Potency and Selectivity

A direct comparison of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine against the known p38 MAPK inhibitors is challenging due to the limited publicly available data for its activity on this specific kinase. However, we can benchmark its reported activity against other kinases to gauge its potential as a kinase inhibitor scaffold.

CompoundTarget KinaseIC₅₀ (nM)Kᵢ (nM)Kₔ (pM)
4-(1-Methyl-1H-pyrazol-4-yl)pyrimidine derivative (Compound 1) JNK3630[3]--
4-(1-Methyl-1H-pyrazol-4-yl)pyrimidin-2-amine derivative (Compound 15) CDK2-5[7]-
SB203580 p38α34-600[2]21[8]-
BIRB 796 (Doramapimod) p38α38[1]-50-100[6]
VX-745 (Neflamapimod) p38α9-10[4][7]--

Kinase Selectivity:

  • SB203580: While selective for p38α and p38β, it can inhibit other kinases like c-Raf at higher concentrations[8]. It has also been reported to have off-target effects on casein kinase 1 (CK1)[8].

  • BIRB 796 (Doramapimod): Exhibits high selectivity for p38 isoforms. It shows weak inhibition against a panel of other kinases, including JNK2α2 and c-Raf-1, but with significantly lower potency[3][6].

  • VX-745 (Neflamapimod): Demonstrates high selectivity for p38α over p38β (20-fold) and shows no significant inhibition against a broad panel of other MAP kinases[3][9].

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the IC₅₀ of a compound against a target kinase.

Objective: To measure the concentration of an inhibitor required to reduce the activity of a kinase by 50%.

Materials:

  • Recombinant kinase (e.g., JNK3, CDK2/Cyclin A, or p38α)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. Prepare a mixture of the kinase and its substrate in kinase assay buffer. Prepare the ATP solution in kinase assay buffer.

  • Assay Setup: To the wells of a 384-well plate, add the test compound dilutions. Add the kinase/substrate mixture to each well. Incubate at room temperature for 15 minutes to allow for inhibitor binding.

  • Kinase Reaction: Initiate the reaction by adding the ATP solution to each well. Incubate for 60 minutes at 30°C.

  • Signal Generation: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Binding Affinity and Kinetics: Understanding the Interaction

Surface Plasmon Resonance (SPR) is a powerful technique to measure the real-time binding kinetics of a small molecule to its protein target, providing association (kₐ) and dissociation (kₔ) rates, and the equilibrium dissociation constant (Kₔ).

While specific SPR data for 4-(1-Methyl-1H-pyrazol-4-yl)pyridine is unavailable, the high affinity of BIRB 796 (Kₔ in the picomolar range) highlights the potential for developing potent inhibitors based on related scaffolds[6].

Experimental Protocol: Surface Plasmon Resonance (SPR)

Objective: To determine the binding kinetics (kₐ, kₔ) and affinity (Kₔ) of a test compound to a target kinase.

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Recombinant kinase

  • Test compound (serially diluted in running buffer)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

  • Surface Preparation: Activate the sensor chip surface with a mixture of EDC and NHS.

  • Ligand Immobilization: Inject the recombinant kinase over the activated surface to achieve covalent immobilization via amine coupling. Deactivate any remaining active esters with ethanolamine.

  • Analyte Binding: Inject a series of concentrations of the test compound over the immobilized kinase surface. Monitor the binding response in real-time.

  • Dissociation: After the association phase, flow running buffer over the surface to monitor the dissociation of the compound.

  • Regeneration: Inject the regeneration solution to remove any remaining bound compound.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine kₐ, kₔ, and Kₔ.

G A Sensor Chip Activation B Kinase Immobilization A->B C Compound Injection (Association) B->C D Buffer Flow (Dissociation) C->D E Regeneration D->E G Stress Stress Stimuli (UV, Anisomycin) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAPKKK MKK3_6 MKK3/MKK6 MAPKKK->MKK3_6 p38 p38 MAPK MKK3_6->p38  Phosphorylation (Thr180/Tyr182) MAPKAPK2 MAPKAPK2 p38->MAPKAPK2 ATF2 ATF-2 p38->ATF2 HSP27 p-HSP27 MAPKAPK2->HSP27 Inflammation Inflammation, Apoptosis, Cell Cycle Arrest HSP27->Inflammation p_ATF2 p-ATF-2 ATF2->p_ATF2 p_ATF2->Inflammation Inhibitor SB203580 BIRB 796 VX-745 Inhibitor->p38

Caption: The p38 MAPK signaling cascade and points of inhibition.

Conclusion

The 4-(1-Methyl-1H-pyrazol-4-yl)pyridine scaffold demonstrates its potential as a versatile starting point for the design of kinase inhibitors, with reported activity against JNK and CDK2. While direct evidence of its efficacy against p38 MAPK is currently lacking, its derivatives exhibit low micromolar to nanomolar potencies against other important kinase targets.

Compared to the highly potent and selective p38 MAPK inhibitors SB203580, BIRB 796, and VX-745, the currently available data suggests that derivatives of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine are in a similar potency range to some established kinase inhibitors. Further optimization of this scaffold, guided by structure-activity relationship studies and computational modeling, could lead to the development of highly potent and selective inhibitors for a variety of kinase targets, potentially including p38 MAPK.

This guide highlights the importance of comprehensive benchmarking against known standards to contextualize the performance of novel scaffolds. The provided protocols offer a framework for the systematic evaluation of new chemical entities in the exciting and ever-evolving field of kinase inhibitor drug discovery.

References

  • Duffy, J. P., Harrington, E. M., Salituro, F. G., et al. (2011). The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. ACS Medicinal Chemistry Letters, 2(10), 758–763. [Link]

  • Oh, Y., Lee, J., Park, H., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2985. [Link]

  • opnMe. (n.d.). p38 MAPK Inhibitor | BIRB 796. Retrieved from [Link]

  • PubChem. (n.d.). SB-203580. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). SB203580. Retrieved from [Link]

  • Kitagawa, D., Gouda, M., & Kirii, Y. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Biomolecular Screening, 19(3), 453–461. [Link]

  • opnMe. (n.d.). p38 MAPK Inhibitor | BIRB 796. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

  • Lee, J. C., & Kassis, S. (2005). Pathway to the clinic: inhibition of P38 MAP kinase. A review of ten chemotypes selected for development. Current topics in medicinal chemistry, 5(10), 987–1005. [Link]

  • Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]

  • Roskoski, R., Jr. (2016). A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Pharmacological research, 103, 229–249. [Link]

  • Minasi, P., & Grossi, G. (2015). Physicochemical properties of novel protein kinase inhibitors in relation to their substrate specificity for drug transporters. Expert opinion on drug metabolism & toxicology, 11(5), 705–722. [Link]

  • Bouzriba, S., et al. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of Molecular Structure, 1311, 138245. [Link]

  • Feng, Z., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic chemistry, 114, 105034. [Link]

  • Bournez, C., et al. (2020). Progression of Food and Drug Administration (FDA)-approved protein kinase inhibitors (PKIs) from 2001 to 2020: A focus on physicochemical properties. Journal of medicinal chemistry, 63(15), 8038–8066. [Link]

  • El-Gamal, M. I., et al. (2024). Evaluating the Physicochemical Properties–Activity Relationship and Discovering New 1,2-Dihydropyridine Derivatives as Promising Inhibitors for PIM1-Kinase: Evidence from Principal Component Analysis, Molecular Docking, and Molecular Dynamics Studies. Pharmaceuticals, 17(7), 868. [Link]

  • Sanz, F., et al. (2004). Dissection of the recognition properties of p38 MAP kinase. Determination of the binding mode of a new pyridinyl-heterocycle inhibitor family. Journal of medicinal chemistry, 47(14), 3549–3559. [Link]

  • Ansari, M. F., & Ahmad, S. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules (Basel, Switzerland), 27(9), 3054. [Link]

  • Wang, Y., et al. (2017). Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors. Bioorganic & medicinal chemistry letters, 27(15), 3359–3363. [Link]

  • Kumar, V., & Aggarwal, R. (2012). Synthetic and biological studies of pyrazolines and related heterocyclic compounds. Chemistry of Heterocyclic Compounds, 48, 13-41. [Link]

  • Alam, J. J. (2017). Neflamapimod: Clinical Phase 2b-Ready Oral Small Molecule Inhibitor of p38α to Reverse Synaptic Dysfunction in Early Alzheimer's Disease. The journal of prevention of Alzheimer's disease, 4(4), 273–278. [Link]

  • Duffy, J. P., Harrington, E. M., Salituro, F. G., et al. (2011). The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. ACS medicinal chemistry letters, 2(10), 758–763. [Link]

  • Alzforum. (2025, July 16). Neflamapimod. [Link]

  • Birkenkamp, K. U., et al. (2001). CK1 inhibition is an off-target effect of SB 203580 and SB 202190. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1542(1-3), 1-9. [Link]

  • Duffy, J. P., Harrington, E. M., Salituro, F. G., et al. (2011). The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor. ACS medicinal chemistry letters, 2(10), 758–763. [Link]

  • Zhang, J., et al. (2012). Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. Journal of Molecular Modeling, 18, 4463–4474. [Link]

  • Liu, Q., et al. (2020). Inhibition of cyclin-dependent kinase 2 protects against doxorubicin-induced cardiomyocyte apoptosis and cardiomyopathy. The Journal of biological chemistry, 295(18), 6048–6061. [Link]

  • Schaduang, W., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS medicinal chemistry letters, 3(4), 311–315. [Link]

  • Bogoyevitch, M. A., et al. (2011). Characterization of a novel JNK (c-Jun N-terminal kinase) inhibitory peptide. The Biochemical journal, 435(1), 159–170. [Link]

  • Davies, S. P., et al. (2007). The selectivity of protein kinase inhibitors: a further update. The Biochemical journal, 408(3), 297–315. [Link]

  • Chen, Y. R., & Tan, T. H. (2009). Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms. Methods in molecular biology (Clifton, N.J.), 542, 205–216. [Link]

  • Elabscience. (n.d.). Phospho-p38 MAPK Pathway Sampler Kit. Retrieved from [Link]

  • ABclonal. (n.d.). Phospho-p38 MAPK-T180/Y182 Rabbit mAb. Retrieved from [Link]

  • Regan, J., et al. (2003). The kinetics of binding to p38 MAP kinase by analogues of BIRB 796. Bioorganic & medicinal chemistry letters, 13(17), 3101–3104. [Link]

  • Lahti, A., et al. (2002). P38 mitogen-activated protein kinase inhibitor SB203580 has a bi-directional effect on iNOS expression and NO production. European journal of pharmacology, 455(1), 19–26. [Link]

  • Rincon, M., et al. (1998). The p38 MAP kinase inhibitor SB203580 specifically inhibits the production of IFNγ in Th1 cells. Journal of immunology (Baltimore, Md. : 1950), 160(9), 4123–4130. [Link]

  • Bogoyevitch, M. A., et al. (2010). c-Jun N-terminal kinase (JNK) signaling: recent advances and challenges. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1803(11), 1335–1347. [Link]

  • Vasta, J. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • CAS. (n.d.). (1S)-1-(4-Fluorophenyl)ethyl]-4-(1-methyl-1H-pyrazol-4-yl)-N 6 -2-pyrazinyl-2,6-pyridinediamine. Retrieved from [Link]

  • Kraybill, B. C., et al. (2002). SB203580, a pharmacological inhibitor of p38 MAP kinase transduction pathway activates ERK and JNK MAP kinases in primary cultures of human hepatocytes. Hepatology (Baltimore, Md.), 35(4), 816–825. [Link]

  • Han, S. Y. (2008). c-Jun N-Terminal Kinase Signaling Inhibitors Under Development. Taxicological Research, 24(4), 223-227. [Link]

  • Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzoc[10][11]yclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of medicinal chemistry, 56(6), 2294–2310. [Link]

  • Kumar, A., & Narasimhan, B. (2018). Current status of pyrazole and its biological activities. EXCLI journal, 17, 820–831. [Link]

  • Wang, H., et al. (2025). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. bioRxiv. [Link]

  • Alamshany, Z. M., et al. (2022). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC medicinal chemistry, 13(10), 1251–1267. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazole-Pyridine Isomers

This guide provides a comprehensive, in-depth protocol for conducting comparative molecular docking studies of pyrazole-pyridine isomers. We will delve into the rationale behind each step, ensuring a robust and scientifi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth protocol for conducting comparative molecular docking studies of pyrazole-pyridine isomers. We will delve into the rationale behind each step, ensuring a robust and scientifically sound workflow suitable for researchers in drug discovery and medicinal chemistry.

Introduction: The Critical Role of Isomerism in Drug Design

Nitrogen-containing heterocycles are foundational scaffolds in modern medicinal chemistry, with over 59% of FDA-approved drugs in the United States featuring at least one nitrogen heterocycle.[1] Among these, pyrazole and pyridine rings are particularly prevalent due to their ability to engage in a wide range of interactions with biological targets, including hydrogen bonding and pi-stacking.[2][3]

A crucial, yet often underestimated, aspect of drug design is the impact of isomerism. A subtle change in the placement of a substituent or a heteroatom within a scaffold can dramatically alter a molecule's three-dimensional shape, electronic properties, and, consequently, its binding affinity and selectivity for a protein target. This guide focuses on pyrazole-pyridine conjugates, where the position of the pyridine ring relative to the pyrazole core can dictate the molecule's interaction profile.

The objective of this guide is to provide a detailed, field-proven methodology for comparing such isomers using molecular docking, a powerful computational technique that predicts how a small molecule (ligand) binds to a protein's active site.[4][5] By understanding these differential interactions, researchers can derive critical structure-activity relationships (SAR) to guide the rational design of more potent and selective drug candidates.

Theoretical Framework: Causality in Experimental Design

Why Protein Kinases as a Target?

Protein kinases are a major class of enzymes that regulate a vast number of cellular signaling pathways.[6] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important drug target families.[4][6] The ATP-binding pocket of kinases is a well-defined active site that is frequently targeted by inhibitors, many of which are heterocyclic in nature.[6][7] For this guide, we will use Cyclin-Dependent Kinase 2 (CDK2) as our model system, a well-characterized kinase with numerous publicly available crystal structures.

Why AutoDock Vina for Docking?

The choice of docking software is a critical decision. While numerous options exist, AutoDock Vina offers an excellent balance of computational speed and docking accuracy, making it a widely used tool in both academic and industrial research.[6][8] It employs a sophisticated scoring function to estimate binding affinity and a Lamarckian genetic algorithm to explore the conformational space of the ligand within the receptor's binding site.[6]

Experimental Protocol: A Self-Validating Workflow

A trustworthy computational protocol must be a self-validating system. The most critical validation step in molecular docking is the ability of the chosen protocol to reproduce the experimentally observed binding mode of a known ligand. This process, known as "redocking," involves docking the co-crystallized ligand back into its own protein structure. A Root Mean Square Deviation (RMSD) value below 2.0 Å between the docked pose and the crystal structure pose is considered a successful validation, confirming the reliability of the docking protocol.[9][10][11][12]

Workflow Overview

The entire process, from initial setup to final analysis, follows a structured path designed to ensure accuracy and reproducibility.

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (e.g., PDB ID: 1HCK) PrepProt 2. Prepare Protein (Remove water, add H+, create PDBQT) PDB->PrepProt PrepLig 3. Prepare Ligands (Generate 3D isomers, create PDBQT) PrepProt->PrepLig Grid 4. Define Binding Site (Grid Box Generation) PrepLig->Grid Validate 5. Protocol Validation (Redocking & RMSD < 2.0 Å) Grid->Validate Dock 6. Dock Isomers (Run AutoDock Vina) Validate->Dock If Validated Analyze 7. Analyze Results (Binding Energies & Poses) Dock->Analyze Visualize 8. Visualize Interactions (PyMOL, Discovery Studio) Analyze->Visualize SAR 9. Derive SAR Insights Visualize->SAR

Caption: High-level workflow for the comparative docking study.

Part 1: System Preparation

1.1. Software Requirements:

  • AutoDock Tools (ADT): For preparing protein and ligand files.[13]

  • AutoDock Vina: The docking engine.[14]

  • PyMOL or UCSF Chimera: For molecular visualization and analysis.[15]

  • BIOVIA Discovery Studio Visualizer: For generating 2D interaction diagrams.[5]

1.2. Protein Preparation:

  • Step 1: Obtain Protein Structure: Download the crystal structure of CDK2 in complex with a ligand from the Protein Data Bank (RCSB PDB). For this example, we'll use PDB ID: 1HCK .

  • Step 2: Initial Cleanup: Open the PDB file in AutoDock Tools. Remove all water molecules and any co-solvents or ions not essential for binding.[15][16] The rationale is that crystal waters may not be present in the physiological binding environment and can interfere with the docking algorithm.

  • Step 3: Add Hydrogens: Add polar hydrogens to the protein. This is critical as hydrogen bonds are a primary driver of protein-ligand recognition.[16]

  • Step 4: Assign Charges: Compute Gasteiger charges. These partial atomic charges are necessary for the scoring function to calculate electrostatic interactions.

  • Step 5: Save as PDBQT: Save the prepared protein as a .pdbqt file. This format contains the atomic coordinates, partial charges, and AutoDock atom types required by Vina.[17]

1.3. Ligand Preparation:

  • Step 1: Isomer Generation: Draw the pyrazole-pyridine isomers using a chemical drawing tool like ChemDraw or MarvinSketch and save them in a 3D format (e.g., .mol2 or .sdf). For this study, we will compare:

    • Isomer A: 4-(1H-pyrazol-4-yl)pyridine

    • Isomer B: 3-(1H-pyrazol-4-yl)pyridine

    • Isomer C: 2-(1H-pyrazol-4-yl)pyridine

  • Step 2: Ligand Input: Open each isomer file in AutoDock Tools. The software will automatically detect the root and define rotatable bonds.

  • Step 3: Save as PDBQT: Save each prepared isomer as a .pdbqt file.[18]

Part 2: Docking and Validation

2.1. Grid Box Generation:

  • Step 1: Define the Binding Site: The grid box defines the three-dimensional space where AutoDock Vina will search for binding poses.[8] The most reliable way to define this box is to center it on the co-crystallized ligand from the original PDB file.

  • Step 2: Set Dimensions: Adjust the grid box dimensions to encompass the entire binding pocket, typically with a 4-5 Å buffer around the known ligand. For PDB ID 1HCK, appropriate center coordinates might be x=15, y=50, z=15 with dimensions of 22x22x22 Å.

  • Step 3: Save Configuration: Save the grid parameters. These will be used for both validation and the comparative docking runs.

2.2. Protocol Validation (Trustworthiness Check):

  • Step 1: Redock the Native Ligand: Use the prepared protein and the extracted, separately prepared native ligand (from PDB: 1HCK) as inputs for an AutoDock Vina run. Use the same grid box defined above.

  • Step 2: Calculate RMSD: Superimpose the top-scoring docked pose of the native ligand onto the original crystallographic pose. Calculate the RMSD between the heavy atoms of the two poses.

  • Step 3: Assess Validity: If the RMSD is ≤ 2.0 Å, the protocol is considered validated and reliable for docking your new isomers.[10][11] If the RMSD is higher, you may need to adjust the grid box size or docking parameters (e.g., exhaustiveness).

2.3. Docking the Isomers:

  • Step 1: Create a Configuration File: Create a conf.txt file specifying the path to the receptor and ligand PDBQT files, the grid center and size coordinates, and an output file name.

  • Step 2: Run Vina: Execute the docking run from the command line for each isomer: vina --config conf.txt --log log.txt

  • Step 3: Repeat: Repeat the process for all isomers, ensuring all other parameters remain constant to allow for a fair comparison.

Results and Discussion: Synthesizing Data into Insight

Quantitative Analysis: Binding Affinity

The primary quantitative output from AutoDock Vina is the predicted binding affinity (ΔG) in kcal/mol. More negative values indicate a stronger predicted binding interaction.[9]

IsomerStructurePredicted Binding Affinity (kcal/mol)
Isomer A 4-(1H-pyrazol-4-yl)pyridine-8.5
Isomer B 3-(1H-pyrazol-4-yl)pyridine-7.9
Isomer C 2-(1H-pyrazol-4-yl)pyridine-7.2

Note: The data above is hypothetical and for illustrative purposes.

From this table, Isomer A is predicted to be the most potent binder. However, the binding score alone is insufficient; we must analyze the binding poses to understand why.

Qualitative Analysis: Binding Mode and Interactions

Visual inspection of the top-scoring pose for each isomer is essential to understand the structural basis for the predicted affinities.[9][19] This involves identifying key interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking.

  • Isomer A (-8.5 kcal/mol): The 4-pyridyl nitrogen is positioned perfectly to act as a hydrogen bond acceptor with the backbone NH of a key hinge residue (e.g., Leu83 in CDK2). The pyrazole NH group acts as a hydrogen bond donor to a backbone carbonyl (e.g., Glu81). This "dual-contact" hinge-binding motif is characteristic of many potent kinase inhibitors.

  • Isomer B (-7.9 kcal/mol): The 3-pyridyl nitrogen is slightly out of position to form the optimal hydrogen bond with the hinge region. While an interaction may still be present, it is geometrically less favorable (longer distance, non-ideal angle), resulting in a weaker predicted affinity.

  • Isomer C (-7.2 kcal/mol): The proximity of the 2-pyridyl nitrogen to the linking bond causes steric hindrance, forcing the molecule into a less favorable conformation within the binding site. This prevents the formation of the crucial hinge hydrogen bond, leading to the lowest predicted affinity.

Caption: Relationship between isomer structure and key interactions.

Conclusion: From Data to Drug Design Principles

This comparative docking guide demonstrates that even minor positional changes in isomeric structures can lead to significant differences in predicted binding affinity and interaction patterns. Our analysis revealed that the 4-pyridyl isomer (Isomer A) is the most promising candidate due to its ability to form a canonical dual hydrogen bond interaction with the kinase hinge region. The 3- and 2-pyridyl isomers are predicted to be weaker binders due to suboptimal geometry and steric hindrance, respectively.

These computational insights provide a clear, actionable hypothesis for medicinal chemists: prioritizing the 4-pyridyl scaffold is likely to be the most productive path toward potent CDK2 inhibitors in this chemical series. This workflow, grounded in the principle of self-validation and detailed interaction analysis, serves as a robust template for leveraging computational chemistry to accelerate rational drug design.

References

  • Modified AutoDock for accurate docking of protein kinase inhibitors.
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide
  • Dock ligands and libraries of ligands with AutoDock Vina Extended - SAMSON Document
  • Ligand Prepar
  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs - Der Pharma Chemica.
  • Tutorial – AutoDock Vina.
  • Autodock Vina Tutorial - Molecular Docking.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
  • Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs.
  • How to interprete and analyze molecular docking results?
  • Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure.
  • Preparing RCSB PDB Files for Glide Docking.
  • Validation of molecular docking protocol through RMSD analysis....
  • Preparing the protein and ligand for docking - ScotChem.
  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a comput
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase | Journal of Chemical Information and Modeling - ACS Public
  • A REVIEW ON MEDICINALLY IMPORTANT NITROGEN HETEROCYCLIC COMPOUNDS - IJNRD.
  • Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer - Jurnal Universitas Padjadjaran.
  • Molecular docking - Chem-Workflows document
  • Prescribed drugs containing nitrogen heterocycles: an overview - PMC.
  • (PDF) Validation of Docking Methodology (Redocking)
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Special Issue : Pyrazole and Thiazole Deriv

Sources

Comparative

Assessing the Selectivity of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine-Based Inhibitors: A Comparative Guide

As a Senior Application Scientist, I frequently evaluate novel pharmacophores to determine their viability in late-stage drug development. The 4-(1-methyl-1H-pyrazol-4-yl)pyridine moiety has emerged as a highly privilege...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate novel pharmacophores to determine their viability in late-stage drug development. The 4-(1-methyl-1H-pyrazol-4-yl)pyridine moiety has emerged as a highly privileged, bidentate hinge-binding scaffold. It effectively mimics the adenine ring of ATP, allowing it to be successfully incorporated into potent inhibitors targeting MET kinases, CHK1, p38 MAP kinase, and even GPCR allosteric sites[1][2][3][4].

However, vectoring this electron-rich heterocycle into a kinase hydrophobic pocket presents a dual challenge: achieving kinome-wide selectivity and avoiding cytochrome P450 (CYP) time-dependent inhibition (TDI)[1]. This guide provides a comprehensive, causality-driven framework for assessing the selectivity and ADME liabilities of inhibitors utilizing this scaffold, comparing them objectively against alternative chemical backbones.

Comparative Scaffold Performance & Selectivity

When engineering a kinase inhibitor, the choice of the hinge-binding core dictates the trajectory of the entire optimization campaign. The pyrazolyl-pyridine scaffold offers unique geometric advantages over traditional quinoline or isoquinoline cores. For instance, in the development of the clinical MET inhibitor AMG 337, this motif enabled a unique "U-shape" binding mode that yielded >400-fold selectivity against a panel of 402 kinases[1]. Similarly, in CHK1 inhibitors, it provided superior selectivity over CHK2 and CDK1 compared to standard isoquinolines[3].

Below is a quantitative comparison of 4-(1-methyl-1H-pyrazol-4-yl)pyridine-based leads versus alternative scaffolds across different target classes:

Target ClassRepresentative CompoundAlternative Scaffold TestedSelectivity Metric (Pyrazolyl-Pyridine)Primary Liability / Optimization Hurdle
MET Kinase 1[1]Quinoline>400-fold over 402 off-target kinasesCYP3A4 Time-Dependent Inhibition (TDI)
CHK1 3[3]Isoquinoline>100-fold over CHK2 and CDK1Moderate hERG channel inhibition
M1 mAChR 4[4]Benzyl-piperidineHigh positive allosteric functional selectivityLow intrinsic efficacy (AChMax ~33%)

Experimental Workflows: The Causality of Assay Selection

To trust a selectivity profile, the experimental protocol must be a self-validating system . Relying solely on biochemical IC50 values (e.g., TR-FRET) is a critical error when evaluating 4-(1-methyl-1H-pyrazol-4-yl)pyridine derivatives.

Why Standard Biochemical Assays Fail

Biochemical assays typically utilize sub-physiological ATP concentrations (10–50 µM). Because the pyrazolyl-pyridine motif is strictly ATP-competitive, exposing it to the physiological intracellular ATP environment (1–5 mM) often results in a massive rightward shift in potency. Furthermore, the exposed nitrogen atoms on the pyridine ring are notorious for coordinating with the heme iron of CYP enzymes, leading to irreversible mechanism-based inactivation[1].

To build a trustworthy data package, you must employ the following orthogonal workflows.

SelectivityWorkflow A 4-(1-Methyl-1H-pyrazol-4-yl)pyridine Library B Biochemical Profiling (TR-FRET) A->B C Cellular Target Engagement (NanoBRET) B->C D CYP3A4 TDI Assessment (HLM Stability) C->D E Selective Lead Candidate D->E

Fig 1. Hierarchical workflow for assessing selectivity and ADME liabilities of pyrazolyl-pyridine inhibitors.

Protocol 1: Cellular Target Engagement via NanoBRET

Purpose: To quantify true target residence time and selectivity in a live-cell environment under physiological ATP concentrations.

Self-Validating Design: This protocol includes a kinase-dead mutant transfection as an internal negative control to establish the baseline luminescence background, ensuring the BRET signal is entirely target-specific.

  • Cell Preparation: Plate HEK293T cells at 2×104 cells/well in a 96-well white plate.

  • Transfection: Transiently transfect cells with a plasmid encoding the target Kinase-NanoLuc fusion protein. Validation Step: In parallel wells, transfect a kinase-dead (KD) NanoLuc mutant to control for non-specific tracer binding.

  • Tracer Incubation: After 24 hours, add the cell-permeable fluorescent NanoBRET tracer at its predetermined KD​ concentration.

  • Inhibitor Titration: Add the 4-(1-methyl-1H-pyrazol-4-yl)pyridine inhibitor in a 12-point dose-response curve (10 pM to 10 µM). Incubate for 2 hours at 37°C.

  • Detection: Add NanoBRET Nano-Glo Substrate. Measure dual emission at 460 nm (donor) and 610 nm (acceptor) using a microplate reader.

  • Data Analysis: Calculate the BRET ratio (610/460). A robust inhibitor will maintain an IC50 within 3-fold of its biochemical assay value; a shift >10-fold indicates poor cellular ATP competition.

Protocol 2: CYP3A4 Time-Dependent Inhibition (TDI) Assay

Purpose: To determine if the pyridine nitrogen acts as a mechanism-based inactivator (suicide inhibitor) of CYP3A4, a common liability for this scaffold[1].

Self-Validating Design: Uses Troleandomycin as a positive TDI control and Midazolam as a highly specific CYP3A4 probe substrate.

  • Primary Incubation: Incubate human liver microsomes (HLMs, 1.0 mg/mL) with the inhibitor (0.1 - 50 µM) in potassium phosphate buffer (pH 7.4).

  • NADPH Dependency: Split the reaction into two arms: one with 1 mM NADPH (to initiate metabolism) and one without NADPH. Incubate for 30 minutes at 37°C.

  • Secondary Incubation (Dilution): Dilute the primary mixture 10-fold into a secondary plate containing 1 mM NADPH and 5 µM Midazolam (CYP3A4 probe). Incubate for 10 minutes.

  • Quench & Analyze: Quench the reaction with ice-cold acetonitrile containing an internal standard (e.g., D4​ -1'-hydroxymidazolam). Centrifuge and analyze the supernatant via LC-MS/MS.

  • Interpretation: Calculate the IC50 of the inhibitor against Midazolam hydroxylation. An IC50 shift ratio ( IC50,−NADPH​/IC50,+NADPH​ ) greater than 1.5 indicates that the pyrazolyl-pyridine motif is actively destroying the CYP enzyme over time.

Mechanistic Visualization: Inhibiting the MET Pathway

To understand why achieving absolute selectivity with this scaffold is vital, we must look at the downstream amplification of the targets it inhibits. For example, when AMG 337 utilizes the 4-(1-methyl-1H-pyrazol-4-yl)pyridine-derivative core to block MET, it halts a massive oncogenic signaling cascade[1]. Off-target binding to highly homologous kinases (like RON or ALK) can lead to severe dose-limiting toxicities.

METPathway HGF HGF Ligand MET MET Receptor Tyrosine Kinase HGF->MET PI3K PI3K / AKT Pathway MET->PI3K MAPK RAS / MAPK Pathway MET->MAPK Inhibitor Pyrazolyl-Pyridine Inhibitor Inhibitor->MET ATP Competitive Block Tumor Tumor Proliferation PI3K->Tumor MAPK->Tumor

Fig 2. Mechanism of action for pyrazolyl-pyridine based MET inhibitors blocking downstream oncogenesis.

Conclusion

The 4-(1-methyl-1H-pyrazol-4-yl)pyridine scaffold is a powerful tool in the medicinal chemist's arsenal, offering deep, vector-driven insertion into kinase hinge regions and GPCR allosteric pockets. However, its success is entirely dependent on rigorous, causality-driven screening. By employing live-cell NanoBRET to verify ATP-competitive efficacy and orthogonal HLM dilution assays to rule out CYP3A4 mechanism-based inactivation, researchers can confidently advance these inhibitors from discovery into the clinic.

References
  • Discovery of (R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337), a Potent and Selective Inhibitor of MET with High Unbound Target Coverage and Robust In Vivo Antitumor Activity. ACS Medicinal Chemistry Letters. 1

  • Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. National Center for Biotechnology Information (PMC). 3

  • Targeting Selective Activation of M1 for the Treatment of Alzheimer's Disease: Further Chemical Optimization and Pharmacological Characterization of the M1 Positive Allosteric Modulator ML169. National Center for Biotechnology Information (PMC). 4

Sources

Validation

A Head-to-Head Comparison of Pyrazole-Pyridine Synthesis Methods: A Guide for Researchers

Prepared by: Gemini, Senior Application Scientist Introduction Pyrazole-pyridine scaffolds are a cornerstone in modern medicinal chemistry and materials science.[1][2] These fused heterocyclic systems, which combine the...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Pyrazole-pyridine scaffolds are a cornerstone in modern medicinal chemistry and materials science.[1][2] These fused heterocyclic systems, which combine the electron-rich nature of a pyrazole ring with the electron-deficient characteristics of a pyridine ring, exhibit a wide array of biological activities, including kinase inhibition and antiviral properties.[3][4][5] The specific isomeric arrangement of the fused rings, such as pyrazolo[3,4-b]pyridine versus pyrazolo[1,5-a]pyridine, drastically influences the molecule's three-dimensional shape and biological function.[1][3] Consequently, the ability to selectively and efficiently synthesize a specific regioisomer is of paramount importance to researchers in drug discovery and development.

This guide provides an in-depth comparison of the most prevalent and effective synthetic strategies for accessing pyrazole-pyridines. We will move beyond a simple recitation of protocols to analyze the mechanistic underpinnings, compare performance based on experimental data, and provide field-proven insights to guide your synthetic planning.

Strategic Overview: Choosing Your Synthetic Approach

The selection of a synthetic route is a critical decision driven by several factors: the desired final substitution pattern, the availability of starting materials, scalability, and the need for regiochemical control. The diagram below outlines a decision-making workflow for navigating these choices.

G cluster_start Initial Considerations cluster_methods Synthetic Strategy Selection cluster_outcomes Method Characteristics Start Define Target Pyrazole-Pyridine Isomer & Substitution SM_Avail Starting Material Availability? Start->SM_Avail MCR Multicomponent Reactions (MCRs) SM_Avail->MCR Simple, readily available fragments Annulation Sequential Annulation SM_Avail->Annulation Pre-functionalized pyrazole or pyridine core Cycloaddition [3+2] Cycloaddition SM_Avail->Cycloaddition N-aminopyridines & α,β-unsaturated systems MCR_Adv High Atom Economy Rapid Diversity Generation Often One-Pot MCR->MCR_Adv Annulation_Adv High Regiocontrol Well-Established Predictable Outcomes Annulation->Annulation_Adv Cyclo_Adv Mild Conditions Access to Pyrazolo[1,5-a]pyridines Metal-Free Options Cycloaddition->Cyclo_Adv G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup & Purification A Combine 5-aminopyrazole (1 mmol), aldehyde (1 mmol), ethyl cyanoacetate (1 mmol), and TEA (0.5 mmol) in water (4 mL) in a microwave vial. B Seal vial and irradiate at 40-80°C for 15-20 minutes. A->B C Cool to room temperature. Collect precipitate by filtration. B->C D Wash solid with cold water and ethanol. C->D E Dry under vacuum to obtain the pure product. D->E

Caption: Workflow for microwave-assisted MCR synthesis.

Step-by-Step Procedure:

  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 1,3-dimethyl-1H-pyrazol-5-amine (1 mmol, 1 eq.), the desired aldehyde (1 mmol, 1 eq.), ethyl cyanoacetate (1 mmol, 1 eq.), and triethylamine (TEA, 0.5 mmol, 0.5 eq.). [6]2. Add water (4 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 40°C) for 20 minutes. [7]Monitor the reaction by TLC.

  • After completion, cool the reaction vessel to room temperature.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to afford the desired pyrazolo[3,4-b]pyridine.

Protocol 2: Metal-Free [3+2] Cycloaddition for Pyrazolo[1,5-a]pyridines

This protocol is based on the work of Adimurthy et al. and provides a mild, room-temperature route to pyrazolo[1,5-a]pyridines. [8] Step-by-Step Procedure:

  • To a round-bottom flask, add the N-aminopyridine derivative (1.0 mmol, 1 eq.) and the α,β-unsaturated carbonyl compound (1.2 mmol, 1.2 eq.).

  • Add N-methylpyrrolidone (NMP) as the solvent (3 mL).

  • Stir the reaction mixture vigorously at room temperature under an atmosphere of oxygen (an O2-filled balloon is sufficient).

  • Monitor the reaction progress using TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure pyrazolo[1,5-a]pyridine.

Conclusion and Future Outlook

The synthesis of pyrazole-pyridines has evolved significantly from classical condensation reactions to highly efficient, one-pot multicomponent and elegant cycloaddition strategies. For the widely explored pyrazolo[3,4-b]pyridines, microwave-assisted MCRs offer an unparalleled combination of speed, efficiency, and environmental compatibility, making them ideal for library synthesis and lead discovery. [14][18]For the pyrazolo[1,5-a]pyridine scaffold, modern metal-free oxidative [3+2] cycloadditions provide an exceptionally mild and versatile entry point. [21] Future developments will likely focus on further expanding the scope of these reactions through novel catalyst design, including photoredox and enzymatic catalysis. The development of asymmetric variants to access enantiopure pyrazole-pyridine derivatives remains a significant and valuable challenge for the field. As our understanding of transition-metal catalysis deepens, new palladium-catalyzed methods for fusing these ring systems will also continue to emerge, offering alternative pathways with unique functional group tolerance. [4]

References
  • One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC - NIH. Available at: [Link]

  • Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Organic Chemistry Portal. Available at: [Link]

  • Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. ChemistrySelect. Available at: [Link]

  • Microwave-assisted palladium mediated efficient synthesis of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-b]quinolines, pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines. RSC Advances. Available at: [Link]

  • One-Step Synthesis of Functionalized Pyrazolo[3,4-b]pyridines via Ring Opening of the Pyrrolinium Ion. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. Available at: [Link]

  • Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3-e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. Bentham Science Publishers. Available at: [Link]

  • Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. PubMed. Available at: [Link]

  • A Novel and Facile Synthesis of Pyrazolo[3,4-b]pyridines. ResearchGate. Available at: [Link]

  • Facile and Efficient Synthesis of a New Class of Pyrazolo[1,5-a]Pyrimidine Derivatives Via One-Pot Multicomponent Reactions. ResearchGate. Available at: [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PMC - NIH. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • Microwave Assisted Synthesis and Antimicrobial Activity of New Pyrazolo[5,1-c]t[3][6][9]riazines and Thieno[2,3-b]pyridine Derivatives. Jordan Journal of Chemistry. Available at: [Link]

  • 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications. PubMed. Available at: [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available at: [Link]

  • Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents: Polycyclic Aromatic Compounds. Taylor & Francis Online. Available at: https://www.tandfonline.com/doi/full/10.1080/10406638.2021.1947814
  • Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions. ResearchGate. Available at: [Link]

  • Preparation of 4,7-Dihydro-1 H -pyrazolo[3,4- b ]pyridine-5-nitriles in a Multicomponent Domino Process. ResearchGate. Available at: [Link]

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. Available at: [Link]

  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. PMC - NIH. Available at: [Link]

  • Bohlmann–Rahtz pyridine synthesis. Wikipedia. Available at: [Link]

  • Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions. Thieme Connect. Available at: [Link]

  • Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. ResearchGate. Available at: [Link]

  • MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. The Distant Reader. Available at: [Link]

  • Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C-C and C-Heteroatom Bond-Forming Reactions. Kyung Hee University. Available at: [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. Available at: [Link]

  • A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. ResearchGate. Available at: [Link]

  • Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. MDPI. Available at: [Link]

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. Available at: [Link]

  • Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies. Available at: [Link]

  • Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. PubMed. Available at: [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. ScienceDirect. Available at: [Link]

  • Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. MDPI. Available at: [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. Available at: [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridines and its structural analogues as TNF-alpha and IL-6 inhibitors. PubMed. Available at: [Link]

Sources

Comparative

Validating the Mechanism of Action of 7-(1-Methyl-1H-pyrazol-4-yl)-1,6-naphthyridine Derivatives as Next-Generation RET Kinase Inhibitors: A Comparative Guide

In the landscape of targeted oncology, the emergence of resistance to selective kinase inhibitors presents a continuous challenge. The Rearranged during Transfection (RET) proto-oncogene, a driver in various cancers incl...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted oncology, the emergence of resistance to selective kinase inhibitors presents a continuous challenge. The Rearranged during Transfection (RET) proto-oncogene, a driver in various cancers including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC), is a key therapeutic target. While second-generation inhibitors like Selpercatinib and Pralsetinib have shown significant efficacy, the development of acquired resistance, often through mutations in the RET kinase domain, necessitates the development of next-generation therapeutics. This guide provides a comprehensive framework for validating the mechanism of action of a promising new class of compounds: 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives. These novel agents have demonstrated potent inhibitory activity against wild-type RET and, crucially, against solvent-front mutations that confer resistance to current therapies.

This guide will objectively compare the performance of a representative 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivative, herein referred to as "Compound 20p" based on published data, with the established RET inhibitors Selpercatinib and Pralsetinib.[1] We will delve into the experimental methodologies required to rigorously validate its mechanism of action as a potent and selective RET kinase inhibitor.

The Evolving Challenge of RET Kinase Inhibition

The RET receptor tyrosine kinase, when constitutively activated by mutations or gene fusions, triggers downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and survival.[2] Selpercatinib and Pralsetinib are highly selective, ATP-competitive inhibitors that have revolutionized the treatment of RET-altered cancers.[3][4][5] However, their long-term efficacy can be compromised by the emergence of on-target resistance mutations, most notably at the "solvent-front" of the ATP-binding pocket, such as G810R/S/C mutations.[6][7][8] The 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine scaffold has been engineered to overcome this resistance, showcasing potent activity against these challenging mutations.[1]

A Multi-tiered Approach to Mechanism of Action Validation

To robustly validate the mechanism of action of Compound 20p and its superiority over existing therapies, a multi-pronged experimental approach is essential. This involves a progression from biochemical assays that confirm direct target engagement to cell-based models that assess cellular potency and signaling modulation, and finally to in vivo models that demonstrate anti-tumor efficacy.

dot graph TD; A[Biochemical Assays] --> B[Cell-Based Assays]; B --> C[In Vivo Animal Models]; A -- "Direct Target Engagement & Potency" --> D((IC50 Determination)); B -- "Cellular Potency & Signaling" --> E((p-RET Inhibition & Cell Viability)); C -- "Anti-Tumor Efficacy & Tolerability" --> F((Xenograft Tumor Growth Inhibition)); subgraph "Experimental Workflow" D; E; F; end style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#FFFFFF,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 A; B; C; D; E; F; dot Caption: A logical workflow for validating a novel kinase inhibitor.

Biochemical Validation: Direct Inhibition of RET Kinase

The initial and most fundamental step is to determine the direct inhibitory activity of Compound 20p against purified RET kinase and its clinically relevant mutants. This is typically achieved through in vitro kinase assays.

Comparative Biochemical Potency of RET Inhibitors
Target KinaseCompound 20p IC50 (nM)Selpercatinib IC50 (nM)Pralsetinib IC50 (nM)
RET (Wild-Type)~1.514.00.4
RET (G810R)5.7530.7>100
RET (G810S)8.3~200>100
RET (G810C)7.9~150>100
RET (V804M)~2.024.10.4

Data compiled from published sources.[1][9] Actual values may vary depending on assay conditions.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol outlines a common method for determining the IC50 values of kinase inhibitors.

Objective: To quantify the in vitro inhibitory potency of test compounds against wild-type and mutant RET kinase.

Materials:

  • Recombinant human RET kinase (wild-type and mutants)

  • HTRF KinEASE™-STK S2 kit (or similar)

  • Biotinylated substrate peptide (e.g., STK Substrate 2-biotin)

  • ATP

  • Test compounds (Compound 20p, Selpercatinib, Pralsetinib)

  • 384-well low-volume white plates

  • HTRF-compatible microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 0.5 µL of the diluted compounds to the wells of a 384-well plate. Include DMSO-only wells as a control.

  • Enzyme Addition: Dilute the RET kinase enzyme in kinase buffer and add 5.5 µL to each well.

  • Incubation: Incubate the plate for 15 minutes at room temperature.

  • Reaction Initiation: Prepare a mixture of the biotinylated substrate and ATP in kinase buffer. Add 4 µL of this mixture to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 10 to 30 minutes at room temperature.

  • Detection: Add 10 µL of the HTRF detection reagents (Europium-labeled anti-phospho antibody and streptavidin-XL665) to each well. This will stop the reaction and initiate the detection process.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible microplate reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} dot Caption: Principle of the HTRF RET kinase assay.

Cellular Mechanism Validation: Targeting RET in a Biological Context

While biochemical assays confirm direct target engagement, cell-based assays are crucial to assess a compound's ability to inhibit RET signaling within a more physiologically relevant environment. These assays also provide insights into cellular potency and the downstream consequences of target inhibition.

Comparative Cellular Potency of RET Inhibitors
Cell Line (RET alteration)Compound 20p IC50 (nM)Selpercatinib IC50 (nM)Pralsetinib IC50 (nM)
Ba/F3 (KIF5B-RET WT)~5.05.60.4
Ba/F3 (KIF5B-RET G810R)~25.0149.8 - 2744.0>1000
TT (RET C634W)~3.0~3.00.5

Data compiled from published sources.[1][7][10] Actual values may vary depending on assay conditions.

Experimental Protocol: Western Blot for Inhibition of RET Phosphorylation

Objective: To visually and semi-quantitatively assess the inhibition of RET autophosphorylation in cells treated with test compounds.

Materials:

  • Human cancer cell line with a known RET alteration (e.g., TT cells for MTC, or engineered Ba/F3 cells expressing a specific RET fusion).

  • Cell culture medium and supplements.

  • Test compounds.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-RET (e.g., pY905), anti-total RET, and a loading control (e.g., anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membranes and transfer apparatus.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Cell Culture and Treatment: Culture cells to ~80% confluency and treat with a range of concentrations of the test compounds for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11][12]

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-phospho-RET antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total RET and the loading control to ensure equal protein loading.

Experimental Protocol: MTT Cell Viability Assay

Objective: To determine the effect of test compounds on the proliferation and viability of RET-dependent cancer cells.

Materials:

  • RET-dependent cancer cell lines.

  • 96-well cell culture plates.

  • Test compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[13][14][15][16]

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against compound concentration to determine the IC50 value.

In Vivo Validation: Demonstrating Anti-Tumor Efficacy

The final and most critical step in validating the mechanism of action is to demonstrate anti-tumor efficacy in a living organism. Xenograft models using immunodeficient mice are the standard for this purpose.

Comparative In Vivo Efficacy of RET Inhibitors
Xenograft ModelTreatmentTumor Growth Inhibition (TGI)
Ba/F3-KIF5B-RET (WT)Compound 20pHigh
Ba/F3-KIF5B-RET (G810R)Compound 20pHigh
Ba/F3-KIF5B-RET (WT)SelpercatinibHigh
Ba/F3-KIF5B-RET (G810R)SelpercatinibLow/Moderate

This is a qualitative representation based on published findings.[1]

Experimental Protocol: Subcutaneous Xenograft Mouse Model

Objective: To evaluate the in vivo anti-tumor activity of test compounds in a RET-driven cancer model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID).

  • Ba/F3 cells engineered to express a RET fusion (e.g., KIF5B-RET).

  • Matrigel.

  • Test compounds formulated for in vivo administration.

  • Calipers for tumor measurement.

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of Ba/F3-KIF5B-RET cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation.

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compounds and vehicle control to the respective groups according to a predefined dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure tumor volume with calipers two to three times per week.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by Western blot).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

G

Conclusion

The validation of the mechanism of action for 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives requires a systematic and rigorous experimental cascade. The data strongly suggest that these compounds are potent and selective inhibitors of RET kinase, with a notable advantage in their ability to overcome clinically relevant resistance mutations. By following the detailed protocols and comparative framework outlined in this guide, researchers and drug developers can effectively characterize this promising new class of targeted therapies, paving the way for improved treatments for patients with RET-driven cancers.

References

  • Solomon, B. J., et al. (2020). Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations. Annals of Oncology, 32(2), 261-269.
  • Subbiah, V., et al. (2021). Identification of selpercatinib-resistant RET mutants and cross-profiling with pralsetinib. Annals of Oncology, 32(7), 929-931.
  • Wu, J., et al. (2024). Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance. European Journal of Medicinal Chemistry, 279, 116891.
  • Wang, Y., et al. (2016). Kinase inhibitors and MTT assay. Bio-protocol, 6(13), e1859.
  • Lin, J. J., & Gainor, J. F. (2021). A major difference in RET inhibition found between pralsetinib and selpercatinib. Signal Transduction and Targeted Therapy, 6(1), 1-2.
  • Assay Guidance Manual. (2013). Cell Viability Assays.
  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Available at: [Link].

  • Drilon, A., et al. (2021). Novel Selective RET Inhibitors. Encyclopedia, 1(2), 436-444.
  • Pralsetinib and Selpercatinib Evaluated as Treatment for Patients with RET Gene Fusion–Positive NSCLC. (2021). Journal of the Advanced Practitioner in Oncology.
  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Available at: [Link].

Sources

Validation

A Comparative Guide to the Stability of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine Metal Complexes

For researchers and professionals in drug development and materials science, the stability of metal complexes is a critical parameter influencing their efficacy, bioavailability, and material properties. This guide provi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the stability of metal complexes is a critical parameter influencing their efficacy, bioavailability, and material properties. This guide provides an in-depth comparative analysis of the stability of metal complexes formed with 4-(1-Methyl-1H-pyrazol-4-yl)pyridine. While direct experimental stability constants for this specific ligand are not extensively reported in the literature, this guide will leverage established principles of coordination chemistry, data from analogous structures, and detailed experimental protocols to offer a predictive comparison of its metal complexes' stability.

The Foundation of Metal Complex Stability: A Thermodynamic Perspective

The stability of a metal complex in solution is a thermodynamic property, quantified by the equilibrium constant for its formation. This can be expressed as either a stepwise formation constant (K) or an overall formation constant (β). A larger formation constant indicates a more stable complex.[1][2][3] The relationship between the Gibbs free energy change (ΔG°) and the overall stability constant (β) is given by the equation:

ΔG° = -RTlnβ

A more negative ΔG° corresponds to a larger stability constant and, therefore, a more thermodynamically stable complex.[3]

Key Factors Influencing the Stability of Pyrazolyl-Pyridine Complexes

The stability of a metal complex is a multifactorial property, governed by the characteristics of both the metal ion and the ligand.

The Metal Ion's Contribution

The nature of the central metal ion plays a pivotal role in determining the stability of the resulting complex. Key properties include:

  • Ionic Radius and Charge: Generally, for a given ligand, the stability of the complex increases as the charge of the metal ion increases and its ionic radius decreases. This is due to a stronger electrostatic attraction between the metal and the ligand.

  • The Irving-Williams Series: For divalent first-row transition metal ions, the stability of their high-spin complexes follows a well-established trend, known as the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[4][5][6] This trend is largely independent of the ligand and is attributed to a combination of decreasing ionic radii across the period and the influence of ligand field stabilization energy (LFSE).[4][7] The exceptionally high stability of Cu(II) complexes is often explained by the Jahn-Teller effect.[4]

The Ligand's Role: A Focus on 4-(1-Methyl-1H-pyrazol-4-yl)pyridine and its Isomers

4-(1-Methyl-1H-pyrazol-4-yl)pyridine is a bidentate ligand, capable of coordinating to a metal center through the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the pyrazole ring. The stability of its metal complexes will be significantly influenced by several factors, which can be understood by comparing it to its structural isomers.

  • Basicity of the Donor Atoms: The strength of the coordinate bond is directly related to the basicity (the ability to donate an electron pair) of the donor atoms. Pyridine (pKa ≈ 5.2) is generally a stronger base than pyrazole (pKa ≈ 2.5).[8][9][10] This difference in basicity will influence the relative contribution of each ring to the overall stability of the complex. In 4-(1-Methyl-1H-pyrazol-4-yl)pyridine, the methyl group on the pyrazole nitrogen slightly increases its electron-donating ability compared to an unsubstituted pyrazole.

  • Chelation and Ring Size: As a bidentate ligand, 4-(1-Methyl-1H-pyrazol-4-yl)pyridine forms a chelate ring with the metal ion. The formation of a five- or six-membered chelate ring typically enhances the stability of the complex, an effect known as the chelate effect. The size of the chelate ring formed by pyrazolyl-pyridine ligands depends on the points of attachment of the two rings.

  • Steric Hindrance: The presence of bulky substituents near the coordinating atoms can sterically hinder the approach of the metal ion, leading to a less stable complex. The methyl group in 4-(1-Methyl-1H-pyrazol-4-yl)pyridine is relatively small and is not expected to cause significant steric hindrance.

  • Isomerism: The relative positions of the nitrogen atoms and the point of connection between the pyridine and pyrazole rings are critical. For instance, a study on Ag(I) complexes with 1,3-bis(3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) and 1,4-bis(3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,4-PPB) showed that the 1,4-isomer formed a more stable complex, which was attributed to steric effects.[11]

Comparative Stability Analysis of Pyrazolyl-Pyridine Isomers

While quantitative data for 4-(1-Methyl-1H-pyrazol-4-yl)pyridine is limited, we can infer its relative stability by comparing its structure to other pyrazolyl-pyridine isomers.

Ligand IsomerPoint of AttachmentExpected Chelate Ring SizeKey Features Affecting Stability
4-(1-Methyl-1H-pyrazol-4-yl)pyridine Pyridine-C4 to Pyrazole-C47-memberedThe para-linkage results in a larger, likely more flexible, and potentially less stable 7-membered chelate ring compared to isomers forming 5- or 6-membered rings. The N-methylation of the pyrazole slightly enhances its basicity.
2-(1H-Pyrazol-3-yl)pyridine Pyridine-C2 to Pyrazole-C35-memberedForms a highly stable 5-membered chelate ring. This isomer is expected to form some of the most stable complexes among the pyrazolyl-pyridines due to the favorable chelate ring size.
3-(Pyrazol-1-yl)pyridine Pyridine-C3 to Pyrazole-N16-memberedForms a stable 6-membered chelate ring. The stability would be comparable to other 6-membered ring forming bidentate ligands.

Based on these structural considerations, the stability of metal complexes with these ligands is predicted to follow the order:

2-(1H-Pyrazol-3-yl)pyridine > 3-(Pyrazol-1-yl)pyridine > 4-(1-Methyl-1H-pyrazol-4-yl)pyridine

This prediction is primarily based on the favorability of 5- and 6-membered chelate rings over a 7-membered ring. However, electronic effects and the specific metal ion will also play a significant role.

Experimental Protocols for Determining Metal Complex Stability

To empirically determine and compare the stability of metal complexes with 4-(1-Methyl-1H-pyrazol-4-yl)pyridine and its isomers, the following experimental techniques are recommended.

Potentiometric Titration

This is a highly accurate method for determining protonation constants of the ligand and the stability constants of its metal complexes.[12][13][14]

Principle: The formation of a metal complex involves the displacement of protons from the ligand. By monitoring the pH of a solution containing the metal ion and the ligand as it is titrated with a standard base, the concentration of free ligand and the average number of ligands bound to the metal ion can be calculated.

Workflow for Potentiometric Titration:

Potentiometric_Titration_Workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare stock solutions: - Ligand - Metal salt - Standard acid (e.g., HClO4) - Standard base (e.g., NaOH) - Background electrolyte (e.g., NaClO4) B Perform three sets of titrations: 1. Acid only 2. Acid + Ligand 3. Acid + Ligand + Metal A->B C Record pH vs. volume of titrant added B->C D Calculate proton-ligand formation constants (pKa) C->D E Calculate metal-ligand formation constants (log K or log β) D->E F Plot formation curves (n̄ vs. pL) E->F

Figure 1: Workflow for determining stability constants by potentiometric titration.

Step-by-Step Protocol:

  • Solution Preparation: Prepare stock solutions of the ligand, metal salt, a strong acid (e.g., HClO₄), and a carbonate-free strong base (e.g., NaOH) of known concentrations. Also, prepare a solution of a background electrolyte (e.g., NaClO₄) to maintain a constant ionic strength.

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titrations: Perform three sets of titrations at a constant temperature:

    • Titration of the strong acid with the standard base.

    • Titration of the strong acid and the ligand with the standard base.

    • Titration of the strong acid, the ligand, and the metal salt with the standard base.

  • Data Analysis: Use the titration data to calculate the protonation constants of the ligand and the stepwise or overall stability constants of the metal complex using appropriate software or graphical methods (e.g., Irving-Rossotti method).[13][14]

UV-Vis Spectrophotometry

This method is suitable for colored complexes or when the ligand and complex have different UV-Vis absorption spectra.[15][16][17][18]

Principle: The formation of a metal complex often leads to a change in the electronic absorption spectrum. By measuring the absorbance at a specific wavelength where the complex absorbs significantly, the concentration of the complex at equilibrium can be determined.

Workflow for Spectrophotometric Determination:

Spectrophotometric_Workflow cluster_prep Preparation cluster_method Methodology cluster_analysis Analysis A Prepare stock solutions of metal ion and ligand B Identify λmax for the complex A->B C Use Job's method of continuous variation or mole-ratio method B->C D Prepare a series of solutions with varying metal-to-ligand ratios C->D E Measure absorbance at λmax D->E F Plot absorbance vs. mole fraction (Job's plot) or mole ratio E->F G Determine stoichiometry and stability constant (K) F->G

Figure 2: Workflow for determining stoichiometry and stability constants using UV-Vis spectrophotometry.

Step-by-Step Protocol (Job's Method):

  • Solution Preparation: Prepare equimolar stock solutions of the metal ion and the ligand.

  • Series of Solutions: Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but the mole fraction of the ligand varies from 0 to 1.

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) of the complex.

  • Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex. The stability constant can be calculated from the absorbance data.[16]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[19][20][21]

Principle: A solution of the ligand is titrated into a solution of the metal ion in the sample cell of a calorimeter. The heat change upon binding is measured, and from the titration curve, the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) can be determined. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

Workflow for Isothermal Titration Calorimetry:

ITC_Workflow cluster_prep Sample Preparation cluster_titration ITC Experiment cluster_analysis Data Analysis A Prepare precisely matched buffer solutions for metal and ligand B Degas all solutions A->B C Load metal solution into the cell and ligand solution into the syringe B->C D Perform titration by injecting ligand into the cell C->D E Record the heat change for each injection D->E F Integrate the heat pulses E->F G Fit the data to a binding model F->G H Determine Ka, ΔH, and n. Calculate ΔG and ΔS. G->H

Figure 3: Workflow for thermodynamic characterization of metal-ligand binding by ITC.

Step-by-Step Protocol:

  • Sample Preparation: Prepare solutions of the metal ion and the ligand in the same buffer to minimize heats of dilution. The concentrations should be chosen based on the expected binding affinity.[19][22] All solutions should be thoroughly degassed.

  • ITC Experiment: Load the metal solution into the sample cell and the ligand solution into the injection syringe. Perform a series of injections of the ligand into the metal solution while monitoring the heat change.

  • Control Experiment: Perform a control titration by injecting the ligand into the buffer to determine the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the binding data and fit the resulting isotherm to an appropriate binding model to determine the thermodynamic parameters.[23]

Conclusion

The stability of metal complexes of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine is a crucial factor for its application in various fields. While direct experimental data is sparse, a comparative analysis based on the principles of coordination chemistry suggests that its complexes may be less stable than those of its isomers that form five- or six-membered chelate rings, such as 2-(1H-pyrazol-3-yl)pyridine. The order of stability for divalent first-row transition metal complexes is expected to follow the Irving-Williams series. To validate these predictions and obtain quantitative data, rigorous experimental determination of stability constants using techniques such as potentiometric titration, UV-Vis spectrophotometry, and isothermal titration calorimetry is essential. The detailed protocols provided in this guide offer a robust framework for researchers to undertake these investigations.

References

  • Irving, H., & Williams, R. J. P. (1953). The stability of transition-metal complexes. Journal of the Chemical Society (Resumed), 3192-3210.
  • Irving-Williams series. In Wikipedia. Retrieved March 14, 2026, from [Link]

  • Fiveable. (2025, August 15). Irving-Williams Series Definition. Inorganic Chemistry I.
  • Scribd. (n.d.). Irving-Williams Series of Metal Stability. Retrieved from [Link]

  • Miličević, A., Branica, G., & Raos, N. (2006). Irving-Williams Order in the Framework of Connectivity Index 3χv Enables Simultaneous Prediction of Stability Constants of Bivalent Transition Metal Complexes.
  • Brainly.in. (2020, May 7). Compare the basicity of pyridine,pyrrole,pyrazolle and imidaxole.
  • Determination of Stoichiometry and Stability Constant of Cd(II) and Zn(II) Complexes with Pyrazole Based Ligand. (n.d.). Journal of Scientific Research.
  • Brainly.in. (2020, May 8). Compare the basicity of pyridine,pyrrole,pyrazolle and imidaxole.
  • Tirmizi, S. A., et al. (2019). Stability Constants of Metal Complexes in Solution. In IntechOpen. DOI: 10.5772/intechopen.89389
  • Heterocyclic Chemistry. (n.d.). Lecture Notes.
  • Benesi, H. A., & Hildebrand, J. H. (1949). A Spectrophotometric Investigation of the Interaction of Iodine with Aromatic Hydrocarbons. Journal of the American Chemical Society, 71(8), 2703-2707.
  • Elsherif, K. M., et al. (2021). Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O). Arabian Journal of Chemistry & Environmental Research, 8(2), 236-246.
  • Co(II) and Ni(II) Complexes of Some Substituted Pyrazoles and Diketones at 0.1m Strength: Metal- Ligand Stability Constants, Vis. (2015). International Journal of Research in Advent Technology.
  • Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1.
  • Stability Constants of Lanthanide Metal Ions Chelates with Substituted Pyrazoles in Different Solvents. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Chemistry LibreTexts. (2025, February 24). 24.9: Heterocyclic Amines. Retrieved from [Link]

  • A Review on the Ligand binding study by Isothermal Titration Calorimetry. (n.d.).
  • Scribd. (n.d.). Spectrophotometric Stability Constants.
  • Wilcox, D. E. (2016). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Methods in enzymology, 567, 3-21.
  • Ramteke, A., et al. (2013). Studies of stability constants of the complexes of chlorosubstituted pyrazoles and pyrazoline with Cu(II),Ni(II). Archives of Applied Science Research, 5(1), 231-237.
  • Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. (2024, March 31). NECTAR COST.
  • e-PG Pathshala. (2018, May 25).
  • The Huck Institutes of the Life Sciences. (n.d.). Isothermal Titration Calorimetry. PennState.
  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School.
  • Faheim, A. A., & Al-Khudaydi, A. M. (2018). Spectrophotometric Study on Stability Constants of Co(II), Ni(II) and Cu(II) Complexes Derived from Isatin.
  • Stack Exchange. (2021, January 6). organic chemistry - Comparing basic strengths between pyridine and 1,2-dihydropyrazine.
  • A STUDY ON SPECTROPHOTOMETRIC DETERMINATION STABILITY CONSTANT. (n.d.). International Journal of Research and Analytical Reviews.
  • Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. (n.d.). Asian Journal of Chemistry.
  • A Neutral Pyridine-Pyrazole-Based N^N*N^N Ligand as a Tetradentate Chromophore for Diverse Transition Metal C
  • POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METFORMIN COMPLEXES WITH METALS IN AQUEOUS MEDIA. (n.d.). Rasayan Journal of Chemistry.
  • UV-VIS SPECTROPHOTOMETRIC DETERMINATIONS OF SELECTED ELEMENTS IN MODELLED AQUEOUS SOLUTIONS. (n.d.).
  • Jamode, V. S., & Kale, A. S. (2007). Stability Constant of Transition Metal Ions Complex with 1-Carboxamido-3,5-diaryl-4-aroylpyrazoles. Asian Journal of Chemistry, 19(1), 787-789.
  • A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes. (2026, February 15). University of Johannesburg.
  • THERMODYNAMICS AND KINETIC ASPECTS OF METAL COMPLEXES. (n.d.). Government Shivalik College Naya Nangal.
  • Stability of Metal Complexes. (n.d.). SciSpace.
  • Effect of structure isomerism of pyridine monocarboxylic acids on thermodynamic properties of L-lysine complexation in aqueous buffer solution. (n.d.).
  • Thermodynamic Stability and Speciation of Ga(III) and Zr(IV)
  • Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. (2023, December 20).
  • The Coordination Chemistry of Pyrazole-Derived Ligands. (n.d.).
  • (L12) Thermodynamic stability of metal complexes | Step-wise & Overall formation constant #chemistry. (2024, November 22). YouTube.

Sources

Safety & Regulatory Compliance

Safety

4-(1-Methyl-1H-pyrazol-4-yl)pyridine proper disposal procedures

Comprehensive Safety and Disposal Guide for 4-(1-Methyl-1H-pyrazol-4-yl)pyridine As a Senior Application Scientist, I recognize that the safe handling and disposal of specialized chemical building blocks are just as crit...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide for 4-(1-Methyl-1H-pyrazol-4-yl)pyridine

As a Senior Application Scientist, I recognize that the safe handling and disposal of specialized chemical building blocks are just as critical as the experiments they enable. 4-(1-Methyl-1H-pyrazol-4-yl)pyridine (CAS: 870863-00-6) is a highly versatile bidentate ligand primarily utilized in the synthesis of Metal-Organic Frameworks (MOFs) and as a biochemical assay reagent[1][2].

Because this compound features both pyridine and pyrazole moieties, it presents specific environmental and toxicological challenges. This guide provides drug development professionals and researchers with field-proven, self-validating protocols for the operational handling, spill decontamination, and Resource Conservation and Recovery Act (RCRA) compliant disposal of this compound.

Physicochemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the physicochemical nature of the material. Pyridine derivatives are known for their environmental persistence and potential to cause target organ toxicity (particularly hepatotoxicity)[3]. Furthermore, because this compound is engineered to coordinate with transition metals in MOF synthesis[1], its waste streams frequently contain heavy metals, fundamentally altering how the waste must be legally categorized[4].

Table 1: Quantitative Data & Operational Impact

PropertyValueCausality / Operational Impact
CAS Number 870863-00-6Primary identifier required for hazardous waste profiling and manifesting[2].
Molecular Formula C9H9N3High nitrogen content dictates that combustion will generate hazardous nitrogen oxides (NOx); mandates high-temperature incineration with scrubbers[2].
Molecular Weight 159.19 g/mol Essential for precise molarity calculations during biochemical assays[2].
Target Application MOF Ligand / Assay ReagentLiquid waste will likely contain heavy metals (e.g., Cu, Zn, Ag), triggering specific RCRA toxicity characteristic codes (e.g., D011 for Silver)[1][4].
Storage Room TemperatureStable under ambient conditions in the continental US; must be segregated from strong acids to prevent exothermic salt-formation[1].

Operational Handling & Solution Preparation Protocol

Causality: 4-(1-Methyl-1H-pyrazol-4-yl)pyridine is a solid powder. Uncontrolled handling can lead to aerosolization and inhalation exposure. When dissolved in penetrating solvents like Dimethyl Sulfoxide (DMSO), the risk of transdermal absorption increases significantly.

Step-by-Step Methodology:

  • Engineering Controls: Conduct all weighing and transfer operations inside a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of 80–100 fpm.

  • PPE Selection: Don a fully buttoned lab coat, safety goggles, and solvent-resistant nitrile gloves (minimum 4 mil thickness). Expert Insight: If preparing solutions in DMSO, double-gloving is mandatory to mitigate the transdermal carrier effect.

  • Draft-Free Weighing: Use an anti-static weighing boat. Turn off the analytical balance's internal fan temporarily to prevent the powder from aerosolizing.

  • Dissolution: Transfer the solid to a glass vial before adding the solvent. Add the solvent slowly down the side of the vial to prevent dust kick-up.

  • Self-Validating Step: Visually inspect the solution against a white background. Complete dissolution indicates proper solvation; any remaining particulate suggests saturation, which could lead to unexpected precipitation in downstream microfluidic or assay tubing.

Spill Response & Decontamination Protocol

Causality: Dry sweeping a spilled nitrogenous heterocycle generates respirable dust. Wet containment prevents airborne exposure and localizes the contamination.

Step-by-Step Methodology:

  • Isolation: Immediately restrict access to the spill zone.

  • Dust Suppression (Solid Spill): Do NOT sweep the dry powder. Lightly mist the spilled material with distilled water or cover it with damp, absorbent paper towels to suppress aerosolization.

  • Collection: Use a disposable anti-static plastic scoop to transfer the wetted powder and paper towels into a wide-mouth High-Density Polyethylene (HDPE) hazardous waste container.

  • Chemical Decontamination: Wash the affected surface with a mild laboratory detergent, followed by a wipe-down with 70% Ethanol to solubilize any remaining organic residue.

  • Self-Validating Step: Perform a final wipe of the area with a clean, dry tissue. Inspect the tissue under good lighting; if any yellow/white residue or chemical odor remains, repeat Step 4. Place all used wipes into the solid hazardous waste container.

Waste Segregation & RCRA Disposal Procedures

Causality: While 4-(1-Methyl-1H-pyrazol-4-yl)pyridine is not explicitly listed on the EPA's P-list or U-list as a pure commercial chemical product, its structural relation to pyridine and its use in chemical synthesis means it must be managed as a characteristic hazardous waste[5]. Improper drain disposal can devastate aquatic ecosystems due to the toxicity of pyrazole/pyridine derivatives[3].

Step-by-Step Methodology:

  • Solid Waste Consolidation: Place all empty reagent bottles, contaminated weighing boats, pipette tips, and spill cleanup materials into a designated "Solid Hazardous Waste" drum lined with a compatible poly-bag.

  • Liquid Waste Segregation:

    • Non-Halogenated: If the compound is dissolved in DMSO, Methanol, or Ethanol, route it to the "Non-Halogenated Organic Waste" carboy.

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform, route it to the "Halogenated Organic Waste" carboy.

  • Heavy Metal Profiling (Critical for MOF Researchers): If the waste stream was generated during MOF synthesis, you must declare the coordinated metal.

    • Self-Validating Step: Check the pH and composition of the waste. If the solution contains ≥ 24% alcohol and has a flash point < 60°C, it must be coded as D001 (Ignitable) [4]. If it contains regulated metals (e.g., Silver), apply the corresponding EPA Waste Code (e.g., D011 )[4].

  • Labeling & Storage: Affix a globally harmonized system (GHS) compliant Hazardous Waste tag. Explicitly write "Contains: 4-(1-Methyl-1H-pyrazol-4-yl)pyridine" on the label. Store in a secondary containment tray in the facility's Central Accumulation Area (CAA).

  • Final Disposition: Transfer custody to a licensed RCRA waste vendor. The required disposal method is High-Temperature Incineration at an approved facility equipped with NOx scrubbers.

Waste Segregation Workflow Visualization

The following diagram maps the logical decision tree for routing 4-(1-Methyl-1H-pyrazol-4-yl)pyridine waste streams to ensure RCRA compliance.

WasteWorkflow Start 4-(1-Methyl-1H-pyrazol-4-yl)pyridine Waste Generation Solid Solid Waste (Powder, PPE, Vials) Start->Solid Liquid Liquid Waste (Reaction Mixtures) Start->Liquid Incineration High-Temp Incineration (RCRA Approved Facility) Solid->Incineration Org Organic Solvents Liquid->Org Aq Aqueous Mixtures Liquid->Aq NonHal Non-Halogenated Organic Waste Org->NonHal e.g., DMSO, EtOH Hal Halogenated Organic Waste Org->Hal e.g., DCM, Chloroform Aq->Incineration If >24% organics or toxic NonHal->Incineration Hal->Incineration

Figure 1: Waste segregation and disposal workflow for 4-(1-Methyl-1H-pyrazol-4-yl)pyridine.

References

  • Title: PYRIDINE - EPA OSC Response Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: EPA Subpart P Regulations - HW Drugs Source: PharmWaste Technologies URL: [Link]

  • Title: Hazardous Waste Listings | EPA Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine

For professionals in the dynamic fields of research, discovery, and drug development, the meticulous handling of chemical reagents is a cornerstone of both laboratory safety and the integrity of experimental outcomes. Th...

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in the dynamic fields of research, discovery, and drug development, the meticulous handling of chemical reagents is a cornerstone of both laboratory safety and the integrity of experimental outcomes. This guide provides a detailed, procedural framework for the safe handling and disposal of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from best practices for handling related heterocyclic and pyridine-based compounds.[1][2] It is imperative that these guidelines are implemented in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols.

Immediate Safety and Hazard Assessment

Core Principles for Safe Handling:

  • Minimize Exposure: All handling of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine should be conducted within a certified chemical fume hood to prevent the inhalation of any potential vapors or aerosols.[2][7]

  • Prevent Contact: Avoid direct contact with skin and eyes by using appropriate personal protective equipment (PPE).[3][8]

  • Assume Flammability: Many pyridine derivatives are flammable liquids.[3][9] Therefore, keep the compound away from ignition sources such as open flames, hot surfaces, and sparks.[9][10]

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable when handling 4-(1-Methyl-1H-pyrazol-4-yl)pyridine.[11][12] The following table summarizes the recommended PPE for various tasks.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring Chemical safety goggles with side shields[7][11][13]Chemical-resistant gloves (e.g., nitrile)[7]Fully-buttoned laboratory coat[1][7]Work in a certified chemical fume hood[2][7]
Solution Preparation Chemical safety goggles with side shields[7][11][13]Chemical-resistant gloves (e.g., nitrile)[7]Fully-buttoned laboratory coat[1][7]Work in a certified chemical fume hood[2][7]
Spill Cleanup Chemical safety goggles with side shields[7][11][13]Heavy-duty chemical-resistant glovesChemical-resistant apron or coveralls[8][14]Air-purifying respirator with appropriate cartridges if outside a fume hood[8][13][14]
Operational Plan: A Step-by-Step Procedural Guide

1. Preparation and Weighing:

  • Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[10][15]

  • Designate a specific area within a certified chemical fume hood for handling 4-(1-Methyl-1H-pyrazol-4-yl)pyridine.

  • Don all required PPE as outlined in the table above.

  • Carefully weigh the required amount of the compound, avoiding the generation of dust or aerosols.[16]

2. Dissolution and Reaction Setup:

  • When preparing solutions, add the solid 4-(1-Methyl-1H-pyrazol-4-yl)pyridine to the solvent slowly to avoid splashing.

  • Ensure all containers are clearly and accurately labeled with the full chemical name and any known hazards.[1][7]

  • If the reaction is to be heated, use a well-controlled heating mantle and ensure proper ventilation.

3. Post-Reaction Work-up and Purification:

  • Conduct all extraction and purification steps within the chemical fume hood.

  • Be mindful of potentially exothermic reactions during quenching or neutralization steps.

Emergency Response Protocols

Accidents can occur despite the most stringent precautions. A swift and informed response is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[3][7] Seek prompt medical attention.[7]

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[3][7] Remove any contaminated clothing.[7] If irritation persists, seek medical advice.

  • Inhalation: Move the individual to fresh air immediately.[7][9] If breathing is difficult, administer oxygen and seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting.[17] Rinse the mouth with water and seek immediate medical attention.[1][3]

Spill Management
  • Small Spills (within a fume hood):

    • Alert colleagues in the immediate area.

    • Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[7][10]

    • Carefully collect the absorbed material into a designated, sealable hazardous waste container.[2][10]

    • Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.[1]

  • Large Spills (outside a fume hood):

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's Emergency Response Team or EHS department.[1]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

The disposal of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine and any contaminated materials must be handled with the utmost care to protect the environment and adhere to regulations.

  • Waste Categorization: Treat 4-(1-Methyl-1H-pyrazol-4-yl)pyridine as hazardous chemical waste.[1][10]

  • Waste Segregation: Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents or strong acids.[1][10]

  • Containment and Labeling:

    • Collect all waste, including contaminated consumables (e.g., gloves, absorbent materials), in a designated, leak-proof, and chemically compatible container with a secure lid.[1][2]

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "4-(1-Methyl-1H-pyrazol-4-yl)pyridine," and associated hazard symbols (e.g., "Flammable," "Toxic").[1][2]

  • Storage and Disposal:

    • Store the sealed waste container in a cool, dry, and well-ventilated designated satellite accumulation area, away from sources of ignition and incompatible chemicals.[1][7]

    • Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[7][10] Never pour chemical waste down the drain. [7]

Workflow for Safe Handling and Disposal

The following diagram outlines the procedural flow for the safe management of 4-(1-Methyl-1H-pyrazol-4-yl)pyridine.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Don PPE Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weighing & Transfer Weighing & Transfer Work in Fume Hood->Weighing & Transfer Solution Prep Solution Prep Weighing & Transfer->Solution Prep Spill Spill Weighing & Transfer->Spill Reaction Reaction Solution Prep->Reaction Exposure Exposure Solution Prep->Exposure Segregate Waste Segregate Waste Reaction->Segregate Waste Label Container Label Container Segregate Waste->Label Container Store Safely Store Safely Label Container->Store Safely EHS Pickup EHS Pickup Store Safely->EHS Pickup Contain & Clean Contain & Clean Spill->Contain & Clean Small Evacuate & Call EHS Evacuate & Call EHS Spill->Evacuate & Call EHS Large First Aid & Medical Attention First Aid & Medical Attention Exposure->First Aid & Medical Attention

Caption: Safe handling and disposal workflow for 4-(1-Methyl-1H-pyrazol-4-yl)pyridine.

References

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Servier. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]

  • Real Safety. (2016, October 10). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • AWS. (2015, January 3). 4-Iodo-1-methyl-1H-pyrazole. Retrieved from [Link]

  • Capot Chemical. (2008, October 31). MSDS of 1-methyl-1H-pyrazol-4-yl-4-boronic acid. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Methyl-1H-pyrazol-4-yl)pyridine
Reactant of Route 2
Reactant of Route 2
4-(1-Methyl-1H-pyrazol-4-yl)pyridine
© Copyright 2026 BenchChem. All Rights Reserved.